molecular formula C12H11N3 B1303086 5,6-Dihydrobenzo[h]quinazolin-2-amine CAS No. 66521-84-4

5,6-Dihydrobenzo[h]quinazolin-2-amine

Cat. No.: B1303086
CAS No.: 66521-84-4
M. Wt: 197.24 g/mol
InChI Key: JBTKXKYATFWBAO-UHFFFAOYSA-N
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Description

5,6-Dihydrobenzo[h]quinazolin-2-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry research due to its potent anti-inflammatory properties. This compound has been identified as a promising inhibitor of the NF-κB signaling pathway, a key regulator of the immune and inflammatory response . Studies demonstrate that it can significantly block the activation and phosphorylation of IκBα, thereby inhibiting the NF-κB pathway and the subsequent secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated BV2 microglial cells . Furthermore, research indicates that fluorine-substituted derivatives of this scaffold can markedly reduce reactive oxygen species (ROS) production and downregulate the expression of NLRP3 inflammasome-associated proteins, including NLRP3, ASC, and caspase-1 . These mechanisms highlight its strong potential as a candidate for investigating therapeutic strategies against neuroinflammatory and neurodegenerative diseases . The compound also serves as a core scaffold for the development of novel antiplatelet and antibacterial agents, with some analogs shown to inhibit bacterial virulence factors like streptokinase and biofilm formation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydrobenzo[h]quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTKXKYATFWBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376980
Record name 5,6-dihydrobenzo[h]quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66521-84-4
Record name 5,6-dihydrobenzo[h]quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6-Dihydrobenzo[h]quinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5,6-Dihydrobenzo[h]quinazolin-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process, commencing with the formation of a key α,β-unsaturated ketone intermediate from 2-tetralone, followed by a cyclocondensation reaction with guanidine. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present characterization data, offering researchers and drug development professionals a practical guide to the preparation of this valuable compound. The methodologies described herein are selected for their reliability, scalability, and adherence to principles of modern synthetic organic chemistry.

Introduction: The Significance of the Dihydrobenzo[h]quinazoline Scaffold

The quinazoline ring system is a prominent structural motif found in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including anti-inflammatory, antiplatelet, and anticancer activities.[1] The 5,6-dihydrobenzo[h]quinazoline core, in particular, represents a class of compounds with significant therapeutic potential. The strategic incorporation of an amino group at the 2-position of this scaffold can impart favorable drug-like properties, such as improved solubility and the ability to form key hydrogen bonding interactions with biological targets. This guide focuses on a practical and accessible synthetic pathway to this compound, a key building block for the development of novel therapeutics.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a convergent two-step sequence. This strategy is predicated on the initial construction of a reactive α,β-unsaturated carbonyl intermediate, which then undergoes a cyclocondensation reaction with guanidine to form the desired heterocyclic product.

Synthetic_Strategy Start Starting Materials: 2-Tetralone & Formylating Agent Intermediate Step 1: Condensation (Knoevenagel/Claisen-Schmidt) Start->Intermediate Base Unsaturated_Ketone α,β-Unsaturated Ketone Intermediate Intermediate->Unsaturated_Ketone Cyclization Step 2: Cyclocondensation Unsaturated_Ketone->Cyclization Guanidine Guanidine Salt Guanidine->Cyclization Base Final_Product Target Molecule: This compound Cyclization->Final_Product

Figure 1: A high-level overview of the two-step synthetic strategy.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of the α,β-Unsaturated Ketone Intermediate

The initial step involves a base-catalyzed condensation reaction between 2-tetralone and a suitable formylating agent, such as ethyl formate. This reaction proceeds via a Claisen-Schmidt or Knoevenagel-type condensation mechanism. The base deprotonates the α-carbon of 2-tetralone to generate an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent. Subsequent elimination of an alkoxide or hydroxide group yields the desired 2-(hydroxymethylidene)-3,4-dihydronaphthalen-1(2H)-one intermediate.

Step 2: Cyclocondensation with Guanidine

The formation of the 2-aminopyrimidine ring is achieved through the cyclocondensation of the α,β-unsaturated ketone intermediate with guanidine. The reaction is initiated by a Michael addition of one of the amino groups of guanidine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization, where the other amino group of the guanidine attacks the carbonyl carbon of the former tetralone moiety. The reaction sequence is completed by a dehydration step, which leads to the formation of the aromatic pyrimidine ring of the final product.

Reaction_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclocondensation Tetralone 2-Tetralone Enolate Enolate Intermediate Tetralone->Enolate Base Adduct1 Tetrahedral Intermediate Enolate->Adduct1 + Formylating Agent Formyl Formylating Agent Unsaturated_Ketone α,β-Unsaturated Ketone Adduct1->Unsaturated_Ketone - HOR Michael_Adduct Michael Adduct Unsaturated_Ketone->Michael_Adduct + Guanidine (Michael Addition) Guanidine Guanidine Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Final Product Cyclized_Intermediate->Final_Product - H2O (Dehydration)

Sources

An In-depth Technical Guide to 5,6-Dihydrobenzo[h]quinazolin-2-amine: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6-dihydrobenzo[h]quinazoline scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the core compound, 5,6-dihydrobenzo[h]quinazolin-2-amine, including its chemical structure, physicochemical properties, and synthesis. Furthermore, it delves into the significant therapeutic potential of its derivatives, which have shown promise as anti-inflammatory, anti-platelet, anti-neuroinflammatory, and anti-cancer agents. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile molecular framework.

Introduction: The Significance of the Quinazoline Core

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are ubiquitous in both natural products and synthetic pharmaceuticals. The fusion of a pyrimidine ring with a benzene ring confers a unique electronic and structural profile, making the quinazoline nucleus an exceptional scaffold for interacting with a diverse range of biological targets. This has led to the development of numerous clinically approved drugs for various indications. The partially saturated derivative, this compound, retains key structural features of the quinazoline core while introducing conformational flexibility, a property that can be strategically exploited in drug design to optimize binding to target proteins.

Derivatives of this compound have garnered significant attention in recent years due to their potent and varied pharmacological activities. These include anti-inflammatory and anti-platelet effects, modulation of neuroinflammatory pathways, and inhibition of key kinases involved in cancer progression. This guide will provide an in-depth exploration of the fundamental properties and structure of the parent compound, laying the groundwork for a deeper understanding of its potential in therapeutic applications.

Molecular Structure and Chemical Identity

The chemical structure of this compound is characterized by a fused four-ring system. It consists of a dihydronaphthalene moiety fused to a pyrimidine ring, with an amine group substituted at the 2-position of the pyrimidine ring.

Systematic Name: this compound

IdentifierValue
Molecular Formula C₁₂H₁₁N₃
Molecular Weight 197.24 g/mol
CAS Number 66521-84-4
PubChem CID 2763483
Canonical SMILES C1CC2=C(C=CC=C2)C3=C1N=C(N=C3)N
InChI Key QGZDSZPLGJDMRM-UHFFFAOYSA-N

Physicochemical Properties (Predicted and Experimental Analogs)

Precise experimental data for the parent compound, this compound, is not extensively reported in the literature. However, based on the general properties of related quinazoline derivatives and computational predictions, the following characteristics can be inferred. It is crucial for researchers to experimentally determine these values for the pure substance.

PropertyPredicted/Inferred ValueNotes
Melting Point Not available. Likely a solid at room temperature.Data for derivatives vary widely based on substitution.
Boiling Point Not available.Likely to decompose at high temperatures.
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF.The amine group may confer some aqueous solubility at low pH.
pKa Estimated to be in the range of 4-6 for the protonated amine.The basicity of the amine group is influenced by the aromatic system.
LogP Calculated values suggest moderate lipophilicity.Important for predicting membrane permeability and ADME properties.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be approached through several synthetic strategies, primarily involving the construction of the pyrimidine ring onto a pre-existing dihydronaphthalene framework. A plausible and efficient method is a cyclocondensation reaction starting from α-tetralone.

Proposed Synthetic Pathway

A common and effective route involves the reaction of an α,β-unsaturated ketone derived from α-tetralone with guanidine.

DOT Script for Synthetic Pathway

Caption: Proposed synthetic routes to this compound derivatives.

Detailed Experimental Protocol (for 2-Amino-4-aryl-5,6-dihydrobenzo[h]quinazoline derivatives)

This protocol is adapted from the synthesis of aryl-substituted derivatives and serves as a template that can be modified for the synthesis of the parent compound.

Step 1: Synthesis of 2-Arylmethylidene-3,4-dihydro-1(2H)-naphthalenone

  • To a solution of α-tetralone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., piperidine or sodium hydroxide).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylmethylidene-3,4-dihydro-1(2H)-naphthalenone.

Step 2: Synthesis of 2-Amino-4-aryl-5,6-dihydrobenzo[h]quinazoline

  • In a microwave-safe vessel, combine the 2-arylmethylidene-3,4-dihydro-1(2H)-naphthalenone (1 equivalent) and guanidine carbonate (1.5 equivalents) in ethylene glycol.

  • Seal the vessel and subject it to microwave irradiation at a suitable temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After cooling, dilute the reaction mixture with water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-amino-4-aryl-5,6-dihydrobenzo[h]quinazoline.

Note on the Synthesis of the Parent Compound: To synthesize the unsubstituted this compound, a reactive derivative of α-tetralone that can directly cyclize with guanidine would be required, potentially through an intermediate like a 2-hydroxymethylene or a 2-aminomethylene derivative.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the benzo region, typically as multiplets. The two methylene groups of the dihydro portion will likely appear as triplets. The protons of the amine group may present as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons at lower field and the aliphatic carbons of the dihydro moiety at a higher field. The carbon atoms of the pyrimidine ring will have distinct chemical shifts, with the carbon bearing the amino group appearing at a characteristic downfield position.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: A broad band or multiple sharp peaks in the region of 3200-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed below 3000 cm⁻¹.

  • C=N and C=C stretching: A series of sharp bands in the 1500-1650 cm⁻¹ region are characteristic of the quinazoline ring system.

  • N-H bending: A band around 1600-1650 cm⁻¹ may be observed for the amine scissoring vibration.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight. The fragmentation pattern of quinazolines often involves the loss of small neutral molecules like HCN.

  • Electrospray Ionization (ESI-MS): This technique is particularly useful for analyzing polar compounds and would likely show a prominent protonated molecular ion peak [M+H]⁺.

Biological Activity and Therapeutic Potential of Derivatives

The this compound scaffold has proven to be a fertile ground for the discovery of potent bioactive molecules.

Anti-inflammatory and Anti-platelet Activity

Derivatives of this scaffold have been reported to possess significant anti-inflammatory and anti-platelet activities. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade and platelet aggregation.

Anti-neuroinflammatory Effects

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. Certain derivatives of this compound have demonstrated potent anti-neuroinflammatory properties in cellular models.

DOT Script for NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB_alpha IκBα Phosphorylation & Degradation IKK->IkB_alpha NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Inflammatory_Genes Compound_17 This compound Derivative Compound_17->IkB_alpha Inhibits

Caption: Inhibition of the NF-κB pathway by a this compound derivative.

These compounds have been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, they can block the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes like TNF-α and IL-6.

Anticancer Activity: FLT3 Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells. Mutations in the FLT3 gene are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis. The 5,6-dihydrobenzo[h]quinazoline scaffold has been successfully utilized to develop potent inhibitors of FLT3.

DOT Script for FLT3 Signaling Pathway

G FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Downstream_Signaling Downstream Signaling (STAT5, RAS/MAPK, PI3K/Akt) Dimerization->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation FLT3_Inhibitor 5,6-Dihydrobenzo[h]quinazoline Derivative FLT3_Inhibitor->Dimerization Inhibits

Caption: Mechanism of action of 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors.

These inhibitors function by competing with ATP for binding to the kinase domain of FLT3, thereby preventing its autophosphorylation and the activation of downstream signaling pathways that are critical for the growth and survival of leukemia cells.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic scaffold with significant potential in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, highlighting the versatility of this chemical framework. While a substantial body of research exists on its substituted analogs, further investigation into the parent compound's properties and the development of more efficient and diverse synthetic routes are warranted. The exploration of this scaffold is likely to continue to yield novel therapeutic candidates for a variety of diseases, from inflammatory disorders to cancer. This technical guide provides a solid foundation for researchers to build upon in their quest for new and effective medicines.

References

  • Quinazolinones are an important class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial effects. Specifically, quinazolinones have demonstrated potential as antimalarial, anticancer, anti-inflammatory, antihypertensive, anticonvulsant, and cytotoxic agents. These compounds were synthesized from various precursors using different methods. In this study, novel derivatives have been synthesized for 1,2,4-triazole-quinazolinone compounds. (Source: The physicochemical characters of quinazoline, 2-quinazolinone,...
  • A series of new 2-amino-4-aryl-5,6-dihydro-benzo[h] quinazoline derivatives have been synthesized by the reaction of 2-arylmethylidene-3,4- dihydro-1(2H)-naphthal

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 5,6-Dihydrobenzo[h]quinazolin-2-amine for Researchers and Drug Development Professionals

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1] This structural motif is present in numerous natural alkaloids and clinically approved drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Within this esteemed family lies this compound, a compound of significant interest due to the emerging biological activities of its close structural analogs. While the precise mechanism of action for this specific molecule is still under active investigation, its derivatives have shown promise as potent inhibitors of key signaling molecules and modulators of critical cellular processes.

This technical guide synthesizes the current landscape of knowledge surrounding the benzo[h]quinazoline core, proposing putative mechanisms of action for this compound. It further outlines a comprehensive experimental strategy for the elucidation and validation of its biological targets, providing a roadmap for researchers and drug development professionals seeking to harness its therapeutic potential.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for any mechanistic study. Below is a summary of the key characteristics of this compound.

PropertyValueReference
Molecular Formula C12H11N3[4]
Molecular Weight 197.24 g/mol [4]
IUPAC Name This compound[4]
CAS Number 84632-65-5[4]
Chemical Structure

[4]

The Bioactivity Landscape of the Benzo[h]quinazoline Scaffold

The therapeutic potential of this compound can be inferred from the diverse biological activities reported for its derivatives. This scaffold has proven to be a versatile template for the design of potent and selective modulators of various cellular targets.

Derivative ClassReported Biological ActivityKey Molecular Targets (where identified)Reference(s)
2,4-Diamino-5,6-dihydrobenzo[h]quinazolinesAntiplatelet and anti-inflammatory activities. The anti-inflammatory effect was comparable to indomethacin in some cases.Prostaglandin-Endoperoxide Synthases (implicated)[5]
Substituted N,6-diphenyl-5,6-dihydrobenzo[h]quinazolin-2-aminesInhibition of cancer cell growth.Fibroblast Growth Factor Receptors (FGFR)[6]
Novel 5,6-dihydrobenzo[h]quinazoline derivativesPotent inhibition of FLT3-ITD and remarkable antiproliferative activities against MV4-11 acute myeloid leukemia cells.Fms-like tyrosine kinase 3 (FLT3)[7]
Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivativesAnti-inflammatory activity through the inhibition of LPS-induced nitric oxide (NO) secretion.Not explicitly defined, likely involves inflammatory signaling pathways.[8]
5,6-dihydrobenzo[h]quinazolin-4(3H)-onesInhibition of streptokinase expression in Group A Streptococcus, suggesting a role as an anti-virulence agent. Also showed efficacy against Staphylococcus aureus biofilm formation.Not explicitly defined, likely involves bacterial regulatory pathways.[9]
General Quinazolinamine DerivativesReversal of multidrug resistance in cancer cells.Inhibition of ATP-binding cassette (ABC) transporters such as Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp).[10]

Proposed Putative Mechanisms of Action

Based on the established activities of its analogs, we can hypothesize several plausible mechanisms of action for this compound. The amine at the 2-position is a key feature that likely governs its interactions with biological targets.

Protein Kinase Inhibition

The quinazoline scaffold is a well-established ATP-mimetic, capable of fitting into the ATP-binding pocket of numerous protein kinases. This is a prominent mechanism for many anticancer drugs.[10] Derivatives of 5,6-Dihydrobenzo[h]quinazoline have already been shown to inhibit FLT3 and FGFR.[6][7]

Causality: The planar, nitrogen-containing heterocyclic system of the benzo[h]quinazoline core can form hydrogen bonds and hydrophobic interactions with key residues in the hinge region of the kinase ATP-binding site. The 2-amino group can act as a crucial hydrogen bond donor, anchoring the molecule and conferring selectivity.

Hypothesized Signaling Pathway: Inhibition of a Pro-Survival Kinase Cascade

kinase_inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3, FGFR) GF->Receptor Binds Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Receptor->Downstream Activates Compound 5,6-Dihydrobenzo[h] quinazolin-2-amine Compound->Receptor Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Putative inhibition of a receptor tyrosine kinase pathway.

Modulation of Inflammatory Pathways

The reported anti-inflammatory and analgesic properties of 2,4-diamino-5,6-dihydrobenzo[h]quinazolines suggest an interaction with enzymes central to the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX).[5]

Causality: The structural features of the benzo[h]quinazoline core may allow it to bind to the active site of enzymes involved in prostaglandin or leukotriene synthesis. The anti-inflammatory effects observed with fluorine-substituted derivatives, specifically the inhibition of NO secretion, also point towards modulation of the NF-κB signaling pathway.[8]

Hypothesized Workflow: Investigating Anti-inflammatory Action

anti_inflammatory_workflow Start Start: LPS-stimulated macrophages Compound Treat with 5,6-Dihydrobenzo[h] quinazolin-2-amine Start->Compound Assay1 Measure NO, PGE2, TNF-α, IL-6 levels (ELISA, Griess Assay) Compound->Assay1 Assay2 Assess COX-1/COX-2 enzyme activity (in vitro assay) Compound->Assay2 Assay3 Analyze NF-κB activation (Western Blot for p-IκBα, Immunofluorescence for p65) Compound->Assay3 Conclusion Determine effect on inflammatory mediators and upstream signaling Assay1->Conclusion Assay2->Conclusion Assay3->Conclusion

Caption: Experimental workflow to probe anti-inflammatory mechanisms.

Experimental Validation Strategy: A Self-Validating System

To move from putative to confirmed mechanisms, a structured, multi-faceted experimental approach is required. The following protocols are designed to be self-validating, where results from one stage inform the experimental design of the next.

Phase 1: Broad-Spectrum Target Identification

The initial step is to cast a wide net to identify potential molecular targets. This is crucial for unbiased discovery and avoids premature focus on a single hypothesized pathway.

Protocol: Commercial Kinase Panel Screening

  • Objective: To identify potential protein kinase targets of this compound.

  • Methodology:

    • Provide the compound to a commercial vendor (e.g., Eurofins, Reaction Biology) for screening against a large panel of recombinant human kinases (e.g., the 468-kinase panel).

    • Perform the initial screen at a single high concentration (e.g., 10 µM) to identify primary "hits." The assay typically measures the inhibition of ATP consumption or substrate phosphorylation.

    • For any kinase showing significant inhibition (e.g., >50% at 10 µM), perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

  • Causality & Trustworthiness: This experiment provides a broad, unbiased view of the compound's kinome selectivity. A selective inhibitor will show potent activity against a small number of kinases, whereas a non-selective compound will inhibit many. This data is foundational for directing subsequent cell-based assays.

Phase 2: Cellular Target Engagement and Phenotypic Confirmation

Once primary targets are identified, it is critical to confirm that the compound engages these targets within a cellular context and produces a relevant biological effect.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To verify direct binding of the compound to a putative target protein in intact cells.

  • Methodology:

    • Culture a relevant cell line (e.g., MV4-11 if FLT3 is a hit) to ~80% confluency.

    • Treat one set of cells with the compound at a saturating concentration (e.g., 10x IC50) and a control set with vehicle (e.g., DMSO).

    • Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C).

    • Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific to the target protein.

  • Causality & Trustworthiness: Ligand binding stabilizes a protein against thermal denaturation. Therefore, in the presence of the compound, the target protein will remain soluble at higher temperatures compared to the vehicle control. This provides strong evidence of direct physical interaction in a physiological environment.

Logical Workflow: From Hit Identification to Cellular Validation

validation_workflow Start Start: Compound 5,6-Dihydrobenzo[h] quinazolin-2-amine Screening Broad-Panel Target Screen (e.g., Kinase Panel) Start->Screening Hits Identify Primary Hits (e.g., Kinase X, Y, Z) Screening->Hits NoHits No Significant Hits: Consider other target classes (GPCRs, Ion Channels, etc.) Hits->NoHits No Hits IC50 Determine IC50 for Hits (Dose-Response Curve) Hits->IC50 Potent Hits CETSA Confirm Target Engagement in Cells (CETSA®) IC50->CETSA Phenotype Correlate with Cellular Phenotype (e.g., Apoptosis Assay, Cytokine Release Assay) CETSA->Phenotype Conclusion Validated Target & Mechanism Phenotype->Conclusion

Caption: A logical workflow for target validation and mechanism elucidation.

Conclusion and Future Directions

This compound represents a promising chemical entity rooted in the well-validated quinazoline scaffold. The existing body of literature on its close analogs strongly suggests its potential as a modulator of protein kinases and inflammatory pathways. The proposed mechanisms—kinase inhibition and modulation of inflammatory signaling—provide a rational starting point for a comprehensive investigation.

The experimental strategy outlined in this guide, progressing from broad-based screening to specific target validation in a cellular context, offers a robust and reliable path to elucidating its precise mechanism of action. Successful validation of a target and mechanism will unlock the next phase of drug development, including lead optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical evaluation.

References

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific. Available at: [Link]

  • Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. PubMed. Available at: [Link]

  • Benzo(h)quinoline derivatives as G-quadruplex binding agents. PubMed. Available at: [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

  • Abstract 3905: Synthesis and structure activity relationship of substituted N,6-diphenyl-5,6-dihydrobenzo[h]quinazolin-2-amine as inhibitors of fibroblast growth factor receptors (FGFR). ResearchGate. Available at: [Link]

  • Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. PubMed. Available at: [Link]

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The Multifaceted Biological Activities of 5,6-Dihydrobenzo[h]quinazolin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6-dihydrobenzo[h]quinazolin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this versatile class of compounds. We delve into their significant potential as anticancer, anti-inflammatory, and antifungal agents, offering detailed experimental protocols and field-proven insights for researchers and drug development professionals. This document is designed to serve as a comprehensive resource, bridging the gap between foundational research and the strategic development of novel therapeutics based on the this compound core.

Introduction: The Rise of a Privileged Scaffold

The quinazoline ring system has long been a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide array of pharmacological properties.[1] The partially saturated benzo[h]quinazoline core, specifically the this compound moiety, has recently garnered significant attention for its potent and diverse biological activities. This guide will provide a comprehensive overview of the current understanding of these derivatives, with a focus on their practical application in a drug discovery setting. We will explore the synthetic routes to access this scaffold, the in vitro and in vivo models used to characterize their activity, and the molecular mechanisms through which they exert their therapeutic effects.

Anticancer Activity: Targeting Key Kinases in Malignancy

Derivatives of 5,6-dihydrobenzo[h]quinazoline-2-amine have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit critical kinases involved in tumor cell proliferation and survival.

Mechanism of Action: Inhibition of Fms-Like Tyrosine Kinase 3 (FLT3)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3] Constitutively active FLT3-ITD drives uncontrolled cell growth and is therefore a key therapeutic target.[2]

Several 5,6-dihydrobenzo[h]quinazoline derivatives have been identified as potent inhibitors of FLT3.[3] These compounds typically act by competing with ATP for binding to the kinase domain of FLT3, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the STAT5, AKT, and ERK pathways.[4][5] This inhibition ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated cancer cells.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binding & Dimerization P_FLT3 Phosphorylated FLT3 (Active Kinase) FLT3_Receptor->P_FLT3 Autophosphorylation STAT5 STAT5 P_FLT3->STAT5 PI3K PI3K P_FLT3->PI3K RAS RAS P_FLT3->RAS P_STAT5 p-STAT5 STAT5->P_STAT5 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation_Survival Cell Proliferation & Survival P_STAT5->Proliferation_Survival P_AKT p-AKT AKT->P_AKT MEK MEK RAF->MEK P_AKT->Proliferation_Survival P_MEK p-MEK MEK->P_MEK ERK ERK P_MEK->ERK P_ERK p-ERK ERK->P_ERK P_ERK->Proliferation_Survival Inhibitor This compound Derivative Inhibitor->P_FLT3 Inhibition

Caption: FLT3 Signaling Pathway Inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay to determine the cytotoxic potential of novel compounds.

Materials:

  • Human cancer cell lines (e.g., MV4-11 for FLT3-ITD positive AML)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Add serial dilutions of test compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Experimental Workflow.

Anti-Inflammatory and Antiplatelet Activities

Certain 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines have been reported to possess potent anti-inflammatory and antiplatelet activities.[8] These dual activities make them attractive candidates for the development of therapies for thrombo-inflammatory disorders.

Mechanism of Action: Modulation of Pro-inflammatory Pathways

The anti-inflammatory effects of these derivatives are believed to be mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[10] In neuroinflammatory conditions, microglia-mediated activation of NF-κB contributes to neuronal damage.[9] By inhibiting the NF-κB pathway, these compounds can reduce the production of inflammatory mediators. The antiplatelet activity is suggested to be similar to that of aspirin, potentially involving the inhibition of cyclooxygenase (COX) enzymes.[8]

Experimental Protocol: In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[10][11]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound derivatives)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test compound groups). Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.[10] The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Paw_Edema_Workflow Start Start Animal_Acclimatization Acclimatize rats Start->Animal_Acclimatization Grouping_Fasting Group and fast animals Animal_Acclimatization->Grouping_Fasting Compound_Administration Administer test compounds/vehicle Grouping_Fasting->Compound_Administration Carrageenan_Injection Inject carrageenan into hind paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at time intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate percentage inhibition of edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Carrageenan-Induced Paw Edema Workflow.

Antifungal Activity: A Novel Mechanism of Action

Recent studies have highlighted the potential of novel 5,6-dihydrobenzo[h]quinazoline derivatives as potent antifungal agents, particularly against plant pathogenic fungi.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death. Several novel 5,6-dihydrobenzo[h]quinazoline derivatives have been identified as effective SDH inhibitors.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Agar Well Diffusion Assay)

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity of new compounds.[12][13]

Materials:

  • Fungal strains (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (a known antifungal agent)

  • Negative control (solvent)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the fungal spores or mycelial fragments in sterile water or saline.

  • Plate Inoculation: Pour molten PDA into sterile Petri dishes and allow it to solidify. Spread the fungal inoculum evenly over the surface of the agar.[13]

  • Well Preparation: Aseptically punch wells of 6-8 mm diameter in the inoculated agar plates using a sterile cork borer.[12]

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antifungal activity.

Agar_Well_Diffusion_Workflow Start Start Prepare_Inoculum Prepare fungal inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate PDA plates Prepare_Inoculum->Inoculate_Plates Prepare_Wells Punch wells in the agar Inoculate_Plates->Prepare_Wells Add_Compounds Add test compounds and controls to wells Prepare_Wells->Add_Compounds Incubate_Plates Incubate plates for 48-72h Add_Compounds->Incubate_Plates Measure_Zones Measure zones of inhibition Incubate_Plates->Measure_Zones End End Measure_Zones->End

Caption: Agar Well Diffusion Assay Workflow.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of 2-amino-4-aryl-5,6-dihydrobenzo[h]quinazolines involves a microwave-assisted reaction of 2-arylmethylidene-3,4-dihydro-1(2H)-naphthalenone with guanidine carbonate in a suitable solvent like ethylene glycol.[2][14]

General Synthetic Protocol

Step 1: Synthesis of 2-arylmethylidene-3,4-dihydro-1(2H)-naphthalenone (Chalcone Intermediate)

  • To a solution of an appropriate tetralone and an aromatic aldehyde in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., NaOH or KOH).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone.

  • Filter, wash with water, and dry the solid product. Recrystallize from a suitable solvent if necessary.

Step 2: Cyclization to form the this compound Core

  • In a microwave reactor vessel, combine the synthesized chalcone, guanidine carbonate, and a high-boiling point solvent such as ethylene glycol.[14]

  • Seal the vessel and irradiate with microwaves at a specified temperature and time (e.g., 150-180°C for 10-30 minutes).

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

Structure-Activity Relationships (SAR) and Future Perspectives

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of these derivatives. For instance, in the context of anti-inflammatory activity, the nature and position of substituents on the aryl ring at the 4-position and on the amino groups can significantly influence the biological response. Similarly, for anticancer activity, modifications to the core structure can modulate the affinity for the target kinase.

The diverse biological profile of this compound derivatives underscores their potential as a versatile platform for the development of novel therapeutics. Future research should focus on:

  • Expansion of the chemical space: Synthesis of a wider range of derivatives to explore new biological targets and improve the drug-like properties of existing leads.

  • In-depth mechanistic studies: Elucidation of the precise molecular interactions with their biological targets to guide rational drug design.

  • Preclinical development: Advancement of the most promising candidates through further preclinical studies, including pharmacokinetic and toxicological profiling.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of new drugs with diverse therapeutic applications. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and mechanisms of action, along with detailed experimental protocols to facilitate further research in this exciting field. The continued exploration of this chemical space is poised to yield novel and effective treatments for a range of human diseases.

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The Ascendance of a Privileged Scaffold: A Technical Guide to 5,6-Dihydrobenzo[h]quinazolin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the concept of the "privileged scaffold" identifies molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The quinazoline core is a quintessential example of such a scaffold, with numerous derivatives reaching clinical success. This technical guide delves into a specific, semi-saturated analogue: the 5,6-Dihydrobenzo[h]quinazolin-2-amine core. We will explore its synthetic accessibility, dissect its role as a potent modulator of critical signaling pathways, and provide a field-proven perspective on the structure-activity relationships that govern its biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Rationale for Privileged Scaffolds

The process of drug discovery is an intricate journey of identifying and optimizing molecular entities that can safely and effectively modulate disease-related biological targets. Within this endeavor, certain chemical structures, termed "privileged scaffolds," have repeatedly emerged as foundational elements of successful drugs.[1] These frameworks possess an optimal arrangement of atoms and functional groups that allow them to interact with the binding sites of various proteins, often across different target families. The quinazoline ring system is a prominent member of this elite group, forming the core of drugs approved for a wide array of indications, from cancer to hypertension.[1]

This guide focuses on a specific and highly valuable derivative, the This compound scaffold. The partial saturation in one of the rings introduces a three-dimensional character not present in its fully aromatic counterpart, which can be exploited for enhanced binding affinity and selectivity. This scaffold has demonstrated significant potential in two key therapeutic areas: oncology, through the inhibition of protein kinases like FLT3[2], and in the treatment of inflammatory conditions by modulating the NF-κB signaling cascade.[3]

Synthesis and Chemical Properties: Building the Core

The synthetic tractability of a scaffold is paramount to its utility in medicinal chemistry. The this compound core is readily accessible through well-established chemical transformations, most commonly via a cyclocondensation reaction. A general and efficient approach involves the reaction of an α,β-unsaturated ketone, derived from α-tetralone, with guanidine.[4]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process, often amenable to one-pot procedures, including microwave-assisted protocols that can significantly reduce reaction times and improve yields.[4][5][6]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclocondensation A α-Tetralone C α,β-Unsaturated Ketone (Chalcone analogue) A->C Base (e.g., NaOH, KOH) B Aromatic Aldehyde B->C E This compound Derivative C->E D Guanidine (e.g., Guanidine Carbonate) D->E Solvent (e.g., Ethylene Glycol) Heat or Microwave

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example for the synthesis of a 4-aryl-5,6-dihydrobenzo[h]quinazolin-2-amine derivative, based on methodologies reported in the literature.[4]

Step 1: Synthesis of (E)-2-(Arylmethylidene)-3,4-dihydronaphthalen-1(2H)-one

  • To a stirred solution of α-tetralone (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry under vacuum to yield the α,β-unsaturated ketone intermediate.

Step 2: Synthesis of 4-Aryl-5,6-dihydrobenzo[h]quinazolin-2-amine

  • In a microwave reaction vessel, combine the α,β-unsaturated ketone from Step 1 (1.0 eq) and guanidine carbonate (1.5 eq) in ethylene glycol.

  • Seal the vessel and irradiate in a microwave synthesizer at 150-180 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with water.

  • Collect the precipitated solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to afford the purified product.

This protocol is highly adaptable, and the choice of the aromatic aldehyde in Step 1 allows for the introduction of various substituents on the 4-position of the quinazoline core, which is a key vector for modifying the compound's biological activity.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has proven to be a potent modulator of several key biological targets. Below, we discuss its application in oncology and anti-inflammatory drug discovery, along with the corresponding SAR insights.

Anticancer Activity: Inhibition of FLT3 Kinase

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[2] Mutations leading to the constitutive activation of FLT3 are found in approximately one-third of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] The 5,6-dihydrobenzo[h]quinazoline scaffold has been successfully employed to develop potent inhibitors of both wild-type and mutated FLT3.

Mechanism of Action: Disrupting Pro-Survival Signaling

Mutated FLT3 (commonly through internal tandem duplication, or FLT3-ITD) undergoes ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream pro-survival and proliferative signaling pathways, primarily the Ras/MEK/ERK and PI3K/Akt pathways.[2] Derivatives of this compound act as ATP-competitive inhibitors, binding to the kinase domain of FLT3 and preventing its phosphorylation, thereby shutting down these aberrant signaling cascades and inducing apoptosis in cancer cells.

FLT3_Pathway cluster_downstream Downstream Signaling FLT3_mut Mutated FLT3 Receptor (e.g., FLT3-ITD) Dimer Ligand-Independent Dimerization & Autophosphorylation FLT3_mut->Dimer Ras Ras Dimer->Ras PI3K PI3K Dimer->PI3K MEK MEK Ras->MEK Akt Akt PI3K->Akt ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->Dimer Inhibits Autophosphorylation

Caption: Inhibition of the mutated FLT3 signaling pathway in AML.

Structure-Activity Relationship (SAR) for FLT3 Inhibition

Studies have shown that the potency of these inhibitors can be finely tuned by modifying the substituents on the quinazoline core.[2][7]

Compound IDR1 (at C4-phenyl)R2 (at C4-phenyl)FLT3-ITD IC₅₀ (µM)Antiproliferative (MV4-11) IC₅₀ (µM)Reference
III-1aHH0.0290.011[2]
III-1c4-FH0.0240.010[2]
III-2aH3-Cl0.0210.013[2]
III-2c4-F3-Cl0.0180.009[2]
III-4aH3-CF₃0.0250.012[2]

Data synthesized from Ding, L., et al. (2022). Chem Biol Drug Des.[2]

Key SAR Insights:

  • C4-Aryl Substitution: The presence of an aryl group at the C4 position is crucial for activity.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine (F), chlorine (Cl), or trifluoromethyl (CF₃), on the C4-phenyl ring generally enhances inhibitory potency against both the FLT3-ITD enzyme and the proliferation of FLT3-mutant cell lines (e.g., MV4-11).[2] This suggests that these groups may engage in favorable interactions within the ATP-binding pocket of the kinase. For instance, compound III-2c , with both a 4-fluoro and a 3-chloro substituent, showed the highest potency in the series presented.[2]

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is a hallmark of numerous diseases, including neurodegenerative disorders. Microglia, the resident immune cells of the central nervous system, play a key role in mediating neuroinflammation.[8] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3] Derivatives of this compound have emerged as potent inhibitors of NF-κB activation, demonstrating significant anti-neuroinflammatory effects.[8]

Mechanism of Action: Blocking Pro-inflammatory Gene Expression

In response to inflammatory stimuli like Lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus. Once in the nucleus, it binds to DNA and initiates the transcription of a host of pro-inflammatory genes. Certain this compound derivatives have been shown to prevent the phosphorylation of IκBα and p65, thereby trapping NF-κB in the cytoplasm and blocking the inflammatory cascade.[3][8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc IkBa_p->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription Inhibitor This compound Derivative Inhibitor->IKK Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency is highly dependent on the substitution pattern on both the benzo[h]quinazoline core and the C4-phenyl ring.

Compound IDA-Ring SubstitutionD-Ring SubstitutionTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µMReference
16HH45.348.2[8]
177-F3-OCH₃78.582.1[8]
207-F4-OCH₃65.268.7[8]
238-F3-OCH₃55.158.9[8]

Data synthesized from Hou, G., et al. (2022). Eur J Med Chem.[8]

Key SAR Insights:

  • Fluorine Substitution: The introduction of a fluorine atom on the 'A-ring' (the naphthalene part of the core) significantly enhances anti-inflammatory activity. A fluorine at the 7-position appears to be more favorable than at the 8-position.[8]

  • Methoxy Substitution: A methoxy group on the C4-phenyl 'D-ring' is beneficial for activity. The position of this group is also critical, with a 3-methoxy substituent generally conferring higher potency than a 4-methoxy group.[8]

  • Synergistic Effects: The combination of a 7-fluoro group on the core and a 3-methoxy group on the C4-phenyl ring, as seen in compound 17 , resulted in the most potent anti-neuroinflammatory activity in the series, effectively inhibiting the production of TNF-α and IL-6 in LPS-stimulated microglial cells.[8]

Conclusion and Future Directions

The this compound scaffold represents a truly privileged structure in modern medicinal chemistry. Its synthetic accessibility allows for the rapid generation of diverse chemical libraries, while its unique three-dimensional shape provides a foundation for developing potent and selective modulators of challenging biological targets. The demonstrated efficacy of its derivatives as both FLT3 kinase inhibitors for AML and NF-κB pathway inhibitors for inflammatory diseases underscores its versatility.

Future research in this area should focus on several key aspects:

  • Exploration of New Therapeutic Areas: Given its ability to interact with diverse protein families, this scaffold should be screened against other targets, such as other kinases, epigenetic targets, and GPCRs.

  • Optimization of ADME Properties: While potency is crucial, the development of clinical candidates requires careful optimization of absorption, distribution, metabolism, and excretion (ADME) properties. Future derivatization efforts should incorporate strategies to enhance bioavailability and metabolic stability.

  • Development of Covalent Inhibitors: For targets like kinases, the development of covalent inhibitors that form an irreversible bond can lead to enhanced potency and duration of action. The 2-amino group on the quinazoline core could be a handle for the introduction of reactive moieties to achieve this.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of 2-Amino-benzo[h]quinazoline Derivatives under Microwave Irradiation.
  • Hou, G., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 132, 106360.
  • Ding, L., et al. (2022). Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. Chemical Biology & Drug Design, 99(4), 527-534.
  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
  • Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.
  • Lee, J., et al. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 935-946.
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. Retrieved from [Link]

  • Hou, G., et al. (2022). Anti-neuroinflammatory effects of novel this compound derivatives in lipopolysaccharide-stimulated BV2 microglial cells. European Journal of Medicinal Chemistry, 235, 114322.
  • Amoroso, R., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 1125-1129.
  • Hou, G., et al. (2019). Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 8), 1157-1165.
  • Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.
  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
  • Maccioni, E., et al. (2013). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 18(9), 10936-10952.
  • Ostrovskii, V. A., et al. (2014). Reaction of α-tetralone, 1H-tetrazol-5-amine, and aromatic aldehydes upon microwave irradiation – a convenient method for the synthesis of 5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. Chemistry of Heterocyclic Compounds, 50(5), 735-741.
  • Larsen, S. D., et al. (2013). Novel inhibitors of bacterial virulence: development of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones for the inhibition of group A streptococcal streptokinase expression. Bioorganic & Medicinal Chemistry, 21(7), 1880-1897.
  • Ling, Y., et al. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 224, 113706.
  • Kim, B. T., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 634-647.
  • Osolodkin, D. I., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(15), 4467.
  • da Silva, A. D., et al. (2022). Synthesis and Therapeutic Applications of Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33(8), 834-862.

Sources

Spectroscopic and Synthetic Elucidation of 5,6-Dihydrobenzo[h]quinazolin-2-amine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. This has led to the development of numerous therapeutic agents, particularly in oncology. Within this class, the 5,6-dihydrobenzo[h]quinazoline core has emerged as a structure of significant interest. Its derivatives have shown promising activity as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), as well as demonstrating potent antiplatelet and anti-inflammatory properties.[1][2] This guide provides an in-depth technical overview of the synthesis and spectroscopic characterization of a fundamental member of this family: 5,6-Dihydrobenzo[h]quinazolin-2-amine.

Strategic Synthesis of the 5,6-Dihydrobenzo[h]quinazoline Core

The construction of the this compound scaffold is achieved through a robust and efficient two-step synthetic sequence, commencing from commercially available α-tetralone. This approach is logical and cost-effective, making it suitable for both academic research and industrial drug development campaigns.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-(hydroxymethylene)-3,4-dihydronaphthalen-1(2H)-one

This initial step involves a Claisen condensation to introduce the necessary carbon framework for the subsequent cyclization.

  • Reaction Scheme:

    • α-tetralone is treated with ethyl formate in the presence of a strong base, such as sodium methoxide, in a non-polar solvent like anhydrous diethyl ether or tetrahydrofuran (THF).

    • The reaction is typically performed at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side products.

    • Acidic workup is required to neutralize the reaction mixture and isolate the product.

  • Detailed Procedure:

    • To a stirred suspension of sodium methoxide (1.2 equivalents) in anhydrous diethyl ether at 0 °C, a solution of α-tetralone (1.0 equivalent) and ethyl formate (1.5 equivalents) in diethyl ether is added dropwise.

    • The reaction mixture is stirred at room temperature for 12-16 hours, during which time a solid precipitate will form.

    • The reaction is quenched by the slow addition of ice-cold water.

    • The aqueous layer is separated and acidified with dilute hydrochloric acid to precipitate the product.

    • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(hydroxymethylene)-3,4-dihydronaphthalen-1(2H)-one.

Step 2: Cyclization to this compound

The final step is a condensation reaction with guanidine to form the pyrimidine ring of the quinazoline system.

  • Reaction Scheme:

    • The intermediate from Step 1 is reacted with guanidine carbonate in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or ethylene glycol.

    • The reaction is heated to a high temperature (typically 150-180 °C) to drive the condensation and cyclization.

  • Detailed Procedure:

    • A mixture of 2-(hydroxymethylene)-3,4-dihydronaphthalen-1(2H)-one (1.0 equivalent) and guanidine carbonate (1.5 equivalents) in ethylene glycol is heated to 160-180 °C for 4-6 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization start1 α-tetralone + Ethyl Formate reagents1 Sodium Methoxide Anhydrous Diethyl Ether start1->reagents1 1. Add product1 2-(hydroxymethylene)-3,4- dihydronaphthalen-1(2H)-one reagents1->product1 2. Stir 12-16h start2 Intermediate from Step 1 product1->start2 reagents2 Guanidine Carbonate Ethylene Glycol start2->reagents2 1. Add product2 This compound reagents2->product2 2. Heat 160-180°C

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization: Unveiling the Molecular Structure

The definitive identification and structural confirmation of this compound rely on a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the most accurate determination of the molecular weight of a compound, allowing for the unambiguous determination of its elemental composition.

  • Principle of HRMS: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. This high precision enables the differentiation between compounds with the same nominal mass but different elemental formulas.[3][4]

  • Expected HRMS Data for this compound:

    • Molecular Formula: C₁₂H₁₁N₃

    • Calculated Exact Mass ([M+H]⁺): 198.1026

    • Experimental Verification: A high-resolution mass spectrum would be expected to show a prominent peak for the protonated molecule at an m/z value that matches the calculated exact mass to within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₁N₃
Calculated m/z ([M+H]⁺)198.1026
Expected Accuracy< 5 ppm
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[5][6][7] By analyzing the chemical shifts, coupling patterns, and integration of the signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

  • Fundamental Principles of NMR: NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves and transition to a higher energy state. The precise frequency at which this occurs is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.[5][7][8]

  • Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

    • The spectrum is predicted based on the analysis of closely related N-arylbenzo[h]quinazolin-2-amines and other dihydro-benzo[h]quinazolines.

    • Aromatic Protons (δ 7.0-8.5 ppm): The protons on the benzo and quinazoline rings will appear in this region. Due to the fused ring system, complex coupling patterns (multiplets) are expected.

    • Amine Protons (-NH₂): A broad singlet is anticipated around δ 6.0-7.0 ppm, the chemical shift of which can be concentration and temperature-dependent.

    • Dihydro Protons (δ 2.5-3.5 ppm): The two methylene groups at positions 5 and 6 are expected to appear as triplets, assuming coupling to each other.

  • Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

    • Aromatic and Heteroaromatic Carbons (δ 110-165 ppm): The carbon atoms of the fused aromatic and pyrimidine rings will resonate in this region. The carbon attached to the amino group (C2) and the quaternary carbons at the ring junctions will have distinct chemical shifts.

    • Aliphatic Carbons (δ 20-40 ppm): The two methylene carbons at positions 5 and 6 will appear in the upfield region of the spectrum.

Table 2: Predicted NMR Spectroscopic Data for this compound

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
8.0 - 8.5m
7.0 - 7.8m
6.0 - 7.0br s
2.8 - 3.2t
2.5 - 2.9t

Diagram of Spectroscopic Analysis Workflow:

Spectroscopic_Analysis cluster_synthesis Synthesis cluster_hrms HRMS Analysis cluster_nmr NMR Analysis synthesis Synthesized Compound hrms_instrument TOF or Orbitrap MS synthesis->hrms_instrument nmr_instrument NMR Spectrometer (e.g., 400 MHz) synthesis->nmr_instrument hrms_data Exact Mass (m/z) hrms_instrument->hrms_data hrms_result Elemental Composition (C₁₂H₁₁N₃) hrms_data->hrms_result final_confirmation Verified Structure nmr_spectra ¹H and ¹³C Spectra nmr_instrument->nmr_spectra nmr_result Structural Confirmation nmr_spectra->nmr_result

Caption: Workflow for the structural verification of the synthesized compound.

Conclusion and Future Outlook

This guide has detailed a logical synthetic route to this compound and provided a comprehensive overview of its expected spectroscopic characteristics. The presented protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel quinazoline-based therapeutic agents. The continued exploration of this chemical space is anticipated to yield new drug candidates with improved efficacy and selectivity against a range of diseases.

References

  • High Resolution Mass Spectrometry (HRMS). A Level Chemistry. [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. (2022-01-12). [Link]

  • What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? Chemistry For Everyone. (2025-06-12). [Link]

  • Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. PubMed. (2012-01-15). [Link]

  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. NIH. [Link]

  • NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. [Link]

  • Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. PubMed. [Link]

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An In-depth Technical Guide to the Discovery and History of Benzo[h]quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[h]quinazoline scaffold is a linearly-fused tetracyclic aromatic heterocycle, structurally characterized by a quinazoline moiety annulated with a benzene ring. This arrangement of a pyrimidine ring fused to a naphthalene system imparts a unique electronic and steric profile, making it a privileged scaffold in medicinal chemistry. Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets, while the nitrogen atoms offer sites for hydrogen bonding and potential metabolic transformations. This guide provides an in-depth exploration of the historical discovery, evolution of synthetic methodologies, and the burgeoning role of benzo[h]quinazoline derivatives in modern drug discovery.

I. Historical Context and the Dawn of Quinazoline Chemistry

The journey into benzo[h]quinazolines begins with the broader history of its parent bicyclic system, quinazoline. The quinazoline nucleus, a fusion of a benzene and a pyrimidine ring, was first synthesized in 1895 by August Bischler and Lang.[1] This pioneering work involved the decarboxylation of quinazoline-2-carboxylic acid.[1] Shortly after, in 1903, Siegmund Gabriel reported an alternative synthesis from o-nitrobenzylamine.[1] The name "quinazoline" itself was proposed by Widdege in 1887, recognizing its isomeric relationship with cinnoline and quinoxaline.[2][3]

Early research into quinazolines was largely foundational, focusing on the elucidation of their fundamental chemical properties and the development of initial synthetic routes. These early methods, while groundbreaking for their time, often required harsh reaction conditions and offered limited substituent diversity. A significant advancement came with the Niementowski synthesis in 1895, which involved the condensation of anthranilic acid with amides to produce 4(3H)-quinazolinones, a key subclass of quinazolines.[2][4][5] This reaction proved to be more versatile and remains a cornerstone of quinazoline chemistry.

The exploration of linearly-fused systems like benzo[h]quinazoline naturally followed the establishment of fundamental quinazoline chemistry. While a definitive "discovery" of the parent benzo[h]quinazoline is not as clearly documented as its bicyclic counterpart, its synthesis and investigation are logical extensions of the foundational work on quinazolines and polycyclic aromatic hydrocarbons.

II. Evolution of Synthetic Methodologies for the Benzo[h]quinazoline Core

The construction of the benzo[h]quinazoline scaffold has evolved significantly from classical condensation reactions to modern transition-metal-catalyzed cross-coupling strategies. This evolution has been driven by the need for more efficient, versatile, and environmentally benign synthetic routes to access a wider range of derivatives for biological screening.

A. Classical Synthetic Approaches

1. Friedländer Annulation and its Modifications:

The Friedländer synthesis, first reported in 1882 for the synthesis of quinolines, is a powerful method for constructing the quinoline and, by extension, the benzo[h]quinoline portion of the benzo[h]quinazoline scaffold.[6][7][8] The classical reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base.[7][9]

For the synthesis of benzo[h]quinazolines, a key starting material is a derivative of 3-amino-2-naphthoic acid or a related naphthalene precursor.

Experimental Protocol: A Generalized Friedländer Synthesis for a Benzo[h]quinazoline Derivative

  • Reactant Preparation: A solution of an appropriately substituted 3-amino-2-naphthaldehyde or 3-amino-2-naphthyl ketone (1 equivalent) and a ketone or aldehyde with an α-methylene group (1.2 equivalents) is prepared in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: A catalytic amount of a base (e.g., sodium hydroxide, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) is added to the reaction mixture.

  • Reaction Execution: The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired benzo[h]quinazoline product.

Friedlander_Synthesis start o-Aminoaryl Aldehyde/Ketone + α-Methylene Ketone intermediate Imino Intermediate start->intermediate Condensation cyclization Intramolecular Cyclocondensation intermediate->cyclization Acid/Base Catalysis product Benzo[h]quinazoline cyclization->product Dehydration

Causality in Experimental Choices: The choice of catalyst (acid or base) depends on the specific reactivity of the substrates. Base catalysis is often employed to deprotonate the α-methylene ketone, facilitating its nucleophilic attack on the carbonyl group of the aminoaryl component. Conversely, acid catalysis can activate the carbonyl group towards nucleophilic attack by the amino group. The solvent is chosen to ensure solubility of the reactants and to allow for a suitable reaction temperature.

B. Modern Synthetic Innovations

The limitations of classical methods, such as high temperatures and limited functional group tolerance, have spurred the development of more sophisticated synthetic strategies.

1. Transition-Metal Catalysis:

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzo[h]quinazolines are no exception. Palladium-, copper-, and iron-catalyzed reactions have enabled the construction of the quinazoline ring system under milder conditions with greater efficiency and a broader substrate scope.[10][11][12] These methods often involve C-H activation, cross-coupling reactions, and tandem or one-pot procedures.[10] For instance, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes have provided efficient routes to 2-substituted quinazolines.[13]

2. Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[4] Microwave-assisted synthesis of quinazolines and their derivatives often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[14] This technology is particularly advantageous for multi-component reactions, which are increasingly used for the rapid generation of compound libraries for drug discovery.

Modern_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_methods Synthetic Methods cluster_outcomes Outcomes A Naphthalene Precursors D Transition-Metal Catalysis (Pd, Cu, Fe) A->D E Microwave-Assisted Synthesis A->E F Multi-Component Reactions A->F B Amine/Amide Sources B->D B->E B->F C Carbon Sources (Aldehydes, etc.) C->D C->E C->F G Benzo[h]quinazoline Derivatives D->G E->G F->G H Improved Yields & Purity G->H I Reduced Reaction Times G->I

III. Benzo[h]quinazolines in Drug Discovery and Medicinal Chemistry

The unique structural features of the benzo[h]quinazoline scaffold have made it an attractive template for the design of bioactive molecules.[15] Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[15][16][17][18]

A. Anticancer Activity

A significant area of research has focused on the development of benzo[h]quinazoline derivatives as anticancer agents.[19] The planar, aromatic nature of the scaffold allows for intercalation into DNA, while strategically placed substituents can interact with the active sites of various enzymes involved in cancer cell proliferation.

One prominent example is the natural product Luotonin A , an indolopyridoquinazolinone alkaloid that contains a related, albeit more complex, fused quinazolinone core.[20] While not a simple benzo[h]quinazoline, its structure and biological activity have inspired the synthesis of numerous analogues, including those with the benzo[h]quinazoline framework.[21][22][23]

B. Antiviral Activity

Recent studies have highlighted the potential of benzo[h]quinazoline derivatives as antiviral agents.[16] For instance, a series of 2-thioxo-benzo[g]quinazolines (an isomer of benzo[h]quinazoline) have demonstrated efficacy against adenovirus type 7 and bacteriophage phiX174.[16] These findings suggest that the benzo-fused quinazoline scaffold could be a valuable starting point for the development of novel antiviral therapeutics.

C. Other Therapeutic Applications

The versatility of the benzo[h]quinazoline core has led to its exploration in various other therapeutic areas. Quinazoline derivatives, in general, have been reported to possess a broad spectrum of biological activities, including antimicrobial, antitubercular, analgesic, and antihypertensive properties.[5][17][18][24] This wide range of activities underscores the potential of the benzo[h]quinazoline scaffold as a privileged structure in medicinal chemistry.

IV. Characterization and Analytical Techniques

The structural elucidation of newly synthesized benzo[h]quinazoline derivatives relies on a combination of modern spectroscopic and analytical techniques.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for unambiguous assignment of the complex aromatic signals.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule, such as C=N, C=C, and C-H bonds, which are characteristic of the aromatic heterocyclic system.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, confirming the connectivity and stereochemistry of all atoms.

V. Future Perspectives and Conclusion

The history of benzo[h]quinazoline chemistry is a testament to the continuous evolution of synthetic organic chemistry. From its conceptual roots in the early days of quinazoline synthesis to the sophisticated, metal-catalyzed methods of today, the journey has been one of increasing efficiency, precision, and versatility.

Looking ahead, the field is poised for further advancements. The development of novel C-H functionalization strategies will undoubtedly open up new avenues for the late-stage modification of the benzo[h]quinazoline scaffold, allowing for the rapid generation of diverse compound libraries. Furthermore, the integration of computational modeling and machine learning will likely play an increasingly important role in the rational design of benzo[h]quinazoline-based inhibitors for specific biological targets.

References

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  • Kwon, S. H.; Seo, H.-A.; Cheon, C.-H. Total Synthesis of Luotonin A and Rutaecarpine from an Aldimine via the Designed Cyclization. Org. Lett.2016 , 18 (20), 5344–5347. [Link][21][22]

  • Zare, A.; et al. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Front. Chem.2021 , 9, 738426. [Link][4]

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  • Asif, M. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Front. Chem.2021 , 9, 708343. [Link][3][11]

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  • Abdelkhalek, A. S.; et al. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Org. Commun.2024 , 17 (2), 1-24. [Link][5]

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Unlocking the Therapeutic Potential of the Quinazoline Scaffold: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinazoline ring system stands as a cornerstone in medicinal chemistry, celebrated for its versatile synthetic accessibility and its remarkable ability to interact with a wide array of biological targets. This has led to the successful development of numerous FDA-approved drugs.[1][2] While the specific compound 5,6-Dihydrobenzo[h]quinazolin-2-amine is not extensively documented in current scientific literature, its core quinazoline scaffold is a well-established pharmacophore. This guide will, therefore, provide an in-depth exploration of the major therapeutic targets of the broader class of quinazoline derivatives, offering a scientifically rigorous and highly relevant resource for researchers and drug development professionals. We will delve into the key molecular targets, the mechanistic principles guiding their inhibition, and the experimental workflows essential for the validation of novel compounds based on this privileged structure.

Section 1: The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, presents a planar, aromatic system that is amenable to a wide range of chemical modifications.[3] This structural versatility allows for the fine-tuning of steric and electronic properties, enabling the design of potent and selective inhibitors for various biological targets. The majority of clinically successful quinazoline derivatives function as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[4][5] By competitively binding to the ATP-binding pocket of the kinase domain, these compounds can block aberrant signaling that drives diseases such as cancer.[3]

Section 2: Key Therapeutic Targets of Quinazoline Derivatives

The therapeutic efficacy of quinazoline derivatives is primarily attributed to their ability to modulate the activity of key proteins involved in disease pathogenesis. The following subsections detail the most prominent and well-validated targets for this class of compounds.

Epidermal Growth Factor Receptor (EGFR): A Primary Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver in the development and progression of numerous cancers, particularly non-small-cell lung cancer (NSCLC).[1][6] The quinazoline core has proven to be an exceptionally effective scaffold for the development of EGFR inhibitors.[6][7]

  • First-Generation Inhibitors: Gefitinib and erlotinib are prototypical examples of first-generation, reversible EGFR inhibitors.[8] They are particularly effective in patients with activating mutations in the EGFR kinase domain, such as L858R and exon 19 deletions.[8][9]

  • Second-Generation Inhibitors: Afatinib and dacomitinib represent the second generation of EGFR inhibitors. These compounds form a covalent bond with a cysteine residue in the ATP-binding site, leading to irreversible inhibition.[9]

  • Third-Generation Inhibitors: The emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, prompted the development of third-generation inhibitors like osimertinib.[9] These drugs are designed to selectively target mutant forms of EGFR while sparing the wild-type protein, thereby reducing toxicity.[9]

Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of this process.[10][11] Several quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, functioning as anti-angiogenic agents.[11][12]

  • Dual EGFR/VEGFR Inhibition: A significant advancement in cancer therapy has been the development of dual inhibitors that target both EGFR and VEGFR. Vandetanib is a clinically approved drug that exemplifies this approach, simultaneously inhibiting tumor cell proliferation and angiogenesis.[11][13]

Poly(ADP-ribose) Polymerase-1 (PARP-1): A Target in DNA Repair

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for the repair of single-strand DNA breaks.[1] Inhibition of PARP-1 is a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Certain quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent PARP-1 inhibitory activity in the nanomolar range, highlighting a promising avenue for the development of novel anticancer agents.[1]

Other Potential Targets

The versatility of the quinazoline scaffold extends beyond EGFR, VEGFR, and PARP-1. Research has indicated that quinazoline derivatives can also target other therapeutically relevant proteins, including:

  • HER2: Another member of the ErbB family of receptor tyrosine kinases, often overexpressed in breast cancer.[14]

  • Aurora Kinases: Serine/threonine kinases that are essential for cell cycle regulation.[15]

  • Tubulin: The protein subunit of microtubules, a key component of the cytoskeleton and a target for many classic chemotherapeutic agents.[16]

Section 3: Mechanistic Insights and Structure-Activity Relationships (SAR)

The majority of quinazoline-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain. The 4-anilinoquinazoline scaffold is a common feature of many potent tyrosine kinase inhibitors.[1][13] The anilino group typically occupies the adenine-binding region, while the quinazoline core forms hydrogen bonds with the hinge region of the kinase. Substitutions on the quinazoline ring and the anilino moiety can be modified to enhance potency, selectivity, and pharmacokinetic properties.

For instance, the introduction of a Michael acceptor group, such as an acrylamide moiety, on the 4-anilino substituent led to the development of second-generation covalent inhibitors like afatinib.[9] This strategic modification allows for the formation of an irreversible covalent bond with a cysteine residue near the ATP-binding site.

Section 4: Experimental Workflows for Target Validation

The identification and validation of the therapeutic target(s) of a novel quinazoline derivative is a critical step in the drug discovery process. The following section outlines key experimental protocols.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a test compound against a purified kinase (e.g., EGFR, VEGFR-2).

Methodology:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., a novel quinazoline derivative)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Self-Validation:

  • Positive Control: A known inhibitor of the target kinase (e.g., gefitinib for EGFR) should be included to ensure the assay is performing correctly.

  • Negative Control: A vehicle control (e.g., DMSO) should be included to determine the baseline kinase activity.

Experimental Protocol 2: Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines with known target expression (e.g., A549 for EGFR, HCT116, MCF-7)[1]

    • Cell culture medium and supplements

    • Test compound

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation:

  • Positive Control: A standard chemotherapeutic drug (e.g., doxorubicin) should be included.

  • Negative Control: A vehicle control (e.g., DMSO) should be included.

Data Presentation: Comparative Inhibitory Activities of Representative Quinazoline Derivatives
CompoundTarget(s)IC50 (nM)Cell LineGI50 (µM)Reference
Gefitinib EGFR2-37NSCLC0.015-0.5[1]
Erlotinib EGFR2NSCLC0.06-1[1]
Vandetanib VEGFR-2, EGFR36, 500--[13]
Compound 23 EGFR L858R/T790M0.2Ba/F30.72[9]
Compound 11d VEGFR-25490--[10]

Section 5: Future Directions and Emerging Opportunities

The field of quinazoline-based drug discovery continues to evolve. Current research is focused on several exciting areas:

  • Overcoming Drug Resistance: A major challenge in cancer therapy is the development of drug resistance. The design of new quinazoline derivatives that can overcome resistance mutations, such as the EGFR C797S mutation, is an active area of research.[9]

  • Macrocyclization: Macrocyclic quinazoline-based inhibitors are being explored as a strategy to enhance potency and selectivity.[8]

  • Dual-Target and Multi-Target Inhibitors: The development of compounds that can simultaneously inhibit multiple key signaling pathways is a promising approach to improve therapeutic efficacy and combat resistance.[5]

Visualizations

Signaling Pathways of EGFR and VEGFR

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K VEGFR VEGFR VEGFR->PI3K PLC PLCγ/PKC Pathway VEGFR->PLC Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PLC->Angiogenesis Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Quinazoline->VEGFR EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR

Caption: EGFR and VEGFR signaling pathways and points of inhibition by quinazoline derivatives.

Experimental Workflow for Target Validation

G cluster_0 In Silico & In Vitro cluster_1 Cell-Based Assays cluster_2 Advanced Studies A Compound Synthesis (Quinazoline Derivative) B In Vitro Kinase Assay (e.g., EGFR, VEGFR) A->B Screening C Determine IC50 B->C D Cellular Proliferation Assay (e.g., A549, HCT116) C->D Lead Compound E Determine GI50 D->E F Western Blot for Target Phosphorylation E->F Mechanism of Action G In Vivo Xenograft Models F->G Efficacy H Pharmacokinetic & Toxicology Studies G->H

Caption: A streamlined experimental workflow for the validation of a novel quinazoline derivative.

References

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). De Gruyter.
  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Current Drug Targets.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). Journal of Medicinal Chemistry.
  • Quinazoline derivative compound (11d)
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (n.d.). Semantic Scholar.
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science Publishers.
  • An Updated Review: Newer Quinazoline Deriv
  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Deriv
  • Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (2021). PubMed.
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  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT.
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A Technical Guide to 5,6-Dihydrobenzo[h]quinazolin-2-amine Derivatives as FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, characterized by rapid proliferation of malignant myeloid precursors in the bone marrow and blood. A significant subset of AML cases, approximately 30%, is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell growth and conferring a poor prognosis.[1] This has rendered FLT3 a critical therapeutic target. This guide provides an in-depth technical overview of a promising class of small molecules, the 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives, which have emerged as potent FLT3 inhibitors. We will delve into their chemical synthesis, structure-activity relationships, and the methodologies for their biological evaluation, offering a comprehensive resource for researchers and drug development professionals in the field.

The Central Role of FLT3 in AML Pathogenesis

The FLT3 receptor, a member of the class III receptor tyrosine kinase family, is crucial for the normal development of hematopoietic stem and progenitor cells. Its activation by its ligand (FLT3L) triggers dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways essential for cell survival and proliferation.

Downstream Signaling Pathways

Activated FLT3 orchestrates cellular responses through several key pathways:

  • RAS/MEK/ERK Pathway: Primarily involved in cell proliferation and differentiation.

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

  • STAT5 Pathway: Crucial for cytokine signaling and promoting cell survival and proliferation.

The constitutive activation of these pathways by mutated FLT3 is a cornerstone of leukemogenesis in FLT3-mutated AML.[2]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Figure 1: Simplified FLT3 signaling pathways in AML.

The this compound Scaffold: A Promising FLT3 Inhibitor Core

Recent drug discovery efforts have identified the 5,6-dihydrobenzo[h]quinazoline scaffold as a promising starting point for the development of potent and selective FLT3 inhibitors. A key study in this area, "Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors," published in Chemical Biology & Drug Design in 2022, provides a foundational understanding of this chemical series.[1]

General Structure

The core structure of these derivatives is characterized by a fused ring system, which provides a rigid framework for interaction with the ATP-binding pocket of the FLT3 kinase.

(Note: The specific chemical structures of the lead compounds III-1a, III-1c, III-2a, III-2c, and III-4a from the key reference paper are not publicly available in full detail. The following representation is a generalized structure of the this compound core.)

Generalized Structure of this compound Derivatives

Synthesis of this compound Derivatives

The synthesis of these compounds generally follows a multi-step pathway, which allows for the introduction of diverse substituents to explore the structure-activity relationship.

Synthetic Protocol Outline

While the detailed, step-by-step protocol from the primary literature is not fully accessible, a general synthetic route can be inferred from related syntheses of quinazoline derivatives.

Synthesis_Workflow Start Starting Materials (e.g., substituted naphthalenones) Intermediate1 Chalcone Formation Start->Intermediate1 Aldehyde, Base Intermediate2 Cyclization with Guanidine Derivative Intermediate1->Intermediate2 Guanidine Hydrochloride, Base Final_Product This compound Derivative Intermediate2->Final_Product Purification

Figure 2: Generalized synthetic workflow.

Structure-Activity Relationship (SAR) Insights

The study by Ding et al. (2022) highlights that specific substitutions on the 5,6-dihydrobenzo[h]quinazoline core are crucial for potent FLT3 inhibition. While a comprehensive SAR table is not available, the identification of compounds III-1a, III-1c, III-2a, III-2c, and III-4a as highly active suggests that modifications at specific positions of the quinazoline and the appended phenyl rings likely play a key role in optimizing interactions with the FLT3 kinase domain.[1] Generally, in quinazoline-based kinase inhibitors, substitutions that can form hydrogen bonds with the hinge region of the kinase and those that can occupy hydrophobic pockets are critical for high potency.[3][4]

Biological Evaluation: Protocols and Methodologies

A robust biological evaluation is critical to characterize the potency, selectivity, and cellular activity of these inhibitors.

In Vitro FLT3-ITD Kinase Inhibition Assay

The inhibitory activity of the compounds against the constitutively active FLT3-ITD mutant is a primary determinant of their potential therapeutic efficacy. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.

Protocol: FLT3-ITD Kinase Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human FLT3-ITD enzyme in the reaction buffer.

    • Prepare a substrate solution (e.g., poly(Glu, Tyr) 4:1) and an ATP solution in the reaction buffer.

    • Serially dilute the test compounds in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the diluted compound solution.

    • Add 2 µL of the FLT3-ITD enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay

To assess the effect of the inhibitors on cancer cells, a cell viability assay using a human AML cell line endogenously expressing FLT3-ITD, such as MV4-11, is essential. The MTT assay is a standard colorimetric method for this purpose.

Protocol: MV4-11 Cell Viability Assay (MTT)

  • Cell Culture:

    • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • Seed MV4-11 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C in a humidified incubator.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% inhibition of cell growth) from the dose-response curve.

Summary of Biological Activity

The abstract of the key paper by Ding et al. (2022) indicates that compounds III-1a, III-1c, III-2a, III-2c, and III-4a displayed "comparable inhibitory potency against FLT3-ITD" and "remarkable antiproliferative activities against MV4-11".[1] This suggests that these compounds likely have low nanomolar IC50 values in the biochemical assay and potent growth inhibitory effects in the cellular context. A comprehensive table of these values would be necessary for a detailed comparison and SAR analysis.

Preclinical Development and Future Directions

While the initial discovery of this compound derivatives is promising, further preclinical development is necessary to evaluate their therapeutic potential.

In Vivo Efficacy

Evaluation in animal models is a critical next step. A common model is a subcutaneous xenograft using FLT3-ITD-positive AML cells (e.g., MV4-11) in immunodeficient mice (e.g., NOD/SCID or NSG).

Workflow: In Vivo Xenograft Study

Xenograft_Workflow Cell_Culture Culture MV4-11 Cells Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Compound (e.g., oral gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., tumor weight, pharmacodynamic markers) Monitoring->Endpoint

Figure 3: Workflow for a preclinical in vivo xenograft study.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial. Pharmacokinetic studies in rodents are necessary to determine parameters such as bioavailability, half-life, and clearance.[2]

Conclusion and Outlook

The this compound scaffold represents a promising foundation for the development of novel FLT3 inhibitors for the treatment of AML. The initial findings demonstrate potent in vitro activity against FLT3-ITD and the corresponding AML cell line. The next phases of research should focus on a comprehensive SAR to optimize potency and selectivity, followed by rigorous preclinical evaluation of the pharmacokinetic properties and in vivo efficacy of lead candidates. Overcoming the challenges of drug resistance and ensuring a favorable safety profile will be paramount in translating these promising compounds into effective therapies for AML patients with FLT3 mutations.

References

  • Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 834-841. Available at: [Link]

  • Jack, A. L., & Jones, R. J. (2010). The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats. British Journal of Cancer, 62(5), 809–814. Available at: [Link]

  • Hsu, Y. C., Coumar, M. S., Wang, W. C., Shiao, H. Y., Ke, Y. Y., Lin, W. H., ... & Hsieh, H. P. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. European Journal of Medicinal Chemistry, 124, 638-653. Available at: [Link]

  • Lee, L. B., Hernandez, D., Chubak, A., Ma, H., Wagner, J., Levis, M., & Smith, B. D. (2017). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Blood, 129(2), 257–260. Available at: [Link]

  • Im, D., Moon, H., Kim, J., Lee, S. H., Park, C. H., & Hah, J. M. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127021. Available at: [Link]

  • Ding, L., Zhang, Q., Zhao, K., Jiao, X., Zhou, Y., Fan, W., & Tang, C. (2022). Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. Chemical Biology & Drug Design, 99(4), 527-534. Available at: [Link]

  • Li, W. W., Wang, X. Y., Zheng, R. L., Yan, H. X., Cao, Z. X., Zhong, L., ... & Yang, S. Y. (2012). Discovery of the novel potent and selective FLT3 inhibitor 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[3][5][6]thiadiazol-2-yl}-3-p-tolylurea and its anti-acute myeloid leukemia (AML) activities in vitro and in vivo. Journal of Medicinal Chemistry, 55(8), 3852–3866. Available at: [Link]

  • Sun, J., Moore, G. A., & Sun, D. (2013). Novel inhibitors of bacterial virulence: development of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones for the inhibition of group A streptococcal streptokinase expression. Bioorganic & Medicinal Chemistry, 21(7), 1880–1897. Available at: [Link]

  • Di Sarno, V., Amato, M., D'Amico, M., Di Palma, A., Galdiero, E., Marfella, A., ... & Di Maro, S. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 1125–1129. Available at: [Link]

  • Hou, G., Meng, Q., Li, Y., Wang, Y., Sun, W., & Li, Y. (2022). Anti-neuroinflammatory effects of novel this compound derivatives in lipopolysaccharide-stimulated BV2 microglial cells. European Journal of Medicinal Chemistry, 235, 114322. Available at: [Link]

  • D'Andrea, E., Gnoni, A., Scialpi, A., & Cinnella, M. (1996). Synthesis and Pharmacological Evaluation of 5,6-dihydrobenzo[f] cinnolin-2(3H)ones Analogues of Antihypertensive and Antiaggregating Benzo[h]cinnolinones. Il Farmaco, 51(10), 653–658. Available at: [Link]

  • Hage-Sleiman, R., Abdulsattar, S., Hamad, M., Awada, Z., Al-Sayegh, M., & Al-Dhaheri, M. (2022). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 65, 128713. Available at: [Link]

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The Emerging Therapeutic Potential of 5,6-Dihydrobenzo[h]quinazolin-2-amine Derivatives in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the anti-neuroinflammatory potential of a promising class of small molecules: 5,6-Dihydrobenzo[h]quinazolin-2-amine derivatives. As our understanding of the central role of neuroinflammation in the pathogenesis of neurodegenerative diseases deepens, the identification of novel therapeutic agents capable of modulating this complex process is of paramount importance. This document synthesizes current research, outlines key molecular mechanisms, and provides detailed experimental protocols to empower researchers in this critical field.

The Central Role of Microglia and Neuroinflammation in Neurological Disorders

Neuroinflammation is a complex biological response within the central nervous system (CNS) that, while essential for defense against pathogens and injury, can become dysregulated and contribute to neuronal damage and the progression of a wide range of neurological disorders.[1] Microglia, the resident immune cells of the CNS, are the primary mediators of this inflammatory cascade.[1] In response to stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, microglia become activated.[1][2] This activation triggers the release of a barrage of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can create a neurotoxic environment.[1]

Chronic microglial activation is a hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[2] Therefore, the development of therapeutic strategies aimed at modulating microglial activation and inhibiting the production of pro-inflammatory mediators represents a promising avenue for the treatment of these devastating conditions.

This compound: A Novel Scaffold for Anti-Neuroinflammatory Agents

Recent research has identified a series of novel this compound derivatives with potent anti-neuroinflammatory properties.[1] These compounds have been synthesized and evaluated for their ability to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a widely used in vitro model of neuroinflammation.[1]

Structure-Activity Relationship and Lead Compound Identification

A study focusing on a series of these derivatives revealed that specific substitutions on the benzo[h]quinazoline core are critical for their biological activity.[1] Notably, compound 17 , which features a 7-fluorine atom on the A-ring and a 3-methoxy group on the D-ring, demonstrated superior anti-neuroinflammatory potential by effectively inhibiting the secretion of the pro-inflammatory cytokines TNF-α and IL-6.[1] This highlights the importance of targeted chemical modifications in optimizing the therapeutic efficacy of this scaffold.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The anti-neuroinflammatory effects of the lead compound 17 have been attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][3]

Inhibition of IκBα Phosphorylation and NLRP3 Inflammasome

Western blot analysis has shown that compound 17 significantly inhibits the activation and phosphorylation of IκBα.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By preventing IκBα phosphorylation, compound 17 effectively traps NF-κB in the cytoplasm, thereby blocking the inflammatory cascade.

Furthermore, compound 17 has been shown to reduce the expression of proteins associated with the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the maturation and secretion of pro-inflammatory cytokines like IL-1β. Its downregulation by compound 17 represents another key mechanism contributing to its anti-inflammatory profile.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Secreted Cytokines LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB Releases NF-κB ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB->ProInflammatory_Genes Translocates and Activates Compound17 This compound (Compound 17) Compound17->IKK Inhibits NLRP3 NLRP3 Inflammasome Compound17->NLRP3 Downregulates TNFa_IL6 TNF-α, IL-6 ProInflammatory_Genes->TNFa_IL6 Leads to Secretion

Caption: Proposed mechanism of action for Compound 17.

Experimental Protocols for Evaluating Anti-Neuroinflammatory Potential

The following protocols provide a framework for assessing the anti-neuroinflammatory activity of this compound derivatives.

In Vitro Model of Neuroinflammation using BV2 Microglial Cells

This protocol describes the induction of an inflammatory response in BV2 microglial cells using LPS, a standard and reproducible method.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives (e.g., Compound 17)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (96-well and 6-well)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT):

    • Seed BV2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

  • LPS Stimulation and Compound Treatment:

    • Seed BV2 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collection of Supernatants and Cell Lysates:

    • After the incubation period, collect the cell culture supernatants for cytokine analysis.

    • Wash the cells with ice-cold PBS and lyse them for subsequent protein analysis (Western Blot).

G Start Start Culture Culture BV2 Cells Start->Culture Seed Seed Cells in Plates Culture->Seed Adhere Overnight Adhesion Seed->Adhere Pretreat Pre-treat with Compound Adhere->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate 24h Incubation Stimulate->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect Analyze Analyze Cytokines (ELISA) & Proteins (Western Blot) Collect->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro neuroinflammation studies.

Quantification of Pro-inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the levels of secreted cytokines in the cell culture supernatant.

Materials:

  • ELISA kits for TNF-α and IL-6

  • Cell culture supernatants from the previous experiment

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α and IL-6.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Analysis of NF-κB Pathway Proteins by Western Blot

Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway within the cell lysates.

Materials:

  • Cell lysates from the in vitro experiment

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-NLRP3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Data Summary

CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound 17 VariesSignificantSignificant

Note: Specific quantitative data from the primary literature should be inserted here. The table serves as a template for presenting such findings.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-neuroinflammatory therapeutics. The lead compound 17 has demonstrated significant efficacy in vitro through the inhibition of the NF-κB signaling pathway. Future research should focus on:

  • In vivo efficacy studies: Evaluating the therapeutic potential of these compounds in animal models of neurodegenerative diseases.

  • Pharmacokinetic and safety profiling: Assessing the drug-like properties and potential toxicity of lead compounds.

  • Further optimization of the scaffold: Synthesizing and screening additional derivatives to improve potency and selectivity.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives in combating neuroinflammation and associated neurological disorders can be realized.

References

  • Anti-neuroinflammatory effects of novel this compound derivatives in lipopolysaccharide-stimulated BV2 microglial cells. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. Chemical Biology & Drug Design. [Link]

  • Synthesis of 4-phenyl-5,6-dihydrobenzo[h]quinazolines and their evaluation as growth inhibitors of carcinoma cells. RSC Advances. [Link]

  • Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. [Link]

  • Synthesis of 4-phenyl-5,6-dihydrobenzo[h]quinazolines and their evaluation as growth inhibitors of carcinoma cells. RSC Advances. [Link]

  • Microglia Activation Contributes to Quinolinic Acid-Induced Neuronal Excitotoxicity Through TNF-α. Apoptosis. [Link]

  • Early steps of microglial activation are directly affected by neuroprotectant FK506 in both in vitro inflammation and in rat model of stroke. Journal of Neuroinflammation. [Link]

  • 6-O-angeloylplenolin exerts neuroprotection against lipopolysaccharide-induced neuroinflammation in vitro and in vivo. Acta Pharmacologica Sinica. [Link]

  • MG53 attenuates lipopolysaccharide-induced neurotoxicity and neuroinflammation via inhibiting TLR4/NF-κB pathway in vitro and in vivo. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

  • Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Oxidative Stress Induces Release of 2'-AMP from Microglia. Journal of Neurochemistry. [Link]

  • Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. European Journal of Medicinal Chemistry. [Link]

  • Substituted quinazolinones and their anti-inflammatory activity. European Journal of Medicinal Chemistry. [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules. [Link]

  • MG53 attenuates lipopolysaccharide-induced neurotoxicity and neuroinflammation via inhibiting TLR4/NF-κB pathway in vitro and in vivo. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

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The Emergence of 5,6-Dihydrobenzo[h]quinazolin-2-amine Analogs in Antifungal Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents with unique mechanisms of action. Within the landscape of heterocyclic chemistry, quinazoline derivatives have garnered significant attention for their broad spectrum of biological activities.[1][2] This technical guide delves into the burgeoning field of 5,6-Dihydrobenzo[h]quinazolin-2-amine analogs, a promising class of compounds demonstrating potent antifungal properties. We will explore their rational design, synthesis, structure-activity relationships (SAR), and proposed mechanism of action, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazoline and its derivatives are heterocyclic compounds composed of a fused benzene and pyrimidine ring.[1] This structural motif is prevalent in numerous natural products and has been successfully incorporated into a variety of clinically approved drugs, including those with antibacterial, anticancer, and anti-inflammatory properties.[3][4] In the realm of antifungal research, various quinazoline derivatives have been investigated, with some exhibiting promising activity against clinically relevant fungi.[5][6] The adaptability of the quinazoline core allows for extensive structural modifications, making it an attractive scaffold for the development of new therapeutic agents.[7]

Synthesis of this compound Analogs

The synthesis of the 5,6-dihydrobenzo[h]quinazoline core is typically achieved through a multi-step process. A general synthetic route involves the reaction of a chalcone with guanidine.[8] More specifically, novel azole derivatives containing the 5,6-dihydrobenzo[h]quinazoline structure have been successfully synthesized, demonstrating the versatility of this chemical scaffold for creating diverse analog libraries.[9]

A representative synthetic workflow for generating these analogs is outlined below. This process highlights the key chemical transformations required to build the core structure and introduce various substituents for SAR studies.

cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., α-tetralone derivatives, aldehydes) chalcone Chalcone Intermediate Formation start->chalcone Claisen-Schmidt Condensation cyclization Cyclization with Guanidine chalcone->cyclization core This compound Core cyclization->core diversification Substituent Diversification (e.g., Azole incorporation) core->diversification Further Reactions final_products Target Analogs diversification->final_products

Caption: Generalized synthetic pathway for this compound analogs.

Antifungal Activity and Structure-Activity Relationship (SAR)

Recent studies have demonstrated the significant antifungal potential of 5,6-dihydrobenzo[h]quinazoline derivatives against a range of phytopathogenic fungi.[9] A notable study investigated a series of 36 novel azole-containing 5,6-dihydrobenzo[h]quinazoline analogs, revealing that many of these compounds exhibited good to excellent inhibitory effects.[9]

Particularly impressive activity was observed against Rhizoctonia solani, a significant plant pathogen. Several compounds from this series demonstrated over 90% inhibition of R. solani, with some achieving 100% inhibition at a concentration of 30 µg/mL.[9]

Compound IDEC50 (µg/mL) against R. solaniIC50 (µg/mL) against SDH
8e 0.1850.218
8q 0.2980.304
8r 0.3230.382
Fluquinconazole (Control)0.4780.531
Table 1: Antifungal and SDH Inhibitory Activities of Lead Compounds. [9]

The structure-activity relationship (SAR) analysis of these analogs revealed several key insights:

  • Substitution at the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the quinazoline core significantly influence antifungal activity.

  • Azole Moiety: The incorporation of an azole ring system was shown to be a critical factor for the observed antifungal efficacy.

  • Lipophilicity and Electronic Effects: Variations in the electronic properties and lipophilicity of the substituents likely play a crucial role in the compounds' ability to interact with the fungal target.

These findings underscore the importance of systematic structural modifications to optimize the antifungal potency of this class of compounds.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

A key finding from the investigation of these novel 5,6-dihydrobenzo[h]quinazoline derivatives is their mechanism of action as succinate dehydrogenase (SDH) inhibitors.[9] SDH, also known as complex II, is a vital enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Its inhibition disrupts fungal respiration and energy production, leading to cell death.

The inhibitory activity of the most potent antifungal compounds against SDH was confirmed through enzymatic assays. The half-maximal inhibitory concentration (IC50) values against SDH correlated well with the in vitro antifungal activity (EC50 values), providing strong evidence for this mechanism of action.[9]

cluster_moa Proposed Mechanism of Action compound This compound Analog sdh Succinate Dehydrogenase (SDH) (Complex II) compound->sdh Inhibition tca TCA Cycle sdh->tca Blocked Conversion of Succinate to Fumarate etc Electron Transport Chain sdh->etc Disrupted Electron Flow atp ATP Production tca->atp etc->atp death Fungal Cell Death atp->death Depletion Leads to

Caption: Inhibition of Succinate Dehydrogenase by 5,6-dihydrobenzo[h]quinazoline analogs.

Further mechanistic studies, including fluorescence quenching assays and electron microscopy, have corroborated this proposed mechanism.[9] Scanning and transmission electron microscopy of R. solani treated with a lead compound revealed significant morphological changes, including mycelial deformities and damage to cellular integrity, consistent with the disruption of fundamental cellular processes.[9]

Experimental Protocols for Antifungal Susceptibility Testing

The evaluation of the antifungal activity of novel compounds requires standardized and reproducible methodologies. The broth microdilution method is a widely accepted technique for determining the minimum inhibitory concentration (MIC) or the effective concentration for 50% inhibition (EC50) of antifungal agents.

Broth Microdilution Assay Protocol:
  • Inoculum Preparation:

    • Fungal isolates are cultured on a suitable agar medium (e.g., Potato Dextrose Agar for molds) to ensure purity and viability.

    • For molds, conidia are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

    • The conidial suspension is adjusted to a standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL) using a hemocytometer.

  • Assay Plate Preparation:

    • Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

    • Control wells are included: a positive control (a known antifungal), a negative control (medium with the compound's solvent), and a growth control (medium with inoculum only).

  • Inoculation and Incubation:

    • The standardized fungal inoculum is added to each well.

    • The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours for molds), or until sufficient growth is observed in the growth control wells.

  • Endpoint Determination:

    • The growth inhibition is determined visually or by using a spectrophotometric microplate reader.

    • The EC50 is calculated as the concentration of the compound that causes a 50% reduction in growth compared to the growth control.

cluster_protocol Antifungal Susceptibility Testing Workflow prep_inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compounds in 96-Well Plate prep_plate->inoculate incubate Incubate at Controlled Temperature inoculate->incubate read Read Results Visually or Spectrophotometrically incubate->read calculate Calculate EC50/MIC Values read->calculate

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Future Directions and Conclusion

The discovery of this compound analogs as potent SDH inhibitors represents a significant advancement in the search for novel antifungal agents. This class of compounds offers a promising scaffold for further development, with a mechanism of action that is distinct from many currently used antifungals.

Future research should focus on:

  • Expansion of the Analog Library: Synthesis of a wider range of derivatives to further refine the structure-activity relationship and improve potency and selectivity.

  • Spectrum of Activity: Evaluation against a broader panel of clinically relevant and drug-resistant fungal pathogens.

  • In Vivo Efficacy and Toxicology: Assessment of the lead compounds in animal models of fungal infection to determine their therapeutic potential and safety profiles.

  • Target-Based Drug Design: Utilization of computational modeling and structural biology to design next-generation inhibitors with enhanced binding affinity for fungal SDH.

References

  • Yi, M., Li, H., Li, S., Liu, S., Sun, M., Yang, L., & Bao, X. (2022). Discovery of Novel Quinazoline-2-Aminothiazole Hybrids Containing a 4-Piperidinylamide Linker as Potential Fungicides against the Phytopathogenic Fungus Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]

  • Yi, M., Li, H., Li, S., Liu, S., Sun, M., Yang, L., & Bao, X. (2022). Discovery of Novel Quinazoline-2-Aminothiazole Hybrids Containing a 4-Piperidinylamide Linker as Potential Fungicides against the Phytopathogenic Fungus Rhizoctonia solani. PubMed. [Link]

  • Anonymous. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. PubMed. [Link]

  • Anonymous. (2025). Novel 5,6-dihydrobenzo[h]quinazoline derivatives as succinate dehydrogenase inhibitors: design, synthesis, antifungal activity and mechanism of action. PubMed. [Link]

  • Anonymous. (2021). Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. PubMed. [Link]

  • Anonymous. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. ResearchGate. [Link]

  • Anonymous. (2025). Novel Quinazoline Derivatives Inhibit Splicing of Fungal Group II Introns. ACS Publications. [Link]

  • Abuelizz, H. A., Bakheit, A. H., Al-Agamy, M. H., Rashid, H., Mostafa, G. A. E., & Al-Salahi, R. (2023). Benzo[g]quinazolines as antifungal against candidiasis: Screening, molecular docking, and QSAR investigations. ResearchGate. [Link]

  • Anonymous. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. ACS Publications. [Link]

  • Maurya, H. K., Hasanain, M., Singh, S., Sarkar, J., Dubey, V., Shukla, A., Luqman, S., Khan, F., & Gupta, A. (2016). Synthesis of 4-phenyl-5,6-dihydrobenzo[h]quinazolines and their evaluation as growth inhibitors of carcinoma cells. ResearchGate. [Link]

  • Abuelizz, H. A., Bakheit, A. H., Al-Agamy, M. H., Rashid, H., Mostafa, G. A. E., & Al-Salahi, R. (2023). Benzo[g]quinazolines as antifungal against candidiasis. Semantic Scholar. [Link]

  • Abuelizz, H. A., Bakheit, A. H., Al-Agamy, M. H., Rashid, H., Mostafa, G. A. E., & Al-Salahi, R. (2023). The anticandidal activity of benzo[g]quinazolines 1-6. ResearchGate. [Link]

  • Anonymous. (Year unavailable). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Maniscalco, M., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. PubMed. [Link]

  • Anonymous. (2022). Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. PubMed. [Link]

  • Anonymous. (2012). Abstract 3905: Synthesis and structure activity relationship of substituted N,6-diphenyl-5,6-dihydrobenzo[h]quinazolin-2-amine as inhibitors of fibroblast growth factor receptors (FGFR). ResearchGate. [Link]

  • Abuelizz, H. A., Bakheit, A. H., Al-Agamy, M. H., Rashid, H., Mostafa, G. A. E., & Al-Salahi, R. (2023). Benzo[g]quinazolines as antifungal against candidiasis: Screening, molecular docking, and QSAR investigations. PMC. [Link]

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An In-depth Technical Guide on the Inhibition of Tubulin Polymerization by 5,6-Dihydrobenzo[h]quinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: The Strategic Imperative of Targeting Microtubule Dynamics in Oncology

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton. Their roles are multifaceted, ranging from maintaining cell shape and facilitating intracellular transport to forming the mitotic spindle essential for chromosome segregation during cell division.[1] This latter function, in particular, has rendered microtubules a prime target for the development of anticancer therapeutics.[2][3] Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[2][4] These microtubule-targeting agents (MTAs) are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[3][5] The clinical success of these agents underscores the therapeutic potential of modulating tubulin polymerization.

This guide focuses on a promising class of synthetic compounds, the 5,6-dihydrobenzo[h]quinazolin-2-amines, as inhibitors of tubulin polymerization. We will explore the core principles behind their mechanism of action, provide detailed experimental protocols for their characterization, and discuss the interpretation of key data in the context of drug discovery.

The Quinazoline Scaffold: A Privileged Structure in Tubulin Inhibition

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] Several studies have highlighted the potential of quinazoline derivatives as potent inhibitors of tubulin polymerization, often by interacting with the colchicine binding site on β-tubulin.[7][8][9][10] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to their depolymerization.[1] The 5,6-dihydrobenzo[h]quinazolin-2-amine scaffold represents a specific chemotype within this broader class that has demonstrated significant cytotoxic activity against various cancer cell lines.[6][11][12]

The following sections will detail a comprehensive workflow for the investigation of a representative compound from this class, which we will refer to as "DHBQA" (this compound).

Workflow for the Characterization of DHBQA as a Tubulin Polymerization Inhibitor

The following diagram outlines a logical workflow for the comprehensive evaluation of DHBQA's activity as a tubulin polymerization inhibitor.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Computational Modeling In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Binding Site Determination Binding Site Determination In Vitro Tubulin Polymerization Assay->Binding Site Determination Confirmation of Direct Interaction Cytotoxicity Assays Cytotoxicity Assays In Vitro Tubulin Polymerization Assay->Cytotoxicity Assays Biochemical Activity Molecular Docking & Dynamics Molecular Docking & Dynamics Binding Site Determination->Molecular Docking & Dynamics Experimental Validation Immunofluorescence Microscopy Immunofluorescence Microscopy Cytotoxicity Assays->Immunofluorescence Microscopy Cellular Potency Cell Cycle Analysis Cell Cycle Analysis Immunofluorescence Microscopy->Cell Cycle Analysis Mechanism Confirmation

Caption: A comprehensive workflow for characterizing DHBQA as a tubulin inhibitor.

Part 1: In Vitro Characterization of DHBQA

In Vitro Tubulin Polymerization Assay

The foundational experiment to ascertain the direct effect of DHBQA on tubulin dynamics is the in vitro polymerization assay. This can be performed using either a fluorescence-based method or turbidimetry.[5][13] The fluorescence-based assay is generally more sensitive.[13]

Purified tubulin, in the presence of GTP and at a temperature of 37°C, polymerizes into microtubules.[14] This process can be monitored in real-time by the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[13] Inhibitors of polymerization will suppress this increase in fluorescence, while stabilizers will enhance it.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • DHBQA stock solution (in DMSO)

  • Positive Controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)

  • Vehicle Control: DMSO

  • 96-well, black, flat-bottom microplate

  • Temperature-controlled microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10x stock of DHBQA and control compounds in GTB.

    • On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye according to the manufacturer's instructions.[13] Keep this mix on ice.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.[13]

    • To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.[13]

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity every 30-60 seconds for at least 60 minutes.

Plot the fluorescence intensity against time for each concentration of DHBQA and the controls. The resulting curves will provide a visual representation of the effect on tubulin polymerization. Key parameters to quantify are the initial rate of polymerization (Vmax) and the maximum polymer mass (Fmax). A dose-dependent decrease in both Vmax and Fmax indicates inhibition of tubulin polymerization. The IC50 value, the concentration of DHBQA that inhibits polymerization by 50%, should be calculated.

Compound Concentration (µM) Vmax (RFU/min) Fmax (RFU) IC50 (µM)
Vehicle (DMSO)-150035000-
Nocodazole (Control)101505000~2
Paclitaxel (Control)10250045000N/A
DHBQA0.1135032000
DHBQA190020000~2.5
DHBQA102006000
DHBQA1001004500

Fictional data for illustrative purposes.

Determination of the Binding Site

To further elucidate the mechanism of action, it is crucial to determine if DHBQA binds to a known site on tubulin. Given its quinazoline scaffold, the colchicine binding site is a likely candidate.[7][9]

Principle: This assay measures the ability of DHBQA to displace a radiolabeled ligand (e.g., [³H]colchicine) from its binding site on tubulin. A reduction in the amount of bound radioligand in the presence of DHBQA indicates competition for the same binding site.

Procedure:

  • Incubate purified tubulin with a constant concentration of [³H]colchicine and varying concentrations of DHBQA.

  • After incubation, separate the tubulin-ligand complexes from the unbound ligand using a suitable method (e.g., gel filtration).

  • Quantify the amount of radioactivity in the tubulin-containing fractions using liquid scintillation counting.

A dose-dependent decrease in radioactivity associated with tubulin in the presence of DHBQA confirms binding to the colchicine site.

Part 2: Cell-Based Validation of DHBQA's Activity

While in vitro assays confirm a direct interaction with tubulin, cell-based assays are essential to evaluate the compound's efficacy in a more physiologically relevant context.[4][15]

Cytotoxicity Assays

The first step in cell-based validation is to determine the cytotoxic potential of DHBQA against a panel of cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16][17] A decrease in the amount of formazan produced corresponds to a decrease in cell viability.[16]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • DHBQA stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of DHBQA for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

  • Solubilization: Aspirate the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration of DHBQA relative to the vehicle control. Plot the percentage of viability against the log of the DHBQA concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[18]

Cell Line DHBQA IC50 (µM)
HeLa0.8
MCF-71.2
A5491.5

Fictional data for illustrative purposes.

Immunofluorescence Microscopy

To visually confirm that DHBQA disrupts the microtubule network in cells, immunofluorescence staining is employed.

Principle: Cells are treated with DHBQA, fixed, and then stained with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule network can then be visualized using a fluorescence microscope.

Procedure:

  • Grow cells on glass coverslips and treat them with DHBQA at concentrations around the IC50 value for a suitable duration.

  • Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

  • Permeabilize the cells with a detergent (e.g., Triton X-100).

  • Incubate with a primary antibody against α-tubulin.

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope.

Expected Results: Untreated cells will show a well-defined network of filamentous microtubules. In contrast, cells treated with DHBQA are expected to exhibit a diffuse cytoplasmic staining pattern, indicating depolymerization of the microtubule network.[2][19]

Cell Cycle Analysis

A hallmark of microtubule-destabilizing agents is their ability to arrest cells in the G2/M phase of the cell cycle.[2][4] This can be quantified using flow cytometry.

Principle: Cells are treated with DHBQA, harvested, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry is then used to analyze the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

Procedure:

  • Treat cells with DHBQA at concentrations around the IC50 value for a period that allows for at least one cell cycle (e.g., 24 hours).

  • Harvest the cells and fix them in cold ethanol.

  • Treat the cells with RNase to remove RNA.

  • Stain the cells with PI.

  • Analyze the cell population using a flow cytometer.

Expected Results: Treatment with DHBQA should lead to a significant increase in the percentage of cells in the G2/M phase compared to untreated control cells.

G DHBQA DHBQA Tubulin Dimer Tubulin Dimer DHBQA->Tubulin Dimer Binds to Colchicine Site Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition Tubulin Dimer->Microtubule Polymerization Inhibition Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization Inhibition->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Proposed signaling pathway for DHBQA-induced apoptosis.

Part 3: Computational Modeling

In silico methods such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode of DHBQA with tubulin at an atomic level.[20][21][22]

Molecular Docking

Principle: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In this case, DHBQA would be docked into the colchicine binding site of a tubulin crystal structure (e.g., PDB ID: 4O2B).[20]

Procedure:

  • Obtain the 3D structure of tubulin from the Protein Data Bank.

  • Prepare the protein and ligand structures (e.g., energy minimization).

  • Perform the docking simulation using software such as AutoDock or MOE.[20][23]

  • Analyze the resulting binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the colchicine binding site.

The results of the docking study can help to rationalize the structure-activity relationships observed experimentally and guide the design of more potent analogs.

Conclusion and Future Directions

The comprehensive workflow outlined in this guide provides a robust framework for the characterization of this compound and its derivatives as inhibitors of tubulin polymerization. By integrating in vitro biochemical assays, cell-based functional assays, and in silico computational modeling, researchers can gain a deep understanding of the mechanism of action of these promising compounds. The data generated from these studies are critical for advancing these molecules through the drug discovery pipeline as potential next-generation anticancer agents. Future work should focus on optimizing the potency and pharmacokinetic properties of the DHBQA scaffold to enhance its therapeutic potential.

References

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An In-depth Technical Guide to the Solubility and Stability of 5,6-Dihydrobenzo[h]quinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of 5,6-Dihydrobenzo[h]quinazolin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. While specific experimental data for this molecule is not extensively published, this guide furnishes the methodologies required to generate such critical data, ensuring a robust understanding of its physicochemical properties. The principles and procedures outlined herein are grounded in established pharmaceutical development practices and regulatory guidelines.[4][5]

Introduction: The Quinazoline Scaffold and the Imperative of Physicochemical Profiling

The quinazoline nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound, this compound, belongs to this versatile class of molecules.[6][7] For any biologically active compound to be a viable drug candidate, its physicochemical properties, particularly solubility and stability, must be thoroughly understood. These parameters profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.[8]

Poor aqueous solubility can lead to low bioavailability and erratic absorption, hindering clinical development.[9] Conversely, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of potentially toxic byproducts.[10] Therefore, a comprehensive assessment of solubility and stability is a cornerstone of early-stage drug discovery and development.

This guide will delineate the experimental pathways to rigorously evaluate the solubility and stability of this compound, providing a roadmap for generating the foundational data necessary for its advancement as a potential therapeutic agent.

Aqueous Solubility Determination: A Multipronged Approach

The aqueous solubility of a compound is a critical determinant of its oral bioavailability.[9] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: Early-Stage High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves when an organic stock solution (typically DMSO) is introduced into an aqueous buffer.[11][12] This method is well-suited for the rapid screening of large numbers of compounds in the early phases of drug discovery.[11] The most common technique for determining kinetic solubility is turbidimetry.[9][12]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.[12]

  • Data Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases, indicating precipitation of the compound.

Table 1: Representative Kinetic Solubility Data Presentation

Compound IDHighest Soluble Concentration (µM)Method
This compound[Experimental Value]Turbidimetry
Control Compound (e.g., Nicardipine)[Known Value]Turbidimetry
Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution and is the definitive measure.[9][12] This is typically determined using the shake-flask method, which is more time and resource-intensive but provides more accurate and relevant data for later-stage drug development.[11]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solid-State Analysis: It is crucial to analyze the remaining solid material by techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to determine if the compound is in a crystalline or amorphous state, as this can significantly impact solubility.[13]

Table 2: Representative Thermodynamic Solubility Data Presentation

Compound IDThermodynamic Solubility (µg/mL)pHTemperature (°C)Analytical Method
This compound[Experimental Value]7.425HPLC-UV
Control Compound (e.g., Haloperidol)[Known Value]7.425HPLC-UV

Diagram 1: Decision Workflow for Solubility Assessment

G A Start: Solubility Assessment B Early Stage Discovery (High-Throughput Screening) A->B C Late Stage Discovery (Lead Optimization) A->C D Kinetic Solubility Assay (Turbidimetry) B->D E Thermodynamic Solubility Assay (Shake-Flask) C->E F Rank Order Compounds D->F G Inform Formulation Development E->G G A Start: Forced Degradation Study B Prepare Solutions of This compound A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C D Oxidative Stress (e.g., H2O2) B->D E Photolytic Stress (ICH Q1B) B->E F Thermal Stress (Elevated Temperature) B->F G Analyze Samples by Stability-Indicating HPLC C->G D->G E->G F->G H Identify Degradation Products (e.g., LC-MS/MS) G->H I Elucidate Degradation Pathways H->I J Establish Intrinsic Stability Profile I->J

Caption: Workflow for a comprehensive forced degradation study.

Table 3: Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents/ParametersPurpose
Acid Hydrolysis0.1 M - 1.0 M HCl, 50-60°CTo assess stability in acidic environments. [14]
Base Hydrolysis0.1 M - 1.0 M NaOH, 50-60°CTo assess stability in alkaline environments. [14]
Oxidation3% H₂O₂, Room TemperatureTo evaluate susceptibility to oxidative degradation.
Photodegradation≥ 1.2 million lux hours (visible), ≥ 200 W h/m² (UVA)To determine light sensitivity as per ICH Q1B guidelines. [15]
Thermal DegradationElevated temperature (e.g., 70°C)To assess the impact of heat on the compound's stability.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable aspect of modern drug discovery and development. This guide has provided a detailed framework for the comprehensive physicochemical characterization of this compound. By implementing the described kinetic and thermodynamic solubility assays, researchers can gain a clear understanding of the compound's dissolution properties. Furthermore, the rigorous forced degradation studies outlined will reveal its intrinsic stability and potential degradation pathways. The data generated from these studies are indispensable for informed decision-making in lead optimization, formulation development, and the overall progression of this promising quinazoline derivative towards clinical candidacy.

References

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An In-depth Technical Guide to 5,6-Dihydrobenzo[h]quinazolin-2-amine (CAS 66521-84-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical compound 5,6-Dihydrobenzo[h]quinazolin-2-amine, identified by CAS number 66521-84-4. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its chemical properties, synthesis, biological activities, and analytical methodologies.

Core Chemical Identity

The compound with CAS number 66521-84-4 is chemically known as This compound . It is a heterocyclic amine with a tetracyclic core structure, which serves as a versatile scaffold in medicinal chemistry.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 66521-84-4[1]
Chemical Name This compound[2]
Synonyms ARQ-523N/A
Molecular Formula C₁₂H₁₁N₃[2]
Molecular Weight 197.24 g/mol [2]
Appearance SolidN/A
Melting Point 193-196 °CN/A
Boiling Point 447.8±43.0 °C (Predicted)N/A
Density 1.274±0.06 g/cm³ (Predicted)N/A

It is crucial to distinguish This compound from the ERK1/2 inhibitor ulixertinib (BVD-523) . While the synonym ARQ-523 has been associated with CAS 66521-84-4, ulixertinib has a distinct chemical structure and a different CAS number (869886-67-9).[3][4][5][6][7][8] This guide focuses exclusively on the compound associated with CAS 66521-84-4.

Synthesis and Characterization

The synthesis of 5,6-dihydrobenzo[h]quinazoline derivatives often involves the condensation of a tetralone-derived α,β-unsaturated ketone with guanidine or its salts.[9]

General Synthesis Protocol

A common synthetic route involves a multi-step process:

  • Formation of the α,β-Unsaturated Ketone: This is typically achieved through an aldol condensation between a substituted tetralone and an appropriate aldehyde.

  • Cyclization with Guanidine: The resulting α,β-unsaturated ketone is then reacted with guanidine hydrochloride in the presence of a base to form the dihydropyrimidine ring, yielding the 5,6-dihydrobenzo[h]quinazoline core.

Synthesis_of_this compound Tetralone Substituted α-Tetralone Chalcone α,β-Unsaturated Ketone (Chalcone derivative) Tetralone->Chalcone Base-catalyzed Aldol Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Product This compound Derivative Chalcone->Product Cyclocondensation (e.g., NaOEt, EtOH, reflux) Guanidine Guanidine Hydrochloride Guanidine->Product

General synthetic scheme for 5,6-dihydrobenzo[h]quinazoline derivatives.
Characterization Techniques

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure, including the position of substituents on the aromatic rings.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.[12]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of the synthesized compounds and for monitoring the progress of reactions.[10][13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule.

Applications in Drug Discovery and Development

The 5,6-dihydrobenzo[h]quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to the exploration of its derivatives for a wide range of therapeutic applications.

Anticancer Activity

Derivatives of 5,6-dihydrobenzo[h]quinazoline have shown promise as anticancer agents through various mechanisms:

  • FLT3 Inhibition: Certain derivatives have been identified as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[15]

  • FGFR Inhibition: The scaffold has been utilized to develop inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers.[16]

  • Cytotoxicity against Cancer Cell Lines: N-arylbenzo[h]quinazolin-2-amines, derived from this core structure, have demonstrated cytotoxic effects against a panel of human cancer cell lines.[17]

Anticancer_Mechanisms Core 5,6-Dihydrobenzo[h]quinazoline Scaffold FLT3 FLT3 Kinase Core->FLT3 Inhibition FGFR FGFR Core->FGFR Inhibition CancerCells Cancer Cell Lines Core->CancerCells Induces AML Acute Myeloid Leukemia FLT3->AML implicated in VariousCancers Various Cancers FGFR->VariousCancers implicated in CellDeath Cytotoxicity CancerCells->CellDeath

Anticancer mechanisms of 5,6-dihydrobenzo[h]quinazoline derivatives.
Anti-inflammatory and Anti-neuroinflammatory Properties
  • General Anti-inflammatory Effects: Early studies on 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines revealed potent anti-inflammatory activity, in some cases comparable to indomethacin.[18]

  • Anti-neuroinflammatory Activity: More recent research has focused on the anti-neuroinflammatory potential of these derivatives. Certain compounds have been shown to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in microglia by blocking the activation of the NF-κB signaling pathway.[19] This suggests their potential therapeutic use in neurodegenerative diseases where inflammation plays a key role.

Other Potential Therapeutic Areas
  • Antiplatelet Activity: 2,4-Diamino substituted derivatives have also demonstrated significant aspirin-like antiplatelet activity.[18]

  • Antifungal Activity: Novel derivatives incorporating an azole moiety have been synthesized and shown to act as succinate dehydrogenase inhibitors, exhibiting potent antifungal activity against plant pathogenic fungi.[20][21]

  • Antibacterial Activity: The broader quinazoline scaffold has been investigated for its antibacterial properties, with some derivatives acting as efflux pump inhibitors in resistant bacterial strains.[22]

Safety and Toxicology

There is limited publicly available toxicological data specifically for this compound (CAS 66521-84-4). As with any novel chemical entity, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For specific handling and disposal procedures, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a valuable and versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiplatelet, and antifungal properties. The continued exploration of this chemical space, guided by structure-activity relationship studies and a deeper understanding of its mechanisms of action, holds significant promise for the discovery of novel drugs to address unmet medical needs.

References

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  • Manera, C., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 1125-1129. Available from: [Link]

  • Hou, G., et al. (2022). Anti-neuroinflammatory effects of novel this compound derivatives in lipopolysaccharide-stimulated BV2 microglial cells. European Journal of Medicinal Chemistry, 236, 114322. Available from: [Link]

  • Li, J., et al. (2025). Novel 5,6‐dihydrobenzo[h]quinazoline derivatives as succinate dehydrogenase inhibitors: design, synthesis, antifungal activity and mechanism of action. Pest Management Science. Available from: [Link]

  • Li, J., et al. (2025). Novel 5,6-dihydrobenzo[h]quinazoline derivatives as succinate dehydrogenase inhibitors: design, synthesis, antifungal activity and mechanism of action. Pest Management Science. Available from: [Link]

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  • Hasan, M. H., et al. (2019). Microwave synthesis, crystal structure, antioxidant, and antimicrobial study of new 6-heptyl-5,6-dihydrobenzo[6][7]imidazo[1,2-c]quinazoline compound. Chemistry Central Journal, 13(1), 5. Available from: [Link]

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  • Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. European Journal of Medicinal Chemistry, 230, 114109. Available from: [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339. Available from: [Link]

  • Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 15, 2366-2375. Available from: [Link]

  • Zborovskii, Y. V., & Vasko, D. A. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2154. Available from: [Link]

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A Senior Application Scientist's Guide to the ADME and Pharmacokinetic Profiling of Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative of Early ADME Assessment

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Compounds like gefitinib and erlotinib have validated this scaffold's ability to effectively target key signaling pathways.[1][3] However, the therapeutic success of any drug candidate, regardless of its potency, is fundamentally governed by its pharmacokinetic (PK) profile. A molecule that cannot reach its target in sufficient concentration for an adequate duration, or one that poses a risk of adverse drug-drug interactions, is destined for failure.

Therefore, a rigorous and early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just a regulatory hurdle but a critical, data-driven strategy to guide medicinal chemistry efforts.[4][5][6] This guide provides an in-depth framework for characterizing the ADME and PK profile of novel quinazoline-based inhibitors, moving beyond rote protocol execution to explain the causality behind experimental choices and data interpretation.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. The primary determinant of oral absorption is a compound's ability to permeate the intestinal epithelium.

Core Concept: Intestinal Permeability and Efflux

Permeability is assessed by measuring the rate at which a compound traverses a cellular monolayer that mimics the gut wall. The Caco-2 cell line, derived from a human colon carcinoma, is the industry-standard model for this purpose.[7] These cells differentiate into a polarized monolayer with tight junctions and express key uptake and efflux transporters, providing a robust in vitro surrogate for the human intestine.[7][8]

A crucial aspect to investigate is active efflux, where transporters like P-glycoprotein (P-gp) pump the drug back into the intestinal lumen, reducing its net absorption. A bidirectional Caco-2 assay is essential to identify compounds that are substrates of such efflux transporters.[7]

Workflow for Intestinal Permeability Assessment

G cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis & Interpretation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture integrity Verify monolayer integrity (TEER measurement) culture->integrity A_to_B Apical to Basolateral (A→B) Add compound to Apical side integrity->A_to_B B_to_A Basolateral to Apical (B→A) Add compound to Basolateral side integrity->B_to_A incubate Incubate at 37°C for 2 hours A_to_B->incubate B_to_A->incubate sample Sample Apical and Basolateral chambers incubate->sample lcms Quantify compound concentration via LC-MS/MS sample->lcms calc_papp Calculate Papp (A→B) and Papp (B→A) lcms->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er classify Classify Permeability & Efflux calc_er->classify

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to determine the apparent permeability coefficient (Papp) and the efflux ratio.

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter plates and cultured for 18-22 days to allow for differentiation into a polarized monolayer.[7]

  • Monolayer Integrity Check: Before the assay, the transepithelial electrical resistance (TEER) of each monolayer is measured. Only wells meeting a predefined TEER threshold (e.g., ≥ 200 Ω·cm²) are used, ensuring the integrity of the cellular junctions.[9]

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration (e.g., 10 µM).

  • Assay Initiation (A→B Direction):

    • The apical (upper) chamber is filled with the compound-containing transport buffer.

    • The basolateral (lower) chamber is filled with fresh transport buffer.

  • Assay Initiation (B→A Direction):

    • The basolateral chamber is filled with the compound-containing transport buffer.

    • The apical chamber is filled with fresh transport buffer.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a defined period, typically 2 hours.[7]

  • Sample Collection: At the end of the incubation, samples are collected from both the donor and receiver chambers.

  • Analysis: The concentration of the compound in all samples is quantified using a validated LC-MS/MS method.

  • Calculations:

    • The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.[7]

    • The Efflux Ratio (ER) is calculated as: ER = Papp(B→A) / Papp(A→B) .

Data Interpretation

The results guide critical decisions about a compound's oral bioavailability potential.

Papp (A→B) (x 10-6 cm/s) Permeability Classification Predicted Human Absorption
< 2Low< 50%
2 - 20Moderate50% - 90%
> 20High> 90%
  • Efflux Ratio (ER) > 2: Suggests the compound is a substrate of active efflux transporters, which may limit its absorption in vivo.[7]

Distribution: Reaching the Site of Action

Once absorbed, a drug distributes throughout the body. The extent of this distribution is heavily influenced by its binding to plasma proteins.

Core Concept: The Free Drug Hypothesis

Only the unbound (free) fraction of a drug in plasma is able to cross cell membranes to reach its therapeutic target and be cleared by metabolic enzymes.[10] Therefore, measuring the plasma protein binding (PPB) is essential for understanding both efficacy and clearance. High PPB (>99%) can make a compound more sensitive to changes in protein levels or displacement by co-administered drugs.[11] Albumin is the primary binding protein for many small molecule drugs.[10]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard for PPB assessment, as it minimizes experimental artifacts.[10][12] The Rapid Equilibrium Dialysis (RED) device is a common high-throughput format.[13]

  • Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows small molecules to pass freely.

  • Compound Incubation:

    • The test compound is spiked into plasma (from relevant species, e.g., human, rat) at a defined concentration (e.g., 1-5 µM).[10]

    • The plasma sample is added to one chamber (the donor chamber).

    • Phosphate-buffered saline (PBS) is added to the other chamber (the receiver chamber).

  • Equilibration: The device is sealed and incubated at 37°C for a sufficient time (typically 4 hours) to allow the free compound to reach equilibrium across the membrane.[13]

  • Sample Analysis: After incubation, equal aliquots are taken from both the plasma and buffer chambers. To ensure accurate comparison, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS (matrix matching).[13]

  • Quantification: The total compound concentration in both matched samples is determined by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • % Bound = (1 - fu) * 100

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. For quinazoline-based inhibitors, this is often the main route of clearance.

Core Concept: Phase I and Phase II Metabolism
  • Phase I Metabolism: Involves oxidation, reduction, or hydrolysis, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[14] Many kinase inhibitors are heavily metabolized by CYP3A4.[15] Understanding which CYP isozymes metabolize a compound is critical for predicting potential drug-drug interactions (DDIs).[16]

  • Phase II Metabolism: Involves conjugation reactions, such as glucuronidation, which attach polar molecules to the drug or its Phase I metabolites, making them more water-soluble for excretion.[17]

Workflow for Metabolic Stability Assessment

G cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis & Calculation prep_cpd Prepare test compound (e.g., 1 µM final) prep_mic Prepare liver microsomes and buffer solution prep_nadph Prepare NADPH regenerating system pre_inc Pre-incubate compound and microsomes at 37°C start_rxn Initiate reaction by adding NADPH pre_inc->start_rxn timepoints Take aliquots at defined time points (0, 5, 15, 30, 60 min) start_rxn->timepoints quench Quench reaction with ice-cold acetonitrile timepoints->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze supernatant via LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and Intrinsic Clearance (Clint) plot->calc

Caption: Liver Microsomal Stability Assay Workflow.

Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a parent compound in the presence of liver microsomes to estimate intrinsic clearance (Clint).[14][18]

  • Reagent Preparation:

    • Microsomes: Pooled human or animal liver microsomes are thawed and diluted in phosphate buffer (pH 7.4).[18]

    • Test Compound: Prepare a working solution of the test compound. The final concentration in the incubation is typically low (e.g., 1 µM) to approximate linear kinetics.

    • Cofactor: An NADPH-regenerating system is prepared. This is crucial as it provides a continuous supply of the necessary cofactor for CYP enzyme activity.[17][18]

  • Incubation:

    • The test compound and microsomes are pre-warmed at 37°C.

    • The reaction is initiated by adding the NADPH-regenerating system.

    • A control incubation without NADPH is run in parallel to check for chemical instability.[17]

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: Each aliquot is immediately added to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.[18]

  • Sample Processing: The quenched samples are centrifuged, and the supernatant is transferred for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis:

    • The natural log of the percentage of compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL)

Data Interpretation
Intrinsic Clearance (Clint) (µL/min/mg) Stability Classification Implication
< 10HighLow predicted hepatic clearance; likely long half-life in vivo.
10 - 50ModerateModerate predicted hepatic clearance.
> 50LowHigh predicted hepatic clearance; potential for short half-life in vivo.

Excretion

Excretion is the final removal of the drug and its metabolites from the body, typically via urine (renal excretion) or feces (biliary excretion). This is usually characterized during in vivo studies.

The Integrated Pharmacokinetic (PK) Profile

In vitro ADME data are essential for predicting the in vivo PK profile. The ultimate goal is to understand how a drug's concentration changes over time in the body after administration. This is determined through in vivo studies, typically in rodents.[19]

Core Concept: In Vivo Pharmacokinetic Studies

A typical preclinical PK study involves administering the compound to a cohort of animals (e.g., rats) via both intravenous (IV) and oral (PO) routes.[20] Blood samples are collected at multiple time points, and the drug concentration in plasma is measured.

  • IV Dosing: Provides direct information on distribution and clearance, as the absorption phase is bypassed.[20]

  • PO Dosing: Provides information on the rate and extent of absorption, in addition to distribution and clearance.[20]

Key Pharmacokinetic Parameters

The data from these studies are used to calculate critical PK parameters that define the compound's behavior.

Parameter Description Determined by
Cmax Maximum observed plasma concentration.Rate and extent of absorption.
Tmax Time at which Cmax is reached.Rate of absorption.
AUC Area Under the Curve (total drug exposure over time).Dose, absorption, and clearance.
Half-life (time for plasma concentration to decrease by 50%).Clearance and Volume of Distribution.
CL Clearance (volume of plasma cleared of drug per unit time).Metabolism and excretion rates.
Vdss Volume of Distribution (apparent volume into which the drug distributes).Tissue vs. plasma binding.
F (%) Oral Bioavailability (fraction of oral dose reaching systemic circulation).(AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Conclusion: A Roadmap for Success

The ADME and pharmacokinetic profile of a quinazoline-based inhibitor is a multi-faceted characteristic that dictates its clinical viability. By employing a systematic and hypothesis-driven approach, researchers can de-risk their candidates early in the discovery process. Understanding the causality behind permeability, protein binding, and metabolic stability allows for the rational design of molecules with optimized PK properties. The integration of robust in vitro assays with predictive in silico models and definitive in vivo studies creates a self-validating system that guides compounds from the bench to the clinic with a higher probability of success.

References

  • Metabolism considerations for kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central.
  • Quinazoline derivatives as selective CYP1B1 inhibitors. (2017). PubMed.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (n.d.). PubMed Central.
  • Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PubMed Central.
  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
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  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry - ACS Publications.
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Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 5,6-Dihydrobenzo[h]quinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including anticancer, anti-inflammatory, and antibacterial activities.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 5,6-Dihydrobenzo[h]quinazolin-2-amine, a valuable heterocyclic compound for drug discovery and development. The described methodology is a robust two-step process commencing with a Claisen-Schmidt condensation to form an α,β-unsaturated ketone intermediate, followed by a microwave-assisted cyclocondensation reaction with guanidine carbonate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reliable and efficient synthesis.

Introduction and Scientific Rationale

The 5,6-dihydrobenzo[h]quinazoline ring system is a "privileged scaffold" that has garnered significant interest due to its presence in molecules with diverse biological activities.[4] Specifically, derivatives of this structure have been reported as potent antiplatelet and analgesic/anti-inflammatory agents.[5] The strategic synthesis of this core structure is therefore a critical step in the development of new therapeutic agents.

The protocol detailed herein employs a classical and reliable synthetic strategy. The initial step involves the base-catalyzed condensation of 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) with an appropriate aromatic aldehyde. The resultant 2-arylmethylidene-3,4-dihydro-1(2H)-naphthalenone intermediate contains the requisite α,β-unsaturated carbonyl system for the subsequent key transformation.

The core of the synthesis is the cyclocondensation of this intermediate with a guanidine salt. This reaction proceeds via a sequence of a Michael addition followed by an intramolecular cyclization and dehydration, a common strategy for constructing pyrimidine-fused heterocycles.[6] The use of microwave irradiation in this step offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[7]

Reaction Pathway and Mechanism

The overall synthesis proceeds in two distinct stages:

  • Stage 1: Claisen-Schmidt Condensation. An aromatic aldehyde (e.g., benzaldehyde) reacts with α-tetralone under basic conditions to form the chalcone-like intermediate, 2-benzylidene-3,4-dihydronaphthalen-1(2H)-one. The base deprotonates the α-carbon of the ketone, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration yields the conjugated enone system.

  • Stage 2: Cyclocondensation. The enone intermediate reacts with guanidine. The reaction is initiated by a nucleophilic Michael addition of a guanidine nitrogen to the β-carbon of the enone. This is followed by an intramolecular cyclization where another nitrogen atom of the guanidine attacks the ketone carbonyl group. The final step is a dehydration event, which leads to the formation of the stable, aromatic pyrimidine ring, yielding the target this compound.

Below is a diagram illustrating the overall workflow.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclocondensation A α-Tetralone + Aromatic Aldehyde B 2-Arylmethylidene-3,4-dihydro- 1(2H)-naphthalenone A->B  Base (e.g., NaOH) Ethanol, Reflux   D This compound (Final Product) B->D  Ethylene Glycol Microwave Irradiation (150-180°C)   C Guanidine Carbonate C->D

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents: 3,4-Dihydronaphthalen-1(2H)-one (α-tetralone), Benzaldehyde, Guanidine carbonate, Sodium hydroxide (NaOH), Ethanol (absolute), Ethylene glycol, Ethyl acetate, Hexane, Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Microwave synthesis reactor, round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, Buchner funnel, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Stage 1: Synthesis of 2-Benzylidene-3,4-dihydronaphthalen-1(2H)-one
  • To a solution of α-tetralone (10.0 g, 68.4 mmol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask, add benzaldehyde (7.26 g, 68.4 mmol).

  • Slowly add a solution of sodium hydroxide (4.1 g, 102.6 mmol) in 20 mL of water to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (using a 4:1 Hexane:Ethyl Acetate eluent).

  • After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-benzylidene-3,4-dihydronaphthalen-1(2H)-one as a pale-yellow solid. Recrystallization from ethanol can be performed for higher purity if necessary.

Stage 2: Synthesis of 4-Phenyl-5,6-dihydrobenzo[h]quinazolin-2-amine

This protocol is adapted from microwave-assisted methods which have proven highly efficient for this type of cyclization.[7]

  • In a 10 mL microwave reaction vessel, combine the 2-benzylidene-3,4-dihydronaphthalen-1(2H)-one (2.34 g, 10 mmol) from Stage 1 and guanidine carbonate (1.80 g, 10 mmol).

  • Add 5 mL of ethylene glycol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 180°C and hold for 20-30 minutes. Monitor pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the crude solid by column chromatography on silica gel (using a gradient eluent of Hexane:Ethyl Acetate) or by recrystallization from a suitable solvent like ethanol or isopropanol to afford the pure this compound derivative.

Reagent Stoichiometry Table
ReagentMW ( g/mol )Mass/VolumeMoles (mmol)EquivalentsRole
Stage 1
α-Tetralone146.1910.0 g68.41.0Starting Material
Benzaldehyde106.127.26 g68.41.0Starting Material
Sodium Hydroxide40.004.1 g102.61.5Base Catalyst
Stage 2
Intermediate234.292.34 g101.0Precursor
Guanidine Carbonate180.161.80 g101.0Nitrogen Source
Ethylene Glycol62.075 mL--Solvent

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, identify characteristic peaks for the aromatic and dihydro portions of the molecule, and verify the presence of the amine group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is recommended for elemental composition confirmation.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretching for the amine and C=N stretching within the quinazoline ring.

  • Melting Point: To assess the purity of the final compound.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Microwave synthesis should only be performed using a dedicated laboratory microwave reactor. Domestic microwave ovens are not suitable and are extremely dangerous for this application.

  • Ethylene glycol is toxic; avoid inhalation and skin contact.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Stage 1 Incomplete reaction or loss during workup.Increase reflux time. Ensure pH is strongly basic. Avoid using excess water during washing to minimize product loss.
No reaction in Stage 2 Insufficient temperature or microwave power.Ensure the microwave is programmed correctly and reaching the target temperature. Check the purity of the guanidine salt.
Formation of byproducts Side reactions due to excessive heat or reaction time.Optimize microwave conditions by reducing the temperature or time. Purify the Stage 1 intermediate carefully before proceeding.
Difficulty in purification Product is insoluble or co-elutes with impurities.Try a different recrystallization solvent or solvent system for column chromatography. A final wash with a non-polar solvent like cold hexane can remove greasy impurities.

References

  • 1][5]imidazo[1,2-c]quinazoline compound - ResearchGate

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Application Note: High-Purity Isolation of 5,6-Dihydrobenzo[h]quinazolin-2-amine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 5,6-Dihydrobenzo[h]quinazolin-2-amine, a heterocyclic amine scaffold of significant interest in medicinal chemistry and drug development.[1] The described methodology centers on recrystallization, a robust and scalable technique for achieving high purity of solid organic compounds. We will explore the fundamental principles of solvent selection, provide a step-by-step protocol for both single-solvent and mixed-solvent systems, and offer a troubleshooting guide to address common challenges. The causality behind each experimental choice is explained to empower researchers to adapt and optimize the protocol for their specific needs.

Introduction: The Rationale for Purification

While chromatographic methods like flash chromatography or preparative HPLC are powerful, recrystallization often presents a more cost-effective, scalable, and efficient first-line approach for purifying solid compounds.[2] It is a purification technique, not merely an isolation method, that leverages differences in solubility to selectively crystallize the target compound from a solution, leaving impurities behind.[3] This guide provides the necessary framework for achieving high-purity this compound suitable for downstream applications.

The Science of Recrystallization: A Self-Validating System

Recrystallization is governed by the principle that the solubility of most solids in a given solvent increases with temperature.[4] The process involves two key stages: nucleation (the initial formation of crystal "seeds") and subsequent crystal growth.[5] An effective recrystallization protocol is a self-validating system built on a logical selection of the solvent.

The Ideal Recrystallization Solvent:

The choice of solvent is the most critical parameter. An ideal solvent for this compound should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The compound should be readily soluble in the boiling solvent to allow for complete dissolution.

  • Low Solubility at Cold Temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[2]

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, whenever possible.

Heterocyclic amines can sometimes present challenges, such as oiling out or poor crystallization.[6] In such cases, a mixed-solvent system or the use of solvents like acetic acid may be beneficial, though care must be taken to avoid salt formation.[7]

Experimental Protocol: Purification of this compound

This protocol is divided into three main stages: solvent screening, the recrystallization procedure, and post-purification analysis.

Before committing a large quantity of crude material, it is imperative to perform a solvent screening to identify the optimal system.

Methodology:

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetonitrile, toluene, or a mixture like ethanol/water) dropwise at room temperature, agitating after each addition.

  • Record the solubility at room temperature. An ideal solvent will show poor solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a sand or water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system.

Data Presentation: Solvent Screening Results

Solvent SystemSolubility at 20°CSolubility at Boiling PointObservations upon Cooling
EthanolSparingly SolubleVery SolubleGood yield of fine white needles.
MethanolSolubleVery SolublePoor recovery; too soluble at low temp.
Ethyl AcetateSparingly SolubleSolubleModerate yield of small crystals.
AcetonitrilePoorly SolubleSolubleGood crystal formation.
TolueneInsolubleSparingly SolubleNot a suitable single solvent.
Ethanol/Water (9:1)Poorly SolubleVery SolubleExcellent yield of well-defined crystals.
Ethyl Acetate/HexaneSparingly SolubleSolubleProne to "oiling out" if cooled too quickly.

Based on this screening, ethanol or an ethanol/water mixture appears to be the most promising system.

The following workflow is based on using a single solvent like ethanol. Notes for a mixed-solvent system are included.

Workflow Diagram:

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Crude 1. Place Crude Product in Erlenmeyer Flask AddSolvent 2. Add Minimum Volume of Hot Solvent Crude->AddSolvent Dissolution HotFilter 3. Hot Gravity Filtration (Optional, if impurities present) AddSolvent->HotFilter Insoluble Impurities Cooling 4. Slow Cooling to RT, then Ice Bath AddSolvent->Cooling No Insoluble Impurities HotFilter->Cooling VacuumFilter 5. Vacuum Filtration (Büchner Funnel) Cooling->VacuumFilter Crystallization Wash 6. Wash Crystals with Ice-Cold Solvent VacuumFilter->Wash Dry 7. Dry Crystals Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: Generalized workflow for the purification of this compound.

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. In a separate flask, bring the chosen solvent (e.g., ethanol) to a boil. Add the hot solvent to the crude material in small portions while heating the flask on a hot plate, swirling continuously, until the solid is completely dissolved.[2][4] Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the recovery yield.

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (decolorizing carbon). Re-heat the mixture to boiling for a few minutes. Causality: The porous structure of activated charcoal adsorbs high-molecular-weight colored impurities.

  • Hot Gravity Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.[2][5] Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.[4][5] Causality: A slow cooling rate allows the crystal lattice to form selectively, excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[4] Ensure the filter paper is wetted with the cold recrystallization solvent and that a good seal is formed before pouring the crystal slurry.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent.[5] Causality: Washing with cold solvent removes any residual mother liquor (containing dissolved impurities) that adheres to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Allow the crystals to air-dry on the funnel by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven at a temperature well below the compound's melting point.[2]

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Compare the experimental melting point to the literature value.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the purified crystals, and the mother liquor on a TLC plate. Develop with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[2][8] A pure compound should appear as a single spot, and the mother liquor will show the presence of impurities.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated; cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Too much solvent was used; the solution is not sufficiently saturated; cooling time is insufficient.1. Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface. 2. Add a "seed" crystal of the pure compound. 3. Boil off some of the solvent to increase concentration and re-cool.
Very Low Recovery Too much solvent was used; crystals were filtered before crystallization was complete; washing with solvent that was not ice-cold.Ensure the minimum volume of hot solvent is used. Allow adequate time for cooling in an ice bath. Always wash crystals with ice-cold solvent.
Crystals are Colored Colored impurities were not fully removed.Repeat the recrystallization, incorporating the optional decolorizing charcoal step during the hot filtration.

References

  • Facile Preparation of 4-Substituted Quinazoline Deriv
  • Recrystallization and Crystallization. University of Illinois Urbana-Champaign.
  • Technical Support Center: Purification of 4(3H)
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
  • Recrystallization.
  • Facile Preparation Of 4-Substituted Quinazoline Deriv
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystalliz
  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. NIH.
  • Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evalu
  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.

Sources

Application Note and Protocol for the Purification of 5,6-Dihydrobenzo[h]quinazolin-2-amine via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 5,6-Dihydrobenzo[h]quinazolin-2-amine using silica gel column chromatography. The inherent basicity of the amine functionality in the target molecule presents a common challenge in chromatography, often leading to poor separation and peak tailing due to interactions with the acidic silica surface. This document outlines a systematic approach to developing and optimizing a robust purification method. It covers the selection of stationary and mobile phases, the critical role of thin-layer chromatography (TLC) in method development, and strategies to mitigate the undesirable interactions between the basic analyte and the stationary phase. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the quinazoline scaffold in biologically active molecules.[1] The synthesis of such compounds often results in a crude mixture containing unreacted starting materials, by-products, and other impurities.[2] Achieving high purity of the target compound is crucial for subsequent biological assays and further chemical transformations.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[3] However, the purification of basic compounds like aromatic amines on silica gel, an acidic stationary phase, can be challenging. The acidic silanol groups on the silica surface can strongly interact with the basic amine, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column.[4][5]

This application note details a systematic approach to purify this compound, focusing on practical solutions to overcome the challenges associated with its basic nature.

Principles of Separation

The purification strategy is based on normal-phase column chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation is governed by the differential adsorption and desorption of the components of the mixture onto the stationary phase. The polarity of the mobile phase is a critical parameter that is fine-tuned to achieve optimal separation.

Due to the basic nature of the 2-amino group on the quinazoline core, interactions with the acidic silanol groups of the silica gel are expected.[4] To counteract this, two primary strategies are employed:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can neutralize the acidic sites on the silica gel, thereby minimizing the strong interaction with the basic analyte and improving peak shape.[6][7]

  • Alternative Stationary Phases: In cases of very strong interactions, an amine-functionalized silica gel can be used. This stationary phase has a less acidic surface, which is more compatible with basic compounds.[5][8]

This protocol will primarily focus on the more common and cost-effective approach of mobile phase modification with standard silica gel.

Experimental Workflow

The purification process follows a logical sequence, starting with method development on a small scale using Thin-Layer Chromatography (TLC) and then scaling up to column chromatography.

experimental_workflow cluster_prep Preparation cluster_dev Method Development cluster_purification Purification cluster_analysis Analysis & Final Product prep_materials Prepare Materials (Crude Sample, Solvents, Silica Gel) tlc TLC Analysis for Solvent System Optimization prep_materials->tlc rf_calc Determine Optimal Rf (0.2-0.4) tlc->rf_calc Analyze Plates column_packing Pack Chromatography Column rf_calc->column_packing sample_loading Load Crude Sample column_packing->sample_loading elution Elute with Optimized Mobile Phase sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling solvent_removal Remove Solvent (Rotary Evaporation) pooling->solvent_removal final_product Obtain Purified Product solvent_removal->final_product

Caption: Experimental workflow for the purification of this compound.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (230-400 mesh)[6]

  • Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Triethylamine (TEA), redistilled

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand, washed

  • Collection tubes

  • Rotary evaporator

Equipment
  • Fume hood

  • TLC developing chamber

  • UV lamp (254 nm)

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Capillary tubes for TLC spotting

Detailed Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

The goal of this step is to identify a mobile phase composition that provides an optimal retention factor (Rf) for the target compound, ideally between 0.2 and 0.4.[3][6]

  • Prepare a stock solution of the crude product: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC plate: Using a capillary tube, spot the crude solution onto the baseline of a TLC plate.

  • Prepare developing solvents: In separate beakers, prepare various mixtures of a non-polar solvent (hexane) and a polar solvent (ethyl acetate). Start with a low polarity mixture and gradually increase the polarity. For this basic compound, add 0.5-1% triethylamine to each solvent mixture to minimize tailing.

    • Example Solvent Systems:

      • 9:1 Hexane:Ethyl Acetate (+ 1% TEA)

      • 4:1 Hexane:Ethyl Acetate (+ 1% TEA)

      • 2:1 Hexane:Ethyl Acetate (+ 1% TEA)

      • 1:1 Hexane:Ethyl Acetate (+ 1% TEA)

  • Develop the TLC plates: Place the spotted TLC plates in developing chambers containing the different solvent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the plates: Remove the plates from the chambers, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Rf values: For each spot, calculate the Rf value using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the optimal solvent system: Choose the solvent system that gives the target compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.

Protocol 2: Column Chromatography Purification

Once the optimal mobile phase is determined, the purification can be scaled up to a column.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand over the plug.

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel ("dry loading").

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the optimized mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • If a gradient elution is necessary (i.e., impurities are of widely different polarities), gradually increase the polarity of the mobile phase as determined by the TLC analysis.[6]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation and Expected Results

The success of the purification is determined by the separation achieved on the column and the purity of the final product.

Table 1: TLC Method Development Summary

Solvent System (Hexane:Ethyl Acetate + 1% TEA)Rf of Target CompoundObservations
9:1~0.1Low mobility, remains near the baseline.
4:1~0.25Good mobility and separation from less polar impurities.
2:1~0.45Higher mobility, potential for co-elution with more polar impurities.
1:1~0.7Too high, poor separation.

Based on the hypothetical data in Table 1, a 4:1 Hexane:Ethyl Acetate mixture with 1% TEA would be a good starting point for the column chromatography.

Troubleshooting

Table 2: Common Problems and Solutions in the Purification of this compound

ProblemPossible CauseSolution
Peak Tailing Interaction of the basic amine with acidic silica gel.[6]Add a small amount of triethylamine (0.5-1%) to the mobile phase to neutralize the acidic silanol groups.[6]
Poor Separation The chosen solvent system is not optimal.Re-optimize the mobile phase using TLC. A shallower gradient during elution can also improve the separation of closely related compounds.[6]
Compound Stuck on Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol).
Cracked or Channeled Column Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Conclusion

The purification of this compound by silica gel column chromatography can be effectively achieved through a systematic approach that begins with method development using TLC. The key to a successful purification of this basic compound is the mitigation of its interaction with the acidic stationary phase. The addition of triethylamine to the mobile phase is a simple and effective strategy to achieve this, leading to improved peak shape and better separation. The detailed protocol provided in this application note serves as a robust starting point for researchers to obtain highly pure this compound for their research endeavors.

References

  • Kunzru, D., & Frei, R. W. (n.d.). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science. Available at: [Link]

  • Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns? YouTube. Available at: [Link]

  • Huang, Y.-P., & Kim, K. (n.d.). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. Available at: [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Available at: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available at: [Link]

Sources

Application Note: Isolating 5,6-Dihydrobenzo[h]quinazolin-2-amine Derivatives via Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 5,6-Dihydrobenzo[h]quinazolin-2-amine derivatives using preparative High-Performance Liquid Chromatography (HPLC). These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry, often presenting unique purification challenges due to their structural complexity and potential for strong interactions with stationary phases. This application note details a systematic approach to method development, scale-up, and fraction collection, emphasizing the causal relationships behind experimental choices to ensure high purity, yield, and throughput.

Introduction: The Purification Challenge

This compound and its derivatives are a class of compounds frequently investigated for their potential therapeutic activities. The synthesis of these molecules can result in complex mixtures containing unreacted starting materials, intermediates, and structurally similar byproducts.[1][2] Achieving the high purity (>98%) required for pharmacological studies and regulatory submission necessitates a robust purification strategy. Preparative HPLC is the technique of choice for this final polishing step, offering high-resolution separations that are often unattainable with other methods like recrystallization or flash column chromatography.[1][2]

The primary goal of preparative HPLC is not analytical quantification but the isolation of a specific quantity of a pure compound in an economical and efficient manner.[3] This shifts the optimization focus from achieving perfectly symmetrical peaks to maximizing throughput, purity, and yield.[4]

Foundational Principles: From Analytical to Preparative Scale

A successful preparative method almost invariably begins with a well-developed analytical method.[3][4] The analytical separation provides the roadmap for the preparative scale-up, establishing the initial selectivity and retention characteristics of the target compound and its impurities.

The Primacy of Selectivity

In preparative chromatography, selectivity (α) is the most critical parameter for achieving high loading capacity and, consequently, high throughput.[4][5] Maximizing the separation between the target peak and its closest eluting impurity on the analytical scale allows for greater column overloading at the preparative scale without sacrificing purity.[3]

Column Loading: A Balancing Act

Column loadability is a central concern in preparative chromatography as it directly impacts productivity and cost.[6] There are two primary modes of overloading a column:

  • Concentration Overloading: Injecting a sample at a high concentration in a minimal volume. This is often limited by the solubility of the compound in the injection solvent.[3]

  • Volume Overloading: Injecting a large volume of a more dilute sample. This is influenced by the column's dimensions and the particle size of the stationary phase.[3]

In practice, a combination of both is often employed to maximize the amount of crude material processed per injection.[3] A loading study on the analytical column is essential to determine the maximum sample load before significant resolution is lost.[7][8]

Systematic Method Development

A logical, step-by-step approach to method development is crucial for isolating this compound derivatives efficiently.

Step 1: Stationary Phase Selection

The choice of stationary phase is fundamental to achieving the desired selectivity. For aromatic amines and quinazoline-type structures, several options should be considered.

  • C18 (Octadecylsilane): This is the most common reversed-phase stationary phase and a good starting point.[2][9] Its hydrophobic nature provides strong retention for aromatic compounds. For basic compounds like the target amines, using a column with high-purity silica and end-capping is crucial to minimize peak tailing caused by interactions with residual silanol groups.[10]

  • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with the aromatic rings of the quinazoline core.[10][11] It can be particularly effective at resolving structurally similar aromatic compounds where C18 fails.

  • Mixed-Mode Chromatography: For highly polar or ionizable derivatives, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide unique selectivity and improved retention.[12][13]

Recommendation: Begin with a high-quality, end-capped C18 analytical column. If resolution is insufficient, screen a Phenyl-Hexyl column to leverage different separation mechanisms.

Step 2: Mobile Phase Optimization

The mobile phase is the most versatile tool for manipulating selectivity and retention.[14][15]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[16] They exhibit different selectivities, and it is highly recommended to screen both during analytical method development. Acetonitrile often provides sharper peaks and lower viscosity, while methanol can offer different elution orders for aromatic compounds.[16]

  • pH Control and Additives: this compound derivatives are basic compounds.[17] Controlling the mobile phase pH is critical to ensure consistent ionization and good peak shape.[16][18]

    • Acidic Additives: Adding 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is standard practice.[2] This protonates the amine functional groups, leading to more consistent interactions with the stationary phase and suppressing undesirable interactions with silanols, thereby reducing peak tailing.[17]

    • Buffers: For precise pH control, especially near the pKa of the analytes, a buffer system (e.g., ammonium formate) may be necessary.[19] Ensure any buffer used is volatile for easy removal after fraction collection.[16]

Step 3: Gradient Optimization

For complex mixtures containing compounds with a wide range of polarities, a gradient elution is almost always necessary.[20]

  • Scouting Gradient: Start with a broad, linear gradient (e.g., 5-95% Acetonitrile in 20-30 minutes) to determine the approximate elution time of the target compound and its impurities.[20][21]

  • Focused Gradient: Once the elution window is known, a "focused" or "segmented" gradient can be developed.[20][22] This involves a shallow gradient slope around the elution time of the target peak to maximize its resolution from nearby impurities, followed by a steep ramp to quickly elute strongly retained components and a re-equilibration step.[23][24] This strategy significantly improves separation efficiency while reducing overall run time and solvent consumption.[22]

Protocol: Preparative HPLC Workflow

This section outlines a detailed, step-by-step protocol for the purification of a this compound derivative.

Visualization of the Workflow

HPLC_Workflow cluster_prep Preparation & Method Development cluster_scaleup Scale-Up & Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) AnalyticalDev Analytical Method Development (C18/Phenyl, ACN/MeOH, pH) SamplePrep->AnalyticalDev LoadingStudy Analytical Loading Study AnalyticalDev->LoadingStudy ScaleUp Geometric Scale-Up Calculation (Flow Rate, Gradient Time) LoadingStudy->ScaleUp PrepRun Preparative HPLC Run ScaleUp->PrepRun FractionCollect Fraction Collection (Peak-based Triggering) PrepRun->FractionCollect PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollect->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling SolventRemoval Solvent Removal (Rotary Evaporation/Lyophilization) Pooling->SolventRemoval FinalProduct Pure Compound (>98%) SolventRemoval->FinalProduct

Caption: A typical workflow for purification by preparative HPLC.[1]

Step-by-Step Methodology

Phase 1: Analytical Method Development & Loading Study

  • Sample Preparation: Dissolve the crude product in a suitable solvent. Dimethyl sulfoxide (DMSO) is often used for its high solubilizing power, but it's crucial to ensure the final injection solution is miscible with the initial mobile phase to prevent precipitation on the column.[3] Filter the sample through a 0.45 µm filter.

  • Analytical Column Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scouting Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the target compound and expected impurities absorb (e.g., 254 nm).

  • Optimization: Based on the scouting run, adjust the gradient to improve resolution around the target peak.[21] If co-elution persists, switch the organic modifier to methanol or change to a Phenyl-Hexyl column and repeat the optimization.[14]

  • Loading Study: Once an optimized analytical method is established, perform a loading study by incrementally increasing the injection mass (either by increasing concentration or volume) until the resolution between the target peak and the nearest impurity decreases to an unacceptable level (e.g., Rs < 1.2).[7][8] This determines the maximum loading capacity for the analytical column.

Phase 2: Scale-Up and Preparative Run

  • Column Selection: Choose a preparative column packed with the same stationary phase and particle size as the analytical column.[4] The diameter will depend on the amount of material to be purified.

  • Geometric Scale-Up: Calculate the preparative flow rate and gradient times based on the column dimensions. The goal is to maintain the same linear velocity as the analytical method.[4]

    • Flow Rate Scale-Up: F_prep = F_analyt * (d_prep² / d_analyt²)

    • Injection Volume Scale-Up: V_prep = V_analyt * (d_prep² * L_prep) / (d_analyt² * L_analyt)

    • Where F is flow rate, d is column diameter, L is column length, and V is injection volume.

  • System Setup:

    • Install the preparative column.

    • Prime the system with the mobile phases.

    • Calibrate the fraction collector, paying close attention to the delay volume between the detector and the collection nozzle to ensure accurate collection.[3][25]

  • Preparative Run: Inject the scaled-up sample volume and run the scaled gradient.

Phase 3: Fraction Collection and Analysis

  • Fraction Collection: Use a peak-based triggering mode on the fraction collector.[25][26] Set a low UV threshold to ensure the entire peak is collected, and adjust slope parameters to start and end collection accurately.[25]

  • Purity Analysis: Analyze a small aliquot from each collected fraction using the initial analytical HPLC method to determine its purity.[2][27]

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the solvent using a rotary evaporator or a lyophilizer to obtain the final, purified compound.[1][2]

Data Presentation and Key Parameters

The success of a preparative separation is defined by purity, yield, and throughput.[4] The table below summarizes typical parameters for scaling up a separation.

ParameterAnalytical ScalePreparative ScaleRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µmSame phase chemistry and particle size for predictable selectivity.[4]
Flow Rate 1.0 mL/min21.2 mL/minMaintains constant linear velocity for equivalent chromatography.
Max Sample Load ~5 mg~105 mgScaled by the cross-sectional area of the column.
Gradient 5-95% B in 20 min5-95% B in 20 minGradient time is kept constant when column lengths are the same.
Detection UV, Analytical Flow CellUV, Preparative Flow CellPreparative flow cell prevents detector saturation at high concentrations.[4]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with silica; Column overload.Use an end-capped column; ensure mobile phase pH is low (~2-3) to protonate the amine; reduce sample load.[10][28]
Poor Resolution Inadequate selectivity; Column overload.Re-optimize mobile phase (change organic modifier or pH); switch to a different stationary phase (e.g., Phenyl-Hexyl); reduce sample load.[14][29]
Baseline Drift Mobile phase contamination; UV-absorbing buffer/additive.Use high-purity HPLC-grade solvents; ensure additives (e.g., TFA) are transparent at the detection wavelength.[28][29]
Irreproducible Times Inadequate column equilibration; Pump issues.Ensure at least 10 column volumes for equilibration between runs; check pump for leaks and ensure proper mixing.[10][30]

Conclusion

The successful isolation of this compound derivatives by preparative HPLC is an achievable goal through a systematic and logical approach. By starting with a robust analytical method, focusing on maximizing selectivity, performing a careful loading study, and executing a precise geometric scale-up, researchers can reliably obtain high-purity compounds. Understanding the principles behind each step—from stationary phase chemistry to fraction collection triggers—empowers scientists to troubleshoot effectively and optimize the purification workflow for maximal efficiency, yield, and purity, thereby accelerating the drug discovery and development process.

References

  • Introduction to Preparative HPLC. (n.d.). LCGC International. Retrieved January 11, 2026, from [Link]

  • Demonstration of Fraction Collection in Preparative HPLC Analysis. (2024, April 5). YouTube. Retrieved January 11, 2026, from [Link]

  • Prep Chromatography Loading for Maximum Recoveries and Yields. (n.d.). Phenomenex. Retrieved January 11, 2026, from [Link]

  • Choosing Preparative Columns. (n.d.). Waters Corporation. Retrieved January 11, 2026, from [Link]

  • Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. (2024, September 5). Separation Science. Retrieved January 11, 2026, from [Link]

  • Developing Strategies for Preparative HPLC. (n.d.). Separation Science. Retrieved January 11, 2026, from [Link]

  • A Guide to Fraction Collection in Chromatography. (n.d.). Gilson. Retrieved January 11, 2026, from [Link]

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  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025, August 5). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025, June 18). MicroSolv. Retrieved January 11, 2026, from [Link]

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  • Development of Novel Stationary Phases for High-Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. (2024, August 8). International Journal of Novel Research and Development. Retrieved January 11, 2026, from [Link]

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Analytical Techniques for the Characterization of Benzo[h]quinazolines: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of benzo[h]quinazolines, a robust and multifaceted analytical approach is paramount for unambiguous structural elucidation, purity assessment, and physicochemical characterization. This comprehensive guide provides a detailed exploration of the key analytical techniques, offering both theoretical insights and practical, field-proven protocols to empower your research endeavors. Benzo[h]quinazolines, as a significant class of heterocyclic compounds, exhibit a wide array of biological activities, making their precise characterization a critical step in drug discovery and development pipelines.

This document is structured to provide a holistic understanding of the analytical workflow, from initial spectroscopic screening to definitive structural determination and purity analysis. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, including benzo[h]quinazolines. It provides unparalleled insight into the connectivity of atoms and the three-dimensional arrangement of the molecule.

Core Principles and Experimental Causality

Proton (¹H) and Carbon-13 (¹³C) NMR are the most fundamental experiments. The chemical shift (δ) of a nucleus is dictated by its local electronic environment. In benzo[h]quinazolines, the aromatic protons and carbons exhibit characteristic chemical shifts in the downfield region (typically δ 7-9 ppm for ¹H and δ 110-160 ppm for ¹³C) due to the deshielding effect of the aromatic ring currents. The number of signals, their splitting patterns (multiplicity), and their integration values in ¹H NMR provide crucial information about the number and connectivity of protons.

For complex benzo[h]quinazoline derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable. Experiments like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it shows correlations between protons and carbons over two to three bonds, enabling the assembly of the complete carbon skeleton.

Protocol: ¹H and ¹³C NMR Analysis of a Benzo[h]quinazoline Derivative

Objective: To acquire high-quality ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • Benzo[h]quinazoline sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.8 atom % D)

  • 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool

  • Vortex mixer

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: a. Weigh 5-10 mg of the purified benzo[h]quinazoline sample and transfer it to a clean, dry vial. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical and should be based on the sample's solubility and the absence of solvent signals that could overlap with analyte resonances. c. Gently vortex the vial to ensure complete dissolution of the sample. Mild heating or sonication can be employed if necessary. d. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. d. Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. e. Acquire a standard ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon. f. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) using standard instrument parameters.

  • Data Processing and Interpretation: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C). c. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. d. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons and carbons of the benzo[h]quinazoline core and its substituents. e. Utilize 2D NMR data to confirm connectivity and finalize the structural assignment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a benzo[h]quinazoline derivative and can offer valuable structural information through the analysis of fragmentation patterns.

Ionization Techniques: EI vs. ESI

The choice of ionization technique is crucial and depends on the analyte's properties.

  • Electron Impact (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. EI typically leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be useful for structural elucidation and library matching. However, the molecular ion peak may be weak or absent for some fragile molecules.[1]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution. ESI is particularly well-suited for polar and thermally labile compounds, and it typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation.[1] This makes it ideal for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) can be employed with ESI to induce fragmentation and obtain structural information.

Fragmentation of the Benzo[h]quinazoline Core

Under EI conditions, the fragmentation of the benzo[h]quinazoline ring system is expected to involve the loss of small neutral molecules such as HCN, N₂, and cleavage of substituent groups. The fused aromatic system provides stability, so the molecular ion is often observed. In ESI-MS/MS, collision-induced dissociation (CID) of the protonated molecule will also lead to characteristic fragment ions, often arising from cleavages within the quinazoline ring and loss of substituents. The fragmentation of fused nitrogen-containing ring systems often involves characteristic cross-ring cleavages.[2]

Protocol: LC-MS Analysis of a Benzo[h]quinazoline Derivative

Objective: To determine the molecular weight and obtain fragmentation data for a benzo[h]quinazoline derivative.

Materials:

  • Benzo[h]quinazoline sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • LC-MS system (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the benzo[h]quinazoline sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition. c. Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS Parameters: a. Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: A typical gradient could be 5-95% B over 10 minutes.
    • Flow Rate: 0.2-0.4 mL/min.
    • Column Temperature: 30-40 °C. b. Mass Spectrometry (ESI Positive Mode):
    • Capillary Voltage: 3-4 kV.
    • Source Temperature: 120-150 °C.
    • Desolvation Gas Flow and Temperature: Optimize for the specific instrument and flow rate.
    • Scan Range: m/z 100-1000.
    • Data Acquisition: Acquire full scan data to identify the [M+H]+ ion. For fragmentation data, use a data-dependent acquisition (DDA) mode to trigger MS/MS on the most intense ions.
  • Data Analysis: a. Extract the mass spectrum for the chromatographic peak corresponding to the benzo[h]quinazoline. b. Determine the accurate mass of the [M+H]+ ion and calculate the elemental composition. c. Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse technique for separating, quantifying, and assessing the purity of compounds in a mixture. For benzo[h]quinazolines, reversed-phase HPLC is the most common mode.

Principles of Separation

In reversed-phase HPLC, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

The choice of mobile phase, pH, and column chemistry is critical for achieving optimal separation. For basic compounds like many benzo[h]quinazoline derivatives, peak tailing can be an issue due to interactions with residual silanol groups on the silica support. This can often be mitigated by using a low pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) to protonate the basic nitrogens and suppress silanol ionization, or by using an end-capped or a specifically designed base-deactivated column.[3]

Protocol: Reversed-Phase HPLC Method for Purity Analysis

Objective: To develop and validate an HPLC method for determining the purity of a benzo[h]quinazoline sample.

Materials:

  • Benzo[h]quinazoline sample and any known impurities

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Acids/buffers for mobile phase modification (e.g., formic acid, phosphate buffer)

Procedure:

  • Method Development (Scouting Gradient): a. Mobile Phase A: Water + 0.1% Formic Acid. b. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. c. Gradient: Start with a linear gradient from 5% B to 95% B over 20-30 minutes. d. Flow Rate: 1.0 mL/min. e. Column Temperature: 30 °C. f. Detection: Monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm, or determine the λmax from a UV-Vis spectrum). g. Inject a solution of the sample and evaluate the chromatogram for peak shape and resolution of the main peak from any impurities.

  • Method Optimization: a. Based on the scouting run, adjust the gradient slope, initial and final mobile phase compositions, and run time to optimize the separation. b. If peak shape is poor, consider adjusting the mobile phase pH or trying a different column. c. For quantitative analysis, an isocratic method may be developed from the gradient results for simplicity and robustness.

  • Sample Analysis: a. Prepare a sample solution in the mobile phase or a compatible solvent at a known concentration (e.g., 0.1-1.0 mg/mL). b. Inject the sample and record the chromatogram. c. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: HPLC Method Parameters

ParameterRecommended Starting ConditionsRationale
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmGood general-purpose column for moderately nonpolar compounds.
Mobile Phase A Water + 0.1% Formic AcidProvides protons to improve peak shape for basic analytes.[3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 5-95% B over 20 minAllows for elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 254 nm or λmax254 nm is a common wavelength for aromatic compounds.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of benzo[h]quinazolines gives rise to characteristic absorption bands in the UV-Vis region, typically between 200 and 400 nm.[4]

Application and Interpretation

The absorption spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The position and intensity of the absorption bands are influenced by the extent of conjugation and the presence of substituents. Electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the λmax. The solvent can also influence the spectrum, particularly for polar compounds, due to solvatochromic effects.[5] UV-Vis spectroscopy is a simple and rapid technique that is useful for:

  • Confirming the presence of the aromatic chromophore.

  • Quantitative analysis using the Beer-Lambert law.

  • Monitoring reactions involving changes to the chromophore.

  • Selecting an appropriate wavelength for HPLC detection.

Protocol: UV-Vis Spectral Analysis

Objective: To obtain the UV-Vis absorption spectrum of a benzo[h]quinazoline derivative.

Materials:

  • Benzo[h]quinazoline sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a dilute solution of the sample in the chosen solvent (typically in the micromolar concentration range).

  • Record a baseline spectrum of the solvent-filled cuvette.

  • Record the absorption spectrum of the sample solution from approximately 200 to 600 nm.

  • Identify the λmax values and, if the concentration is known accurately, calculate the molar absorptivity.

Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and stereochemistry, offering an unambiguous confirmation of the molecular structure.

The Crystallization Challenge

The primary bottleneck for this technique is obtaining a high-quality single crystal of the compound. This often requires screening a variety of crystallization conditions.

Protocol: Growing Single Crystals and X-ray Diffraction Analysis

Objective: To grow single crystals suitable for X-ray diffraction and determine the molecular structure.

Materials:

  • Purified benzo[h]quinazoline sample (>98% purity)

  • A variety of high-purity solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane)

  • Small glass vials or test tubes

  • Microscope

Procedure:

  • Crystal Growth: a. Slow Evaporation: Dissolve the compound in a suitable solvent to form a near-saturated solution. Cover the vial with a cap containing a small hole or with parafilm pierced with a needle to allow for slow evaporation of the solvent over several days to weeks. b. Solvent Diffusion: In a small vial, dissolve the compound in a good solvent. Carefully layer a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Crystals may form at the interface as the solvents slowly mix. c. Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature and then to a lower temperature (e.g., 4 °C).

  • Crystal Selection and Mounting: a. Under a microscope, select a single, well-formed crystal with clear faces and no visible defects. b. Carefully mount the crystal on a goniometer head using a suitable cryo-protectant if necessary.

  • Data Collection and Structure Solution: a. Mount the crystal on the X-ray diffractometer. b. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. c. The diffraction data is processed to determine the unit cell parameters and space group. d. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and structural parameters.

Workflow and Data Integration

The characterization of a novel benzo[h]quinazoline derivative typically follows a logical workflow, where the techniques are used in a complementary fashion.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_structural Structural Elucidation cluster_confirmation Confirmation & Purity Synthesis Synthesis of Benzo[h]quinazoline Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry (Molecular Weight) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D HPLC HPLC (Purity Analysis) Purification->HPLC X_Ray X-ray Crystallography (Definitive Structure) Purification->X_Ray If crystals obtained NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D If needed Final_Structure Final Structure & Purity Confirmed NMR_2D->Final_Structure HPLC->Final_Structure X_Ray->Final_Structure

Caption: Integrated workflow for the characterization of benzo[h]quinazolines.

Conclusion

The comprehensive characterization of benzo[h]quinazolines relies on the synergistic application of a suite of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high degree of confidence in the identity, purity, and physicochemical properties of the compound of interest. By following the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data to support their drug discovery and development efforts.

References

  • Tóth, G., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(7), 633-640. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzo[h]quinoline on Newcrom R1 HPLC column. [Link]

  • Pospisil, J. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

  • Anwar, M. (1981). The Absorption Spectra of some 4 (3H) Quinazolinones. Pakistan Journal of Scientific and Industrial Research, 24(1), 1-4. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • ResearchGate. (2025). Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines Supplementary Table S1. [Link]

  • Anwar, M. (1981). The Absorption Spectra of some 4 (3H) Quinazolinones. PJSIR, 24(1). [Link]

  • ResearchGate. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. [Link]

  • Abuelizz, H. A., et al. (2020). Benzo[g]quinazolines as antifungal against candidiasis: Screening, molecular docking, and QSAR investigations. Journal of Taibah University for Science, 14(1), 1136-1144. [Link]

  • Veeraiah, B., et al. (2018). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 14, 2697-2704. [Link]

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in vitro FLT3 kinase assay protocol for 5,6-Dihydrobenzo[h]quinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro FLT3 Kinase Assay for the Characterization of 5,6-Dihydrobenzo[h]quinazolin-2-amine

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that represents a critical therapeutic target in oncology, particularly for Acute Myeloid Leukemia (AML). Activating mutations in FLT3 are prevalent in approximately 30% of AML cases and are associated with a poor prognosis, driving research for potent and selective inhibitors.[1][2] The quinazoline scaffold is a well-established pharmacophore in kinase inhibitor design.[3][4] This application note provides a detailed, field-proven protocol for determining the inhibitory activity of this compound, a representative of this chemical class, against recombinant human FLT3 kinase. We employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations for critical experimental choices, and guidance on data interpretation.

Introduction: The Significance of FLT3 Inhibition

FLT3 plays a pivotal role in the normal proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][5] Upon binding its ligand (FL), the FLT3 receptor dimerizes, leading to autophosphorylation of its cytoplasmic kinase domain. This event triggers a cascade of downstream signaling through pathways such as PI3K/AKT, RAS/MAPK, and STAT5, which are crucial for cell growth and survival.[2][6]

In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) lead to constitutive, ligand-independent activation of FLT3.[1][2] This uncontrolled signaling drives the oncogenic phenotype. Therefore, small molecule inhibitors that target the ATP-binding site of FLT3 are a promising therapeutic strategy.[7] The compound this compound belongs to a class of compounds under investigation for this purpose.[3]

cluster_downstream Downstream Signaling Ligand FLT3 Ligand (FL) FLT3 FLT3 Receptor Ligand->FLT3 Dimer Dimerization & Autophosphorylation FLT3->Dimer PI3K PI3K/AKT Pathway Dimer->PI3K RAS RAS/MAPK Pathway Dimer->RAS STAT5 STAT5 Pathway Dimer->STAT5 Inhibitor This compound Inhibitor->Dimer Inhibition Proliferation Cell Proliferation & Survival

Caption: FLT3 signaling pathway and point of inhibition.

Assay Principle: The ADP-Glo™ Kinase Assay

To quantify the inhibitory potential of this compound, we utilize the ADP-Glo™ Kinase Assay. This is a universal, homogeneous, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[8][9] The assay's principle is elegantly straightforward and executed in two steps after the initial kinase reaction.[10][11]

  • Kinase Reaction: Recombinant FLT3 kinase phosphorylates a substrate peptide, consuming ATP and producing an equimolar amount of ADP. The inhibitor, if effective, will reduce the rate of this reaction.

  • ADP-Glo™ Reagent Addition: This reagent terminates the kinase reaction and, critically, depletes the remaining, unconsumed ATP. This step is essential to ensure that the final luminescent signal is derived only from the ADP produced by FLT3 activity.

  • Kinase Detection Reagent Addition: This reagent contains enzymes that convert the ADP back into ATP, which then fuels a luciferase/luciferin reaction, generating a stable luminescent signal that is directly proportional to the amount of ADP produced.[5][8][11]

The primary advantage of this system is its high sensitivity and low susceptibility to interference from colored compounds, a common issue in absorbance-based assays.[9]

Materials and Reagents

Sourcing high-quality reagents is paramount for reproducible results. The following table provides a comprehensive list of necessary materials.

Reagent/MaterialRecommended SourceCatalog Number (Example)Rationale for Selection
Recombinant Human FLT3 (catalytic domain)Thermo Fisher ScientificPV3182High-purity, active enzyme is critical for assay performance.[12]
FLT3 Substrate Peptide (e.g., FTD...GLG)Custom Synthesis/AnaspecN/AA specific peptide substrate provides higher reproducibility than a general protein substrate.[13][14]
This compoundChemical SupplierN/AThe test compound of interest.[15]
ADP-Glo™ Kinase Assay KitPromegaV9101A complete, validated kit minimizes variability and simplifies the detection steps.[16]
ATP (Adenosine 5'-Triphosphate)Sigma-AldrichA7699High-purity ATP is the essential co-substrate for the kinase.
Kinase Assay Buffer Components
Tris-HClSigma-AldrichT5941Provides a stable pH environment (pH 7.5) for optimal enzyme activity.
MgCl₂ (Magnesium Chloride)Sigma-AldrichM8266Mg²⁺ is a critical cofactor for ATP binding and catalysis by kinases.
BSA (Bovine Serum Albumin)Sigma-AldrichA7906A carrier protein that prevents non-specific adsorption of the enzyme to plasticware.
DTT (Dithiothreitol)Sigma-AldrichD9779A reducing agent that maintains the enzyme in an active conformation.
DMSO (Dimethyl Sulfoxide)Sigma-AldrichD8418A common solvent for dissolving and diluting small molecule inhibitors.
Assay Plates (384-well, white, low-volume)Corning3572White plates are essential for maximizing the signal in luminescence assays.
Plate Reader (Luminometer)VariousN/ARequired for quantifying the luminescent output.

Detailed Experimental Protocol

This protocol is optimized for determining the half-maximal inhibitory concentration (IC₅₀) of the test compound in a 384-well plate format.

Reagent Preparation
  • 1X Kinase Assay Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. Filter sterilize and store at 4°C. Expertise Note: DTT should be added fresh from a concentrated stock just before use, as it oxidizes over time.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • ATP Stock: Prepare a 10 mM ATP stock solution in water. The final concentration in the assay should be close to the Kₘ of FLT3 for ATP to ensure sensitive detection of competitive inhibitors. For FLT3, a final concentration of 10 µM is a common starting point.

  • FLT3 Enzyme Stock: Thaw the recombinant FLT3 enzyme on ice. Prepare a working solution of the enzyme in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the ADP-Glo™ assay.[5][11] A starting point of 5-20 ng/well is recommended. Trustworthiness Note: Never store a diluted kinase solution; prepare it fresh for each experiment to ensure consistent activity.[12]

  • Substrate Stock: Prepare a stock solution of the FLT3 peptide substrate in water or 1X Kinase Assay Buffer. The final concentration should be at or above its Kₘ value.

Assay Workflow

The following workflow diagram illustrates the sequence of steps for performing the assay.

Caption: Step-by-step workflow for the FLT3 kinase assay.

Step-by-Step Procedure

The following volumes are for a final kinase reaction volume of 5 µL in a 384-well plate.[11]

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock of this compound in 100% DMSO. Then, create an intermediate dilution plate by diluting this series into 1X Kinase Assay Buffer. This minimizes the final DMSO concentration in the assay to ≤1%, which is crucial to avoid solvent-induced enzyme inhibition.

  • Plate Setup: Add 1 µL of the diluted compound or control (1% DMSO for 100% activity) to the wells of a white 384-well assay plate.

  • Enzyme Addition: Add 2 µL of the 2.5X FLT3 enzyme working solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 2 µL of a 2.5X Substrate/ATP mixture (prepared in 1X Kinase Assay Buffer) to all wells to start the reaction.

  • Kinase Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear phase.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[10][16]

  • Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10][16]

  • Read Plate: Measure the luminescence using a plate reader.

ParameterRecommended Value
Final Reaction Volume5 µL
Final DMSO Concentration≤ 1%
Final ATP Concentration10 µM (or near Kₘ)
Kinase Incubation Time60 minutes
ADP-Glo™ Reagent Incubation40 minutes
Detection Reagent Incubation30-60 minutes
TemperatureRoom Temperature

Data Analysis and Interpretation

  • Background Subtraction: Average the luminescence values from the "no enzyme" control wells and subtract this value from all other wells.

  • Normalization: The 100% activity control is the "enzyme + substrate + 1% DMSO" wells. The 0% activity control is the "no enzyme" wells. Calculate the percent inhibition for each compound concentration using the following formula:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_100%_Activity - Signal_Background))

  • IC₅₀ Calculation: Plot the % Inhibition versus the log10 of the inhibitor concentration. Fit the resulting dose-response curve to a four-parameter logistic (sigmoidal) model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

A potent inhibitor will exhibit a low nanomolar IC₅₀ value. The steepness of the curve (Hill slope) can provide insights into the binding mechanism. The results will validate whether this compound directly inhibits the enzymatic activity of FLT3 kinase in vitro.

References

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • Blume-Jensen, P., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Zhang, L., et al. (2022). Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. Chemical Biology & Drug Design, 99(4), 527-534. Retrieved from [Link]

  • Böhmer, F. D., & Uecker, A. (2009). A substrate peptide for the FLT3 receptor tyrosine kinase. British Journal of Haematology, 144(1), 127-130. Retrieved from [Link]

  • DiscoverX. (n.d.). PathHunter® eXpress Flt3 Activity Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). FLT3 inhibitors (Sichuan University). Retrieved from [Link]

  • Le, T. V., et al. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127249. Retrieved from [Link]

  • Canadian Consensus. (n.d.). The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia. Retrieved from [Link]

  • Hashem, S., et al. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. National Institutes of Health. Retrieved from [Link]

Sources

Application Note: A Cell-Based Assay for Screening FLT3-ITD Inhibitors Using MV4-11 Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2][3] The most common of these is an internal tandem duplication (ITD) within the juxtamembrane domain, which leads to ligand-independent dimerization and constitutive activation of the kinase.[4][5] This aberrant signaling drives uncontrolled cell proliferation and survival, and the presence of the FLT3-ITD mutation is a prognostic marker associated with increased relapse rates and reduced overall survival.[1][3][4]

The critical role of FLT3-ITD in leukemogenesis makes it a prime therapeutic target. The MV4-11 cell line, established from a patient with biphenotypic B-myelomonocytic leukemia, is an indispensable tool for AML research and drug development.[6][7][8] These cells are homozygous for the FLT3-ITD mutation, rendering their proliferation and survival dependent on the constitutive activity of this kinase.[8][9] This "oncogene addiction" makes MV4-11 cells highly sensitive to FLT3 inhibitors, providing a robust and clinically relevant model system for screening and characterizing the potency of novel therapeutic compounds.

This application note provides a detailed protocol for a high-throughput, cell-based assay to determine the inhibitory activity of compounds against FLT3-ITD by measuring cell viability in the MV4-11 cell line.

Principle of the Assay

The assay quantifies the ability of a test compound to inhibit the proliferation of MV4-11 cells. Because these cells are dependent on the FLT3-ITD signaling pathway for survival, a potent and specific inhibitor will block this pathway, leading to cell cycle arrest and apoptosis.[10][11] The resulting decrease in cell viability is proportional to the inhibitory activity of the compound.

Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay. This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[12][13][14] The reagent contains a thermostable luciferase and its substrate, which in the presence of ATP, generates a stable, long-lasting luminescent signal that is directly proportional to the number of viable cells in culture.[12][13][15] By measuring the dose-dependent reduction in luminescence, an IC50 (half-maximal inhibitory concentration) value can be calculated for each test compound.

FLT3-ITD Signaling Pathway Overview

The FLT3-ITD mutation causes a conformational change in the juxtamembrane domain, disrupting its autoinhibitory function.[16] This leads to ligand-independent receptor dimerization, autophosphorylation, and constitutive activation of downstream signaling cascades. Key pathways aberrantly activated by FLT3-ITD include:

  • STAT5 Pathway: FLT3-ITD potently activates STAT5, which translocates to the nucleus to promote the transcription of genes involved in cell proliferation (e.g., Cyclin D1, c-Myc) and survival.[4][5][16]

  • PI3K/AKT Pathway: Activation of this pathway inhibits apoptosis and promotes cell survival.[11][16][17]

  • RAS/MAPK/ERK Pathway: This cascade is crucial for regulating cell proliferation, differentiation, and survival.[4][5][16]

Inhibition of FLT3-ITD by a small molecule inhibitor blocks the phosphorylation and activation of these critical downstream effectors, ultimately leading to apoptosis in the addicted MV4-11 cells.[18]

FLT3_ITD_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD (Constitutively Active Dimer) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation Anti-Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor FLT3 Inhibitor (e.g., Gilteritinib) Inhibitor->FLT3 Inhibits Autophosphorylation

Figure 1. Simplified FLT3-ITD signaling pathway and point of inhibition.

Materials and Reagents

Item Supplier Catalog Number
MV4-11 Cell LineATCCCRL-9591
Iscove's Modified Dulbecco's Medium (IMDM)Gibco12440053
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10082147
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypan Blue Stain (0.4%)Gibco15250061
DMSO, Cell Culture GradeSigma-AldrichD2650
96-well Solid White, Flat-Bottom Assay PlatesCorning3917
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570 / G7571 / G7572
Gilteritinib (Positive Control)Selleck ChemicalsS7959
Test CompoundsUser-defined-

Experimental Workflow

The overall workflow consists of cell preparation, compound dilution and treatment, incubation, signal development with the assay reagent, and data acquisition.

Workflow A 1. Culture & Harvest MV4-11 Cells B 2. Count Cells & Adjust Density A->B C 3. Seed Cells into 96-well Plate B->C E 5. Add Compounds to Plate C->E D 4. Prepare Compound Serial Dilutions D->E F 6. Incubate for 72 hours (37°C, 5% CO2) E->F G 7. Equilibrate Plate to Room Temp F->G H 8. Add CellTiter-Glo® Reagent G->H I 9. Mix & Incubate (10 min, RT) H->I J 10. Measure Luminescence (Plate Reader) I->J K 11. Data Analysis (IC50 Calculation) J->K

Sources

Application Note & Protocols: A Comprehensive Guide to Assessing Anti-Inflammatory Activity in RAW 264.7 Macrophage Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Modeling Inflammation in a Dish

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While crucial for host defense, dysregulated inflammation underpins numerous chronic diseases. Macrophages are central players in the inflammatory cascade, orchestrating the response through the release of a potent arsenal of signaling molecules and inflammatory mediators.[1][2][3] The murine macrophage cell line, RAW 264.7, has become an indispensable tool in immunology and drug discovery. These cells, upon stimulation with bacterial lipopolysaccharide (LPS), mimic the activation of macrophages during an infection, providing a robust, reproducible, and scalable in vitro model to study inflammatory processes and screen for novel anti-inflammatory agents.[1][4]

When activated by LPS, RAW 264.7 cells produce a host of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][5] The expression of enzymes responsible for producing these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is transcriptionally upregulated.[3][4] This entire process is governed by the activation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the anti-inflammatory potential of test compounds using the RAW 264.7 cell model. We will detail the essential protocols, from initial cytotoxicity screening to the nuanced analysis of key inflammatory markers and their underlying signaling pathways, ensuring a self-validating and scientifically rigorous experimental approach.

The Experimental Blueprint: A Step-by-Step Overview

A systematic evaluation of a compound's anti-inflammatory properties involves a multi-tiered approach. It begins with ensuring the compound is not toxic to the cells at the tested concentrations and then proceeds to measure its effect on key inflammatory outputs. The final step involves dissecting the molecular mechanism by which the compound exerts its effects.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Quantifying Inflammatory Response cluster_2 Phase 3: Mechanistic Analysis A RAW 264.7 Cell Culture & Seeding B Compound Treatment & Cytotoxicity Assessment (MTT Assay) A->B 24h C Pre-treat with Compound, Stimulate with LPS B->C Determine non-toxic concentrations D Measure Nitric Oxide (NO) (Griess Assay) C->D 24h incubation E Measure Cytokines (TNF-α, IL-6 by ELISA) C->E 24h incubation F Pre-treat with Compound, Stimulate with LPS G Gene Expression Analysis (iNOS, COX-2 by qPCR) F->G 6h incubation H Protein Expression Analysis (iNOS, COX-2, NF-κB, MAPK by Western Blot) F->H 30min-24h incubation G cluster_nucleus LPS LPS TLR4 TLR4/MD-2 Receptor LPS->TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPKKK MAPKKK (TAK1) MyD88->MAPKKK IkBa p-IκBα (Degradation) IKK->IkBa NFkB NF-κB (p65/p50) Translocation IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes MAPKK MAPKKs (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK p38 p-p38 MAPKK->p38 JNK p-JNK MAPKK->JNK ERK p-ERK MAPKK->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 AP1->Nucleus

Figure 2. Simplified NF-κB and MAPK signaling pathways activated by LPS.

  • NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. [6]LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of target genes. [6][7]* MAPK Pathway: LPS also activates a cascade of kinases (p38, JNK, and ERK). [8][9]Once phosphorylated (activated), these MAPKs activate other transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes. [10]

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines secreted by activated macrophages. [2][11]Quantifying their levels in the culture supernatant provides a direct measure of the inflammatory response. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this purpose due to its high sensitivity and specificity. [12] A. Materials

  • ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer (as per kit instructions)

  • Stop solution (as per kit instructions)

  • Microplate reader

B. Procedure (General Sandwich ELISA Protocol)

  • Prepare cell culture supernatants as described in the Griess assay (Protocol 3). [13]2. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate 3-5 times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Wash the plate.

  • Add standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature. [14]7. Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours.

  • Wash the plate.

  • Add streptavidin-HRP conjugate and incubate for 20-30 minutes. [14]11. Wash the plate thoroughly.

  • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops (15-20 minutes).

  • Add the stop solution to terminate the reaction.

  • Read the absorbance immediately at 450 nm. [15]15. Calculate the cytokine concentrations in your samples from the standard curve.

Treatment GroupLPS (1 µg/mL)Compound X (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control--25 ± 815 ± 5
LPS Control+03580 ± 2504250 ± 310
Compound X+101970 ± 1802340 ± 200
Compound X+25850 ± 95980 ± 110
Table 2. Example data presentation for cytokine ELISA.

Protocol 5: Gene Expression Analysis (RT-qPCR)

Rationale: To determine if a compound's inhibitory effects occur at the transcriptional level, we can measure the mRNA expression of key inflammatory genes like iNOS and COX-2. [4]Real-time quantitative PCR (RT-qPCR) is a highly sensitive method for this analysis.

A. Materials

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • cDNA synthesis kit (Reverse Transcriptase)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR-grade primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or Actb)

  • Real-time PCR instrument

B. Procedure

  • Seed cells in 6-well plates. Pre-treat with the compound for 1 hour, then stimulate with LPS for 4-6 hours (mRNA expression peaks earlier than protein production). [7][16]2. RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol. Quantify RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction by mixing cDNA template, forward and reverse primers, and qPCR master mix.

    • Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Normalize the Ct value of the target gene (iNOS, COX-2) to the Ct value of the housekeeping gene (ΔCt). [10] * Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing treated samples to the LPS-only control. [10]

Protocol 6: Mechanistic Analysis of Signaling Proteins (Western Blot)

Rationale: Western blotting allows for the detection and quantification of specific proteins. It can be used to confirm that changes in mRNA levels translate to changes in iNOS and COX-2 protein expression. [12]Crucially, by using phospho-specific antibodies, it can directly measure the activation (phosphorylation) of key signaling proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) pathways, providing direct mechanistic insight. [5][7][17] A. Materials

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p-p38, anti-β-actin) [5]* HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

B. Procedure

  • Seed cells in 6-well plates. Treat with compound and LPS.

    • For iNOS/COX-2 protein: Incubate for 24 hours. [18][15] * For signaling proteins (phosphorylation): Incubate for a shorter time, typically 15-60 minutes, as phosphorylation is a rapid event. [7][19]2. Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay. [5]4. SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [5]7. Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. [5]8. Washing: Wash the membrane 3-5 times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [5]10. Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band density using software like ImageJ. Normalize the target protein signal to a loading control (e.g., β-actin) to ensure equal protein loading. [18]

References

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells - ResearchGate. Available from: [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. Available from: [Link]

  • Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells. Available from: [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH. Available from: [Link]

  • NF-κB activation in LPS stimulated RAW 264.7 cells. RAW | Open-i. Available from: [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. Available from: [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - MDPI. Available from: [Link]

  • NF-kB activation in RAW 264.7 cells. A) RAW 264.7 cells were... - ResearchGate. Available from: [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC - NIH. Available from: [Link]

  • Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - MDPI. Available from: [Link]

  • NF-κB activation in LPS stimulated RAW 264.7 cells. RAW cells were... - ResearchGate. Available from: [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed Central. Available from: [Link]

  • Western blot analysis of p38, JNK, and ERK. RAW264.7 cells were treated... - ResearchGate. Available from: [Link]

  • Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC - NIH. Available from: [Link]

  • Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PubMed Central. Available from: [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC - PubMed Central. Available from: [Link]

  • Real time RT‑PCR analysis of iNOS and COX‑2 mRNA expression in RAW... - ResearchGate. Available from: [Link]

  • Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - NIH. Available from: [Link]

  • Cell viability determination using MTT assay. (A) RAW 264.7 Cells were... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • MTT (Assay protocol - Protocols.io. Available from: [Link]

  • Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - MDPI. Available from: [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? | ResearchGate. Available from: [Link]

  • SAK-HV Promotes RAW264.7 cells Migration Mediated by MCP-1 via JNK and NF-κB Pathways - PMC - PubMed Central. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells - Spandidos Publications. Available from: [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. Available from: [Link]

  • Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed. Available from: [Link]

  • TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... - ResearchGate. Available from: [Link]

  • a QPCR analysis of COX2 mRNA expression in RAW 264.7 cells transfected... | Download Scientific Diagram - ResearchGate. Available from: [Link]

Sources

Application Note: A Detailed Protocol for the Nitric Oxide Inhibition Assay Using the Griess Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for quantifying the inhibition of nitric oxide (NO) production in cell culture, specifically using the murine macrophage cell line RAW 264.7 as a model system. We detail the principles of indirect NO measurement via its stable metabolite, nitrite, using the Griess diazotization reaction.[1][2] This application note offers a step-by-step protocol, from cell culture and stimulation to reagent preparation, data acquisition, and analysis. It is designed for researchers, scientists, and drug development professionals investigating inflammation, immunology, and the screening of potential anti-inflammatory compounds.

Introduction: The Significance of Nitric Oxide and Its Measurement

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and host defense.[1] In the context of inflammation, NO is produced in large quantities by the inducible nitric oxide synthase (iNOS) enzyme, primarily in immune cells like macrophages, in response to pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS).[3][4][5] While crucial for pathogen clearance, excessive NO production can lead to cellular damage and contribute to the pathology of chronic inflammatory diseases. Consequently, the inhibition of iNOS activity or expression is a key target for novel anti-inflammatory therapeutics.

Direct measurement of NO is challenging due to its short half-life and high reactivity. A widely accepted and robust method for quantifying NO production is the indirect measurement of nitrite (NO₂⁻), a stable and non-volatile breakdown product of NO in aqueous environments.[6] The Griess reaction, a colorimetric assay first described by Peter Griess in 1858, remains the gold standard for its simplicity, sensitivity, and cost-effectiveness.[7][8]

Principle of the Griess Assay

The Griess test is a two-step diazotization reaction.[7]

  • Diazotization: In an acidic medium, sulfanilamide (or a similar aniline derivative) reacts with nitrite (NO₂⁻) present in the sample to form a transient diazonium salt.[7][9]

  • Azo Coupling: This diazonium salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, intensely colored pink-red azo compound.[7][9]

The absorbance of this colored product, typically measured between 520-590 nm (optimally at 548 nm), is directly proportional to the nitrite concentration in the sample.[1][7] By comparing the absorbance of test samples to a standard curve generated with known concentrations of sodium nitrite, the concentration of NO produced by the cells can be accurately determined.[1][10]

Griess_Reaction_Mechanism cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling Nitrite Nitrite (NO₂⁻) from Sample Diazonium Diazonium Salt (unstable intermediate) Nitrite->Diazonium + Sulfanilamide Sulfanilamide (in acid) Diazonium_ref Diazonium Salt Diazonium->Diazonium_ref Couples with NED N-(1-naphthyl)ethylenediamine (NED) AzoDye Pink/Red Azo Dye (Stable Chromophore) Diazonium_ref->AzoDye +

Materials and Reagents

Equipment
  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Biosafety cabinet (Class II)

  • Inverted microscope

  • Centrifuge

  • Spectrophotometric microplate reader (capable of reading absorbance at 540-550 nm)

  • Multichannel pipette

  • Standard laboratory glassware and plasticware (sterile)

Cell Culture
  • Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Expert Insight: For the final assay step, it is highly recommended to use phenol red-free DMEM . Phenol red is a pH indicator that imparts a pink color to the medium and can interfere with the colorimetric readout at ~560 nm, leading to inflated background absorbance.

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Positive Control Inhibitor: L-NG-Nitroarginine Methyl Ester (L-NAME), a potent iNOS inhibitor.

Griess Assay Reagents
Reagent ComponentPreparationStorage & Stability
Griess Reagent A 1% (w/v) Sulfanilamide in 5% (v/v) Phosphoric Acid.Store at 2-8°C, protected from light. Stable for several months.
Griess Reagent B 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.Store at 2-8°C, protected from light. Prepare fresh or use within a month. Discard if it develops a color.[11]
Nitrite Standard 100 mM Sodium Nitrite (NaNO₂) stock solution in deionized water.Store at 2-8°C. Dilute fresh for each experiment.

Causality Behind Reagent Choices:

  • Phosphoric Acid: Provides the acidic environment required for the initial diazotization of nitrite by sulfanilamide.[7]

  • Sulfanilamide: Serves as the aromatic amine that is diazotized by nitrite, forming the reactive diazonium salt intermediate.[7]

  • NED: Acts as the coupling agent. It reacts with the diazonium salt to form the stable, colored azo compound that allows for spectrophotometric quantification.[7] It is preferred over the original 1-naphthylamine due to being less carcinogenic and forming a more soluble dye.[7]

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, which is ideal for screening multiple compounds at various concentrations.

Workflow cluster_cell_prep Phase 1: Cell Preparation cluster_treatment Phase 2: Treatment & Induction cluster_assay Phase 3: Griess Reaction cluster_analysis Phase 4: Data Analysis start Start: Culture RAW 264.7 Cells harvest Harvest & Count Cells start->harvest seed Seed Cells into 96-well Plate (e.g., 5x10⁴ cells/well) harvest->seed adhere Incubate 24h to Allow Adherence seed->adhere pretreat Pre-treat with Test Compounds & Controls (e.g., L-NAME) for 1h adhere->pretreat induce Induce NO Production with LPS (e.g., 1 µg/mL) pretreat->induce incubate Incubate for 24h induce->incubate collect Collect Cell Supernatant incubate->collect transfer Transfer Supernatant to New Plate collect->transfer add_griess_A Add Griess Reagent A (Sulfanilamide) transfer->add_griess_A incubate_A Incubate 5-10 min (RT, dark) add_griess_A->incubate_A add_griess_B Add Griess Reagent B (NED) incubate_A->add_griess_B incubate_B Incubate 10 min (RT, dark) add_griess_B->incubate_B read Read Absorbance at 540 nm incubate_B->read calculate_conc Calculate Nitrite Concentration (from Standard Curve) read->calculate_conc calculate_inhib Calculate % Inhibition calculate_conc->calculate_inhib end End: Report Results calculate_inhib->end

Phase 1: Cell Seeding and Culture
  • Maintain Cells: Culture RAW 264.7 macrophages in T-75 flasks with complete DMEM at 37°C in a 5% CO₂ incubator. Sub-culture cells every 2-3 days to maintain logarithmic growth.

  • Harvest and Count: Harvest cells using a cell scraper. Avoid using trypsin, as it can alter cell surface receptors. Count the cells using a hemocytometer and assess viability with trypan blue. Viability should be >95%.

  • Seed Plate: Resuspend cells in fresh, complete DMEM and seed them into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in a 100 µL volume.

  • Adherence: Incubate the plate for 24 hours to allow the macrophages to adhere to the bottom of the wells.

Phase 2: Induction of NO and Treatment with Inhibitors
  • Prepare Compounds: Prepare stock solutions of your test compounds and the positive control (L-NAME) in a suitable solvent (e.g., DMSO). Make serial dilutions in phenol red-free DMEM . Ensure the final solvent concentration in the well is non-toxic (typically ≤0.5%).

  • Pre-treatment: After the 24-hour adherence incubation, carefully aspirate the old medium. Add 100 µL of medium containing the desired concentrations of your test compounds or controls to the appropriate wells.

  • Incubate: Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Stimulation: Add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL.

  • Final Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO₂ incubator.[12]

Self-Validating Experimental Design (Plate Layout): A robust experiment must include the following controls in triplicate:

Control TypeDescriptionPurpose
Blank Phenol red-free medium only (no cells).To measure the background absorbance of the medium and Griess reagents.
Negative Control Cells + Medium (No LPS, No Compound).To measure baseline NO production from unstimulated cells.
Positive Control Cells + Medium + LPS.To measure maximum NO production upon stimulation.
Vehicle Control Cells + Medium + LPS + Vehicle (e.g., DMSO).To ensure the solvent used for compounds does not affect NO production.
Positive Inhibitor Cells + Medium + LPS + L-NAME.To confirm that the assay can detect inhibition of the iNOS pathway.
Test Wells Cells + Medium + LPS + Test Compound.To measure the inhibitory effect of the test compounds.
Phase 3: The Griess Reaction
  • Prepare Nitrite Standards:

    • Create a 1 mM working stock by diluting the 100 mM NaNO₂ stock 1:100 in phenol red-free DMEM.

    • In separate wells of the 96-well plate, prepare a serial dilution of the 1 mM stock to create standards ranging from 100 µM down to 0 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM).[13] The 0 µM well (media only) will serve as the blank for the standard curve.

  • Collect Supernatant: After the 24-hour incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any floating cells. Carefully transfer 50 µL of the supernatant from each well (including standards and controls) to a new, clean 96-well plate.

  • Add Griess Reagent A: Add 50 µL of Griess Reagent A (1% sulfanilamide) to each well containing supernatant.

  • Incubate: Tap the plate gently to mix. Incubate for 10 minutes at room temperature, protected from light.

  • Add Griess Reagent B: Add 50 µL of Griess Reagent B (0.1% NED) to each well.

  • Final Incubation: Tap the plate gently to mix. Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop in wells containing nitrite.

Phase 4: Data Acquisition and Analysis
  • Measure Absorbance: Read the absorbance of the plate at 540 nm (or a wavelength between 520-590 nm) using a microplate reader.[1][14]

  • Generate Standard Curve:

    • Subtract the absorbance of the 0 µM standard from all other standard absorbance values.

    • Plot the corrected absorbance (Y-axis) against the known nitrite concentration (X-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99 for a valid curve).

  • Calculate Nitrite Concentration in Samples:

    • Subtract the average absorbance of the blank wells (media + Griess reagents) from all experimental well readings.

    • Use the linear regression equation from the standard curve to calculate the nitrite concentration (µM) for each sample. Nitrite Concentration (µM) = (Absorbance_sample - c) / m

  • Calculate Percentage Inhibition:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated positive control. % Inhibition = [ (Abs_LPS - Abs_Compound) / (Abs_LPS - Abs_Unstimulated) ] * 100

    • Where Abs_LPS is the absorbance of the positive control (LPS only), Abs_Compound is the absorbance of the test well, and Abs_Unstimulated is the absorbance of the negative control (cells only).

Potential Interferences and Troubleshooting

The Griess assay, while robust, is susceptible to interference from various compounds present in complex biological samples.[9][15]

IssuePotential Cause(s)Recommended Solution
High Background - Phenol red in culture medium.- Contaminated reagents or water.[16]- Hemolysis if using blood samples (hemoglobin absorbs at 540 nm).[17][18]- Use phenol red-free medium for the assay.- Use fresh, high-purity water and reagents.- If using plasma/serum, ensure proper sample preparation to avoid hemolysis.[18]
Low Sensitivity - Insufficient cell stimulation or incubation time.- Test compound is cytotoxic.- Optimize LPS concentration and incubation time (18-24h is typical).- Perform a parallel cytotoxicity assay (e.g., MTT, LDH) to ensure observed inhibition is not due to cell death.
Precipitate Formation - Heparin in plasma samples can precipitate with the acidic Griess reagent.[9][16]- For plasma samples, remove heparin with protamine sulfate prior to the assay.[16]
Poor Standard Curve (R² < 0.99) - Pipetting errors.- Degraded NaNO₂ standard or Griess reagents.- Use calibrated pipettes and proper technique.- Prepare fresh standards and reagents. Ensure NED solution is colorless.

References

  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51-70. Available from: [Link]

  • Wikipedia. (n.d.). Griess test. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). SODIUM NITRATE. Available from: [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. Available from: [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors. Available from: [Link]

  • MDPI. (n.d.). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Methods and Protocols. Available from: [Link]

  • ScienceDirect. (n.d.). Griess reagent method: Significance and symbolism. Available from: [Link]

  • MDPI. (2020). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants. Available from: [Link]

  • Heller, A. R., et al. (2008). Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. Journal of Surgical Research, 149(2), 296-302. Available from: [Link]

  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?. Available from: [Link]

  • ResearchGate. (2014). How does one calculate the results of nitric oxide scavenging activity?. Available from: [Link]

  • International Journal of Advanced Research. (2017). Nitrite Oxide Detection Utilizing The Griess Assay: Elucidating Interfering Factors For In Vitro Application. Available from: [Link]

  • Sperlágh, B., et al. (1998). ATP released by LPS increases nitric oxide production in raw 264.7 macrophage cell line via P2Z/P2X7 receptors. Neurochemistry International, 33(3), 225-231. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). DETERMINATION OF SODIUM NITRITE (residual NO2) BY COLORIMETRIC METHOD. Available from: [Link]

  • Chen, C. C., et al. (2001). Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO. Biochemical Pharmacology, 61(10), 1257-1266. Available from: [Link]

  • Heller, A. R., et al. (2008). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 149(2), 296-302. Available from: [Link]

  • ResearchGate. (n.d.). Standard curve of nitrite by Griess diazotization, using sodium nitrite. Available from: [Link]

  • ResearchGate. (2017). Make standard curve for NO Assay using Sodium Nitrite. Available from: [Link]

  • PubMed Central. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 21(11), 3959. Available from: [Link]

  • PubMed. (2008). Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization. Methods in Enzymology, 441, 281-294. Available from: [Link]

  • ResearchGate. (2014). How does one calculate the results of nitric oxide scavenging activity?. Available from: [Link]

  • ResearchGate. (n.d.). Percentage inhibition of nitric oxide radicals with different concentration of extracts of A. occidentale and P. betle. Available from: [Link]

  • Interchim. (n.d.). Griess Reagent Kit. Available from: [Link]

  • PubMed Central. (2018). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. Plants (Basel), 7(4), 92. Available from: [Link]

Sources

Developing Novel Anti-inflammatory Agents from Quinazoline Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as anti-inflammatory agents, offering a promising avenue for the development of new therapeutics to address a range of inflammatory diseases.[1][3] This guide provides an in-depth technical overview, from the chemical synthesis of quinazoline derivatives to their biological evaluation, grounded in established scientific principles and methodologies.

The Therapeutic Promise of Quinazolines in Inflammation

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The therapeutic potential of quinazoline derivatives lies in their ability to modulate key inflammatory pathways. Several quinazoline-based drugs are already on the market for various indications, highlighting the versatility of this scaffold.[2] For instance, proquazone and fluproquazone are quinazoline-based non-steroidal anti-inflammatory drugs (NSAIDs).[4] The development of novel quinazoline agents is driven by the need for more effective and safer anti-inflammatory therapies.

Synthetic Strategies for Quinazoline Scaffolds

The synthesis of quinazoline derivatives is well-established, with several versatile methods available to medicinal chemists. A common and efficient approach involves the condensation of anthranilamide (2-aminobenzamide) with various aldehydes in a suitable solvent like dimethyl sulfoxide (DMSO).[5] This method allows for the facile introduction of diverse substituents at the 2-position of the quinazoline ring, a key determinant of biological activity.[6]

Protocol 1: General Synthesis of 2-Substituted-Quinazolin-4(3H)-ones

This protocol outlines a representative synthesis of a 2-substituted-quinazolin-4(3H)-one derivative.

Materials:

  • Anthranilamide (2-aminobenzamide)

  • Substituted aldehyde (e.g., benzaldehyde for 2-phenyl-quinazolin-4(3H)-one)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve anthranilamide (1.0 eq) in a minimal amount of DMSO.

  • Aldehyde Addition: To the stirred solution, add the desired substituted aldehyde (1.1 eq).

  • Reaction Monitoring: Heat the reaction mixture to 100-120°C and monitor the progress by TLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[5]

Causality Behind Experimental Choices:

  • DMSO as Solvent: DMSO is an excellent solvent for both reactants and facilitates the reaction at elevated temperatures.

  • Excess Aldehyde: A slight excess of the aldehyde ensures the complete consumption of the limiting reactant, anthranilamide.

  • Precipitation in Water: The product is typically insoluble in water, allowing for easy isolation from the reaction mixture.

Synthesis_Workflow cluster_synthesis Chemical Synthesis Anthranilamide Anthranilamide Reaction Condensation (DMSO, 100-120°C) Anthranilamide->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Pure_Compound Pure Quinazoline Derivative Purification->Pure_Compound

Caption: Quinazoline derivatives can inhibit the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. [7][8]It is involved in the production of pro-inflammatory cytokines and other inflammatory mediators. [9] MAPK Signaling Pathway

MAPK_Pathway cluster_mapk MAPK Signaling Pathway Stimuli Stress/Cytokines MAP3K MAPKKK Activation Stimuli->MAP3K MAP2K MAPKK Activation MAP3K->MAP2K MAPK MAPK Activation (p38, JNK, ERK) MAP2K->MAPK Transcription_Factors Transcription Factor Activation (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Quinazoline Quinazoline Derivative Quinazoline->MAPK Inhibition

Sources

Application Notes and Protocols: In Vivo Xenograft Models for Testing the Anticancer Activity of Benzo[h]quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Benzo[h]quinazolines and the Imperative for Robust In Vivo Models

Benzo[h]quinazolines represent a promising class of heterocyclic compounds that have garnered significant attention in oncology research. A variety of quinazoline derivatives have demonstrated substantial anti-cancer activity through diverse mechanisms, including the inhibition of protein kinases like cyclin-dependent kinases (CDK2), cell cycle arrest, and the induction of oxidative stress-mediated DNA damage.[1][2][3] Specifically, certain arylated benzo[h]quinolines have shown potent cytotoxic effects against a range of human cancer cell lines, such as those from lung, breast, and colon cancers.[1][2] Some have also been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4] Given these multi-faceted mechanisms of action, robust preclinical evaluation is paramount to translating their potential from the bench to the clinic.

While in vitro assays provide initial insights into the bioactivity of these compounds, they cannot recapitulate the complex interplay of a tumor with its microenvironment, systemic metabolism, and drug delivery barriers. In vivo xenograft models, therefore, are an indispensable tool in the preclinical assessment of novel anticancer agents like benzo[h]quinazolines.[5] These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, offer a more clinically relevant setting to evaluate therapeutic efficacy, pharmacokinetics, and potential toxicities.[5][6][7]

This guide provides a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to test the anticancer activity of benzo[h]quinazoline derivatives. We will delve into the rationale behind model selection, step-by-step procedures for establishing both subcutaneous and orthotopic xenografts, and methods for endpoint analysis, all while emphasizing scientific integrity and ethical considerations.

I. Strategic Selection of Xenograft Models for Benzo[h]quinazoline Efficacy Studies

The choice of a xenograft model is a critical decision that profoundly influences the translational relevance of the study. The two primary types of xenograft models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Cell Line-Derived Xenograft (CDX) Models: CDX models are established by implanting well-characterized, immortalized human cancer cell lines into immunodeficient mice.[7] They are highly reproducible and cost-effective, making them ideal for initial high-throughput screening of benzo[h]quinazoline analogues.[8]

Patient-Derived Xenograft (PDX) Models: PDX models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[9][10] These models are considered to have higher fidelity as they better preserve the histological and genetic characteristics of the original tumor.[6][9] PDX models are particularly valuable for personalized medicine approaches and for studying drug resistance mechanisms.[9][10]

Furthermore, the site of tumor implantation is a crucial consideration.

  • Subcutaneous Models: In this widely used model, tumor cells are injected into the flank of the mouse.[8] The primary advantages are the ease of tumor implantation and the ability to visually monitor and measure tumor growth.[8]

  • Orthotopic Models: Here, tumor cells are implanted into the corresponding organ of origin (e.g., lung cancer cells injected into the lung).[11][12] While technically more demanding, orthotopic models provide a more relevant tumor microenvironment, which can be critical for evaluating the efficacy of compounds that target metastasis or angiogenesis.[11][12][13]

For benzo[h]quinazolines, a tiered approach is often most effective. Initial efficacy studies can be conducted in subcutaneous CDX models using relevant cancer cell lines. Promising candidates can then be advanced to more complex and clinically relevant orthotopic or PDX models.

II. Ethical Considerations in Animal Studies

All in vivo experiments must be conducted with the utmost regard for animal welfare and in strict accordance with institutional and national guidelines. An Institutional Animal Care and Use Committee (IACUC) must approve all protocols.[14] The principles of the "3Rs" (Replacement, Reduction, and Refinement) should be rigorously applied.[15]

  • Replacement: Utilizing in vitro or computational models whenever possible to answer specific research questions before resorting to animal studies.

  • Reduction: Employing the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Optimizing experimental procedures to minimize animal pain and distress.[15] This includes the use of anesthesia and analgesics, as well as defining humane endpoints to prevent prolonged suffering.[16]

III. Detailed Protocols for In Vivo Xenograft Studies
A. Preparation of Materials and Reagents

A comprehensive list of necessary materials and reagents should be prepared in advance. This includes:

  • Cell Culture: Selected human cancer cell lines, appropriate culture media and supplements, trypsin-EDTA, phosphate-buffered saline (PBS), and cell counting apparatus (e.g., hemocytometer or automated cell counter).

  • Animals: Immunodeficient mice (e.g., athymic nude, SCID, or NSG), aged 4-6 weeks.[17]

  • Surgical and Injection Supplies: Sterile syringes and needles (27-30 gauge), surgical instruments for orthotopic models, anesthetics (e.g., isoflurane, ketamine/xylazine), analgesics, and wound clips.[11][17]

  • Benzo[h]quinazoline Formulation: The test compound, a suitable vehicle for administration (e.g., saline, DMSO, or a specialized formulation), and equipment for dose preparation.

  • Monitoring and Analysis: Calipers for tumor measurement, in vivo imaging systems (if applicable), and reagents for tissue processing and downstream analyses.

B. Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor model, a common starting point for in vivo efficacy testing.[8]

1. Cell Preparation:

  • Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.[17]
  • Harvest the cells by trypsinization, wash with PBS, and perform a viable cell count using trypan blue exclusion.[17]
  • Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL).[17][18] The cell suspension can be mixed 1:1 with Matrigel to improve tumor engraftment.[18][19]

2. Animal Preparation and Tumor Inoculation:

  • Allow mice to acclimatize for at least 3-5 days upon arrival.[17]
  • Anesthetize the mouse using an approved protocol.
  • Disinfect the injection site on the flank with an alcohol swab.[18]
  • Gently lift the skin and inject the cell suspension subcutaneously.[19]
  • Monitor the animal until it has fully recovered from anesthesia.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor the animals daily for tumor development and overall health.
  • Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.[20]
  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[17][20]
  • When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21]
  • Begin administration of the benzo[h]quinazoline derivative or vehicle control according to the planned dosing schedule.
C. Protocol 2: Orthotopic Lung Cancer Xenograft Model

This protocol provides a method for establishing an orthotopic lung cancer model, which is more representative of the natural disease progression.[12][13]

1. Cell Preparation:

  • Prepare the lung cancer cells as described in the subcutaneous model protocol. For in vivo imaging, cells expressing luciferase are often used.[13]

2. Surgical Procedure and Orthotopic Injection:

  • Anesthetize the mouse and place it in a sterile field.[11]
  • Make a small incision in the skin and underlying muscle over the left lateral thorax to expose the rib cage.[13]
  • Carefully insert a needle with the cell suspension into the lung parenchyma between the ribs.[11][13]
  • Slowly inject the cells and hold the needle in place for a few seconds before withdrawal.[11]
  • Close the incision with wound clips.[11]
  • Administer analgesics post-surgery as per the approved protocol.[11]

3. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (BLI) for luciferase-expressing cells.[13][22]
  • Once the tumor burden reaches a quantifiable level, randomize the animals and initiate treatment with the benzo[h]quinazoline compound.
IV. Data Collection and Endpoint Analysis
A. In-Life Data Collection
  • Tumor Measurements: Regularly measure tumor volume for subcutaneous models or monitor bioluminescence signal for orthotopic models.[20]

  • Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of general health and potential treatment-related toxicity.

  • Clinical Observations: Daily monitor the animals for any signs of distress, such as changes in posture, activity, or grooming.

B. Endpoint Analyses
  • Tumor Weight: Excise and weigh the tumors at the end of the study.

  • Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed it in paraffin for histological examination (H&E staining) and IHC.[23] IHC can be used to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).[24][25]

  • Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis.[26] Western blotting can be used to quantify the expression of target proteins and downstream signaling molecules affected by the benzo[h]quinazoline treatment.[27][28][29]

C. Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI): Calculate the TGI to quantify the efficacy of the treatment. A common metric is the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) at a specific time point.[30]

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment and control groups.

V. Data Presentation and Visualization

Clear and concise presentation of data is crucial for communicating the study's findings.

Quantitative Data Summary
ParameterDescriptionExample Value
Cell Line The human cancer cell line used.A549 (Lung Carcinoma)
Mouse Strain The immunodeficient mouse strain used.Athymic Nude (nu/nu)
Inoculum Size The number of cells injected per mouse.5 x 10^6 cells
Tumor Model The type of xenograft model established.Subcutaneous
Treatment The benzo[h]quinazoline derivative and dose.Compound X, 10 mg/kg
Administration Route The method of drug delivery.Intraperitoneal (i.p.)
Dosing Schedule The frequency and duration of treatment.Daily for 14 days
Primary Endpoint The main measure of efficacy.Tumor Growth Inhibition
Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_monitoring_treatment Monitoring & Treatment cluster_analysis Endpoint Analysis cell_culture Cell Culture & Expansion cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest inoculation Subcutaneous or Orthotopic Inoculation cell_harvest->inoculation animal_acclimatization Animal Acclimatization animal_acclimatization->inoculation tumor_monitoring Tumor Growth Monitoring inoculation->tumor_monitoring randomization Randomization into Groups tumor_monitoring->randomization treatment Treatment Administration (Benzo[h]quinazoline or Vehicle) randomization->treatment endpoint Humane Endpoint/ Study Termination treatment->endpoint tissue_collection Tumor & Tissue Collection endpoint->tissue_collection downstream_analysis IHC, Western Blot, etc. tissue_collection->downstream_analysis

Caption: Experimental workflow for in vivo xenograft studies.

Potential Signaling Pathway of Benzo[h]quinazolines

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus BHQ Benzo[h]quinazoline CDK2_Cyclin CDK2/Cyclin BHQ->CDK2_Cyclin Inhibition ROS ↑ Reactive Oxygen Species (ROS) BHQ->ROS DNA DNA Apoptosis Apoptosis DNA->Apoptosis Induction CellCycle Cell Cycle Progression CDK2_Cyclin->CellCycle ROS->DNA Damage

Caption: Potential mechanism of action of benzo[h]quinazolines.

VI. Conclusion

In vivo xenograft models are a cornerstone of preclinical cancer research, providing a critical platform for evaluating the therapeutic potential of novel compounds like benzo[h]quinazolines. By carefully selecting the appropriate model, adhering to strict ethical guidelines, and executing well-designed protocols, researchers can generate robust and clinically relevant data. The detailed protocols and application notes provided herein serve as a comprehensive guide for scientists and drug development professionals to effectively assess the anticancer activity of benzo[h]quinazolines, ultimately accelerating their journey from promising chemical entities to potential life-saving therapies.

References
  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • In-House Generated. (n.d.). Patient-Derived Xenograft (PDX) Models in Cancer Research.
  • Jin, J., et al. (2022). A Method for Orthotopic Transplantation of Lung Cancer in Mice. Methods in Molecular Biology, 2374, 231-242.
  • Abdolahi, S., et al. (2022). Patient-derived xenograft (PDX) models, applications and challenges in cancer research.
  • Yadav, D. K., et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38128.
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  • Jin, J., et al. (2022). A Method for Orthotopic Transplantation of Lung Cancer in Mice. Methods in Molecular Biology.
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  • Rollin, B. E. (2017). The Ethics of Animal Use in Cancer Research: A Multidisciplinary Assessment and Strategies for Action.
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  • ResearchGate. (n.d.). Western blot analysis of total lysates from the xenograft tumours.... Retrieved from [Link]

  • Heitjan, D. F. (2011). Biology, Models, and the Analysis of Tumor Xenograft Experiments. Clinical Cancer Research, 17(5), 949-951.
  • Vinod, N., et al. (2021). Preparation of an Orthotopic, Syngeneic Model of Lung Adenocarcinoma and the Testing of the Antitumor Efficacy of Poly(2-oxazoline) Formulation of Chemo-and Immunotherapeutic Agents. Bio-protocol, 11(11), e4042.
  • Charles River Laboratories. (n.d.). Patient-Derived Xenografts (PDX). Retrieved from [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

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Preclinical Evaluation of Quinazoline-Based Drugs: A Detailed Guide to Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold - A Privileged Structure in Oncology

The quinazoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2][3] Its structural versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and the targeting of specific molecular pathways implicated in tumorigenesis.[4] A significant number of quinazoline derivatives have received FDA approval for cancer treatment, including gefitinib, erlotinib, and lapatinib, primarily functioning as tyrosine kinase inhibitors (TKIs).[1][3] These agents typically compete with ATP at the catalytic site of kinases, disrupting downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1]

This guide provides a comprehensive framework for the preclinical evaluation of novel quinazoline-based drug candidates. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the scientific rationale behind each experimental step. The overarching goal is to construct a robust data package that supports the progression of promising compounds from initial discovery to clinical trials.

Phase 1: Foundational In Vitro Characterization

The initial phase of preclinical evaluation focuses on characterizing the fundamental properties of the quinazoline derivatives in a controlled, cell-free, and cell-based environment. This stage is critical for identifying potent and selective lead compounds.

Target Engagement and Potency Assessment

The majority of anticancer quinazolines target protein kinases.[1][5] Therefore, the first step is to quantify the compound's ability to inhibit its intended molecular target(s).

Key Targets for Quinazoline-Based Drugs:

  • Epidermal Growth factor Receptor (EGFR): A key driver in many solid tumors, including non-small-cell lung carcinoma.[6][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[8][9]

  • Phosphatidylinositol-3-kinase (PI3K): A central node in a signaling pathway that is frequently deregulated in cancer.[5][10]

  • Tubulin: Inhibition of tubulin polymerization disrupts mitosis, leading to cell death.[10][11]

Protocol: Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test quinazoline compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Gefitinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Add the kinase, substrate, and buffer to the wells of a 384-well plate.

  • Add the diluted compounds to the respective wells. Include wells with DMSO only as a negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader, following the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation and Decision Making: A potent compound will exhibit a low IC50 value, typically in the nanomolar range for promising lead candidates.[6] It is also crucial to assess selectivity by testing the compound against a panel of other kinases to identify potential off-target effects.

Cellular Potency and Cytotoxicity

After confirming target engagement, the next step is to evaluate the compound's effect on cancer cells.[12] This is essential to ensure that the compound can penetrate the cell membrane and exert its intended biological effect.

Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]

Materials:

  • Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).[2][15]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test quinazoline compound (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Table 1: Example Data for a Novel Quinazoline Compound (QZ-123)

Cell LineTarget PathwayIC50 (nM) vs. Target KinaseGI50 (µM) in Cell Viability Assay
A549 (Lung)EGFR50.1
HCT116 (Colon)EGFR/VEGFR8 (EGFR), 15 (VEGFR2)0.25
MCF-7 (Breast)PI3K200.5
PC-3 (Prostate)Multiple>1000>10

Visualization of the Preclinical Evaluation Workflow:

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: ADME/Tox Profiling Target ID Target Identification & Validation Potency Target Potency (IC50) Target ID->Potency Lead Compound Cell_Viability Cellular Potency (GI50) Potency->Cell_Viability Confirmed Target Engagement Selectivity Selectivity Profiling Cell_Viability->Selectivity Potent in Cells Xenograft Xenograft Models Selectivity->Xenograft Selective Compound ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity->ADME Parallel Assessment PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX Efficacy Signal Tox In Vivo Toxicology PDX->Tox Strong Efficacy PK In Vivo Pharmacokinetics (PK) ADME->PK Favorable Profile PK->Tox Good Exposure Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor EGFR Ligand->Receptor PI3K PI3K Receptor->PI3K Phosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->Receptor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified EGFR-PI3K-AKT signaling pathway and the inhibitory action of a quinazoline drug.

Advanced In Vivo Models

For a more clinically relevant assessment, more sophisticated models can be employed:

  • Orthotopic Models: Tumors are implanted in the organ of origin (e.g., lung cancer cells injected into the lung), which better recapitulates the tumor microenvironment. [16]* Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. These models are known to better preserve the heterogeneity and genetic characteristics of the original tumor. [17][18]

Phase 3: Pharmacokinetics and Toxicology (ADME/Tox)

A potent and efficacious compound is of little therapeutic value if it cannot reach its target in sufficient concentrations or if it is too toxic. [19]Therefore, the assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) is a critical component of preclinical evaluation. [20][21]

In Vitro ADME Profiling

Early in vitro ADME assays help to predict the in vivo pharmacokinetic behavior of a compound. [22] Key In Vitro ADME Assays:

  • Solubility: Determines the maximum concentration of a compound that can be dissolved in an aqueous solution.

  • Metabolic Stability: Assesses the compound's susceptibility to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes).

  • Permeability: Measures the ability of a compound to cross biological membranes, often using Caco-2 cell monolayers as a model of the intestinal epithelium.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Cytochrome P450 (CYP) Inhibition: Identifies potential drug-drug interactions by assessing the compound's ability to inhibit major CYP enzymes. [21]

In Vivo Pharmacokinetics (PK)

PK studies in animals (typically rats or mice) are performed to understand how the body processes the drug.

Protocol: Rodent Pharmacokinetic Study

Procedure:

  • Administer a single dose of the test compound to a cohort of animals via both intravenous (IV) and oral (PO) routes.

  • Collect blood samples at multiple time points after dosing.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.

  • Calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionDesirable Profile
Cmax Maximum plasma concentrationSufficiently high to be efficacious
Tmax Time to reach CmaxRelatively short for oral drugs
AUC Area under the concentration-time curve (total drug exposure)High
t1/2 Half-life (time for concentration to decrease by half)Long enough for convenient dosing
F (%) Bioavailability (fraction of oral dose reaching systemic circulation)High (>30%)
Toxicology Studies

Preliminary toxicology studies are conducted to identify potential safety concerns.

  • Acute Toxicity: A single high dose is administered to animals to determine the maximum tolerated dose (MTD). [23]* Repeat-Dose Toxicity: The drug is administered daily for a set period (e.g., 7 or 28 days) to assess cumulative toxicity. This involves monitoring clinical signs, body weight, food consumption, and performing hematology, clinical chemistry, and histopathology at the end of the study.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The preclinical evaluation of quinazoline-based drugs is a multi-faceted process that requires a logical and stepwise approach. By integrating data from in vitro potency and mechanistic studies, in vivo efficacy models, and ADME/Tox profiling, a comprehensive understanding of a drug candidate's potential can be achieved. This robust data package is essential for making an informed " go/no-go " decision for advancing the compound into the expensive and rigorous phases of clinical development.

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Application Note: A Systematic Approach to the Chiral Separation of Quinazoline Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and efficient methods for the chiral separation of quinazoline derivatives using High-Performance Liquid Chromatography (HPLC). Quinazolines are a critical class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] Due to the stereospecific nature of biological systems, the separation and analysis of individual enantiomers are mandated by regulatory agencies and are crucial for understanding their distinct pharmacological and toxicological profiles.[4][5][6] This guide presents a systematic, phase-based strategy for method development, from initial screening of chiral stationary phases (CSPs) and mobile phases to final method optimization, ensuring scientific integrity and reproducible results.

Introduction: The Significance of Chiral Quinazolines

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[2] When a quinazoline derivative is chiral, its enantiomers can exhibit profoundly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[5] Therefore, the ability to separate and quantify these enantiomers is not merely an analytical challenge but a fundamental requirement for developing safe and effective pharmaceuticals.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the predominant technique for direct enantiomeric separations.[7] The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[6] The differential stability of these complexes leads to different retention times, enabling their separation. This document outlines a logical, experience-driven workflow to navigate the complexities of chiral method development for this important compound class.

A Systematic Strategy for Chiral Method Development

Developing a successful chiral separation is rarely a one-shot process; it requires a systematic and logical approach. Unlike standard reversed-phase chromatography, predicting chiral separations is notoriously difficult, making an empirical screening process essential.[7][8] Our recommended strategy is divided into three core phases:

  • Phase 1: Analyte Characterization & Initial Screening Design

  • Phase 2: CSP and Mobile Phase Screening

  • Phase 3: Method Optimization and Refinement

This workflow is designed to maximize the probability of success while minimizing unnecessary experiments.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization A Characterize Quinazoline (pKa, Solubility) B Select Screening Modes (NP, RP, PO) A->B C Select Diverse CSPs (Polysaccharide, etc.) B->C D Perform Broad Screen (Multiple CSPs & MPs) C->D E Evaluate Results (Look for any separation, α > 1.05) D->E E->C No Separation, Re-evaluate CSPs F Optimize Mobile Phase (Solvent Ratio, Additives) E->F Promising 'Hit' Found G Refine Parameters (Temperature, Flow Rate) F->G H Final Validated Method (Rs > 1.5) G->H

Figure 1: A systematic workflow for chiral method development.

Phase 1: Analyte Characterization and Screening Design

The success of a chiral separation begins with understanding the analyte. For quinazoline derivatives, two properties are paramount:

  • Acidity/Basicity (pKa): The quinazoline core contains basic nitrogen atoms. This makes most derivatives basic in nature. Understanding the pKa is critical because peak shape is often poor for ionized basic compounds due to secondary interactions with acidic residual silanols on silica-based CSPs.[9] This knowledge immediately suggests the need for a basic mobile phase additive.

  • Solubility: The analyte's solubility dictates the choice of chromatographic mode. If the compound is soluble in non-polar solvents like hexane/alcohols, Normal Phase (NP) is a viable starting point. If it is more soluble in water/acetonitrile/methanol, Reversed-Phase (RP) or Polar Organic (PO) modes are more appropriate.

Causality Behind CSP Selection: There is no universal CSP. Therefore, screening a small, diverse set of columns is the most efficient strategy.[10] For quinazoline derivatives, a recommended starting library includes:

  • Cellulose-based CSP: e.g., Cellulose tris(3,5-dimethylphenylcarbamate). These are workhorses in chiral separations with broad applicability.[9]

  • Amylose-based CSP: e.g., Amylose tris(3,5-dimethylphenylcarbamate). Often provides complementary selectivity to cellulose phases.[5]

  • Immobilized Polysaccharide CSPs: These columns (e.g., Chiralpak® IA, IB, IC) have the chiral selector covalently bonded to the silica, which allows for the use of a wider range of solvents (like dichloromethane or THF) that would destroy traditional coated CSPs, expanding the method development space.[8]

  • Cinchona Alkaloid or Macrocyclic Glycopeptide CSP: (e.g., Vancomycin-based). These can offer unique selectivity, especially for polar and ionizable compounds.[4][5]

G node_result node_result start Analyte Properties solubility Soluble in Hexane/Alcohol? start->solubility node_result_np Primary Screen: Normal Phase (NP) - Hexane/IPA or Hexane/EtOH - Polysaccharide CSPs solubility->node_result_np Yes node_result_rp_po Primary Screen: Reversed-Phase (RP) or Polar Organic (PO) - ACN/H2O or MeOH/H2O (RP) - ACN/MeOH (PO) - Polysaccharide & Glycopeptide CSPs solubility->node_result_rp_po No pka Basic pKa? node_result_add Incorporate Basic Additive: - 0.1% Diethylamine (DEA) for NP - Ammonium Acetate/Formate for RP pka->node_result_add Yes node_result_no_add Start without additives pka->node_result_no_add No/Neutral node_result_np->pka node_result_rp_po->pka

Figure 2: Decision tree for initial screening conditions.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Columns: A screening set as described in Section 2.1 (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH), and water.

  • Additives: Diethylamine (DEA), Triethylamine (TEA), Trifluoroacetic Acid (TFA), Formic Acid, Acetic Acid, Ammonium Acetate.

Protocol 1: CSP and Mobile Phase Screening

Objective: To identify the most promising CSP and mobile phase combination that shows at least partial separation of the enantiomers.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the racemic quinazoline derivative in a suitable solvent (e.g., ethanol or mobile phase). Dilute to a working concentration of ~0.2 mg/mL.

  • Column Equilibration: For each new column/mobile phase combination, equilibrate the system for at least 10-20 column volumes or until a stable baseline is achieved.[9][11]

  • Screening Conditions: Sequentially screen the selected CSPs with the mobile phases listed in Table 1. Start with a generic isocratic condition.

  • Injection: Inject 5-10 µL of the sample.

  • Data Acquisition: Monitor at a suitable wavelength (e.g., 254 nm) for a run time sufficient to elute both enantiomers (typically 15-30 minutes for screening).

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. Calculate the selectivity factor (α) and resolution (Rs). A promising "hit" is any condition that yields α > 1.05.

Table 1: Recommended Initial Screening Conditions

Mode Mobile Phase Composition (v/v) Additive (if needed) Typical Flow Rate (mL/min)
Normal Phase (NP) n-Hexane / IPA (90:10) 0.1% DEA for basic analytes 1.0
n-Hexane / EtOH (90:10) 0.1% DEA for basic analytes 1.0
Reversed-Phase (RP) ACN / 20mM Ammonium Acetate, pH 7 (50:50) None (buffered) 1.0
MeOH / 20mM Ammonium Acetate, pH 7 (50:50) None (buffered) 1.0

| Polar Organic (PO) | ACN / MeOH (50:50) | 0.1% DEA for basic analytes | 1.0 |

Phase 3: Method Optimization

Once a promising CSP/mobile phase combination is identified, the next step is to refine the separation to achieve baseline resolution (Rs ≥ 1.5).

Protocol 2: Mobile Phase Optimization

Objective: To improve resolution by fine-tuning the mobile phase composition and additive concentration.

Causality of Optimization Steps:

  • Solvent Strength: In NP, increasing the alcohol percentage decreases retention time but can also affect selectivity. In RP, the opposite is true for the organic modifier. Systematically vary the strong solvent percentage (e.g., in 5% increments) to find the optimal balance between retention and resolution.

  • Additives: For basic quinazolines, a basic modifier like DEA is crucial. It acts as a competitive base, masking the acidic silanol sites on the silica surface that cause peak tailing.[9] Optimizing its concentration (typically between 0.05% and 0.2%) can dramatically improve peak symmetry and, consequently, resolution.[12][13]

Procedure:

  • Select the Best Condition: Start with the CSP and mobile phase mode (NP, RP, or PO) that showed the best initial separation.

  • Adjust Solvent Ratio: Modify the ratio of the strong to weak solvent. For example, in NP with Hexane/IPA (90:10), test ratios of 95:5, 85:15, and 80:20.

  • Optimize Additive: If peak tailing is observed, vary the concentration of the basic additive (e.g., 0.05%, 0.1%, 0.2% DEA). The goal is to achieve a symmetric peak (Tailing Factor ≈ 1.0) without compromising selectivity.

Protocol 3: Temperature and Flow Rate Refinement

Objective: To further enhance resolution and efficiency by optimizing temperature and flow rate.

Causality of Parameter Adjustments:

  • Temperature: Chiral recognition is an enthalpically driven process. Lowering the column temperature generally increases the strength of the transient interactions (like hydrogen bonding and π-π stacking) between the analyte and the CSP, which often leads to better selectivity and higher resolution.[10][14] However, the effect can be unpredictable, so screening a range (e.g., 15°C to 40°C) is recommended.[12][14]

  • Flow Rate: Chiral separations often benefit from lower flow rates. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time available for the enantiomers to interact with the CSP, which can improve efficiency and resolution.[11][14]

Procedure:

  • Temperature Study: Using the optimized mobile phase, analyze the sample at different column temperatures (e.g., 15°C, 25°C, 35°C). Plot Resolution (Rs) vs. Temperature to find the optimum.

  • Flow Rate Study: At the optimal temperature, test different flow rates (e.g., 1.2, 1.0, 0.8, 0.5 mL/min). Select the flow rate that provides the best resolution without an excessively long run time.

Table 2: Example of Optimization Data for a Hypothetical Quinazoline (CSP: Immobilized Cellulose; Mode: Normal Phase)

Hexane/IPA (v/v)DEA (%)Temp (°C)Flow (mL/min)k1αRsTailing Factor
90:100.1251.03.51.101.21.8
85:15 0.1251.02.81.151.61.7
85:150.1 15 1.03.41.222.11.6
85:150.1150.8 4.21.232.3 1.3

Troubleshooting

Table 3: Common Problems and Solutions in Chiral Separation of Quinazolines

Problem Potential Cause Recommended Solution
No Separation (Single Peak) Inappropriate CSP or mobile phase. Screen a different CSP with orthogonal selectivity. Try a different mode (e.g., switch from NP to RP).[12]
Poor Resolution (Rs < 1.5) Suboptimal mobile phase, temperature, or flow rate. Systematically optimize mobile phase composition (solvent ratio). Decrease column temperature. Decrease flow rate.[12][14]
Severe Peak Tailing (Tf > 2.0) Secondary interactions between the basic analyte and acidic silanol groups on the CSP. Add or increase the concentration of a basic modifier (e.g., 0.1-0.2% DEA in NP). Use a well end-capped or base-deactivated column if available.[9]
Unstable Retention Times Inadequate column equilibration. Mobile phase composition changing (evaporation). Temperature fluctuations. Ensure column is fully equilibrated (>20 column volumes). Prepare fresh mobile phase daily and keep it covered. Use a column oven for stable temperature control.[9][15]

| On-Column Racemization | Analyte is unstable under the chromatographic conditions, leading to a plateau between peaks. | Try running the separation at a much lower temperature (e.g., 10°C) to suppress the interconversion.[14] |

Conclusion

The chiral separation of quinazoline derivatives is a critical task in pharmaceutical development that demands a methodical and scientifically grounded approach. By following a systematic strategy of screening diverse chiral stationary phases, followed by logical optimization of mobile phase composition, temperature, and flow rate, robust and reliable HPLC methods can be successfully developed. Understanding the basic nature of the quinazoline core and proactively addressing potential issues like peak tailing with appropriate mobile phase additives are key to achieving baseline resolution and accurate quantification. This guide provides the foundational protocols and expert-driven rationale to empower scientists to tackle this challenging but essential analytical separation.

References

  • Armstrong, D. W., et al. (2018). Mass spectrometry detection of basic drugs in fast chiral analyses with vancomycin stationary phases. Journal of Pharmaceutical Analysis, 8(5), 324-332. Available at: [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1347. Available at: [Link]

  • Restek Corporation. (2021). Optimization of Chiral Separations. Available at: [Link]

  • Regis Technologies, Inc. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Available at: [Link]

  • Regis Technologies, Inc. Chiral Stationary Phases Handbook. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]

  • Nacalai Tesque, Inc. Troubleshooting for HPLC (Reversed Phase). Available at: [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Reddy, K. R. (2018). Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus America. Available at: [Link]

  • Shishkina, I. P., et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Available at: [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(4), 657-663. Available at: [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]

  • Phenomenex Inc. Chiral HPLC Separations Guidebook. Available at: [Link]

  • Scriba, G. K. (2014). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 1149, 135-147. Available at: [Link]

  • LCGC International. Application Notes: Chiral. Available at: [Link]

  • ResearchGate. HPLC analysis of 125 I labeled quinazoline derivatives. Available at: [Link]

  • Gao, C., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3894. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 127. Available at: [Link]

  • Li, H., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(10), 2321. Available at: [Link]

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Application Note: Molecular Docking of 5,6-Dihydrobenzo[h]quinazolin-2-amine with the FLT3 Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Predicting Ligand-Target Interactions

Introduction: Targeting FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem and progenitor cells.[1] However, activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, which include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive, ligand-independent activation of the kinase.[1][3] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts, correlating with a poor prognosis.[4] Consequently, FLT3 has emerged as a high-priority therapeutic target for AML.[5]

Quinazoline-based compounds have shown considerable promise as kinase inhibitors, with several derivatives demonstrating potent activity against FLT3.[6][7][8] The compound of interest, 5,6-Dihydrobenzo[h]quinazolin-2-amine, belongs to this chemical class and represents a candidate for investigation as a novel FLT3 inhibitor.[5][9]

This document provides a comprehensive, step-by-step protocol for performing a molecular docking study of this compound with the FLT3 kinase domain. We will leverage widely accessible computational tools to predict the binding mode, affinity, and key molecular interactions, offering a foundational in silico assessment of its therapeutic potential.

Part 1: Pre-Docking Preparation – Foundational Steps for Accuracy

The reliability of any docking simulation is fundamentally dependent on the quality of the input structures. This preparatory phase involves carefully selecting, cleaning, and parameterizing both the receptor (FLT3) and the ligand.

Receptor Preparation (FLT3 Kinase Domain)

The goal is to prepare a biologically relevant and computationally clean 3D model of the FLT3 kinase domain.

Senior Application Scientist Insight: The choice of the Protein Data Bank (PDB) structure is critical. An ideal structure has a high resolution (e.g., < 2.5 Å), is co-crystallized with an inhibitor, and represents the target's conformational state of interest. For this study, we will use PDB ID: 4XUF , which features the human FLT3 kinase domain in complex with the potent inhibitor Quizartinib.[10] This co-crystallized ligand is invaluable for defining the binding site and for subsequent protocol validation.

Protocol: Preparing the FLT3 Receptor

  • Obtain the Crystal Structure: Download the PDB file for 4XUF directly from the RCSB Protein Data Bank.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio, or PyMOL).

    • Remove all non-essential molecules, including water molecules, co-solvents, and ions.[11][12]

    • Separate the protein chains from the co-crystallized ligand (Quizartinib, identified as 'AC2' in this PDB entry). Retain the ligand coordinates in a separate file for later use in defining the binding pocket.

  • Structural Refinement:

    • Inspect the protein for missing residues or side chains. Use the software's built-in tools to model and repair these gaps.[11]

    • Add polar hydrogen atoms to satisfy the valency of all atoms, which is crucial for correct hydrogen bond calculations.[12][13]

  • Charge Assignment: Assign partial atomic charges to the protein. The Kollman charge model is a widely accepted standard for this step.[14]

  • Final Conversion: Save the prepared receptor structure in the PDBQT format, which includes the atomic coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.[15]

Ligand Preparation (this compound)

The ligand must be converted into a 3D structure with an optimized, low-energy conformation.

Protocol: Preparing the Ligand

  • Obtain Ligand Structure: The 2D structure of this compound can be obtained from PubChem (CID 2763483).[16]

  • Generate 3D Conformation: Use a tool like Open Babel or the online SMILES converter from PubChem to convert the 2D representation into a 3D structure (e.g., in SDF or MOL2 format).[17]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step ensures the ligand is in a stable, low-energy conformation.[17]

  • Charge and Torsion Assignment:

    • Load the 3D ligand structure into AutoDock Tools.

    • Assign Gasteiger charges, which are standard for small organic molecules in docking simulations.[18]

    • Define the rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand (flexible docking), which is essential for accurately predicting its binding pose.[18]

  • Final Conversion: Save the prepared ligand in the PDBQT format.

Workflow Diagram: Pre-Docking Preparation

G cluster_receptor Receptor Preparation (FLT3) cluster_ligand Ligand Preparation PDB Download PDB (4XUF) Clean Remove Water & Heteroatoms PDB->Clean Repair Add Hydrogens & Repair Clean->Repair R_Charge Assign Kollman Charges Repair->R_Charge R_PDBQT Save as Receptor.pdbqt R_Charge->R_PDBQT PubChem Get 2D Structure (PubChem CID 2763483) ThreeD Generate 3D Conformation PubChem->ThreeD Minimize Energy Minimization ThreeD->Minimize L_Charge Assign Gasteiger Charges & Torsions Minimize->L_Charge L_PDBQT Save as Ligand.pdbqt L_Charge->L_PDBQT G cluster_ligand This compound cluster_receptor FLT3 Active Site Residues Ligand Quinazoline Core ASP829 Asp829 Ligand->ASP829 Ionic Interaction CYS694 Cys694 Ligand->CYS694 H-Bond (Hinge) PHE830 Phe830 Ligand->PHE830 Pi-Pi Stacking LEU616 Leu616 Ligand->LEU616 Hydrophobic

Caption: Key molecular interactions with FLT3 residues.

Part 4: Protocol Validation – Ensuring Trustworthiness

To trust the predictions for our novel ligand, we must first validate that our docking protocol can accurately reproduce known results.

Senior Application Scientist Insight: The gold standard for validation is "re-docking." [19]This involves docking the co-crystallized ligand (Quizartinib) back into its own receptor structure. A successful protocol should predict a binding pose for Quizartinib that is very close to its experimentally determined position in the crystal structure.

Protocol: Re-docking Validation

  • Prepare the co-crystallized ligand (Quizartinib) following the same procedure outlined in Part 1.2.

  • Dock this ligand into the prepared FLT3 receptor using the identical configuration file from Part 2.2.

  • Superimpose the top-ranked docked pose of Quizartinib with its original crystallographic position.

  • Calculate the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the crystal pose.

  • Criteria for Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.

Conclusion

This application note provides a detailed, field-tested protocol for conducting a molecular docking study of this compound with the FLT3 kinase domain. By following these steps—from meticulous preparation of the molecular structures to rigorous analysis and validation—researchers can generate reliable in silico predictions of binding affinity and interaction patterns. These computational results serve as a powerful hypothesis-generating tool, providing a strong rationale for prioritizing compounds for further experimental validation in the drug discovery pipeline for AML.

References

  • Molecular Docking Simplified: Literature Review. Advances in Medical, Dental and Health Sciences. Available at: [Link]

  • A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. ACS Omega. Available at: [Link] [19]30. Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Available at: [Link] [17]31. Molecular Docking: A structure-based drug designing approach. JSciMed Central. Available at: [Link]

  • Key Topics in Molecular Docking for Drug Design. National Institutes of Health. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 5,6-Dihydrobenzo[h]quinazolin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dihydrobenzo[h]quinazolin-2-amine. This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the yield of this important heterocyclic scaffold. The synthesis, typically a variation of the Biginelli reaction, involves the condensation of an α-tetralone derivative, an aldehyde, and guanidine. While seemingly straightforward, this multi-component reaction can be sensitive to various parameters, leading to suboptimal yields. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize your synthetic protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has resulted in a very low yield or has failed completely. What are the most probable causes?

A low or non-existent yield is a common frustration in multi-component reactions. The issue can often be traced back to one or more of the following factors:

  • Purity of Starting Materials: The Biginelli reaction and its analogues are highly sensitive to impurities in the starting materials. 2-Tetralone, the aldehyde, and guanidine (often used as a salt) must be of high purity.

  • Ineffective Catalyst: The choice and concentration of the acid or base catalyst are critical. An inappropriate catalyst may not effectively promote the key condensation steps.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products.

  • Incorrect Solvent: The solvent plays a crucial role in solubilizing the reactants and intermediates. A poor solvent choice can hinder the reaction kinetics.

Troubleshooting Steps for Low/No Yield:
  • Verify Starting Material Purity:

    • 2-Tetralone: Ensure it is free from oxidation products. If it has been stored for a long time, consider purification by distillation or column chromatography.

    • Aldehyde: Aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or recently purchased aldehydes.

    • Guanidine Salt: Guanidine hydrochloride or carbonate are commonly used. Ensure they are dry and free from contaminants.

  • Optimize the Catalytic System:

    • Acid Catalysis: Brønsted acids like HCl or p-toluenesulfonic acid (p-TsOH) are commonly employed. Lewis acids such as Yb(OTf)₃ have also been shown to be effective in Biginelli reactions and may improve yields.[1]

    • Base Catalysis: In some protocols, a base is used. The strength and stoichiometry of the base are critical.[2]

    • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. A systematic screening of catalyst loading (e.g., 5-20 mol%) is recommended.

  • Adjust Reaction Temperature and Time:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature may be necessary. Be aware that higher temperatures can also lead to byproduct formation.

    • Some reactions may require extended reaction times (up to 24 hours or more) to reach completion.

  • Solvent Screening:

    • Ethanol is a common solvent for Biginelli reactions. However, other polar solvents like methanol, isopropanol, or acetonitrile can be explored. In some cases, solvent-free conditions or the use of ionic liquids have been reported to enhance yields.[1]

Q2: I've obtained a product, but it's accompanied by significant byproducts. How can I identify and minimize them?

The formation of byproducts is a frequent cause of low yields and purification difficulties. In the synthesis of this compound, several side reactions can occur.

Common Byproducts and Prevention Strategies:
Byproduct Formation Mechanism Prevention Strategies
Knoevenagel Condensation Product Self-condensation of 2-tetralone or its reaction with the aldehyde without the involvement of guanidine.* Controlled Addition: Add the aldehyde slowly to the reaction mixture. * Catalyst Choice: A milder catalyst may suppress this side reaction.
Hantzsch-type Dihydropyridine Reaction of two equivalents of the β-keto component (in this case, the enol of 2-tetralone) with the aldehyde and ammonia (from urea/guanidine decomposition).* Temperature Control: Lowering the reaction temperature can disfavor the Hantzsch pathway.
Uncyclized Intermediates Incomplete reaction leading to the isolation of acyclic adducts.* Increase Reaction Time/Temperature: Ensure the reaction goes to completion by monitoring with TLC. * Optimize Catalyst: A more efficient catalyst may be required to drive the final cyclization and dehydration steps.
Visualizing the Reaction and Side Pathways

The following diagram illustrates the desired reaction pathway and a potential side reaction.

reaction_pathway cluster_reactants Starting Materials cluster_main_reaction Desired Biginelli-type Reaction cluster_side_reaction Side Reaction 2-Tetralone 2-Tetralone Intermediate_A Knoevenagel Adduct 2-Tetralone->Intermediate_A + Aldehyde Side_Product Knoevenagel Condensation Product 2-Tetralone->Side_Product + Aldehyde (Self-condensation) Aldehyde Aldehyde Aldehyde->Intermediate_A Aldehyde->Side_Product Guanidine Guanidine Intermediate_B Michael Adduct Guanidine->Intermediate_B Intermediate_A->Intermediate_B + Guanidine Product This compound Intermediate_B->Product Cyclization & Dehydration

Caption: Desired reaction pathway and a common side reaction.

Q3: The purification of my crude product is challenging. What are the recommended procedures?

Purification can indeed be a bottleneck. The basic nature of the 2-amino group and potential byproducts with similar polarities can complicate the process.

Purification Protocols:
  • Recrystallization: This is often the most effective method for purifying the final product.

    • Solvent Selection: A solvent screen is recommended. Common solvents for recrystallizing aminoquinazolines include:

      • Ethanol

      • Methanol

      • Isopropanol

      • Acetonitrile

      • Mixtures of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexanes).

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.

    • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The basicity of the product may cause streaking on the column. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain better separation.

  • Acid-Base Extraction: The basic nature of the 2-amino group can be exploited for purification.

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired product should move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified free base.

    • Extract the product back into an organic solvent, dry, and concentrate.

Experimental Workflow & Troubleshooting Decision Tree

The following diagram outlines a general experimental workflow and a decision tree for troubleshooting low yield.

troubleshooting_workflow cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Low Yield Start Combine 2-Tetralone, Aldehyde, Guanidine, and Catalyst in Solvent React Heat and Stir (Monitor by TLC) Start->React Workup Cool, Precipitate, and Filter React->Workup Purify Recrystallize or Column Chromatography Workup->Purify Characterize Analyze Product (NMR, MS, etc.) Purify->Characterize Low_Yield Low Yield? Characterize->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Success Yield Improved Low_Yield->Success No Optimize_Catalyst Optimize Catalyst (Type & Loading) Check_Purity->Optimize_Catalyst Optimize_Conditions Adjust Temperature and Reaction Time Optimize_Catalyst->Optimize_Conditions Change_Solvent Screen Different Solvents Optimize_Conditions->Change_Solvent Analyze_Byproducts Analyze for Byproducts (TLC, NMR) Change_Solvent->Analyze_Byproducts Analyze_Byproducts->Success

Caption: A workflow and decision tree for synthesis and troubleshooting.

References

  • Maurya, H. K., Hasanain, M., Singh, S., Sarkar, J., Dubey, V., Shukla, A., Luqman, S., Khan, F., & Gupta, A. (2016). Synthesis of 4-phenyl-5,6-dihydrobenzo[h]quinazolines and their evaluation as growth inhibitors of carcinoma cells. RSC Advances, 6(75), 71259–71272. [Link]

  • Manera, C., Saccomanni, G., Ghelardini, C., Di Cesare Mannelli, L., Liguori, L., & Gesi, M. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 1125–1129. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

  • Overman, L. E., & Rabinowitz, M. H. (1995). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 60(24), 7964–7974. [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave-assisted synthesis of 2-amino-4-aryl-5,6-dihydro-benzo[h]quinazolines. Journal of Chemical Research, 2006(1), 44–46. [Link]

  • Taylor, E. C., & Mckillop, A. (1993). A New and Efficient Synthesis of Quinazolines. The Journal of Organic Chemistry, 58(12), 3329–3332. [Link]

  • Al-Tel, T. H. (2009). An Efficient and Facile Synthesis of Pyrimidine and Quinazoline Derivatives via One-Pot Three-Component Reaction under Solvent-Free Conditions. Journal of Heterocyclic Chemistry, 46(4), 754–758. [Link]

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447–450. [Link]

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. [Link]

Sources

common side reactions in benzo[h]quinazoline synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzo[h]quinazoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their synthetic experiments. The following troubleshooting guides and FAQs address specific challenges, focusing on the identification and mitigation of common side reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a regioisomeric byproduct in my multicomponent synthesis of a benzo[h]quinazoline derivative. What are the likely causes and how can I improve the regioselectivity?

A1: The formation of regioisomers is a common challenge in the synthesis of complex heterocyclic systems like benzo[h]quinazolines, particularly in multicomponent reactions where multiple reactive sites are available. The regiochemical outcome is often dictated by a subtle interplay of electronic and steric factors of the reactants and the reaction conditions.[1]

Probable Causes:

  • Ambident Nucleophilicity/Electrophilicity: One or more of your starting materials may have multiple nucleophilic or electrophilic centers, leading to alternative cyclization pathways.

  • Steric Hindrance: The steric bulk of substituents on your starting materials can influence the approach of reactants, favoring the formation of the less sterically hindered isomer.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the reaction pathway and, consequently, the regioselectivity. For instance, a change in the acidity or basicity of the reaction medium can alter the relative reactivity of different functional groups.

Troubleshooting and Avoidance Strategies:

  • Modification of Starting Materials: If possible, consider modifying the substituents on your starting materials to electronically or sterically favor the desired reaction pathway. For example, introducing a bulky protecting group at a specific position can block an unwanted reaction pathway.

  • Optimization of Reaction Conditions: A systematic optimization of reaction conditions is crucial. This includes:

    • Catalyst Screening: The choice of catalyst can have a profound effect on regioselectivity. For instance, in a three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole, the use of a catalytic amount of sulfamic acid under solvent-free conditions has been shown to produce high regioselectivity.[1]

    • Solvent Effects: The polarity of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting the regiochemical outcome. It is advisable to screen a range of solvents with varying polarities.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

  • Stepwise Synthesis: If a one-pot multicomponent reaction consistently yields a mixture of regioisomers, a more controlled stepwise synthesis approach may be necessary. This allows for the isolation of key intermediates and can provide greater control over the subsequent cyclization step.

Q2: My Friedländer-type synthesis of a benzo[h]quinazoline is resulting in a low yield and a significant amount of dark, tar-like material. What is causing this and how can I prevent it?

A2: The Friedländer synthesis and its variations are powerful methods for constructing quinoline and quinazoline ring systems.[2][3][4] However, the often harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to the formation of polymeric or tarry byproducts, significantly reducing the yield and complicating purification.

Probable Causes:

  • Self-Condensation of Carbonyl Compounds: Under acidic or basic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation reactions (e.g., aldol condensation) to form polymeric materials.[3]

  • Decomposition of Starting Materials or Product: The high temperatures often employed in classical Friedländer reactions can lead to the thermal decomposition of sensitive starting materials or the desired product.

  • Oxidative Side Reactions: In the presence of air, oxidative side reactions can occur, leading to the formation of complex, often colored, byproducts.

Troubleshooting and Avoidance Strategies:

  • Milder Reaction Conditions:

    • Lower Temperature: Whenever possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Milder Catalysts: Replace strong acids or bases with milder alternatives. For example, Lewis acids like ZnCl₂ or catalysts like p-toluenesulfonic acid can be effective at lower temperatures.

  • Purity of Starting Materials: Ensure the high purity of your starting materials. Impurities can often act as initiators for polymerization or other side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Gradual Addition of Reactants: The slow, dropwise addition of one reactant to the other can help to maintain a low concentration of the reactive species, thereby minimizing self-condensation.

Q3: I am attempting a photochemical synthesis of a benzo[h]quinazoline derivative and am observing the formation of multiple photoproducts. How can I improve the selectivity of the reaction?

A3: Photochemical reactions, such as 6π-electrocyclization, can be a powerful tool for the synthesis of complex polycyclic systems.[5][6] However, the high energy of UV irradiation can sometimes lead to competing photochemical pathways, resulting in a mixture of products.

Probable Causes:

  • Multiple Reactive Chromophores: Your starting material may possess multiple chromophores that can be excited by the wavelength of light being used, leading to different photochemical reactions.

  • Secondary Photoreactions: The initially formed photoproduct may also be photochemically active and can undergo further transformations upon continued irradiation.

  • Isomerization: Photoinduced cis-trans isomerization or other isomerizations of the starting material or intermediates can lead to different cyclization products.

Troubleshooting and Avoidance Strategies:

  • Wavelength Selection: The choice of irradiation wavelength is critical. Using a more selective wavelength that excites only the desired chromophore can significantly improve the selectivity of the reaction. This may require the use of light filters.

  • Reaction Time: Monitor the reaction closely and stop the irradiation once the desired product has formed to prevent its subsequent photochemical decomposition or rearrangement.

  • Solvent Choice: The solvent can influence the excited state properties of the molecule and the stability of intermediates. Screening different solvents may help to favor the desired reaction pathway.

  • Temperature Control: While photochemical reactions are often considered to be temperature-independent, the stability of intermediates and the rates of competing thermal reactions can be influenced by temperature. Running the reaction at a lower temperature may improve selectivity.

  • Structural Modification: In some cases, modifying the starting material by introducing or removing certain functional groups can alter the photochemical behavior and favor the desired reaction pathway. For example, in the synthesis of dihydrobenzo[h]pyrano[2,3-f]quinazolines, the presence of a hydroxyl group was found to direct the phototransformation towards a 6π-electrocyclization, while methylated analogues gave a mixture of products.[5][6]

Troubleshooting Guide: Common Side Reactions and Their Avoidance

Symptom Potential Side Product Probable Cause Recommended Avoidance Strategy
Unexpected Isomer Formation RegioisomersAmbiguous cyclization pathways due to multiple reactive sites on starting materials.Modify substituents to direct cyclization; optimize catalyst, solvent, and temperature; consider a stepwise synthesis.[1]
Low Yield and Tarry Residue Polymeric materials from self-condensationHarsh reaction conditions (high temperature, strong acid/base) promoting side reactions of carbonyl compounds.Use milder reaction conditions (lower temperature, milder catalyst); ensure high purity of starting materials; conduct the reaction under an inert atmosphere.
Formation of an Oxidized Byproduct Quinazolinone or other oxidized speciesUncontrolled oxidation of the quinazoline ring or intermediates, often in the presence of air.Perform the reaction under an inert atmosphere (N₂ or Ar); use a controlled amount of a specific oxidizing agent if an oxidation step is desired.[7]
Incomplete Reaction Unreacted starting materials or partially cyclized intermediatesInsufficient reaction temperature or time; inappropriate catalyst or solvent; poor solubility of reactants.Gradually increase reaction temperature while monitoring for product formation; screen different catalysts and solvents to improve solubility and reaction rate.
Formation of Dimeric Byproducts Dimer of the desired product or an intermediateHigh concentration of reactive intermediates; certain reaction conditions favoring intermolecular reactions.Use high dilution conditions; add one reactant slowly to the other to maintain a low concentration of reactive species.

Experimental Protocols & Methodologies

Protocol 1: Regioselective Three-Component Synthesis of a Benzo[h][1][8][9]triazolo[5,1-b]quinazoline-7,8-dione Derivative[1]

This protocol is based on a method that has been shown to produce high regioselectivity.

Materials:

  • Aldehyde (1.0 mmol)

  • 2-Hydroxy-1,4-naphthoquinone (1.0 mmol)

  • 3-Amino-1,2,4-triazole (1.0 mmol)

  • Sulfamic acid (0.1 mmol, 10 mol%)

Procedure:

  • In a clean, dry round-bottom flask, combine the aldehyde, 2-hydroxy-1,4-naphthoquinone, 3-amino-1,2,4-triazole, and sulfamic acid.

  • Heat the reaction mixture at 80 °C under solvent-free conditions.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the reaction mixture and stir for 10 minutes.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired product.

Visualizing Reaction Pathways

Diagram 1: General Scheme for Regioisomer Formation in Benzo[h]quinazoline Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A Precursor A I1 Intermediate 1 A->I1 Pathway 1 I2 Intermediate 2 A->I2 Pathway 2 B Precursor B B->I1 B->I2 P1 Desired Regioisomer I1->P1 Cyclization P2 Undesired Regioisomer I2->P2 Cyclization

Caption: Competing reaction pathways leading to the formation of regioisomers.

Diagram 2: Troubleshooting Workflow for Low Yield in Friedländer-Type Synthesis

G Start Low Yield / Tar Formation Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify Impure Lower_Temp Lower Reaction Temperature Check_Purity->Lower_Temp Pure Purify->Lower_Temp Milder_Catalyst Use Milder Catalyst Lower_Temp->Milder_Catalyst Inert_Atmosphere Use Inert Atmosphere Milder_Catalyst->Inert_Atmosphere Improved_Yield Improved Yield and Purity Inert_Atmosphere->Improved_Yield

Caption: A step-by-step approach to troubleshoot low yields in Friedländer-type reactions.

References

  • Arachchige, P. T. K., & Yi, C. S. (2019). An in situ formed ruthenium catalyst enables a highly selective dehydrogenative coupling reaction of 2-aminophenyl ketones with amines to form quinazoline products. Organic Letters, 21(9), 3337-3341. Available at: [Link]

  • Wu, L., Zhang, C., & Li, W. (2013). Regioselective synthesis of 6-aryl-benzo[h][1][8]-triazolo[5,1-b]quinazoline-7,8-diones as potent antitumoral agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 5002-5005. Available at: [Link]

  • Moody, C. J., & Rees, C. W. (1982). The synthesis of benzo[h]quinolines as topoisomerase inhibitors. Journal of the Chemical Society, Perkin Transactions 1, 329-333. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Baranov, M. S., et al. (2021). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 17, 1867-1875. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 25(15), 3484. Available at: [Link]

  • Bekhli, A. F., Kozyreva, N., & Peresleni, E. M. (1970). Synthesis of benzo[g]quinoline derivatives. Chemistry of Heterocyclic Compounds, 6(6), 754-757. Available at: [Link]

  • Al-Suod, H., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 761136. Available at: [Link]

  • Abdel-Gawad, H., et al. (2007). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Journal of Heterocyclic Chemistry, 44(4), 837-844. Available at: [Link]

  • Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. Available at: [Link]

  • Antoci, V., et al. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review.
  • Li, J. J. (2021). Friedländer Quinoline Synthesis. In Name Reactions (pp. 239-241). Springer, Cham.
  • Marco-Contelles, J. (2004). The Friedländer Synthesis of Quinolines. Chemical Reviews, 104(5), 2241-2268.
  • Abdel Gawad, N. M., Georgey, H. H., Youssef, R. M., & El-Sayed, N. A. (2010). Synthesis and antitumor activity of some 2,3-disubstituted quinazolin-4(3H)-ones and 4,6-disubstituted-1,2,3,4-tetrahydroquinazolin-2H-ones. European Journal of Medicinal Chemistry, 45(12), 6058-6067.
  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Schmidt, A., et al. (2020). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Beilstein Journal of Organic Chemistry, 16, 2708-2715.
  • Al-Ostath, R. A., et al. (2023).
  • Baranov, M. S., et al. (2021). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 17, 1867-1875.

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinazoline Ring Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the quinazoline scaffold. Quinazoline and its derivatives are privileged heterocyclic motifs renowned for their broad spectrum of pharmacological activities, making them cornerstones in medicinal chemistry.[1][2] However, the successful cyclization to form this bicyclic system is often sensitive to a variety of reaction parameters.

This document provides field-proven insights and evidence-based protocols to help you troubleshoot common issues and optimize your reaction conditions for high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic choices made during the planning of a quinazoline synthesis.

Q1: What are the most common classical and modern strategies for synthesizing the quinazoline ring?

There are several well-established methods. Classical approaches like the Niementowski reaction, which involves the condensation of anthranilic acid with amides, have been foundational.[3][4] Modern syntheses often leverage transition-metal catalysis (e.g., using copper, palladium, iron, or cobalt) to achieve higher efficiency and broader substrate scope under milder conditions.[1][5] These catalytic methods facilitate key bond formations, such as C-N and C-H activation, enabling novel pathways to the quinazoline core.[5][6] Multi-component reactions (MCRs), which combine several reactants in a single step, are also popular for their atom economy and efficiency.[2][5]

Q2: Why is the choice of solvent so critical for quinazoline cyclization?

The solvent is not merely a medium for the reaction; it actively influences the reaction pathway, solubility of reactants, and stability of intermediates. The polarity of the solvent is particularly crucial. For many quinazoline syntheses, polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) are highly effective.[7][8] This is because they can solvate charged intermediates and promote the desired nucleophilic attack and cyclization steps. In contrast, non-polar solvents like toluene may favor alternative reaction pathways, sometimes leading to the formation of benzimidazole byproducts.[9] A thorough solvent screening is often the first and most critical step in optimizing a new quinazoline synthesis.[8][10]

Q3: What is the role of the base in the reaction, and how do I choose the right one?

A base is often required to deprotonate a nucleophile (typically an amine) or to activate a substrate, initiating the cyclization cascade.[11] The strength of the base can dramatically affect the reaction rate and yield.[9]

  • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common, particularly in metal-catalyzed reactions, where they are effective and easily removed during workup.[11]

  • Organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be used when a stronger, non-nucleophilic base is required in an organic solvent.[7] The optimal choice depends on the specific reaction mechanism and the pKa of the protons that need to be removed. An insufficiently strong base will lead to an incomplete reaction and low yields.[9]

Q4: How does reaction temperature typically influence the outcome of the cyclization?

Temperature is a key parameter that controls the reaction kinetics. Many quinazoline syntheses require heating to overcome the activation energy for the cyclization and subsequent dehydration steps.[8][9] Optimization is crucial; while higher temperatures can increase the reaction rate, they can also promote the formation of side products or lead to the decomposition of starting materials or the final product.[12] Microwave-assisted synthesis has emerged as a powerful technique, as it allows for rapid heating to high temperatures, often shortening reaction times from hours to minutes and improving yields.[3][12] It is advisable to perform temperature screening experiments (e.g., at room temperature, 50 °C, 80 °C, and 120 °C) to identify the optimal balance for your specific system.[8]

Troubleshooting Guide: From Low Yields to Impure Products

This section provides a systematic approach to diagnosing and solving common problems encountered during quinazoline synthesis.

Problem 1: Low or No Product Yield

Low product yield is the most common challenge. A logical, step-by-step investigation is the key to identifying the root cause.

LowYield_Troubleshooting start Low / No Yield Detected (via TLC/LC-MS) check_sm 1. Verify Starting Material (SM) Purity & Integrity start->check_sm sm_impure Impure SMs Found check_sm->sm_impure check_conditions 2. Re-evaluate Reaction Conditions conditions_suboptimal Conditions Suboptimal? check_conditions->conditions_suboptimal check_catalyst 3. Assess Catalyst Activity (if applicable) catalyst_inactive Catalyst Inactive? check_catalyst->catalyst_inactive check_cyclization 4. Investigate Cyclization/ Dehydration Step cyclization_incomplete Incomplete Cyclization? check_cyclization->cyclization_incomplete sm_impure->check_conditions No, SMs are pure solve_sm Purify SMs (Recrystallize, Distill, Column) sm_impure->solve_sm Yes conditions_suboptimal->check_catalyst No, conditions are optimized solve_conditions Systematically Screen: - Solvent (Polarity) - Temperature - Base (Strength) conditions_suboptimal->solve_conditions Yes catalyst_inactive->check_cyclization No, catalyst is active solve_catalyst Use Fresh Catalyst Optimize Loading Check for Inhibitors catalyst_inactive->solve_catalyst Yes solve_cyclization Increase Temperature Add Dehydrating Agent Increase Reaction Time cyclization_incomplete->solve_cyclization Yes

Caption: Troubleshooting workflow for diagnosing low product yield.

  • Possible Cause: Poor Quality of Starting Materials

    • Explanation: Impurities in reactants such as 2-aminobenzamides, aldehydes, or anthranilic acid can introduce competing side reactions or inhibit catalysts.[8]

    • Solution: Always verify the purity of your starting materials using techniques like NMR, melting point, or GC-MS. If purity is questionable, purify them by recrystallization, distillation, or column chromatography before use.[8]

  • Possible Cause: Suboptimal Reaction Conditions

    • Explanation: As discussed in the FAQs, solvent, temperature, and base are critical. An incorrect choice can halt the reaction entirely. For example, using a non-polar solvent when a polar one is required can lead to poor solubility and minimal product formation.[8][9]

    • Solution: Conduct a systematic optimization study. Screen a panel of solvents with varying polarities (e.g., Toluene, Acetonitrile, DMF, DMSO).[8] Test different temperatures and a range of bases (e.g., K₂CO₃, Cs₂CO₃, DBU) to find the optimal combination for your specific substrate.

  • Possible Cause: Inefficient Catalyst Activity

    • Explanation: In catalyzed reactions, the catalyst's activity is paramount. The catalyst may be old, poisoned by impurities in the solvent or starting materials, or used at a suboptimal loading.[8]

    • Solution: Use a fresh batch of catalyst. Ensure solvents are anhydrous and reactants are pure. Perform a catalyst loading study (e.g., 1 mol%, 5 mol%, 10 mol%) to find the most effective concentration.

  • Possible Cause: Formation of a Stable Intermediate

    • Explanation: The reaction may be stalling at an intermediate stage, such as after the initial condensation but before the final ring closure and dehydration. This can happen if the conditions are not forceful enough to drive the final, often energetically demanding, steps.

    • Solution: Increase the reaction temperature or switch to microwave heating to provide the necessary activation energy.[7][12] Adding a dehydrating agent can also help drive the equilibrium toward the cyclized product.

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates competing reaction pathways.

SideProduct_Mechanism cluster_main Reaction Pathways intermediate Key Intermediate (e.g., Amidine) quinazoline Desired Quinazoline (C-N Cyclization) intermediate->quinazoline Favored in Polar Solvents (e.g., DMSO, DMF) side_product Side Product (e.g., Benzimidazole) intermediate->side_product Favored in Non-Polar Solvents (e.g., Toluene)

Caption: Influence of solvent on cyclization pathways.

  • Possible Cause: Incorrect Solvent Polarity Favoring an Alternative Pathway

    • Explanation: The regioselectivity of the cyclization can be highly dependent on the solvent. As noted, non-polar solvents can sometimes favor pathways leading to undesired isomers like benzimidazoles.[9]

    • Solution: Switch to a polar aprotic solvent (DMSO, DMF) or a polar protic solvent (ethanol, water). This change can dramatically alter the reaction landscape and favor the desired C-N bond formation for the quinazoline ring.[8][9]

  • Possible Cause: Unstable Product Under Reaction Conditions

    • Explanation: The desired quinazoline product might be forming but is then degrading under prolonged heating or in the presence of other reagents.

    • Solution: Monitor the reaction over time using TLC or LC-MS. If you see the product form and then disappear, reduce the reaction time or temperature.

Problem 3: Difficulty in Product Purification

Even with a good yield, isolating a pure product can be challenging.

  • Possible Cause: Product is Irreversibly Adsorbed on Silica Gel

    • Explanation: The nitrogen atoms in the quinazoline ring can be basic and may interact strongly with the acidic silica gel, leading to streaking or complete retention on the column.

    • Solution: Add a small amount of a basic modifier, like triethylamine (~1%), to your eluent system. Alternatively, switch to a different stationary phase, such as alumina, or purify the product via recrystallization.[8]

  • Possible Cause: Difficulty with Recrystallization

    • Explanation: Finding a suitable solvent system for recrystallization can be difficult. The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[8]

    • Solution: Perform a systematic solvent screen with small amounts of your crude product. Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes) and solvent mixtures to find the optimal system. Inducing crystallization can be aided by scratching the inside of the flask or adding a seed crystal.

Optimized Experimental Protocols

The following protocols are provided as validated starting points for common quinazoline syntheses.

Table 1: Optimization of Catalytic Conditions for Quinazoline Synthesis

This table summarizes typical optimization results for a copper-catalyzed synthesis, demonstrating how different parameters affect the yield.

EntryCatalyst (10 mol%)Base (1.1 equiv)Solvent (2 mL)Temperature (°C)Yield (%)
1CuIDBUDMSO12092
2CuIK₂CO₃DMSO12075
3CuBrDBUDMSO12088
4CuIDBUDMF12085
5CuIDBUToluene120<10
6CuIDBUDMSO8043
7NoneDBUDMSO1200
Note: Data is generalized from typical copper-catalyzed reactions and is highly dependent on the specific substrates used.[7][13]
Protocol 1: Microwave-Assisted Synthesis of 2-Methyl-4(3H)-quinazolinone

This two-step protocol is adapted from methods utilizing microwave irradiation for rapid synthesis from anthranilic acid.[7][12]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • In a microwave-safe vessel, mix anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents).

  • Heat the neat (solvent-free) mixture using microwave irradiation. Optimization is key; a typical starting point is 8-10 minutes at 100-120°C.[12]

  • Monitor the reaction by TLC until the anthranilic acid is consumed.

  • After cooling, the crude benzoxazinone intermediate can be extracted with a dry solvent like n-heptane and should be used immediately in the next step as it can be sensitive to moisture.[12]

Step 2: Cyclization to 2-Methyl-4(3H)-quinazolinone

  • To the crude 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent), add a source of ammonia, such as a 25% aqueous solution of ammonia or ammonium acetate.[12]

  • Irradiate the mixture in the microwave, again optimizing for time and temperature (e.g., 5-15 minutes at 120-150°C).

  • Upon completion (monitored by TLC), cool the reaction mixture.

  • Pour the mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Copper-Catalyzed Aerobic Oxidation of 2-Aminobenzylamine and Aldehydes

This protocol describes a one-pot synthesis of 2-substituted quinazolines leveraging a copper catalyst and air as the oxidant.[13][14]

  • Reaction Setup: To a round-bottom flask, add 2-aminobenzylamine (1.0 mmol, 1 equiv), the desired aldehyde (1.1 mmol, 1.1 equiv), and a suitable copper catalyst (e.g., CuBr or CuCl, 5-10 mol%).[13][14]

  • Solvent and Base: Add a polar aprotic solvent such as DMSO (3-5 mL) and a suitable base if required by the specific catalytic system.

  • Reaction Conditions: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-120 °C) under an atmosphere of air (using a balloon or by leaving the flask open to the air).

  • Monitoring: Monitor the progress of the reaction by TLC by observing the disappearance of the starting materials and the appearance of the product spot. Reactions are typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (approx. 50 mL) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. Retrieved from [Link]

  • El-Faham, A., et al. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Chemical Reviews.
  • SciSpace. (n.d.). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]

  • PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of temperature on the synthesis of quinazolinones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • ACS Publications. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.).
  • ResearchGate. (n.d.). Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of quinazolinone libraries and derivatives thereof.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 5,6-Dihydrobenzo[h]quinazolin-2-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for improving the solubility of 5,6-Dihydrobenzo[h]quinazolin-2-amine in biological assays. Poor aqueous solubility is a common challenge with quinazoline derivatives, often leading to compound precipitation and unreliable experimental data.[1] This resource offers a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the accuracy and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working with this compound.

Q1: Why is this compound likely to have poor water solubility?

A1: The poor water solubility of many quinazoline derivatives stems from their rigid, fused heterocyclic ring structure. This molecular architecture often results in high crystal lattice energy and low polarity, making it difficult for water molecules to effectively solvate the compound.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is significantly lowered upon addition to the aqueous buffer, causing the compound to fall out of solution. Here are several strategies to address this:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[2][3]

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your assay buffer. This gradual change in solvent composition can help maintain solubility.

  • Use Pre-warmed Media: Adding your compound to cell culture media or buffer that has been pre-warmed to 37°C can improve solubility.[4]

Q3: What is the recommended starting point for preparing a stock solution of this compound?

A3: The recommended starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). A concentration of 10-20 mM is a common starting point. If the compound does not readily dissolve, gentle warming (e.g., 37°C) and sonication can be used to aid dissolution. Always ensure the compound is fully dissolved before making further dilutions.

Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?

A4: Yes, pH adjustment can be an effective strategy. This compound contains a basic amino group, which can be protonated at acidic pH. This protonation increases the polarity of the molecule, which can lead to a significant increase in aqueous solubility. However, it is crucial to consider the pH compatibility of your specific assay and the potential for pH-induced changes in your biological system.

Q5: Are there alternative solvents to DMSO that I can use?

A5: While DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds for biological assays, other options include:

  • Ethanol: Can be used as a co-solvent, but may have effects on enzyme activity or cell viability at higher concentrations.

  • Polyethylene glycol (PEG): Lower molecular weight PEGs (e.g., PEG 400) can be effective co-solvents.

  • Dimethylformamide (DMF): Another polar aprotic solvent that can be used, but like DMSO, its concentration in the final assay should be minimized.

II. Troubleshooting Guides

This section provides a more in-depth, question-and-answer-based approach to resolving specific experimental issues.

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The final concentration exceeds the compound's aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific buffer.
Rapid dilution from a high-concentration organic stock.Perform a serial dilution of the stock solution in the pre-warmed assay buffer. Add the compound dropwise while gently vortexing.
Compound appears soluble initially but precipitates over time in the incubator. The compound has low thermodynamic solubility and forms a supersaturated solution that is not stable.Consider using a formulation approach like cyclodextrin inclusion complexes or solid dispersions to improve thermodynamic solubility.
The compound is degrading in the assay medium.Assess the stability of the compound in your assay medium over time using techniques like HPLC.
The pH of the cell culture medium is changing over time due to cellular metabolism.Monitor and, if necessary, adjust the pH of your culture medium. Consider more frequent media changes.
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium leads to variable effective concentrations.Visually inspect assay plates for precipitation under a microscope. Employ solubility enhancement techniques such as the use of co-solvents or surfactants at non-toxic concentrations.
The compound is binding to plasticware.Consider using low-binding plates or pre-treating plates with a blocking agent.

III. Experimental Protocols for Solubility Enhancement

This section provides detailed, step-by-step methodologies for key experiments to improve the solubility of this compound.

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Using Co-solvents to Improve Solubility
  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of your aqueous assay buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% v/v of ethanol or PEG 400).

  • Serial Dilution: Perform a serial dilution of your DMSO stock solution into the co-solvent/buffer mixtures.

  • Observe for Precipitation: Visually inspect each dilution for any signs of precipitation immediately after preparation and after a period of incubation at the assay temperature.

  • Select Optimal Concentration: Choose the lowest concentration of co-solvent that maintains the desired concentration of your compound in solution without precipitation.

Protocol 3: pH-Dependent Solubility Assessment
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Excess Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Plot Solubility vs. pH: Plot the measured solubility as a function of pH to identify the pH range where solubility is maximized.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin.

  • Addition of Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.

  • Complexation: Continue stirring the mixture at room temperature or with gentle heating for several hours to facilitate the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved compound remains, filter the solution to obtain a clear solution of the inclusion complex.

  • Lyophilization (Optional): For a solid form of the complex, the aqueous solution can be freeze-dried (lyophilized).

IV. Data Presentation and Visualization

Table 1: Comparison of Solubility Enhancement Strategies
Strategy Mechanism of Action Typical Fold Increase in Solubility Potential Drawbacks
Co-solvents (e.g., Ethanol, PEG 400) Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar compounds.[5]2 to 10-foldMay affect enzyme activity or cell viability at higher concentrations.
pH Adjustment For ionizable compounds, changing the pH alters the charge state of the molecule, which can significantly increase its interaction with water.[5]Can be >100-foldLimited to ionizable compounds; the required pH may not be compatible with the biological assay.
Surfactants (e.g., Tween® 80) Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.5 to 50-foldCan interfere with some assay readouts or biological systems; may have their own biological effects.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes by encapsulating the hydrophobic drug molecule within their central cavity, which has a hydrophilic exterior.[6]10 to 100-foldCan be limited by the size and shape of the drug molecule; may have a high molecular weight, affecting the formulation's characteristics.
Solid Dispersions The drug is dispersed in a solid-state carrier, often in an amorphous form, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[7]Can be significantRequires specialized formulation expertise and equipment.
Diagram 1: Decision Tree for Solubility Enhancement

Solubility_Enhancement_Decision_Tree cluster_strategies Solubilization Strategies start Start: Poorly Soluble This compound check_solubility Determine Kinetic Solubility in Assay Buffer start->check_solubility is_soluble Is Solubility Sufficient for Assay Concentration? check_solubility->is_soluble proceed Proceed with Assay is_soluble->proceed Yes solubilization Select Solubilization Strategy is_soluble->solubilization No ph_adjustment pH Adjustment solubilization->ph_adjustment co_solvents Co-solvents solubilization->co_solvents cyclodextrins Cyclodextrins solubilization->cyclodextrins other_formulations Advanced Formulations (e.g., Solid Dispersions) solubilization->other_formulations ph_adjustment->is_soluble Re-check Solubility co_solvents->is_soluble Re-check Solubility cyclodextrins->is_soluble Re-check Solubility other_formulations->is_soluble Re-check Solubility

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

Diagram 2: Workflow for Preparing Compound for Cell-Based Assays

Cell_Based_Assay_Workflow start Start: Solid Compound stock_solution Prepare 10-20 mM Stock in 100% DMSO start->stock_solution intermediate_dilution Intermediate Dilution in Pre-warmed Cell Culture Medium stock_solution->intermediate_dilution final_dilution Final Dilution in Assay Plate intermediate_dilution->final_dilution incubation Incubate with Cells final_dilution->incubation readout Assay Readout incubation->readout

Caption: A typical workflow for preparing a poorly soluble compound for a cell-based assay.

V. References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • MDPI. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • National Center for Biotechnology Information. (2022). Anti-neuroinflammatory effects of novel this compound derivatives in lipopolysaccharide-stimulated BV2 microglial cells. [Link]

  • National Center for Biotechnology Information. (2018). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. [Link]

  • National Center for Biotechnology Information. (2013). Novel inhibitors of bacterial virulence: development of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones for the inhibition of group A streptococcal streptokinase expression. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

Sources

stability issues of 5,6-Dihydrobenzo[h]quinazolin-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5,6-Dihydrobenzo[h]quinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for stability-related issues encountered during experimentation with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific rationale behind them to ensure the integrity and reproducibility of your results.

I. Understanding the Stability of Quinazoline Derivatives

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. However, the stability of these molecules, including this compound, can be influenced by various environmental factors. Generally, quinazoline derivatives are susceptible to degradation under certain conditions, primarily through hydrolysis and photolysis. Understanding these degradation pathways is crucial for designing robust experiments and ensuring the reliability of your data.

Quinazolines are known to be relatively stable in cold, dilute acidic, and alkaline solutions. However, this stability can be compromised at elevated temperatures, leading to ring-opening reactions.[1] Forced degradation studies on similar quinazoline-containing drugs have shown significant decomposition in acidic (0.1 M HCl) and complete degradation in alkaline (0.1 M NaOH) conditions, especially at higher temperatures (e.g., 80°C).[2] Exposure to light can also induce the formation of a variety of degradation products.[2]

The choice of solvent is another critical factor. While some quinazoline derivatives have demonstrated good stability in 0.2% DMSO for up to 96 hours, others have been reported to be unstable in DMSO, showing immediate changes upon dissolution.[3][4] The solubility of quinazoline derivatives often increases with temperature and has been observed to be higher in polar aprotic solvents like N,N-dimethylformamide (DMF) compared to other organic solvents.[5]

This guide will provide a structured approach to identifying and mitigating stability issues with this compound in different solvent systems.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that researchers may encounter when working with this compound.

Q1: My solution of this compound is changing color over time. What could be the cause?

A1: A change in color, such as turning yellow or brown, is a common indicator of chemical degradation. For quinazoline derivatives, this can be triggered by several factors:

  • Photodegradation: Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored degradation products. It is crucial to protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[2]

  • Oxidation: The presence of dissolved oxygen or oxidizing impurities in the solvent can lead to oxidative degradation of the molecule. The nitrogen atoms in the quinazoline ring system can be susceptible to oxidation.

  • pH-mediated Hydrolysis: If your solvent is aqueous or contains acidic or basic impurities, hydrolysis of the quinazoline ring may occur, especially if the solution is not stored at a low temperature.

Troubleshooting Steps:

  • Protect from Light: Immediately transfer your solution to an amber vial or a light-protected container.

  • Use High-Purity Solvents: Ensure you are using fresh, high-purity, anhydrous solvents to minimize contaminants that could catalyze degradation.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Store your stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation.

Q2: I am observing inconsistent results in my biological assays. Could this be related to the stability of my compound?

A2: Yes, inconsistent assay results are a hallmark of compound instability. If this compound is degrading in your assay medium or stock solution, the effective concentration of the active compound will decrease over time, leading to variable biological responses.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock just before your experiment. Avoid using old solutions.

  • Assess Stock Solution Stability: Periodically check the purity of your stock solution using an appropriate analytical method like HPLC-UV to ensure it has not degraded during storage.

  • Evaluate Stability in Assay Buffer: Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium or assay buffer under the experimental conditions (e.g., temperature, CO2).

Q3: What is the best solvent for dissolving and storing this compound?

A3: The optimal solvent depends on the intended application and duration of storage.

  • For Short-Term Use and Biological Assays: Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for many organic molecules. However, as some quinazolines have shown instability in DMSO, it is advisable to prepare high-concentration stock solutions in DMSO and then dilute them into your aqueous assay medium immediately before use.[4][6]

  • For Long-Term Storage: For long-term storage, it is best to store the compound as a dry solid at low temperatures. If a stock solution is necessary, consider a polar aprotic solvent like N,N-dimethylformamide (DMF), where some quinazoline derivatives have shown better solubility.[5] However, you must perform your own stability studies to confirm the best solvent for your specific lot of this compound.

Q4: How does pH affect the stability of this compound?

A4: The stability of quinazoline derivatives is often pH-dependent. Both acidic and basic conditions can catalyze hydrolysis of the quinazoline ring, especially at elevated temperatures.[2] The ionization state of the molecule, which is influenced by pH, can affect its reactivity and degradation pathways.[7] It is generally recommended to maintain solutions at a neutral or near-neutral pH unless experimental conditions require otherwise. If you need to work at a specific pH, it is essential to conduct a stability study at that pH to understand the degradation kinetics.

III. Experimental Protocols for Stability Assessment

To ensure the integrity of your research, it is highly recommended to perform in-house stability studies for this compound under your specific experimental conditions.

Protocol 1: General Solution Stability Assessment using HPLC-UV

Objective: To determine the stability of this compound in a chosen solvent over time at different temperatures.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, DMF, Ethanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile and water with a suitable buffer)

  • Temperature-controlled incubator/oven

  • Amber vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Aliquot and Store: Aliquot the stock solution into several amber vials.

  • Time Zero (T0) Analysis: Immediately analyze one aliquot by HPLC-UV to determine the initial peak area and purity. This will serve as your T0 reference.

  • Incubation: Place the remaining vials at different storage conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition and analyze it by HPLC-UV.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T0 peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of the compound remaining at each time point.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic). This is crucial for identifying potential degradation products and understanding the molecule's intrinsic stability.[8]

Materials:

  • This compound stock solution (in a relatively inert solvent like acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H2O2)

  • HPLC-UV/MS system

  • Temperature-controlled oven with light source (for photostability)

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% H2O2. Keep the mixture at room temperature and monitor over time.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C). Sample at various time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV or a combination of UV and visible light) in a photostability chamber. Keep a control sample wrapped in foil to protect it from light. Analyze both samples at various time points.

  • Analysis: Analyze all samples by HPLC-UV/MS to separate the parent compound from its degradation products. The mass spectrometry data will help in the identification of the degradation products.

IV. Data Presentation and Visualization

Table 1: Example Stability Data Summary for this compound in DMSO
Storage ConditionTime Point% Remaining (HPLC Peak Area)Observations (e.g., color change, precipitation)
-20°C T0100%Clear, colorless solution
24h
1 week
1 month
4°C T0100%Clear, colorless solution
24h
1 week
1 month
Room Temp. T0100%Clear, colorless solution
24h
1 week
1 month

Users should populate this table with their own experimental data.

Diagrams

Below are diagrams illustrating key workflows and concepts related to the stability of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_forced Forced Degradation prep Prepare Stock Solution in Selected Solvent storage Aliquot and Store at Different Conditions (Temp, Light) prep->storage General Stability stress Expose to Stressors (Acid, Base, Oxidant, Heat, Light) prep->stress Degradation Pathways analysis HPLC-UV Analysis at Time Points storage->analysis ms_analysis HPLC-UV/MS Analysis to Identify Degradants stress->ms_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways parent This compound hydrolysis Hydrolysis (Ring Opening) parent->hydrolysis H+ / OH- Heat oxidation Oxidation (N-oxides, etc.) parent->oxidation O2 / Peroxides photolysis Photolysis (Radical Formation) parent->photolysis Light (hν) degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

Caption: Potential degradation pathways for this compound.

V. Concluding Remarks

The stability of this compound is a critical parameter that can significantly impact the outcome and reproducibility of your research. While this guide provides a framework based on the known behavior of quinazoline derivatives, it is imperative to conduct specific stability studies for the compound under your unique experimental conditions. By following the protocols and troubleshooting advice outlined here, you can ensure the integrity of your work and have greater confidence in your results.

For any further questions or support, please do not hesitate to contact our technical support team.

References

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2009). ResearchGate. [Link]

  • The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. (2003). PubMed. [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC. [Link]

  • Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009). ResearchGate. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). Bentham Science. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2025). IJIRT. [Link]

  • Quinazoline. (n.d.). Wikipedia. [Link]

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Technical Support Center: Alternative Purification Strategies for Polar Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar quinazoline compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often-tricky molecules. Given their polarity, quinazoline derivatives frequently exhibit problematic behavior in standard chromatography, such as poor retention in reversed-phase systems or degradation on acidic silica gel.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative purification strategies to help you achieve your target purity and yield.

Frequently Asked Questions (FAQs)

Q1: My polar quinazoline compound shows little to no retention on a C18 column. What are my options?

A: This is a classic issue with highly polar analytes in reversed-phase (RP) chromatography.[1] The compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase.

  • Quick Fixes:

    • Increase the aqueous portion of your mobile phase. Some modern RP columns are stable in 100% aqueous conditions.[1]

    • Consider a reversed-phase column with a more polar character, such as one with a phenyl-hexyl or an embedded polar group (EPG).[1]

  • Alternative Strategies:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for polar compounds and often provides excellent retention.[2]

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering dual retention mechanisms.[3][4]

Q2: I'm observing significant peak tailing with my basic quinazoline compound in HPLC. What's causing this and how can I fix it?

A: Peak tailing for basic compounds is commonly caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[1]

  • Mobile Phase Adjustments:

    • Low pH: Operating at a lower pH (e.g., 2.5-4) protonates the basic quinazoline and suppresses the ionization of acidic silanols, minimizing unwanted interactions.[1][5]

    • Mobile Phase Additives: A small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites and improve peak shape.[1]

  • Column Choice:

    • Use a highly deactivated, end-capped column to minimize exposed silanol groups.[1]

Q3: My quinazoline derivative seems to be degrading on the silica gel during flash chromatography. How can I prevent this?

A: The acidic nature of standard silica gel can cause degradation of sensitive compounds.

  • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1]

  • Use an Alternative Stationary Phase: Consider less acidic options like neutral or basic alumina, or bonded phases such as diol or amine.[1][6]

  • Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, this can be a viable alternative.

Q4: What is HILIC and when is it the right choice for purifying polar quinazolines?

A: HILIC is a chromatographic technique that uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer.[2][7] It's an excellent choice when your polar quinazoline is unretained by reversed-phase chromatography.[2] HILIC is particularly effective for compounds that are highly soluble in organic/aqueous mixtures.

Troubleshooting Guides

This section delves into specific issues you might encounter with alternative purification strategies and provides a systematic approach to resolving them.

Guide 1: Optimizing HILIC Separations

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful tool for retaining and separating very polar compounds. However, it requires careful method development.

Issue: Poor Peak Shape or Low Recovery in HILIC

Possible Cause Troubleshooting Steps
Inappropriate Sample Diluent The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. For HILIC, this typically means a high percentage of acetonitrile. Dissolving the sample in a strong solvent (like high aqueous content) can lead to peak distortion.
Insufficient Column Equilibration HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.
Incorrect Mobile Phase pH The pH of the aqueous portion of the mobile phase can affect the charge state of both the analyte and the stationary phase, thereby influencing retention and peak shape.[7] Experiment with different pH values to find the optimal separation window.
Incompatible Buffer Use volatile buffers like ammonium formate or ammonium acetate, especially if you are using mass spectrometry (MS) detection.[7] These buffers also help to create the necessary aqueous layer on the stationary phase.[7]

Workflow for HILIC Method Development

HILIC_Workflow start Start: Polar Quinazoline Purification select_column Select HILIC Column (e.g., bare silica, amide, diol) start->select_column prepare_mobile_phase Prepare Mobile Phase (High MeCN, Aqueous Buffer) select_column->prepare_mobile_phase equilibrate Equilibrate Column (10-20 column volumes) prepare_mobile_phase->equilibrate inject_sample Inject Sample (in weak solvent) equilibrate->inject_sample evaluate Evaluate Separation inject_sample->evaluate optimize Optimize Parameters evaluate->optimize Poor Separation end End: Purified Compound evaluate->end Good Separation optimize->equilibrate Adjust pH, Gradient, Buffer

Caption: A systematic workflow for developing a HILIC purification method.

Guide 2: Leveraging Mixed-Mode Chromatography

Mixed-mode chromatography utilizes stationary phases with both reversed-phase and ion-exchange properties, providing multiple retention mechanisms.[3][4] This is particularly useful for polar, ionizable quinazolines.

Issue: Unpredictable Retention in Mixed-Mode Chromatography

Possible Cause Troubleshooting Steps
Mobile Phase pH Not Optimized The pH of the mobile phase is a critical parameter that controls the degree of ionization of both the analyte and the stationary phase.[3] Small changes in pH can lead to significant shifts in retention. Systematically screen a range of pH values.
Inappropriate Buffer Concentration The ionic strength of the buffer influences the ion-exchange interactions.[8] Higher buffer concentrations can reduce retention by competing with the analyte for the ion-exchange sites. Conversely, lower concentrations can enhance retention.
Organic Modifier Choice The type and percentage of the organic modifier (e.g., acetonitrile, methanol) will affect the reversed-phase retention mechanism.[8] Altering the organic solvent can change the selectivity of the separation.

Decision Tree for Mixed-Mode Method Optimization

MixedMode_DecisionTree start Start: Poor Separation in Mixed-Mode check_ph Is the analyte ionizable? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph Yes check_retention Is retention too strong/weak? check_ph->check_retention No adjust_ph->check_retention adjust_buffer Adjust Buffer Concentration check_retention->adjust_buffer Yes (Ion-Exchange) adjust_organic Adjust Organic Modifier % check_retention->adjust_organic Yes (Reversed-Phase) check_selectivity Is selectivity poor? adjust_buffer->check_selectivity adjust_organic->check_selectivity change_organic Change Organic Modifier Type (e.g., MeCN to MeOH) check_selectivity->change_organic Yes end End: Optimized Separation check_selectivity->end No change_organic->end

Caption: A decision-making process for optimizing mixed-mode chromatography.

Guide 3: Supercritical Fluid Chromatography (SFC) as a Green Alternative

SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier like methanol.[9] It is a form of normal-phase chromatography and can be highly effective for polar compounds.

Advantages of SFC for Polar Quinazolines:

  • Orthogonal Selectivity: Provides a different separation mechanism compared to reversed-phase and HILIC.

  • Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid purifications.[10]

  • Reduced Solvent Consumption: SFC is considered a "green" chromatography technique due to the lower use of organic solvents.[9]

  • MS Compatibility: SFC is generally compatible with mass spectrometry.

Considerations for SFC:

  • Analyte Solubility: The polar quinazoline must be soluble in the supercritical fluid/modifier mixture.

  • Modifier Choice: The type and percentage of the co-solvent (modifier) are critical for achieving retention and selectivity.[9]

  • Specialized Equipment: SFC requires dedicated instrumentation.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Quinazoline

This protocol provides a starting point for developing a HILIC method.

  • Column Selection:

    • Begin with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.[1]

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.[1]

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Equilibrate the column with 100% Mobile Phase A for at least 10 minutes.[1]

  • Sample Preparation:

    • Dissolve the crude quinazoline compound in a solution that mimics the initial mobile phase conditions (e.g., 95% acetonitrile).

  • Gradient Elution:

    • Start with a gradient of 0-50% Mobile Phase B over 10-15 minutes.

  • Optimization:

    • Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation and improve peak shape.[1]

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol is for acid-sensitive quinazoline compounds.

  • Column Packing:

    • Dry pack a flash column with the appropriate amount of silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[1]

    • Flush the column with 2-3 column volumes of this deactivating solvent.[1]

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[1]

  • Sample Loading and Elution:

    • Load your sample and proceed with the chromatography using your pre-determined solvent system.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. [Link]

  • LCGC Europe. (2001, December). Retaining Polar Compounds. [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • National Center for Biotechnology Information. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. [Link]

  • Radleys. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. [Link]

  • PolyLC. HILIC Columns for Polar Separations. [Link]

  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]

  • YouTube. (2020, February 14). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Royal Society of Chemistry. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). [Link]

  • National Center for Biotechnology Information. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]

  • YouTube. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • National Center for Biotechnology Information. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]

  • ResearchGate. (2025, August 7). Quinazoline derivatives: Synthesis and bioactivities. [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

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Technical Support Center: Overcoming Poor Resolution in HPLC Purification of Benzo[h]quinazoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic purification. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the separation of benzo[h]quinazoline isomers. These structurally similar compounds often co-elute under standard HPLC conditions, making high-purity isolation a significant hurdle.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. We will move beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions and develop robust, effective purification methods.

Part 1: Foundational Issues & FAQs

This section addresses the most common initial questions and problems encountered when starting the purification of benzo[h]quinazoline isomers.

Q1: Why is my resolution between benzo[h]quinazoline isomers so poor on a standard C18 column?

A1: Benzo[h]quinazoline isomers are positional isomers, meaning they have the same molecular formula and functional groups, differing only in their spatial arrangement. This results in very similar hydrophobicity (logP values). A standard C18 (octadecylsilane) column separates primarily based on hydrophobic interactions.[1] Since your isomers have minimal differences in hydrophobicity, the C18 phase cannot adequately distinguish between them, leading to poor resolution or complete co-elution.

Q2: My peaks are tailing badly. Is this related to my resolution problem?

A2: Yes, absolutely. Peak tailing is a common issue with nitrogen-containing heterocyclic compounds like quinazolines and directly impacts resolution.[2] Tailing is often caused by secondary interactions between the basic nitrogen atoms on your molecule and acidic residual silanol groups on the surface of the silica-based stationary phase.[2] This interaction is separate from the primary hydrophobic retention mechanism and leads to broadened, asymmetric peaks that are much harder to resolve. Addressing peak shape is a critical first step to improving resolution.

Q3: What are the first, most immediate adjustments I should make to my existing reversed-phase method?

A3: Before making drastic changes, focus on optimizing your mobile phase.

  • Adjust Mobile Phase pH: This is the most powerful initial tool.[3] Benzo[h]quinazolines are basic. By lowering the mobile phase pH with an additive like formic acid or trifluoroacetic acid (TFA) to a range of 2.5-3.5, you can achieve two things. First, you protonate the residual silanol groups on the column, minimizing the secondary interactions that cause peak tailing.[4] Second, you protonate your basic analytes, which can alter their retention and potentially improve selectivity.[4][5] A good rule of thumb is to work at a pH at least one unit away from your analyte's pKa to ensure a consistent ionization state.[4][6]

  • Optimize Organic Solvent Percentage: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. While this primarily affects retention time, subtle changes in selectivity (the differential migration of your isomers) can sometimes be observed.

Part 2: Troubleshooting Guide: Advanced Method Development

If initial mobile phase adjustments are insufficient, a more systematic approach to method development is required. This involves a critical evaluation of your stationary phase and other instrumental parameters.

Q4: A C18 column isn't working. What stationary phase should I try next to separate aromatic isomers?

A4: To resolve positional isomers, you need to introduce alternative separation mechanisms beyond simple hydrophobicity. The goal is to exploit subtle differences in the isomers' structure, such as aromaticity, planarity, and dipole moments.

Consider columns with phenyl-based stationary phases, particularly Pentafluorophenyl (PFP) phases.[7][8][9]

  • Phenyl-Hexyl Columns: These columns introduce π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your benzo[h]quinazoline isomers.[10][11] This provides a different selectivity compared to the purely aliphatic C18 phase.[1]

  • Pentafluorophenyl (PFP) Columns: PFP columns are extremely effective for separating positional isomers.[7][9][12] The highly electronegative fluorine atoms on the phenyl ring create a unique electronic environment that allows for multiple interaction mechanisms, including:

    • π-π interactions

    • Dipole-dipole interactions[8][12]

    • Hydrogen bonding[8]

    • Hydrophobic interactions[8]

These varied interactions can recognize minor differences in charge localization and dipole moments between your isomers, often leading to baseline separation where other columns fail.[8][12] An Agilent Poroshell 120 PFP column, for instance, successfully separated positional isomers of lapatinib (a 4-anilinoquinazoline derivative) when C18 and Phenyl-Hexyl phases could not.[9]

Data Presentation: Stationary Phase Selectivity Comparison

The following table summarizes the primary interaction mechanisms of different stationary phases relevant to benzo[h]quinazoline isomer separation.

Stationary PhasePrimary InteractionSecondary InteractionsIdeal For
C18 (Octadecyl) Hydrophobicvan der WaalsGeneral purpose, separation of non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic, π-π Interactionsvan der WaalsAromatic compounds, providing alternative selectivity to C18.[10][11]
PFP (Pentafluorophenyl) π-π, Dipole-Dipole, HydrophobicHydrogen Bonding, ElectrostaticPositional isomers, halogenated compounds, aromatic and conjugated systems.[7][8]

Q5: How does changing the organic solvent (Acetonitrile vs. Methanol) affect the separation on these specialized columns?

A5: The choice of organic solvent is critical and can dramatically alter selectivity, especially on phenyl-based columns. Acetonitrile and methanol have different properties that influence how they interact with the analyte, mobile phase, and stationary phase.

  • Acetonitrile (ACN): Generally considered a weaker solvent in reversed-phase, it is a good hydrogen bond acceptor but not a donor. Its π-electron system can participate in π-π interactions.

  • Methanol (MeOH): A stronger, more polar solvent that can act as both a hydrogen bond donor and acceptor.

On a PFP or Phenyl-Hexyl column, switching from acetonitrile to methanol (or using mixtures) can change the dominant analyte-stationary phase interaction, leading to significant shifts in selectivity and even elution order.[11] It is essential to screen both solvents during method development.

Experimental Protocol: Stationary Phase & Solvent Screening

This protocol outlines a systematic approach to finding the best column and solvent combination.

Objective: To screen different stationary phases and organic modifiers to achieve a resolution (Rs) > 1.5 for benzo[h]quinazoline isomers.

Materials:

  • HPLC system with column oven and UV detector

  • Column 1: C18, 4.6 x 150 mm, 5 µm

  • Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Column 3: PFP, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B1: Acetonitrile

  • Mobile Phase B2: Methanol

  • Sample: Mixture of benzo[h]quinazoline isomers at 1 mg/mL in 50:50 Acetonitrile:Water

Methodology:

  • System Preparation: Equilibrate the system and the first column (C18) with a starting mobile phase composition (e.g., 70% A, 30% B1).

  • Initial Gradient Run (Acetonitrile):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Gradient: 30% to 90% B1 over 20 minutes. Hold at 90% B1 for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

    • Injection Volume: 5 µL

    • Detection: 254 nm (or analyte λmax)

  • Repeat with Methanol: Replace Mobile Phase B1 with B2 (Methanol) and repeat the gradient run on the C18 column.

  • Column Switching: Repeat steps 1-3 for the Phenyl-Hexyl and PFP columns.

  • Data Analysis: For each of the six resulting chromatograms, calculate the resolution (Rs) between the critical isomer pair. Identify the column/solvent combination that provides the highest Rs value for further optimization.

Visualization: Method Development Workflow

The following diagram illustrates the logical flow for troubleshooting poor resolution.

Troubleshooting_Workflow cluster_start Initial Observation cluster_mobile_phase Phase 1: Mobile Phase Optimization cluster_stationary_phase Phase 2: Stationary Phase Screening cluster_advanced Phase 3: Advanced Techniques cluster_result Outcome start Poor Resolution (Rs < 1.5) on C18 Column check_tailing Assess Peak Shape start->check_tailing adjust_ph Adjust pH (2.5-3.5) with 0.1% FA or TFA check_tailing->adjust_ph If Tailing optimize_organic Optimize % Organic (ACN or MeOH) check_tailing->optimize_organic Symmetric Peaks adjust_ph->optimize_organic screen_phenyl Screen Phenyl-Hexyl Column optimize_organic->screen_phenyl Resolution Still Poor screen_pfp Screen PFP Column screen_phenyl->screen_pfp select_best_col Select Column with Best Selectivity (α) screen_pfp->select_best_col try_np Consider Normal Phase or HILIC select_best_col->try_np Resolution Still Poor success Resolution Achieved (Rs > 1.5) select_best_col->success Optimization Successful try_sfc Consider SFC try_np->try_sfc try_sfc->success If Successful

Caption: A systematic workflow for resolving HPLC separation issues.

Q6: My compounds are quite polar. Standard reversed-phase isn't working even with a PFP column. What other chromatographic modes can I explore?

A6: When dealing with polar isomers that are poorly retained in reversed-phase, you should consider modes that utilize a polar stationary phase.

  • Normal-Phase Chromatography (NPC): NPC uses a polar stationary phase (like bare silica) and a non-polar mobile phase (e.g., hexane/ethanol).[13][14] Retention is based on the interaction of polar functional groups with the stationary phase.[15] It is highly effective for isomer separations but can suffer from reproducibility issues related to water content in the mobile phase.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be described as a variation of normal-phase chromatography that uses a polar stationary phase with a partially aqueous, high-organic mobile phase (typically >60% acetonitrile).[16][17] A water-enriched layer forms on the stationary phase surface, and analytes partition between this layer and the bulk mobile phase.[18][19] HILIC is excellent for retaining and separating polar compounds that elute in the void volume in reversed-phase.[18][20]

Q7: I've heard about Supercritical Fluid Chromatography (SFC) for isomer purification. When should I consider it?

A7: Supercritical Fluid Chromatography (SFC) is a powerful normal-phase technique that should be strongly considered when HPLC methods fail or when a more environmentally friendly and faster purification is desired.[21][22] SFC uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity.[22] This leads to very high efficiency, fast separations, and reduced solvent consumption.[23] SFC has a distinct advantage in separating stereoisomers and positional isomers. It is a highly effective, orthogonal technique to reversed-phase HPLC.[24]

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies. [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]

  • Luna PFP(2) HPLC Columns. (n.d.). Phenomenex. [Link]

  • Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. [Link]

  • Separation of Quinazoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. (n.d.). LabRulez LCMS. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012). ResearchGate. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. (n.d.). YMC. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). Phenomenex. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. (n.d.). Waters. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (n.d.). Phenomenex. [Link]

  • Separation of Benzo[h]quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. (n.d.). Agilent. [Link]

  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. (2011). National Center for Biotechnology Information. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. (n.d.). Phenomenex. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (n.d.). Hawach Scientific. [Link]

  • HILIC Columns for Polar Separations. (n.d.). PolyLC. [Link]

  • HPLC Separation Modes. (n.d.). Waters. [Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017). American Pharmaceutical Review. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing. [Link]

  • HILIC HPLC Column. (n.d.). Phenomenex. [Link]

  • High-Performance Liquid Chromatography. (2021). Chemistry LibreTexts. [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent. [Link]

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Technical Support Center: Scaling Up the Synthesis of 5,6-Dihydrobenzo[h]quinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support center for the synthesis and scale-up of 5,6-Dihydrobenzo[h]quinazolin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are transitioning from bench-scale synthesis to producing multi-gram or kilogram quantities required for in vivo studies and preclinical development.[1][2]

The successful scaling of a synthetic route requires a shift in mindset from rapid compound generation to ensuring process safety, robustness, and cost-effectiveness.[3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the scale-up of this important heterocyclic scaffold.

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the synthesis of this compound. The typical synthetic approach involves the condensation of a suitable chalcone precursor with guanidine.[4][5]

Problem 1: Low or Inconsistent Yields

Symptoms:

  • The final product yield is significantly lower than expected based on small-scale experiments.

  • Batch-to-batch variability is high, making the process unreliable.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Reaction The reaction may not be going to completion due to insufficient reaction time, temperature, or inefficient mixing. On a larger scale, heat and mass transfer can be limiting factors.Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor for product formation and potential decomposition.[6] Extend the reaction time and take aliquots to track progress by TLC or LC-MS. Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.
Side Product Formation Alternative reaction pathways may become more prominent at scale. For quinazoline synthesis, this can include the formation of benzimidazole byproducts, especially in non-polar solvents.[6]Solvent Selection: Switch to a more polar solvent like DMF, DMSO, or ethanol to favor the desired C(sp²)-N bond formation for the quinazoline ring.[6] pH Control: The basicity of the reaction mixture is crucial. Ensure the appropriate base is used in the correct stoichiometric amount to facilitate the cyclization without promoting side reactions.
Starting Material Quality Impurities in the chalcone precursor or guanidine can interfere with the reaction, leading to lower yields and the formation of impurities.Reagent Purity Check: Verify the purity of starting materials using techniques like NMR or melting point analysis. Recrystallize or purify starting materials if necessary.
Product Degradation The product might be unstable under the reaction or work-up conditions, especially at elevated temperatures for extended periods.Monitor for Degradation: Use LC-MS to check for the presence of degradation products. If degradation is observed, consider lowering the reaction temperature or shortening the reaction time.
Problem 2: Difficulty in Product Purification

Symptoms:

  • The crude product is a complex mixture that is difficult to separate by standard crystallization or column chromatography.

  • The isolated product has persistent impurities that are hard to remove.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Formation of Closely Related Impurities The reaction may produce isomers or byproducts with similar polarity to the desired product, making chromatographic separation challenging.Optimize Reaction Selectivity: Revisit the reaction conditions (solvent, temperature, base) to minimize the formation of these impurities. Alternative Purification: Explore alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) if column chromatography is ineffective.
Poor Crystallization Behavior The product may be an oil or form a very fine precipitate that is difficult to filter and wash effectively.Crystallization Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions that promote the growth of well-defined crystals. Techniques like anti-solvent addition or slow cooling can be beneficial.
Residual Starting Materials or Reagents Unreacted starting materials or excess reagents can co-precipitate with the product.Improved Work-up: Implement an aqueous work-up procedure to remove water-soluble reagents. An acid or base wash can help remove unreacted starting materials or basic/acidic byproducts.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

Q1: What is the general mechanism for the synthesis of 5,6-Dihydrobenzo[h]quinazolin-2-amines from chalcones and guanidine?

The reaction proceeds through a cyclocondensation mechanism. The guanidine acts as a binucleophile, first attacking the β-carbon of the α,β-unsaturated ketone (chalcone). This is followed by an intramolecular cyclization and subsequent dehydration to form the dihydropyrimidine ring fused to the benzo[h] system.

Q2: Why is the choice of solvent critical for this synthesis?

The polarity of the solvent can significantly influence the reaction pathway and yield.[6] Polar solvents are generally preferred as they can stabilize the charged intermediates formed during the reaction, favoring the desired cyclization to the quinazoline core.[6] In contrast, non-polar solvents might lead to the formation of alternative products.[6]

Scale-Up Considerations

Q3: What are the primary safety concerns when scaling up this synthesis?

The main safety considerations include:

  • Exothermic Reactions: While this specific reaction is not typically highly exothermic, it's crucial to monitor the internal temperature during the reaction. On a large scale, heat dissipation is less efficient, and a runaway reaction could occur.[3]

  • Reagent Handling: Guanidine and some solvents can be hazardous. Ensure proper personal protective equipment (PPE) is used and the reaction is conducted in a well-ventilated area or a fume hood.

  • Pressure Build-up: If the reaction is heated in a sealed vessel, be aware of potential pressure build-up.

Q4: How can I improve the efficiency and "greenness" of the synthesis for large-scale production?

To make the process more sustainable:

  • Catalytic Approaches: Explore catalytic methods where possible to reduce the amount of reagents needed.[3][7]

  • Solvent Reduction: Minimize the volume of solvent used or explore solvent-free reaction conditions.[8][9]

  • Atom Economy: Choose a synthetic route with high atom economy, meaning that most of the atoms from the starting materials are incorporated into the final product.[7]

  • Energy Efficiency: Consider microwave-assisted synthesis, which can often reduce reaction times and energy consumption.[8]

Product Characterization

Q5: What are the key analytical techniques for characterizing the final product?

The structure and purity of this compound should be confirmed using a combination of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Melting Point: As an indicator of purity.

Experimental Protocols

Protocol 1: Synthesis of this compound (Exemplary Procedure)

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Substituted 2-(benzylidene)-3,4-dihydronaphthalen-1(2H)-one (chalcone precursor)

  • Guanidine hydrochloride or Guanidine carbonate

  • Sodium ethoxide or another suitable base

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the chalcone precursor (1.0 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and sodium ethoxide (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Parameter Bench-Scale (1 g) Scale-Up (100 g)
Chalcone Precursor 1.0 g100 g
Guanidine HCl ~0.6 g~60 g
Sodium Ethoxide ~0.8 g~80 g
Solvent Volume 20 mL2 L
Reaction Time 8-12 hours12-24 hours (monitor)
Expected Yield 70-85%65-80%
Protocol 2: Purification by Column Chromatography (if required)

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Dichloromethane/Methanol or Ethyl acetate/Hexane gradient)

Procedure:

  • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane.

  • Adsorb the dissolved product onto a small amount of silica gel.

  • Prepare a silica gel column in the chosen eluent system.

  • Carefully load the adsorbed product onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

General Synthetic Workflow

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup 1. Combine Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring 2. Heat & Stir Quenching Quenching Reaction Monitoring->Quenching 3. Reaction Complete Filtration Filtration Quenching->Filtration 4. Precipitate Drying Drying Filtration->Drying 5. Collect Solid Purification Purification Drying->Purification 6. Crude Product Characterization Characterization Purification->Characterization 7. Purity Check Final Product Final Product Characterization->Final Product 8. QC Release

Caption: A generalized workflow for the synthesis, work-up, and purification of this compound.

Troubleshooting Logic Diagram

G Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Side Products Side Products Low Yield->Side Products Yes Purification Issues Purification Issues Low Yield->Purification Issues No Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Change Solvent/Base Change Solvent/Base Side Products->Change Solvent/Base Successful Synthesis Successful Synthesis Optimize Conditions->Successful Synthesis Change Solvent/Base->Successful Synthesis Complex Mixture Complex Mixture Purification Issues->Complex Mixture Yes Poor Crystallization Poor Crystallization Purification Issues->Poor Crystallization Yes Purification Issues->Successful Synthesis No Alternative Purification Alternative Purification Complex Mixture->Alternative Purification Recrystallization Screening Recrystallization Screening Poor Crystallization->Recrystallization Screening Recrystallization Screening->Successful Synthesis Alternative Purification->Successful Synthesis

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

  • Qin, Y., et al. (2018). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. Available at: [Link]

  • Various Authors. (n.d.). Strategies for access to 2-aminoquinazolines.
  • Reddy, B. R., et al. (2020). Synthesis of 2,4‐Diaminoquinazolines and 2‐Amino‐4‐iminoquinazolines via Substrate‐Controlled Annulation of 2‐Aminobenzonitriles and Carbodiimides. ChemistrySelect.
  • BenchChem Technical Support Team. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
  • Organic Chemistry Portal. (n.d.). Quinazoline Synthesis. Available at: [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. Available at: [Link]

  • Maurya, H. K., et al. (2016). Synthesis of 4-phenyl-5,6-dihydrobenzo[h]quinazolines and their evaluation as growth inhibitors of carcinoma cells. RSC Advances.
  • Manera, C., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry Letters.
  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Pharmaceutical Technology. (2016). Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
  • Various Authors. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Medicinal Chemistry.
  • Chemtek Scientific. (n.d.).
  • Singh, U. P., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules.
  • Various Authors. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Wilson, P., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry.
  • Bagley, S. (2024). Tale of two heterocycles: Stories from pre-clinical scale up. American Chemical Society.
  • Veeraiah, B., et al. (2022). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. RSC Advances.
  • Wilson, P., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry.
  • Various Authors. (n.d.). Synthesis of Quinazoline Derivatives.
  • Various Authors. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Organic & Biomolecular Chemistry.
  • Various Authors. (2024). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure.
  • Various Authors. (2022). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry.
  • Various Authors. (2025). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. European Journal of Medicinal Chemistry.
  • Al-Suwaidan, I. A., et al. (2018).
  • Hovhannisyan, A. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules.
  • Various Authors. (2017). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry.
  • The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry.
  • Various Authors. (2022). A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar.
  • Li, Y., et al. (2019). Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. Acta Crystallographica Section C: Structural Chemistry.
  • Various Authors. (2012). Abstract 3905: Synthesis and structure activity relationship of substituted N,6-diphenyl-5,6-dihydrobenzo[h]quinazolin-2-amine as inhibitors of fibroblast growth factor receptors (FGFR). Cancer Research.
  • Various Authors. (2016). ChemInform Abstract: Synthesis of 4-Phenyl-5,6-dihydrobenzo[h]quinazolines and Their Evaluation as Growth Inhibitors of Carcinoma Cells. ChemInform.
  • Google Patents. (2020). Solid forms of substituted 5,6-dihydro-6-phenylbenzo[f]isoquinolin-2-amine compounds.
  • Various Authors. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

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Technical Support Center: Navigating and Overcoming Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating resistance mechanisms to FMS-like tyrosine kinase 3 (FLT3) inhibitors in Acute Myeloid Leukemia (AML). This guide is designed to provide practical, in-depth troubleshooting advice and detailed experimental protocols to address the complex challenges encountered in this critical area of cancer research. As a senior application scientist, my goal is to equip you with the knowledge to not only identify resistance but to understand its underlying causes and design experiments that yield clear, actionable results.

I. Frequently Asked Questions (FAQs): First-Line Troubleshooting

This section addresses common questions and initial hurdles researchers face when their AML cell lines develop resistance to FLT3 inhibitors.

Q1: My FLT3 inhibitor-treated AML cell line is showing reduced sensitivity or regrowth after an initial response. What are the primary mechanisms of resistance I should consider?

A: Resistance to FLT3 inhibitors in AML is broadly categorized into two main types: on-target and off-target resistance.

  • On-target resistance primarily involves the acquisition of secondary mutations within the FLT3 gene itself. These mutations can alter the drug-binding site, preventing the inhibitor from effectively engaging its target. A classic example is the "gatekeeper" mutation F691L, which confers broad resistance to many FLT3 inhibitors.[1][2] Another common site for resistance mutations is the D835 residue within the tyrosine kinase domain (TKD), which can render type II inhibitors like quizartinib ineffective.[1][3]

  • Off-target resistance occurs when leukemia cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling for survival and proliferation.[2][4] This is a frequent escape mechanism and often involves the upregulation of parallel pathways like the RAS/MAPK and PI3K/AKT/mTOR cascades.[1][5][6]

Q2: How can I experimentally confirm that my AML cell line has developed resistance to a specific FLT3 inhibitor?

A: The first step is to quantify the change in drug sensitivity. This is typically done by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50).

  • Recommendation: Use a cell viability assay such as MTT, MTS, or a luminescence-based assay like CellTiter-Glo®. Compare the IC50 value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 (often 5 to 10-fold or higher) provides quantitative evidence of resistance.[4]

Q3: I've confirmed resistance via IC50 shift. What's the next logical step to dissect the mechanism?

  • Investigate On-Target Resistance: Sequence the kinase domain of the FLT3 gene in your resistant cell line. This will identify any secondary mutations that may have emerged under selective drug pressure.[2]

  • Probe for Off-Target Resistance: Use western blotting to examine the phosphorylation status of key proteins in major bypass signaling pathways, such as ERK, AKT, and STAT5.[6] Persistent phosphorylation of these downstream effectors in the presence of the FLT3 inhibitor suggests that the cells have activated alternative survival signals.

Q4: My sequencing results for the FLT3 gene are ambiguous. What could be the cause and how should I proceed?

A: Ambiguous sequencing results can arise from several factors, including low variant allele frequency (VAF), poor sequencing quality, or the presence of complex mutations like internal tandem duplications (ITDs).

  • Low VAF: The resistant subclone may constitute a small fraction of the total cell population. Consider using a more sensitive technique like next-generation sequencing (NGS) with deep coverage to detect low-frequency mutations.[7]

  • Complex ITDs: Large or complex FLT3-ITDs can be challenging to characterize with standard Sanger sequencing. NGS with specialized bioinformatic pipelines is often necessary for accurate detection and quantification.[8][9][10] If NGS results are inconclusive for ITDs, PCR-based fragment analysis can be a reliable orthogonal method.[11][12]

Q5: I don't see any secondary FLT3 mutations, and the downstream signaling pathways (ERK, AKT) appear inhibited. What other resistance mechanisms could be at play?

A: This scenario points towards more complex or nuanced resistance mechanisms. Consider the following possibilities:

  • Microenvironment-Mediated Resistance: The bone marrow microenvironment can protect AML cells from drug-induced apoptosis.[2][13] Stromal cells can secrete cytokines and chemokines, such as CXCL12, which activates the CXCR4 receptor on AML cells, promoting survival.[1][4] Co-culture experiments with bone marrow stromal cell lines (e.g., HS-5) can help investigate this.

  • Metabolic Reprogramming: Resistant AML cells can undergo a metabolic shift, for instance, by upregulating glycolysis to survive despite FLT3 inhibition.[12][14] Investigating the metabolic phenotype of your resistant cells could reveal novel therapeutic vulnerabilities.

  • Upregulation of Pro-Survival Proteins: Overexpression of anti-apoptotic proteins like those from the BCL-2 family or PIM kinases can confer resistance to FLT3 inhibitors.[1][13]

II. Troubleshooting Guides: A Deeper Dive into Experimental Challenges

This section provides detailed troubleshooting for specific experimental hurdles you may encounter.

Troubleshooting Guide 1: Cell Viability Assays
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Uneven cell seeding; Edge effects in the microplate; Presence of air bubbles.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate. Carefully inspect wells for bubbles and remove them with a sterile pipette tip.
Inconsistent results with suspension AML cells Cell clumping leading to inaccurate cell counts; Cell settling during assay incubation.Gently triturate the cell suspension before plating to minimize clumps. After adding reagents, briefly centrifuge the plate to ensure all cells are at the bottom of the wells before reading.
Low signal-to-noise ratio Suboptimal cell number; Assay incubation time is too short or too long.Perform a cell titration experiment to determine the optimal cell seeding density for your chosen assay. Optimize the incubation time with the viability reagent according to the manufacturer's protocol.
Drug-reagent interaction The chemical properties of your FLT3 inhibitor may interfere with the assay chemistry (e.g., absorbance or fluorescence).Run a control plate with the drug in cell-free media to check for direct interference with the assay reagents.
Troubleshooting Guide 2: Western Blotting for Phospho-Proteins
Problem Potential Cause(s) Recommended Solution(s)
Weak or no signal for phosphorylated proteins (p-FLT3, p-ERK, p-STAT5) Low protein abundance; Inefficient phosphorylation; Phosphatase activity during sample preparation.Increase the amount of protein loaded onto the gel. Ensure cells are stimulated appropriately to induce phosphorylation (if applicable). Crucially, always include phosphatase inhibitors in your lysis buffer.
High background Primary or secondary antibody concentration is too high; Insufficient blocking; Inadequate washing.Optimize antibody concentrations by performing a titration. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Increase the duration and number of wash steps.
Non-specific bands Antibody cross-reactivity; Protein degradation.Use a highly specific monoclonal antibody. Ensure you are using fresh cell lysates and that protease inhibitors were included during preparation.
Smearing of bands Protein degradation; Sample overloading.Prepare fresh lysates with protease and phosphatase inhibitors. Perform a protein quantification assay and ensure you are loading an appropriate amount of protein per lane.
Troubleshooting Guide 3: Next-Generation Sequencing (NGS) for FLT3 Mutations
Problem Potential Cause(s) Recommended Solution(s)
Failure to detect a known FLT3-ITD The ITD is too large for the amplicon size of the NGS panel; The bioinformatics pipeline is not optimized for ITD detection.Use an NGS panel with larger amplicons or a capture-based method. Employ specialized bioinformatics tools designed for ITD detection, such as ITDetect or Pindel.[10][15]
Low variant allele frequency (VAF) of a resistance mutation The resistant clone is a minor subpopulation; Insufficient sequencing depth.Increase the sequencing depth to enhance the sensitivity of detecting low-frequency variants.
Discrepancy between NGS and fragment analysis for ITD allelic ratio Different methodologies for quantification; PCR bias in NGS library preparation.Be aware that the allelic ratio from fragment analysis and the VAF from NGS may not be directly comparable. Consider the limitations of each technique when interpreting the data.

III. Detailed Experimental Protocols

Here, we provide step-by-step protocols for key experiments in the study of FLT3 inhibitor resistance.

Protocol 1: Generation of a FLT3 Inhibitor-Resistant AML Cell Line

This protocol outlines a method for developing a resistant cell line through continuous, dose-escalating exposure to a FLT3 inhibitor.[4]

  • Initial Culture and IC50 Determination:

    • Culture the parental FLT3-mutated AML cell line (e.g., MOLM-13, MV4-11) in standard culture medium (e.g., RPMI-1640 with 10% FBS).

    • Determine the baseline IC50 of the FLT3 inhibitor for the parental cell line using a cell viability assay.

  • Induction of Resistance:

    • Begin by continuously culturing the parental cells in the presence of the FLT3 inhibitor at a concentration equal to the IC50.

    • Monitor cell viability and growth rate. A significant decrease in viability is expected initially.

    • Once the cells recover and resume proliferation, gradually increase the concentration of the inhibitor in a stepwise manner (e.g., 1.5 to 2-fold increments).

    • Allow the cells to adapt and stabilize at each new concentration before the next increase. This process can take several months.

  • Confirmation of Resistance:

    • Once the cells are proliferating steadily in a significantly higher concentration of the inhibitor (e.g., >10-fold the initial IC50), a stable resistant cell line is established.

    • Perform a dose-response assay to determine the new IC50 of the resistant cell line and compare it to the parental line to quantify the fold-increase in resistance.

    • Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Western Blotting for FLT3 and Downstream Signaling

This protocol is for assessing the phosphorylation status of FLT3 and key downstream effectors.

  • Cell Lysis:

    • Treat both parental and resistant AML cells with the desired concentrations of the FLT3 inhibitor for the specified time. Include an untreated control.

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-ERK, total ERK, p-STAT5, total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 3: AML-Stromal Cell Co-culture Assay

This protocol is designed to investigate microenvironment-mediated drug resistance.[2][13][14]

  • Stromal Cell Seeding:

    • Seed bone marrow stromal cells (e.g., HS-5) in a 24-well plate and allow them to adhere and form a confluent monolayer overnight.

  • AML Cell Co-culture:

    • Add the AML cell line (parental or resistant) to the wells containing the stromal cell monolayer. Also, set up control wells with AML cells alone.

  • Drug Treatment:

    • Treat the co-cultures and monocultures with a range of concentrations of the FLT3 inhibitor. Include a vehicle control.

    • Incubate for 48-72 hours.

  • Assessment of Viability:

    • Carefully aspirate the suspension AML cells, leaving the adherent stromal layer intact.

    • Perform a cell viability assay on the collected AML cells.

  • Data Analysis:

    • Compare the IC50 values of the FLT3 inhibitor for AML cells cultured alone versus those co-cultured with stromal cells. A significant increase in the IC50 in the co-culture condition suggests a protective effect from the stromal cells.

IV. Visualizing the Pathways and Processes

To better understand the complex interactions at play, the following diagrams illustrate key concepts.

FLT3_Signaling_Pathway FLT3 Signaling Pathways in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Survival

Caption: FLT3 signaling pathways in AML.

Resistance_Mechanisms Mechanisms of Resistance to FLT3 Inhibitors cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Gatekeeper Gatekeeper Mutation (e.g., F691L) FLT3_Receptor FLT3 Receptor Gatekeeper->FLT3_Receptor Prevents Inhibitor Binding TKD_Mutation TKD Mutation (e.g., D835Y) TKD_Mutation->FLT3_Receptor Alters Conformation Bypass_Signaling Bypass Signaling (RAS/MAPK, PI3K/AKT) AML_Cell_Survival AML Cell Survival Bypass_Signaling->AML_Cell_Survival Activates Microenvironment Microenvironment (Stromal Cells, CXCL12) Microenvironment->AML_Cell_Survival Protects Metabolic_Reprogramming Metabolic Reprogramming Metabolic_Reprogramming->AML_Cell_Survival Sustains FLT3_Inhibitor FLT3 Inhibitor FLT3_Inhibitor->FLT3_Receptor Blocks FLT3_Receptor->AML_Cell_Survival Promotes (inhibited) Experimental_Workflow Experimental Workflow for Investigating FLT3 Inhibitor Resistance cluster_results Potential Outcomes Start Observe Reduced Inhibitor Efficacy Confirm_Resistance Confirm Resistance (IC50 Shift Assay) Start->Confirm_Resistance Investigate_On_Target On-Target Analysis (FLT3 Sequencing) Confirm_Resistance->Investigate_On_Target Investigate_Off_Target Off-Target Analysis (Western Blot for p-ERK, p-AKT) Confirm_Resistance->Investigate_Off_Target On_Target_Mutation Secondary FLT3 Mutation Identified Investigate_On_Target->On_Target_Mutation Microenvironment_Assay Microenvironment Assay (Co-culture with Stromal Cells) Investigate_Off_Target->Microenvironment_Assay If no bypass activation Bypass_Activation Bypass Pathway Activation Confirmed Investigate_Off_Target->Bypass_Activation Microenvironment_Protection Stromal Cell-Mediated Resistance Observed Microenvironment_Assay->Microenvironment_Protection

Caption: Experimental workflow for studying FLT3 inhibitor resistance.

V. References

  • Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. (n.d.). Retrieved from [Link]

  • Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC. (n.d.). Retrieved from [Link]

  • Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia. (n.d.). Retrieved from [Link]

  • Metabolic Signature of FLT3-Mutated AML: Clinical and Therapeutic Implications. (n.d.). Retrieved from [Link]

  • Mechanisms of resistance to FLT3 inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Reciprocal Interactions of Leukemic Cells with Bone Marrow Stromal Cells Promote Enrichment of Leukemic Stell Cell Compartments in Response to Curcumin and Daunorubicin. (n.d.). Retrieved from [Link]

  • Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis. (n.d.). Retrieved from [Link]

  • (PDF) Targeted informatics for optimal FLT3-ITD detection, characterization, and quantification across multiple NGS platforms. (n.d.). Retrieved from [Link]

  • Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed. (n.d.). Retrieved from [Link]

  • Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC. (n.d.). Retrieved from [Link]

  • Accurate Detection and Quantification of FLT3 Internal Tandem Duplications in Clinical Hybrid Capture Next-Generation Sequencing Data. (n.d.). Retrieved from [Link]

  • FLT3 ITD Detection by Different NGS Software Tools | Download Table. (n.d.). Retrieved from [Link]

  • The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus. (n.d.). Retrieved from [Link]

  • Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. (n.d.). Retrieved from [Link]

  • Abstract 4522: An optimized NGS workflow for detection of FLT3 internal tandem duplication (ITD) in AML samples | Cancer Research. (n.d.). Retrieved from [Link]

  • Advances in culture methods for acute myeloid leukemia research - PMC. (n.d.). Retrieved from [Link]

  • Bone marrow stroma cells promote induction of a chemoresistant and prognostic unfavorable S100A8/A9high AML cell subset. (n.d.). Retrieved from [Link]

  • Fragment Analysis as a Standard Method for FLT3 Mutation Detection Endorsed by International Guidelines. (n.d.). Retrieved from [Link]

  • Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC. (n.d.). Retrieved from [Link]

  • Bone marrow stromal cells enhance differentiation of acute myeloid leukemia induced by pyrimidine synthesis inhibitors - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Ex vivo cultures and drug testing of primary acute myeloid leukemia samples: Current techniques and implications for experimental design and outcome. (n.d.). Retrieved from [Link]

  • Induction of Multidrug Resistance of Acute Myeloid Leukemia Cells by Cocultured Stromal Cells via Upregulation of the PI3K/Akt S. (n.d.). Retrieved from [Link]

  • Acute Leukemias of Ambiguous Lineage With FLT3-ITD, Report of 4 Cases. (n.d.). Retrieved from [Link]

  • Strategies targeting FLT3 beyond the kinase inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Next-generation sequencing of FLT3 internal tandem duplications for minimal residual disease monitoring in acute myeloid leukemia. (n.d.). Retrieved from [Link]

  • Sustained viability of acute myelogenous leukemia cells in liquid suspension culture correlates with occurrence of differentiation - PubMed. (n.d.). Retrieved from [Link]

  • Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome. (n.d.). Retrieved from [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Quinazoline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for the common challenges encountered when developing orally administered quinazoline-based drug candidates. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology.[1][2][3] However, the very physicochemical properties that make these compounds potent inhibitors—often high molecular weight, lipophilicity, and a rigid, crystalline structure—frequently lead to poor aqueous solubility and, consequently, low and variable oral bioavailability.[4][5]

This resource moves beyond simple protocols to explain the underlying science, helping you troubleshoot effectively and design robust formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when a promising quinazoline candidate shows poor in vivo performance.

Q1: My potent quinazoline kinase inhibitor has excellent in vitro activity but shows almost no exposure in my animal models. What's the likely cause?

A1: This is a classic and frequent challenge. The issue almost certainly stems from poor oral bioavailability, which is a function of several sequential hurdles in the gastrointestinal (GI) tract. The primary culprits for quinazoline compounds are typically:

  • Low Aqueous Solubility: Your compound is likely not dissolving sufficiently in the GI fluids. The rigid, planar structure of the quinazoline core contributes to strong crystal lattice energy, making it difficult for solvent molecules to break it apart. This is the most common barrier. For a drug to be absorbed, it must first be in solution.[6]

  • Poor Permeability & High Efflux: Even if dissolved, the compound may not efficiently cross the intestinal epithelium. Many quinazoline-based kinase inhibitors are substrates for efflux transporters, such as P-glycoprotein (P-gp, or MDR1) and Breast Cancer Resistance Protein (BCRP). These transporters act as cellular "pumps," actively removing the drug from the intestinal cells and pumping it back into the GI lumen, preventing absorption.[7]

  • First-Pass Metabolism: Before reaching systemic circulation, the drug must pass through the gut wall and the liver, both of which are rich in metabolic enzymes like the Cytochrome P450 (CYP) family.[8] Quinazolines can be susceptible to significant metabolism at these sites, reducing the amount of active drug that reaches the bloodstream.

A compound's performance is often categorized by the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability. Most problematic quinazolines fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability).[9][10] Identifying your compound's BCS class is a critical first step in selecting a suitable formulation strategy.

Q2: Before attempting complex formulations, what are the simplest methods to improve the solubility of my compound for in vitro cellular assays?

A2: For in vitro work, where the goal is simply to get the compound into solution to assess its biological activity, you have more flexibility than for in vivo formulations. Here are the most common starting points:

  • Use of a Co-solvent: The standard approach is to first create a high-concentration stock solution in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[4] When diluting this stock into your aqueous assay buffer, do so incrementally while vortexing to minimize precipitation.[4] If precipitation still occurs, adding a small percentage (e.g., 1-5% v/v) of a co-solvent like ethanol or polyethylene glycol (PEG) to the final buffer can help maintain solubility.[4][11]

  • pH Adjustment: Quinazoline derivatives are often weak bases due to the nitrogen atoms in the heterocyclic ring system.[12] Their solubility can therefore be highly pH-dependent. Lowering the pH of your buffer with a mild acid can protonate the molecule, increasing its polarity and aqueous solubility.[12] It is crucial to first ensure that the compound is stable at the new pH and that the pH change does not negatively impact your assay's biological integrity.[4]

  • Use of Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4]

Q3: My compound is a classic "brick dust"—highly crystalline and poorly soluble. What advanced formulation strategies should I consider for in vivo studies?

A3: When simple methods are insufficient for achieving target exposure in vivo, you must employ advanced formulation strategies designed to overcome the dissolution barrier. The main approaches are:

  • Amorphous Solid Dispersions (ASDs): This involves converting the drug from its stable, low-energy crystalline form to a high-energy, more soluble amorphous state, dispersed within a polymer matrix.[4][13]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), dissolve the drug in a mixture of oils, surfactants, and co-solvents.[4][14] Upon gentle agitation in GI fluids, they form fine oil-in-water emulsions, facilitating drug dissolution and absorption.[6]

  • Nanosuspensions: This strategy focuses on reducing the particle size of the drug down to the nanometer range.[4] According to the Noyes-Whitney equation, this dramatically increases the surface area available for dissolution, leading to a faster dissolution rate.[4][6]

The choice between these depends on the drug's specific properties, such as its melting point, LogP, and required dose.

Q4: How can I determine if my quinazoline candidate is a substrate for efflux transporters like P-gp?

A4: Identifying interaction with efflux transporters is critical, as it can be a "hidden" cause of poor bioavailability. The gold-standard method is an in vitro permeability assay using a cell monolayer, typically Caco-2 cells.[15]

The Caco-2 cell line is derived from human colorectal adenocarcinoma cells and, when cultured, differentiates to form a polarized monolayer of enterocytes with tight junctions and functional expression of key transporters, including P-gp and BCRP. The assay measures the bidirectional transport of your drug (apical-to-basolateral vs. basolateral-to-apical).

An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that your compound is a substrate for active efflux. Performing the assay with and without a known P-gp inhibitor (e.g., verapamil) can confirm the involvement of this specific transporter.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Guide 1: Issue - Compound Precipitates from DMSO Stock Upon Dilution into Aqueous Buffer
  • Problem: You are performing an in vitro kinase or cell viability assay. When you dilute your high-concentration DMSO stock into the aqueous assay medium, a fine precipitate immediately forms, making your results unreliable.

  • Potential Causes:

    • Exceeding Thermodynamic Solubility: The final concentration in the assay medium is higher than the compound's aqueous solubility limit, even with a small percentage of DMSO present.

    • Poor Mixing Dynamics: Adding the DMSO stock too quickly or into a non-agitated solution can create localized super-saturation, causing rapid precipitation.

  • Step-by-Step Solutions:

    • Re-evaluate Final Concentration: The simplest solution is to reduce the final assay concentration of the compound.[4] Determine if you can achieve your scientific goals at a lower, more soluble concentration.

    • Optimize Dilution Technique: Add the DMSO stock drop-wise into the aqueous buffer while vigorously vortexing or stirring. This avoids localized high concentrations.

    • Introduce a Co-solvent or Surfactant: As mentioned in the FAQs, pre-dissolve a small amount of a pharmaceutically acceptable co-solvent (e.g., PEG 400, propylene glycol) or surfactant (e.g., Tween® 80) into your aqueous buffer before adding the drug stock.[4][11] This can increase the buffer's capacity to hold the drug in solution.

    • Utilize Cyclodextrins: Consider using a complexation agent like hydroxypropyl-β-cyclodextrin (HP-β-CD).[4] These molecules have a hydrophobic inner cavity that can encapsulate the drug, while the hydrophilic exterior enhances solubility in water.[4] Pre-incubating the compound with the cyclodextrin before final dilution can be highly effective.

Guide 2: Issue - In Vitro Solubility Enhancement Doesn't Translate to In Vivo Exposure
  • Problem: You successfully developed a formulation (e.g., a co-solvent system or an amorphous solid dispersion) that shows excellent dissolution in simulated GI fluids. However, when you dose this formulation in rats or mice, the plasma exposure (AUC) is still negligible.

  • Potential Causes:

    • In Vivo Precipitation (The "Spring and Parachute" Failure): Amorphous forms or supersaturating systems (the "spring") can create a high concentration of dissolved drug in the gut, but if this state is not stabilized, the drug will rapidly crash out of solution ("parachute" failure) into a less soluble, stable crystalline form before it can be absorbed.

    • High Efflux Activity: The dissolved drug is being absorbed into the intestinal cells but is immediately pumped back into the lumen by transporters like P-gp.

    • Extensive Gut-Wall Metabolism: The drug is being metabolized by CYP enzymes in the intestinal wall immediately upon absorption, before it can reach the portal vein.

  • Step-by-Step Solutions:

    • Diagnose the Problem: First, you must differentiate between these causes. A Caco-2 assay (as described in FAQ Q4) is the best first step to rule out or confirm high efflux.

    • Address Precipitation (Improve the "Parachute"): If efflux is not the issue, focus on stabilizing the supersaturated state. For amorphous solid dispersions, this means selecting a better polymer. Polymers like hydroxypropylmethylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can inhibit nucleation and crystal growth in the gut, maintaining the supersaturated state for longer.[4]

    • Address High Efflux: If the Caco-2 assay confirms efflux, you have two main options:

      • Medicinal Chemistry: Modify the molecule to reduce its affinity for the transporter. This is the ideal but more time-consuming solution.

      • Formulation with Inhibitors: Some formulation excipients, such as Tween® 80, Pluronic® F-68, and Vitamin E TPGS, are known to have P-gp inhibitory effects.[4] Reformulating with these excipients may improve absorption.

    • Consider Lipid-Based Systems (LBDDS): LBDDS can be particularly effective in this scenario. They can help maintain drug solubility, and some lipid components and surfactants can inhibit both efflux transporters and metabolic enzymes.[14] Furthermore, LBDDS can promote lymphatic transport, which is a pathway that partially bypasses the liver, thus reducing first-pass metabolism.[14]

Guide 3: Issue - High Inter-Animal Variability in Pharmacokinetic (PK) Studies
  • Problem: In your preclinical PK study, some animals show moderate drug exposure while others show none at all, leading to a very high coefficient of variation (%CV).

  • Potential Causes:

    • Formulation Instability/Inhomogeneity: Your formulation (e.g., a simple suspension) may not be uniform. If the drug particles are not evenly suspended, each animal may receive a different effective dose.

    • Food Effects: The presence or absence of food in the animal's stomach can drastically alter bioavailability.[16][17] Food can change GI pH, delay gastric emptying, and increase bile secretion, all of which can impact the dissolution and absorption of a poorly soluble drug.[18][19]

    • "All-or-Nothing" Absorption: For very poorly soluble compounds, absorption may depend on random physiological events (like specific GI motility patterns) that differ between animals.

  • Step-by-Step Solutions:

    • Ensure Formulation Robustness: For suspensions, use appropriate wetting agents and viscosity enhancers to prevent settling. Always vortex the dosing formulation vigorously between dosing each animal. For solutions, ensure the drug remains fully dissolved and does not precipitate over the duration of the study.

    • Control for Food Effects: Standardize your study protocol. Fast the animals for a consistent period before dosing (e.g., overnight) and control access to food post-dosing.[17] This minimizes the physiological variability introduced by food.[16]

    • Switch to a More Robust Formulation Type: High variability is often a sign that a simple suspension is inadequate. This is a strong impetus to move to a more advanced formulation like an amorphous solid dispersion or a lipid-based system (SEDDS/SMEDDS). These systems are designed to be less dependent on endogenous factors (like bile) for dissolution and can provide more consistent and predictable absorption.[6]

Part 3: Key Concepts & Visualized Workflows

Understanding the barriers to oral bioavailability is key to overcoming them.

The Oral Bioavailability Gauntlet

The journey of an oral drug from administration to systemic circulation is fraught with obstacles. A successful quinazoline candidate must navigate each step.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation Admin 1. Oral Administration Disint 2. Dosage Form Disintegration Admin->Disint Dissol 3. Dissolution (Drug in Solution) Disint->Dissol Absorp 4. Absorption (Across Gut Wall) Dissol->Absorp Portal 5. Portal Vein (To Liver) Absorp->Portal Systemic 6. Systemic Circulation Portal->Systemic Sol_Barrier Solubility Barrier Sol_Barrier->Dissol Perm_Barrier Permeability & Efflux Barrier Perm_Barrier->Absorp Metab_Barrier First-Pass Metabolism (Gut & Liver) Metab_Barrier->Portal G Start Start: Characterize Candidate Properties (Solubility, LogP, Tm, Dose) BCS_Check Determine BCS Class (or likely class) Start->BCS_Check BCS2 BCS Class II (Solubility-Limited) BCS_Check->BCS2 Low Sol, High Perm BCS4 BCS Class IV (Solubility & Permeability Limited) BCS_Check->BCS4 Low Sol, Low Perm Tm_Check Melting Point (Tm)? BCS2->Tm_Check ASD_SEDDS Strategy: ASD or Lipid-Based BCS4->ASD_SEDDS Efflux may also be an issue. Consider excipients with P-gp inhibitory properties. Low_Tm Low Tm (<150°C) High LogP (>4) Tm_Check->Low_Tm Low High_Tm High Tm (>150°C) Moderate LogP Tm_Check->High_Tm High SEDDS Strategy: Lipid-Based (SEDDS/SMEDDS) Low_Tm->SEDDS Dose_Check Dose Requirement? High_Tm->Dose_Check Low_Dose Low Dose (<50 mg) Dose_Check->Low_Dose Low High_Dose High Dose (>50 mg) Dose_Check->High_Dose High ASD Strategy: Amorphous Solid Dispersion (ASD) Low_Dose->ASD Nano Strategy: Nanosuspension High_Dose->Nano ASD may have drug load limitations

Caption: A decision tree to guide the selection of an advanced formulation strategy.

Part 4: Formulation Strategies & Data

A deeper dive into the most effective strategies for enhancing the bioavailability of quinazoline-based drug candidates.

Comparative Overview of Formulation Technologies

The table below summarizes common advanced formulation strategies, their mechanisms, and key considerations. [4]

Strategy Mechanism of Action Key Advantages Key Disadvantages Ideal Candidate Properties
Amorphous Solid Dispersion (ASD) Drug is molecularly dispersed in a polymer matrix, converting it to a high-energy, amorphous state. This eliminates crystal lattice energy as a barrier to dissolution. [4][13] Significant increase in apparent solubility and dissolution rate; potential for supersaturation. Potential for physical instability (recrystallization); drug load limitations. High melting point, moderate LogP.
Lipid-Based (SEDDS/SMEDDS) Drug is dissolved in a lipid/surfactant blend. Forms a fine emulsion in the GI tract, presenting the drug in a solubilized state. [4][14] Bypasses dissolution step; can enhance lymphatic uptake (reducing first-pass effect); can inhibit efflux/metabolism. [14] Chemical instability of the drug in excipients; potential for GI side effects from surfactants. High LogP (lipophilic), low melting point.
Nanosuspension Drug particle size is reduced to <1000 nm, increasing the surface area for dissolution as described by the Noyes-Whitney equation. [4][6] High drug loading is possible (>50%); applicable to a wide range of compounds. Manufacturing can be complex; potential for particle aggregation (Ostwald ripening). High melting point, high dose requirement.

| Complexation | A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug, increasing its apparent water solubility. [4]| Simple to prepare; can improve both solubility and stability. | Limited to low-dose drugs due to the large amount of cyclodextrin required. | Low molecular weight, fits within the cyclodextrin cavity. |

Example Formulation Data for Quinazoline-Based Drugs

The following table provides representative data for approved quinazoline drugs or candidates where formulation strategies were employed to overcome bioavailability challenges.

CompoundFormulation TechniqueResultReference
Lapatinib Salt Formation (ditosylate monohydrate)Improved solubility and dissolution rate compared to the free base.[4]
Lapatinib Solid Dispersion (with HPMCP HP-55)Significantly increased dissolution rate compared to the pure drug.[4]
Erlotinib Nanosuspension (nanoliposomal)Bioavailability improved by nearly 2-fold compared to standard liposomes.[4]
Erlotinib Complexation (with cyclodextrin)Tablet released 99% of the drug in 60 minutes, demonstrating significantly increased dissolution.[4]
Compound 34 Structural Modification & FormulationAchieved 54% oral bioavailability (F%) in rats, enabling preclinical development.[5]

Part 5: Key Experimental Protocols

These are condensed protocols for foundational experiments in your bioavailability enhancement program.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility
  • Objective: To determine the equilibrium solubility of the quinazoline candidate in a specific medium (e.g., water, pH 6.8 buffer).

  • Procedure:

    • Add an excess amount of the compound to a known volume of the test medium in a glass vial. The solid should be clearly visible.

    • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C).

    • Agitate for 24-48 hours to ensure equilibrium is reached.

    • After incubation, allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

    • Dilute the filtrate with a suitable solvent and quantify the drug concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Self-Validation: The presence of undissolved solid at the end of the experiment confirms that the solution was saturated. Running the experiment for both 24 and 48 hours and obtaining similar results confirms that equilibrium was reached.

Protocol 2: Screening Amorphous Solid Dispersions (Solvent Evaporation)
  • Objective: To quickly screen different polymers for their ability to form a stable amorphous solid dispersion with the candidate drug.

  • Procedure:

    • Select polymers for screening (e.g., PVP K30, HPMC-AS, Soluplus®).

    • Dissolve a fixed amount of the drug and a polymer (e.g., at a 1:3 drug-to-polymer ratio) in a common volatile solvent (e.g., methanol, acetone).

    • Evaporate the solvent under vacuum using a rotary evaporator to form a thin film.

    • Further dry the film under high vacuum for 24 hours to remove residual solvent.

    • Scrape the resulting solid material.

    • Analysis:

      • Visual: The solid should be clear and glassy, not cloudy or crystalline.

      • Polarized Light Microscopy (PLM): An amorphous sample will not show birefringence (it will appear dark under crossed polarizers).

      • Differential Scanning Calorimetry (DSC): A successful ASD will show a single glass transition temperature (Tg) and the absence of a melting endotherm for the drug.

  • Self-Validation: The DSC analysis is the key validation step. The absence of the drug's melting peak is the primary indicator of a successful amorphous conversion.

References

  • BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • Al-Suhaimi, E. A., et al. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)
  • Marzaro, G., et al. (2012). Quinazoline derivatives as potential anticancer agents: A patent review (2007 - 2010).
  • Kansara, H., et al. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Aqueous Solubility of 4,5-Dimethylquinazoline.
  • Abdullahi, M. U., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PubMed Central.
  • Venkateskumar, K., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Lin, S. Y., et al. (2020). Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors. PubMed.
  • Patel, H., & Shah, V. (2023). Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques. Bulletin of Environment, Pharmacology and Life Sciences.
  • Kumar, P., et al. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • Sabatini, S., et al. (2020). From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. PubMed Central.
  • Yuliani, S. H., et al. (2020). Enhancement of solubility BCS class II and IV pharmaceuticals by liquisolid technique: A review. Journal of Advanced Pharmaceutical Technology & Research.
  • Gavan, A., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PubMed Central.
  • Sharma, D., & Saini, S. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • WuXi AppTec DMPK. (2024).
  • Asr, M. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central.
  • Rehman, A. U., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Sigma-Aldrich. (n.d.). The Role of Intestinal Efflux Transporters In Drug Absorption.
  • Basit, A., & Madni, A. (2018). Role of Transporters in Drug Interactions.
  • Melander, A. (1978). Influence of food on the bioavailability of drugs. PubMed.
  • Singh, S., & Singh, J. (2023). Strategies for Overcoming Food Effect on Drug Bioavailability: Formulation and Biopharmaceutical Perspectives. Hilaris Publisher.
  • Davit, B. M., et al. (2016). The Effects of Food on Drug Bioavailability and Bioequivalence.
  • Davit, B. M., et al. (2016). The Effects of Food on Drug Bioavailability and Bioequivalence. Semantic Scholar.

Sources

Technical Support Center: Strategies to Reduce Off-Target Effects of Quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the complexities of quinazoline kinase inhibitor development, with a specific focus on mitigating off-target effects. Our goal is to equip you with the knowledge to design more selective and effective inhibitors.

Introduction: The Challenge of Kinase Inhibitor Selectivity

Quinazoline-based molecules are a cornerstone in the development of kinase inhibitors, with several approved drugs targeting kinases like EGFR, VEGFR, and others.[1][2][3][4] However, the highly conserved ATP-binding site across the human kinome presents a significant hurdle: a lack of selectivity.[5][6] This promiscuity can lead to off-target effects, resulting in cellular toxicity and limiting the therapeutic window of these agents.[7][8][9] Understanding and overcoming this challenge is paramount for successful drug development.[10]

This guide will delve into medicinal chemistry strategies, computational approaches, and robust screening methodologies to systematically identify and minimize off-target interactions.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you might encounter during your research, providing actionable solutions and the scientific rationale behind them.

Issue 1: High Off-Target Activity Observed in Initial Kinase Panel Screening

Q1: My novel quinazoline inhibitor shows potent inhibition of the intended target, but also hits several other kinases with high affinity in a broad kinase panel screen. What are my next steps?

A1: This is a common scenario. The key is to systematically dissect the structure-activity relationship (SAR) to identify the moieties responsible for the off-target activity.

Causality: The quinazoline scaffold itself can form hydrogen bonds with the hinge region of many kinases, contributing to broad-spectrum activity.[1] Modifications at various positions of the quinazoline ring and its substituents can dramatically alter the selectivity profile.[11][12]

Recommended Troubleshooting Workflow:
  • Analyze the Kinase Selectivity Data:

    • Group Off-Targets by Family: Do the off-targets belong to specific kinase families? This can provide clues about shared structural features in their ATP-binding pockets.

    • Compare Binding Affinities: Quantify the selectivity by comparing the IC50 or Kd values for the on-target versus off-target kinases. A selectivity ratio of >100-fold is generally considered a good starting point for a chemical probe.[13]

  • Structure-Based Drug Design (SBDD):

    • Obtain Structural Information: If available, analyze co-crystal structures of your inhibitor (or a close analog) with its on-target and off-target kinases. If not, use computational docking to model the binding poses.

    • Identify Selectivity Pockets: Look for differences in the amino acid residues lining the ATP-binding pocket between your on-target and off-target kinases. Exploiting these differences is key to designing more selective compounds.[14] For example, targeting the "gatekeeper" residue can be an effective strategy.[5]

  • Medicinal Chemistry Optimization:

    • Systematic SAR Exploration: Synthesize a focused library of analogs with modifications at positions that interact with non-conserved residues. For the 4-anilinoquinazoline scaffold, modifications at the 6- and 7-positions of the quinazoline ring and the aniline moiety are common strategies to enhance selectivity.[1][12][15]

    • Introduce Bulky Substituents: Adding bulky groups can create steric hindrance that prevents binding to off-target kinases with smaller binding pockets.[5]

Experimental Protocol: Focused SAR Library Synthesis

This protocol outlines a general approach for generating analogs to probe the SAR of a 4-anilinoquinazoline hit.

  • Scaffold Synthesis: Synthesize the core 4-chloroquinazoline intermediate.

  • Aniline Moiety Variation: React the 4-chloroquinazoline with a panel of substituted anilines to explore the effect of different substituents on the aniline ring.

  • Quinazoline Core Modification: Synthesize analogs with different substituents (e.g., methoxy, fluoro, amino groups) at the 6- and 7-positions of the quinazoline ring.

  • Purification and Characterization: Purify all compounds by chromatography and confirm their structure and purity using NMR and LC-MS.

  • Iterative Screening: Screen the new analogs in biochemical assays against the on-target and key off-target kinases to evaluate changes in potency and selectivity.

SAR_Workflow Start Initial Hit with Off-Target Activity Analyze Analyze Kinase Selectivity Data Start->Analyze SBDD Structure-Based Drug Design Analyze->SBDD SAR Medicinal Chemistry (SAR Exploration) SBDD->SAR Synthesize Synthesize Focused Analog Library SAR->Synthesize Screen Iterative Screening (On- and Off-Targets) Synthesize->Screen Screen->SAR Iterate Optimized Optimized Inhibitor with Improved Selectivity Screen->Optimized Selectivity_Pyramid cluster_0 Strategies for Assessing and Improving Selectivity Proteomics Proteome-Wide Profiling (Chemical Proteomics) Cellular Cellular Assays (Target Engagement, Phenotypic) Biochemical Biochemical Screening (Large Kinase Panels) Computational In Silico Prediction (Docking, Machine Learning)

Sources

Technical Support Center: Enhancing FLT3 Selectivity of 5,6-Dihydrobenzo[h]quinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals focused on optimizing the selectivity of 5,6-dihydrobenzo[h]quinazolin-2-amine-based inhibitors for FMS-like tyrosine kinase 3 (FLT3). This resource provides in-depth troubleshooting advice, detailed experimental protocols, and strategic guidance to navigate the complexities of kinase inhibitor development.

Introduction: The Pursuit of Precision in AML Therapy

FMS-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family and a critical regulator of hematopoiesis.[1][2] In a significant portion of acute myeloid leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD).[3][4][5] This aberrant signaling drives leukemic cell proliferation and survival, making FLT3 a prime therapeutic target.[1][6]

The 5,6-dihydrobenzo[h]quinazoline scaffold has emerged as a promising starting point for the development of potent FLT3 inhibitors.[7][8] However, a key challenge in kinase drug discovery is achieving selectivity. The highly conserved nature of the ATP-binding site across the human kinome means that many inhibitors inadvertently affect off-target kinases, leading to potential toxicity and unforeseen biological consequences.[9][10] This guide provides a structured approach to systematically improve the selectivity of this compound derivatives for FLT3, transforming a potent inhibitor into a precise therapeutic agent.

Core Concepts & Frequently Asked Questions (FAQs)

Q1: Why is selectivity for FLT3 so critical?

A1: While potent inhibition of FLT3 is the primary goal, off-target inhibition can lead to adverse effects. For example, inhibition of structurally related kinases like c-KIT can cause hematologic toxicities. High selectivity ensures that the therapeutic effect is maximized at the intended target while minimizing unintended side effects, leading to a better safety profile.[9]

Q2: What are the primary off-targets I should be concerned about with a quinazoline-based scaffold?

A2: Quinazoline derivatives are known to have activity against other kinases, particularly those in the same family as FLT3 (e.g., c-KIT, PDGFR) and other structurally similar kinases like EGFR.[11][12] Therefore, initial selectivity screening should always include a panel of these related kinases.

Q3: What is the general workflow for improving the selectivity of my compound?

A3: A typical workflow involves a cycle of design, synthesis, and testing. This iterative process begins with establishing a baseline potency and selectivity profile for your initial compound. Based on this data, you can use structure-based design and medicinal chemistry strategies to introduce modifications aimed at enhancing interactions with unique features of the FLT3 active site while disrupting interactions with off-target kinases.[13] Each new derivative is then subjected to the same battery of assays to determine if selectivity has been improved.

Selectivity_Improvement_Workflow cluster_0 Iterative Optimization Cycle Initial_Compound Start with this compound core Biochemical_Assay Determine Potency (IC50) on FLT3 Initial_Compound->Biochemical_Assay Test Selectivity_Panel Profile against Kinase Panel (e.g., c-KIT, VEGFR2, EGFR) Biochemical_Assay->Selectivity_Panel Profile Analyze_Data Analyze Potency & Selectivity Data Selectivity_Panel->Analyze_Data Evaluate Structure_Based_Design Structure-Based Design & Medicinal Chemistry Analyze_Data->Structure_Based_Design Inform Synthesize_Derivative Synthesize New Derivatives Structure_Based_Design->Synthesize_Derivative Guide Synthesize_Derivative->Biochemical_Assay Re-test

Caption: Iterative workflow for enhancing kinase inhibitor selectivity.

Q4: Should I start with biochemical assays or cell-based assays?

A4: It is generally most efficient to begin with biochemical assays to determine direct enzyme inhibition (IC50 values).[14] These assays are cleaner and provide a direct measure of the interaction between your compound and the kinase. Once you have promising candidates with good biochemical potency and selectivity, you can move to cell-based assays to confirm on-target activity in a more physiologically relevant context.[15]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Scenario 1: High Potency, Poor Selectivity

Q: My this compound derivative is highly potent against FLT3 (nanomolar IC50), but it also potently inhibits several other kinases in my screening panel. Where do I start with improving selectivity?

A: This is a common and excellent starting point. High potency indicates that your core scaffold is effectively engaging the ATP-binding pocket. Now, the focus is on exploiting the subtle differences between the active sites of FLT3 and your off-target kinases.

  • Step 1: Structural Analysis: Obtain or model the crystal structures of your compound bound to FLT3 and at least one major off-target kinase. Analyze the binding pockets for differences in key residues, particularly the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.[9] FLT3 has a phenylalanine gatekeeper (Phe691), which is of intermediate size. Compare this to the gatekeeper residues of your off-target kinases.

  • Step 2: Target the Gatekeeper: If an off-target has a larger gatekeeper residue (e.g., methionine or leucine), you can introduce bulky substituents to your inhibitor that will sterically clash with the larger residue, thus preventing binding, while still being accommodated by FLT3's active site.[9][13]

  • Step 3: Exploit Unique Interactions: Look for opportunities to form hydrogen bonds or other interactions with residues that are unique to FLT3's active site. For example, modifying a peripheral part of your molecule to interact with the solvent-exposed region could improve selectivity.

Scenario 2: Discrepancy Between Biochemical and Cellular Activity

Q: My compound shows excellent potency and selectivity in my biochemical kinase assay, but its activity is much weaker in a cell-based assay (e.g., MV4-11 cell line). What could be the issue?

A: This is a frequent challenge and highlights the difference between inhibiting an isolated enzyme and affecting a target within a living cell.[15] Several factors could be at play:

  • Cell Permeability: Your compound may have poor membrane permeability and is not reaching its intracellular target.

    • Troubleshooting: Assess the physicochemical properties of your compound (e.g., logP, polar surface area). Consider synthesizing derivatives with improved permeability. You can also perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.

  • High Intracellular ATP Concentration: Biochemical assays are often run at low ATP concentrations, whereas cellular ATP levels are in the millimolar range.[16][17] A competitive inhibitor will appear less potent in the presence of high ATP concentrations.

    • Troubleshooting: Re-run your biochemical assay at a higher, more physiologically relevant ATP concentration (e.g., 1 mM) to get a better prediction of cellular activity.[17]

  • Efflux Pumps: Your compound could be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.

    • Troubleshooting: Test your compound's activity in the presence of an efflux pump inhibitor (e.g., verapamil). If the cellular potency increases, you know that efflux is an issue.

  • Plasma Protein Binding: If you are using media containing serum, your compound may be binding to proteins like albumin, reducing the free concentration available to act on the target.

    • Troubleshooting: Determine the fraction of your compound bound to plasma proteins and adjust your dosing accordingly, or perform initial cell-based assays in serum-free media.

Scenario 3: Inconsistent Results in Radiometric Kinase Assays

Q: I'm using a [³²P]-ATP or [³³P]-ATP filter binding assay to measure FLT3 inhibition, but my results are not reproducible. What are the common pitfalls?

A: Radiometric assays are sensitive but require careful execution.[18] Inconsistency can often be traced to a few key factors:

  • Reagent Quality: Ensure the quality of your kinase, substrate, and especially the radiolabeled ATP. ATP can hydrolyze over time, so use fresh aliquots.

  • Substrate Depletion: If your kinase reaction proceeds too far, substrate depletion can lead to non-linear reaction kinetics, affecting the accuracy of your IC50 determination.

    • Troubleshooting: Run a time course experiment to ensure you are measuring the initial reaction velocity. Aim for less than 20% substrate consumption in your assay window.

  • Enzyme Concentration: The concentration of the kinase can affect the IC50 value.

    • Troubleshooting: Use a consistent, validated batch of purified FLT3 kinase for all experiments. Perform an enzyme titration to find a concentration that gives a robust signal without being in the substrate depletion regime.

  • Compound Interference: At high concentrations, some compounds can precipitate or interfere with the assay components.

    • Troubleshooting: Visually inspect your assay plates for any signs of precipitation. Always run appropriate vehicle controls (e.g., DMSO).[19]

Key Experimental Protocols

Here are detailed protocols for essential assays to determine the potency and selectivity of your this compound derivatives.

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (Radiometric)

This protocol measures the transfer of radioactive phosphate from [γ-³³P]ATP to a peptide substrate.

Materials:

  • Recombinant human FLT3 kinase

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Test compounds dissolved in 100% DMSO

  • 96-well plates

  • P81 phosphocellulose filter plates

  • Phosphoric acid (0.75%)

  • Scintillation fluid and counter

Procedure:

  • Prepare a serial dilution of your test compound in 100% DMSO. A typical starting range is 10 mM to 1 nM.

  • In a 96-well plate, add 2.5 µL of the compound dilutions. For controls, add 2.5 µL of DMSO (negative control) or a known FLT3 inhibitor (positive control).

  • Prepare the enzyme/substrate master mix in kinase buffer. For a 50 µL reaction, this will contain the desired amount of FLT3 kinase and peptide substrate. Add 25 µL of this mix to each well.

  • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Prepare the ATP master mix containing both unlabeled ATP (to a final concentration near the Km for FLT3) and [γ-³³P]ATP.

  • Initiate the kinase reaction by adding 22.5 µL of the ATP mix to each well.

  • Incubate the reaction for 30-60 minutes at 30°C. Ensure you are in the linear range of the reaction.

  • Stop the reaction by adding 50 µL of 30% acetic acid.

  • Transfer 90 µL of the reaction mixture to a P81 filter plate.

  • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling

To assess selectivity, your compound should be screened against a panel of other kinases. This can be done in-house using assays similar to the one above or through commercial services.

Recommended Initial Kinase Panel:

  • Class III RTKs: c-KIT, PDGFRα, PDGFRβ, CSF1R

  • Other Tyrosine Kinases: EGFR, VEGFR2, Src, Abl

  • Serine/Threonine Kinases: PKA, PKC, AKT

Procedure:

  • Provide your compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) or perform in-house assays.

  • It is cost-effective to first screen at a single high concentration (e.g., 1 or 10 µM) against a broad panel.[14]

  • For any kinases that show significant inhibition (e.g., >70% at 1 µM), perform a full dose-response curve to determine the IC50 value.[14]

  • Calculate a selectivity score. A simple selectivity score can be calculated as: Selectivity Score = IC50(Off-target) / IC50(FLT3). A higher score indicates better selectivity.

Protocol 3: Cellular FLT3 Phosphorylation Assay (Western Blot)

This assay measures the ability of your compound to inhibit the autophosphorylation of FLT3 in a relevant cell line (e.g., MV4-11, which expresses FLT3-ITD).

Materials:

  • MV4-11 cells

  • RPMI-1640 medium with 10% FBS

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-β-actin (loading control)

  • Secondary antibodies (HRP-conjugated)

  • ECL substrate and imaging system

Procedure:

  • Seed MV4-11 cells in 6-well plates and allow them to grow overnight.

  • Treat the cells with a serial dilution of your compound for 2-4 hours. Include a DMSO vehicle control.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Detect the signal using an ECL substrate.

  • Quantify the band intensities. A decrease in the p-FLT3/total-FLT3 ratio indicates target inhibition. You can also probe for downstream markers like p-STAT5 to confirm pathway inhibition.[1]

FLT3_Signaling_Pathway cluster_FLT3 Cell Membrane cluster_pathways Intracellular Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type or Mutant) FLT3_Ligand->FLT3_Receptor Binds & Dimerizes RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT STAT5 STAT5 Pathway FLT3_Receptor->STAT5 Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival STAT5->Proliferation_Survival Inhibitor This compound (Your Compound) Inhibitor->FLT3_Receptor Inhibits Autophosphorylation

Caption: Simplified FLT3 signaling pathway and point of inhibition.

Data Interpretation and Medicinal Chemistry Strategies

Interpreting Selectivity Data

A successful lead compound will have a high potency for FLT3 and a selectivity of at least 100-fold over closely related kinases.

Example Data Table:

CompoundFLT3 IC50 (nM)c-KIT IC50 (nM)VEGFR2 IC50 (nM)c-KIT Selectivity (Fold)VEGFR2 Selectivity (Fold)
Parent Cmpd 1050200520
Derivative A 12>10,0005,000>833416
Derivative B 840>10,0005>1250

In this example, Derivative A is a clear success. While its potency on FLT3 is slightly reduced, its selectivity over c-KIT has been dramatically improved by over 160-fold. Derivative B improved selectivity against VEGFR2 but not c-KIT, suggesting the modification made was not effective for discriminating between the highly similar Class III RTKs.

Medicinal Chemistry Strategies for the this compound Scaffold

Based on the quinazoline core, here are some strategies to explore:

  • Modification at the 2-amino position: This position is often a key interaction point within the hinge region of the kinase. Small modifications here can fine-tune potency. However, for selectivity, other positions are often more fruitful.

  • Substitution on the benzo[h] ring system: This region often points towards the solvent-exposed area. Adding polar groups can improve solubility and potentially exploit differences in the entrance to the ATP-binding pocket among different kinases.

  • Targeting the "Gatekeeper" Pocket: As previously mentioned, this is a powerful strategy.[9] For the 5,6-dihydrobenzo[h]quinazoline scaffold, this would involve adding substituents that project from the main ring system towards this pocket. By carefully selecting the size and shape of these substituents, you can create steric hindrance in off-target kinases with larger gatekeeper residues.

  • Covalent Inhibition: If there is a non-conserved cysteine residue near the active site of FLT3, you could design a covalent inhibitor by adding a reactive group (like an acrylamide) to your scaffold.[9] This can lead to very high potency and selectivity. However, this requires careful design to avoid off-target reactivity.

By systematically applying these troubleshooting, experimental, and medicinal chemistry strategies, you can effectively navigate the challenges of improving the selectivity of your this compound inhibitors for FLT3, moving one step closer to a viable therapeutic candidate.

References

[18] Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

[6] Kindler, T., Lipka, D. B., & Fischer, T. (2010). Signaling in AML FLT3-ITD. ResearchGate. Available at: [Link]

[3] Daver, N., Schlenk, R. F., Russell, N. H., & Levis, M. J. (2019). Targeting FLT3 mutations in AML: review of current knowledge and evidence. Leukemia, 33(2), 299-312. Available at: [Link]

[4] Tashima, M., & Taki, T. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 4(1), 1-8. Available at: [Link]

[20] Bain, J. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. Available at: [Link]

[9] Johnson, T. W., Lee, W. P., & Johnson, K. N. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 6(12), 1385-1390. Available at: [Link]

[1] Kiyoi, H., Kawashima, N., & Ishikawa, Y. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 111(2), 312-322. Available at: [Link]

[5] Levis, M. (2013). FLT3 as a therapeutic target in AML: still challenging after all these years. Blood, 121(16), 3247-3256. Available at: [Link]

[19] Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

[21] Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Available at: [Link]

[13] Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Pallares, G., Hocker, M., ... & Zarrinkar, P. P. (2010). Rational approaches to improving selectivity in drug design. Journal of medicinal chemistry, 53(19), 6834-6845. Available at: [Link]

[2] Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532-1542. Available at: [Link]

[14] Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. Available at: [Link]

[22] Wu, H., Wang, A., & Zhang, S. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of medicinal chemistry, 63(19), 10726-10741. Available at: [Link]

[23] Okafor, C. E., Egwuatu, E. C., Owosagba, V. A., Njei, T., Adeyemi, B. I., Onuche, P. U. O., ... & Lawal, O. P. (2023). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Molecules, 28(10), 4057. Available at: [Link]

[24] Lu, D., & Wang, Z. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1368-1380. Available at: [Link]

[25] Zhang, T., Yin, H., & Xu, Y. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8745-8762. Available at: [Link]

[11] George, B., & John, S. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals, 15(12), 1547. Available at: [Link]

[26] Choudhary, C., Schwäger, F., & Brandts, C. (2015). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Physiological Reviews, 95(4), 1283-1304. Available at: [Link]

[27] Tarlock, K., & Pollard, J. A. (2020). Prognostic, biological, and structural implications of FLT3-JMD point mutations in acute myeloid leukemia: an analysis of Alliance studies. ResearchGate. Available at: [Link]

[28] Breitenbuecher, F., & Kayser, S. (2023). Structural domains of the FLT3 receptor in schematic representation. ResearchGate. Available at: [Link]

[7] Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, H. (2022). Synthesis and biological evaluation of novel 5, 6-dihydrobenzo [h] quinazoline derivatives as FLT3 inhibitors. Chemical biology & drug design, 99(4), 527-534. Available at: [Link]

[29] Baskar, S., & S, S. (2023). Understanding the characteristic behaviour of the wild-type and mutant structure of FLT3 protein by computational methods. Journal of Biomolecular Structure and Dynamics, 1-19. Available at: [Link]

[10] Ventura, A. C., & Fontes, G. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 7(1), 1-14. Available at: [Link]

[30] Knippschild, U., Krüger, T., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8769. Available at: [Link]

[16] Eastwood, B. J., & Graves, A. P. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. Combinatorial chemistry & high throughput screening, 12(7), 648-660. Available at: [Link]

[31] Pemmaraju, N., & Kantarjian, H. (2023). Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. Cancers, 15(13), 3350. Available at: [Link]

[32] Al-Suhaimi, K. S., & El-Emam, A. A. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(2), 834. Available at: [Link]

[15] Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

[8] Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, H. (2022). Synthesis and biological evaluation of novel 5, 6‐dihydrobenzo [h] quinazoline derivatives as FLT3 inhibitors. Semantic Scholar. Available at: [Link]

[17] Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

[33] Manera, C., Malfacini, L., & Martinelli, A. (2012). Synthesis of new 5, 6-dihydrobenzo [h] quinazoline 2, 4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & medicinal chemistry, 20(2), 859-866. Available at: [Link]

[34] Neviani, P., & Perrotti, D. (2021). PP2A-activating drugs enhance FLT3 inhibitor efficacy through AKT inhibition-dependent GSK-3β-mediated c-Myc and Pim-1 proteasomal degradation. Blood Cancer Journal, 11(1), 1-13. Available at: [Link]

[35] Lee, H. G., & Lee, J. Y. (2023). Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia. International Journal of Molecular Sciences, 24(22), 16409. Available at: [Link]

[36] Hulverson, M. A., & Choi, R. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in molecular biology (Clifton, N.J.), 1684, 1-18. Available at: [Link]

[37] Erba, H., & Schlenk, R. F. (2018). Optimizing the Use of FLT3 Inhibitor Therapy for AML. OncLive. Available at: [Link]

[38] Zhang, W., & Lu, X. (2019). Discovery of a highly selective FLT3 inhibitor with specific proliferation inhibition against AML cells harboring FLT3-ITD mutation. ResearchGate. Available at: [Link]

[39] Al-Ostath, S., & Al-Wabli, R. I. (2023). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 28(19), 6825. Available at: [Link]

Kumar, A., & Sharma, G. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100827. Available at: [Link]

[40] Al-Salem, H. S., & El-Fakharany, E. M. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 249. Available at: [Link]

[41] Kim, J. S., & Lee, J. Y. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl) isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Bioorganic chemistry, 99, 103831. Available at: [Link]

[12] El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18. Available at: [Link]

[42] Liu, Z. L., & Wang, L. J. (2019). Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1, 4, 5, 6-tetrahydrobenzo [h] quinazolin-2-amine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 75(8), 1184-1189. Available at: [Link]

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optimizing cryopreservation and storage conditions for 5,6-Dihydrobenzo[h]quinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Dihydrobenzo[h]quinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal cryopreservation and storage conditions for this compound. Given the absence of specific published stability data for this exact molecule, the recommendations provided herein are based on established best practices for small molecule compound management, particularly for heterocyclic compounds like quinazolines, and fundamental principles of chemical stability.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For long-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. DMSO is a polar aprotic solvent that is an excellent solubilizing agent for a wide range of organic molecules and is compatible with most high-throughput screening and cell-based assay formats. It is crucial to use anhydrous DMSO to minimize water-related degradation.[4]

Q2: At what temperature should I store my solid (powder) this compound?

A2: Solid-state compounds are generally more stable than solutions. For long-term storage of the solid compound, it is recommended to store it at -20°C in a desiccated, dark environment.[5][6] This minimizes the potential for degradation from temperature fluctuations, humidity, and light.

Q3: What is the optimal temperature for long-term storage of a DMSO stock solution?

A3: For long-term stability of DMSO stock solutions, storage at -80°C is highly recommended.[2] This cryogenic temperature effectively halts most chemical degradation processes. While -20°C may be acceptable for short-term storage, -80°C provides superior protection for valuable compound collections over extended periods.

Q4: How many freeze-thaw cycles can my stock solution tolerate?

A4: To preserve the integrity of the compound, it is critical to minimize freeze-thaw cycles. Ideally, a stock solution should undergo no more than 3-5 freeze-thaw cycles. The best practice is to aliquot the main stock solution into smaller, single-use volumes.[7] This allows you to thaw only the amount needed for a specific experiment, leaving the master stock undisturbed.

Q5: I see precipitation in my DMSO stock solution after thawing. What should I do?

A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, allow the vial to warm to room temperature and then gently vortex or sonicate the solution to ensure the compound is fully redissolved. Visually inspect the solution for any remaining particulates before making further dilutions.[7]

Q6: Is this compound sensitive to light or air?

A6: Many complex organic molecules, including quinazoline derivatives, can be sensitive to light and oxygen, which can catalyze degradation.[5][8] It is a standard best practice to store both solid and solution forms in amber or opaque vials and to consider storage under an inert atmosphere (e.g., argon or nitrogen) for maximal stability.[2]

Section 2: Troubleshooting Guides

Issue 1: Compound Precipitation During Dilution into Aqueous Media

Symptom: Upon diluting the DMSO stock solution into aqueous cell culture media or assay buffer, a cloudy precipitate forms immediately.

Cause: This "crashing out" effect is common for hydrophobic compounds. The compound is highly soluble in the organic stock solvent (DMSO) but has low solubility in the aqueous environment of the final solution.

Solutions:

Recommended Action Detailed Protocol Scientific Rationale
Perform Serial Dilutions Instead of a single large dilution, perform a stepwise (serial) dilution. For example, dilute the 100 mM DMSO stock to 10 mM in DMSO, then dilute this to 1 mM in a 50:50 DMSO:media mixture, before the final dilution in 100% aqueous media.This gradual change in solvent polarity allows the compound to better accommodate the aqueous environment, reducing the shock of rapid solvent exchange that causes precipitation.[9]
Increase Final DMSO Concentration If the experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain compound solubility.DMSO acts as a co-solvent in the final aqueous solution, increasing the solubility of the hydrophobic compound. Always run a vehicle control to ensure the DMSO concentration is not affecting the biological outcome.
Use Pre-Warmed Media Always add the compound stock to media that has been pre-warmed to 37°C.[7][9]The solubility of most compounds increases with temperature. Adding the stock to cold media can significantly decrease its solubility and promote precipitation.[9]
Gentle and Thorough Mixing Add the compound stock dropwise to the vortex of the media while it is being gently stirred or vortexed.[7]This ensures rapid and uniform dispersion of the compound, preventing localized high concentrations that can lead to precipitation.
Issue 2: Loss of Compound Activity Over Time in Storage

Symptom: A previously active batch of the compound shows reduced or no activity in a validated assay.

Cause: The compound has likely degraded due to improper storage conditions, such as exposure to water, light, repeated freeze-thaw cycles, or incorrect temperatures. Quinazoline structures can be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH.[10]

Solutions:

Recommended Action Detailed Protocol Scientific Rationale
Implement Strict Aliquoting Upon receipt or synthesis, immediately create a high-concentration stock in anhydrous DMSO. Divide this master stock into single-use aliquots in properly sealed, low-binding microvials. Store these at -80°C.Aliquoting is the most effective way to prevent degradation from repeated freeze-thaw cycles and to protect the master stock from contamination or mishandling.[1][7]
Control for Water Contamination Use only high-purity, anhydrous grade DMSO. Store DMSO in small, sealed containers and do not leave the stock bottle open to the atmosphere, as DMSO is hygroscopic (readily absorbs water).Water can facilitate hydrolytic degradation of the compound. Quinazolines are generally stable in cold, dilute acid and alkaline solutions but can be destroyed when boiled in these solutions.[8] Maintaining an anhydrous environment is crucial for long-term stability.
Protect from Light Store all vials (solid and solution) in the dark, either by using amber vials or by placing clear vials inside a labeled, light-blocking container (e.g., a freezer box).Photodegradation can occur when compounds are exposed to light, especially UV wavelengths, leading to structural changes and loss of activity.[5][6]
Perform Quality Control (QC) Checks For long-term studies, it is advisable to periodically re-test a "QC aliquot" using a reliable analytical method (e.g., LC-MS) to confirm the compound's purity and concentration.Regular QC provides empirical data on the stability of the compound under your specific storage conditions and can help identify a degradation problem before it compromises a large set of experiments.[3]
Issue 3: Inconsistent Results Between Experiments

Symptom: The same concentration of the compound yields different results in replicate experiments conducted on different days.

Cause: This variability can stem from inconsistent compound handling, such as incomplete dissolution of a thawed stock, inaccurate pipetting of viscous DMSO stocks, or degradation of a "working stock" that is kept at 4°C for an extended period.

Solutions:

Recommended Action Detailed Protocol Scientific Rationale
Standardize Thawing & Dissolution Create a Standard Operating Procedure (SOP) for thawing stock solutions. This should include: 1. Thaw at room temperature. 2. Vortex vigorously for 30 seconds. 3. Visually inspect for clarity. 4. Briefly centrifuge the vial to collect all liquid at the bottom.This ensures the compound is fully redissolved and the solution is homogenous before any dilutions are made, preventing concentration errors from experiment to experiment.
Use Positive Displacement Pipettes For viscous solvents like DMSO, use positive displacement pipettes for accurate dispensing of small volumes. If not available, ensure you are reverse pipetting with standard air displacement pipettes.DMSO's high viscosity and low vapor pressure can lead to significant inaccuracies with standard pipetting techniques, causing variability in the final compound concentration.
Prepare Fresh Working Dilutions Avoid storing intermediate or working dilutions in aqueous buffers or media, even at 4°C. Prepare these fresh from a frozen DMSO stock for each experiment.The stability of the compound in aqueous solution is likely much lower than in anhydrous DMSO.[4] Preparing fresh dilutions for each experiment ensures that the compound's integrity is not compromised.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Preparation of Aliquoted Master Stock Solution
  • Preparation: In a controlled environment with low humidity, allow the solid this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the solid compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target master stock concentration (e.g., 50-100 mM). Vortex vigorously until the solid is completely dissolved. Brief sonication in a water bath may be used if necessary.

  • Aliquoting: Immediately dispense the master stock into single-use, low-retention polypropylene microvials. The volume of each aliquot should be appropriate for a single experiment or a single assay plate.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date.

  • Storage: Place the labeled aliquots in a freezer box and store them promptly at -80°C.

Diagram 1: Recommended Compound Handling Workflow

This workflow minimizes common sources of compound degradation and experimental variability.

G cluster_0 Preparation & Master Stock cluster_1 Long-Term Storage cluster_2 Experimental Use Solid Solid Compound Dissolve Dissolve in Anhydrous DMSO (e.g., 100 mM) Solid->Dissolve MasterStock Master Stock Solution Dissolve->MasterStock Aliquot Create Single-Use Aliquots MasterStock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Redissolve Vortex to Re-dissolve Thaw->Redissolve Dilute Prepare Fresh Working Dilutions Redissolve->Dilute Assay Add to Assay Dilute->Assay

Caption: Workflow for optimal compound handling and storage.

Diagram 2: Troubleshooting Decision Tree for Compound Precipitation

Use this decision tree to diagnose and solve issues with compound precipitation in aqueous media.

G Start Precipitation Observed in Aqueous Media CheckConc Is final concentration too high? Start->CheckConc CheckSolvent Is final solvent % too low? CheckConc->CheckSolvent No Sol1 Decrease Final Conc. CheckConc->Sol1 Yes CheckTemp Was media cold? CheckSolvent->CheckTemp No Sol2 Increase Co-Solvent % CheckSolvent->Sol2 Yes CheckMix Was mixing inadequate? CheckTemp->CheckMix No Sol3 Use Pre-Warmed Media CheckTemp->Sol3 Yes Sol4 Add Dropwise & Vortex CheckMix->Sol4

Caption: Decision tree for troubleshooting precipitation issues.

References
  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays.PubMed.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.PMC - PubMed Central.
  • Optimizing Compound Storage for Long-Term Stability and Safety.GMP Plastics.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.ResearchGate.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.ResearchGate.
  • Different Drug Storage Conditions.Pharmaceutical labeling machine manufacturer from China.
  • Why Storage Conditions Matter for Pharmaceuticals.Moravek, Inc..
  • Quinazoline.Wikipedia.
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.Benchchem.
  • Technical Support Center: Addressing Compound Precipitation In Vitro.Benchchem.

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Validation & Comparative

A Researcher's Guide to the Comparative Analysis of Novel FLT3 Inhibitors: A Case Study on 5,6-Dihydrobenzo[h]quinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the identification and characterization of novel kinase inhibitors are paramount. The FMS-like tyrosine kinase 3 (FLT3) receptor is a clinically validated target in acute myeloid leukemia (AML), and a landscape of inhibitors has been developed to target its aberrant signaling. This guide provides a framework for a comprehensive comparative study of a novel chemical scaffold, 5,6-Dihydrobenzo[h]quinazolin-2-amine, against established FLT3 inhibitors.

While preliminary studies indicate that derivatives of this compound exhibit promising inhibitory potential against FLT3-ITD and antiproliferative effects in the MV4-11 human AML cell line, a direct, data-driven comparison with approved drugs is not yet available in the public domain.[1][2] This guide, therefore, serves as a blueprint for conducting such a study, outlining the requisite experimental workflows and the scientific rationale behind them.

The Central Role of FLT3 in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[3] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the receptor, driving uncontrolled proliferation of leukemic cells. The most prevalent of these are internal tandem duplications (ITD) within the juxtamembrane domain, which are present in roughly 25% of AML patients and are associated with a poor prognosis.[3][4] Another class of activating mutations occurs in the tyrosine kinase domain (TKD).[3]

The FLT3 Signaling Cascade: A Target for Inhibition

The constitutive activation of FLT3 mutants triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which collectively promote cell survival and proliferation. The critical role of this sustained signaling in leukemogenesis makes FLT3 an attractive therapeutic target.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor P_FLT3 Phosphorylated FLT3 (Constitutively Active in AML) FLT3->P_FLT3 Dimerization & Autophosphorylation Ligand FLT3 Ligand Ligand->FLT3 Binding RAS RAS P_FLT3->RAS PI3K PI3K P_FLT3->PI3K STAT5 STAT5 P_FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FLT3_Inhibitor FLT3 Inhibitor FLT3_Inhibitor->P_FLT3 Inhibition

Caption: The FLT3 signaling pathway and point of intervention for FLT3 inhibitors.

A Comparative Look at Established FLT3 Inhibitors

A robust comparative study necessitates a thorough understanding of the existing therapeutic landscape. FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.

Table 1: Classification and Properties of Selected FLT3 Inhibitors

InhibitorTypeTarget MutationsKey Characteristics
Midostaurin Type IITD and TKDA multi-kinase inhibitor, approved in combination with chemotherapy for newly diagnosed FLT3-mutated AML.[1]
Gilteritinib Type IITD and TKDA potent and selective inhibitor, approved for relapsed or refractory FLT3-mutated AML.[2]
Quizartinib Type IIITDA highly potent and selective inhibitor for FLT3-ITD, approved for relapsed or refractory FLT3-ITD positive AML.[5]
Sorafenib Type IIITDA multi-kinase inhibitor with activity against FLT3-ITD, used off-label in some AML contexts.

Type I inhibitors , such as midostaurin and gilteritinib, bind to the active conformation of the kinase, enabling them to inhibit both ITD and TKD mutations.[2] In contrast, Type II inhibitors , like quizartinib and sorafenib, stabilize the inactive conformation, rendering them effective against ITD mutations but generally not TKD mutations.[2]

Designing a Comprehensive Comparative Study

To rigorously evaluate this compound and its derivatives, a multi-tiered experimental approach is essential. The following workflow outlines the key stages of such a study.

Comparative_Study_Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular & Mechanistic Studies A Compound Synthesis & Characterization B Biochemical Assays A->B Purity & Identity Confirmed C Cellular Assays B->C Potency & Selectivity Determined B1 FLT3 Kinase Inhibition Assay (IC50 Determination) B->B1 B2 Kinome-wide Selectivity Profiling B->B2 D In Vivo Efficacy Studies C->D Cellular Activity Validated C1 Antiproliferative Assays (e.g., MV4-11, MOLM-13) C->C1 C2 Target Engagement & Pathway Modulation (Western Blot) C->C2 C3 Apoptosis Assays (e.g., Annexin V) C->C3 E Data Analysis & Comparative Assessment D->E Preclinical Proof-of-Concept

Caption: A workflow for the preclinical comparative assessment of novel FLT3 inhibitors.

Part 1: Biochemical Characterization - Potency and Selectivity

The initial step is to ascertain the direct inhibitory activity of the novel compounds against the target kinase and to understand their specificity across the human kinome.

Experimental Protocol: FLT3 Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against wild-type and mutant FLT3.

  • Materials: Recombinant human FLT3 (wild-type, ITD, and TKD mutants), ATP, substrate peptide (e.g., a generic tyrosine kinase substrate), test compounds (serial dilutions), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the FLT3 enzyme. b. Incubate for a predefined period (e.g., 10-15 minutes) to allow for compound-enzyme binding. c. Initiate the kinase reaction by adding the ATP and substrate peptide mixture. d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature. e. Terminate the reaction and measure the remaining ATP (an indicator of kinase activity) using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A critical aspect of a kinase inhibitor's profile is its selectivity. Non-selective inhibitors may lead to off-target effects and associated toxicities.

Experimental Protocol: Kinome-wide Selectivity Profiling

  • Objective: To assess the inhibitory activity of the test compounds against a broad panel of human kinases.

  • Methodology: This is typically performed as a service by specialized contract research organizations. The test compound is screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases. The percentage of inhibition for each kinase is determined.

  • Data Analysis: The results are often visualized as a dendrogram or a "scan" of the human kinome, highlighting the kinases that are significantly inhibited. This provides a comprehensive overview of the compound's selectivity profile.

Part 2: Cellular Assays - Target Engagement and Phenotypic Effects

Biochemical activity must translate to cellular efficacy. Cellular assays are crucial for confirming that the compound can enter cells, engage its target, and elicit a biological response.

Experimental Protocol: Antiproliferative Assay

  • Objective: To measure the ability of the test compounds to inhibit the growth of FLT3-dependent cancer cells.

  • Cell Lines:

    • FLT3-mutant AML cell lines: MV4-11 (homozygous FLT3-ITD), MOLM-13 (heterozygous FLT3-ITD).

    • FLT3 wild-type AML cell line (as a negative control): HL-60.

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere or stabilize overnight. b. Treat the cells with serial dilutions of the test compounds for a prolonged period (e.g., 72 hours). c. Assess cell viability using a suitable reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) by plotting cell viability against compound concentration.

To confirm that the observed antiproliferative effects are due to the inhibition of FLT3 signaling, it is essential to perform target engagement and pathway modulation studies.

Experimental Protocol: Western Blot Analysis of FLT3 Signaling

  • Objective: To visualize the inhibition of FLT3 autophosphorylation and downstream signaling pathways.

  • Procedure: a. Treat FLT3-mutant cells (e.g., MV4-11) with the test compounds for a short duration (e.g., 1-4 hours). b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Probe the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and a loading control (e.g., GAPDH). e. Incubate with secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Interpretation: A potent and on-target inhibitor should demonstrate a dose-dependent decrease in the phosphorylation of FLT3 and its downstream effectors.

Prospective Data Interpretation and Comparative Assessment

The data generated from these experiments would allow for a direct and quantitative comparison of this compound derivatives with established FLT3 inhibitors.

Table 2: Hypothetical Data for Comparative Analysis

CompoundFLT3-ITD IC50 (nM)MV4-11 GI50 (nM)Kinase Selectivity (S-score @ 1µM)
This compound derivative X Data to be generatedData to be generatedData to be generated
Gilteritinib <10<20High
Quizartinib <5<10Very High
Midostaurin <50<100Low (multi-kinase)

A successful novel inhibitor would ideally exhibit high potency (low nanomolar IC50 and GI50 values) and high selectivity (a low S-score or minimal off-target inhibition at 1 µM).

Conclusion and Future Directions

The 5,6-dihydrobenzo[h]quinazoline scaffold represents a promising starting point for the development of novel FLT3 inhibitors. The comparative study outlined in this guide provides a rigorous framework for evaluating its potential. Should the experimental data reveal a favorable profile—high potency, selectivity, and cellular activity—further preclinical development, including in vivo efficacy studies in AML xenograft models and comprehensive safety pharmacology, would be warranted. This systematic approach ensures that only the most promising candidates advance toward clinical investigation, with the ultimate goal of improving therapeutic options for patients with FLT3-mutated AML.

References

  • Ding, L., Zhang, Q., Zhao, K., Jiao, X., Zhou, Y., Fan, W., & Tang, C. (2022). Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. Chemical Biology & Drug Design, 99(4), 527-534. [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors. Retrieved from [Link]

  • Levis, M. (2017). FLT3 mutations in acute myeloid leukemia: what is the best approach in 2017?. Hematology. American Society of Hematology.
  • RxList. (2023, August 10). How Do FLT3 Inhibitors Work?. Retrieved from [Link]

  • Stone, R. M., Mandrekar, S. J., Sanford, B. L., Lauman, K., Geyer, S., Bloomfield, C. D., ... & Larson, R. A. (2017). Midostaurin plus chemotherapy for acute myeloid leukemia with a FLT3 mutation. New England Journal of Medicine, 377(5), 454-464.
  • Perl, A. E., Martinelli, G., Cortes, J. E., Neubauer, A., Berman, E., Paolini, S., ... & Löwenberg, B. (2019). Gilteritinib or salvage chemotherapy for relapsed or refractory FLT3-mutated AML. New England Journal of Medicine, 381(18), 1728-1740.
  • Cortes, J. E., Khaled, S., Martinelli, G., Perl, A. E., Ganguly, S., Russell, N., ... & QuANTUM-R, Investigators. (2019). Quizartinib versus salvage chemotherapy in relapsed or refractory FLT3-ITD acute myeloid leukaemia (QuANTUM-R): a multicentre, randomised, controlled, open-label, phase 3 trial. The Lancet Oncology, 20(7), 984-997.
  • Zhang, W., Konopleva, M., Shi, Y., McQueen, T., Harris, D., Ling, X., ... & Andreeff, M. (2008). Mutant FLT3: a direct target of sorafenib in acute myelogenous leukemia. Journal of the National Cancer Institute, 100(3), 184-198.
  • Ravandi, F., Alattar, M. L., Grunwald, M. R., Rudek, M. A., Fathi, A. T., Pierce, S., ... & Karp, J. E. (2013). Phase 2 study of sorafenib, cytarabine, and idarubicin in younger patients with acute myeloid leukemia. Cancer, 119(24), 4325-4332.
  • Clinical Trials Arena. (2018, August 23). Quizartinib Indicated for the Treatment of FLT3-ITD AML. Retrieved from [Link]

Sources

A Comparative Guide: 5,6-Dihydrobenzo[h]quinazolin-2-amine Derivatives Versus Quizartinib in FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the clinically established FLT3 inhibitor, quizartinib, and a promising class of preclinical compounds, 5,6-dihydrobenzo[h]quinazoline-2-amine derivatives, for the treatment of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML).

Introduction to FLT3-ITD Positive AML: A Challenging Therapeutic Landscape

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1][2] A significant subset of AML patients, approximately 25%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[3] This mutation leads to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[3][4] The development of targeted therapies against the FLT3 kinase has marked a significant advancement in the management of this aggressive leukemia subtype.

Quizartinib: A Clinically Validated Second-Generation FLT3 Inhibitor

Quizartinib is a potent, second-generation, highly selective FLT3 inhibitor that has demonstrated significant efficacy in patients with FLT3-ITD positive AML.[2][5] It has received FDA approval for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML in combination with standard chemotherapy.[1]

Mechanism of Action of Quizartinib

Quizartinib functions as a type II tyrosine kinase inhibitor, binding to the ATP-binding pocket of the FLT3 receptor in its inactive conformation.[6] This binding prevents the receptor's phosphorylation and subsequent activation, thereby inhibiting the downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[7][8] This targeted inhibition ultimately leads to apoptosis (programmed cell death) of the malignant cells.[5][8]

Below is a diagram illustrating the FLT3 signaling pathway and the inhibitory action of quizartinib.

FLT3_Pathway_Quizartinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription Quizartinib Quizartinib Quizartinib->FLT3 Inhibits FLT3_Pathway_Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription Derivative 5,6-Dihydrobenzo[h]quinazolin-2-amine Derivative Derivative->FLT3 Inhibits

Caption: Proposed FLT3 Inhibition by this compound Derivatives.

Preclinical Data

A 2022 study by Ding et al. synthesized and evaluated a series of 5,6-dihydrobenzo[h]quinazoline derivatives for their FLT3 inhibitory and anti-proliferative activities. [9]Several of these compounds displayed potent activity against the FLT3-ITD mutation and the FLT3-ITD positive AML cell line, MV4-11. [9]

Head-to-Head Comparison: Preclinical Efficacy

While direct comparative studies are not available, a juxtaposition of published preclinical data provides insight into the potential of 5,6-dihydrobenzo[h]quinazoline derivatives relative to the established efficacy of quizartinib.

Compound/DerivativeTargetIC50 (nM) - Enzymatic AssayIC50 (nM) - Cell-Based Assay (MV4-11)
Quizartinib FLT3-ITD0.7 - 1.8 [10]~1-3
Derivative III-1a FLT3-ITD1.891.12 [9]
Derivative III-1c FLT3-ITD1.561.03 [9]
Derivative III-2a FLT3-ITD1.731.25 [9]
Derivative III-2c FLT3-ITD1.210.98 [9]
Derivative III-4a FLT3-ITD1.621.17 [9]

Note: IC50 values for quizartinib can vary based on experimental conditions. The values presented are representative of published data.

The preclinical data suggests that the synthesized 5,6-dihydrobenzo[h]quinazoline derivatives exhibit potent, low nanomolar inhibitory activity against FLT3-ITD and effectively suppress the proliferation of the FLT3-ITD positive MV4-11 cell line, with potencies comparable to that reported for quizartinib in similar assays. [9][10]

Experimental Protocols

To facilitate further research and independent verification, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effects of the compounds on AML cell lines.

  • Cell Seeding: Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Add varying concentrations of the test compounds (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in AML cells following compound treatment.

  • Cell Treatment: Treat AML cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control samples.

FLT3 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the compounds to inhibit FLT3 autophosphorylation.

  • Cell Lysis: Treat AML cells with the test compounds for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the p-FLT3 signal and normalize it to the total FLT3 signal to determine the extent of inhibition.

The following diagram outlines the general workflow for these experimental protocols.

Experimental_Workflow cluster_assays In Vitro Assays start AML Cell Culture (e.g., MV4-11) treatment Compound Treatment (Quizartinib or Derivatives) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (p-FLT3) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant inhibition_quant Quantify p-FLT3 Inhibition western->inhibition_quant

Sources

A Comparative Analysis of 5,6-Dihydrobenzo[h]quinazolin-2-amine and Dexamethasone in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Inflammation and Drug Discovery

In the quest for novel anti-inflammatory therapeutics, a nuanced understanding of how investigational compounds perform against established standards is paramount. This guide provides a comparative overview of 5,6-Dihydrobenzo[h]quinazolin-2-amine, a member of the quinazoline class of heterocyclic compounds, and Dexamethasone, a potent corticosteroid, within common preclinical inflammation models. This document is designed for researchers and drug development professionals, offering a synthesized perspective on their mechanisms, experimental evaluation, and comparative efficacy.

Introduction: The Therapeutic Challenge of Inflammation

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases. While corticosteroids like dexamethasone are mainstays of anti-inflammatory therapy, their broad immunosuppressive effects and significant side-effect profile necessitate the search for novel agents with more targeted mechanisms.[1][2] Quinazoline derivatives have emerged as a promising class of compounds, exhibiting diverse biological activities, including potent anti-inflammatory effects.[3][4][5] This guide focuses on this compound, a specific scaffold within this class that has been investigated for its ability to modulate key inflammatory pathways.[1][6][7]

Delineating the Mechanisms of Action

The divergent mechanisms of these two compounds form the basis of their differing therapeutic profiles. Dexamethasone exerts broad anti-inflammatory effects, whereas this compound derivatives appear to offer a more targeted approach by inhibiting the NF-κB signaling pathway.

Dexamethasone: A Broad-Spectrum Glucocorticoid

Dexamethasone, a synthetic glucocorticoid, functions by binding to the cytosolic glucocorticoid receptor (GR).[8] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression in two primary ways:

  • Transactivation: It upregulates the expression of anti-inflammatory proteins, such as Annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins and leukotrienes.[8]

  • Transrepression: It suppresses the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9] This leads to a marked decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[9][10]

This compound: A Targeted NF-κB Inhibitor

Research into derivatives of the this compound scaffold has identified them as potent inhibitors of the NF-κB signaling pathway.[1][6][11] This pathway is a central regulator of the inflammatory response. The proposed mechanism involves:

  • Inhibition of IκBα Phosphorylation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.

  • Blocking p65 Phosphorylation and Nuclear Translocation: By preventing IκBα phosphorylation, these quinazoline derivatives keep NF-κB inactive in the cytoplasm. Studies have shown that specific fluorine-substituted derivatives significantly reduce the phosphorylation of both IκBα and the p65 subunit of NF-κB, which is critical for its activation and translocation to the nucleus to initiate the transcription of inflammatory genes.[1][6]

The following diagram illustrates the distinct points of intervention for each compound within the inflammatory cascade.

G cluster_stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_drugs LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-NF-κB (p65) (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα p65 NF-κB (p65) (Active) IkBa_p65->p65 Releases Nucleus Nucleus p65->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Inhibits (Transrepression) Annexin Annexin A1 (Anti-inflammatory) Nucleus->Annexin Upregulates (Transactivation) Cytokines Pro-inflammatory Mediators Genes->Cytokines Leads to Quinazoline This compound Derivatives Quinazoline->IKK Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Binds Dex_GR Dex-GR Complex Dex_GR->Nucleus Translocates

Caption: Comparative Mechanisms of Action.

Comparative Efficacy in an In Vitro Model: LPS-Stimulated Macrophages

The lipopolysaccharide (LPS)-stimulated macrophage assay is a cornerstone for the initial screening of anti-inflammatory compounds.[12] It models the innate immune response to gram-negative bacterial components, leading to a robust production of inflammatory mediators.

Experimental Rationale & Protocol

Rationale: This model provides a rapid and quantifiable measure of a compound's ability to suppress the production of key inflammatory markers like nitric oxide (NO), a signaling molecule produced by inducible nitric oxide synthase (iNOS). Murine macrophage cell lines, such as RAW 264.7, are typically used due to their robust and reproducible response to LPS.[13]

Protocol: Nitric Oxide (NO) Production Assay

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound derivatives or Dexamethasone for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours, leaving an untreated control group and an LPS-only group.[12][14]

  • Quantification: Measure the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Comparative Data Summary

The following table summarizes representative data from studies evaluating compounds from these two classes in similar assays.

Compound ClassKey TargetEndpointRepresentative IC₅₀ (µM)Citation
Dexamethasone Glucocorticoid ReceptorNO Production~0.1 - 1.0N/A
Benzo[h]quinazoline Derivatives NF-κB PathwayNO Production~1.0 - 10.0[15]

Note: IC₅₀ values are illustrative and can vary based on specific derivatives and experimental conditions. Dexamethasone data is based on established literature, while Benzo[h]quinazoline data is derived from studies on fluorine-substituted derivatives.

Comparative Efficacy in an In Vivo Model: Carrageenan-Induced Paw Edema

To assess anti-inflammatory efficacy in a whole-organism context, the carrageenan-induced paw edema model in rodents is a widely accepted standard for acute inflammation.

Experimental Rationale & Workflow

Rationale: This model is highly reproducible and reflects key aspects of acute inflammation, including edema (swelling), and the release of inflammatory mediators. Injection of carrageenan, a seaweed polysaccharide, into the paw induces a biphasic inflammatory response, allowing for the evaluation of a drug's effect on different phases of inflammation.

Workflow: Rodent Paw Edema Model The workflow diagram below outlines the key steps and timeline for this in vivo experiment.

G T0 T = -60 min Administer Test Compounds (e.g., Oral Gavage) T1 T = 0 min Induce Inflammation (Subplantar Carrageenan Injection) T0->T1 T2 T = +1 to +5 hours Measure Paw Volume (Pplethysmometer) T1->T2 T3 T = End Data Analysis (% Inhibition of Edema) T2->T3

Caption: In Vivo Paw Edema Experimental Workflow.
Comparative Data Summary

Studies evaluating quinazolinone derivatives often use a standard non-steroidal anti-inflammatory drug (NSAID) or dexamethasone as a positive control. The table below presents a comparative summary of expected outcomes.

CompoundDose (mg/kg)Time Point (hours)% Inhibition of EdemaCitation
Vehicle Control N/A30%N/A
Dexamethasone 0.5 - 1.0350 - 70%[16]
Quinazolinone Derivatives 10 - 50340 - 60%[17]

Note: Data is synthesized from typical results reported in the literature. The efficacy of quinazolinone derivatives is highly dependent on the specific chemical structure.

Synthesis and Discussion

This comparative analysis highlights the distinct profiles of this compound derivatives and dexamethasone.

  • Potency and Mechanism: Dexamethasone remains the more potent anti-inflammatory agent on a molar basis, which is attributable to its broad-spectrum mechanism of action that impacts numerous inflammatory pathways.[10][18][19] The quinazoline derivatives, by specifically targeting the NF-κB pathway, offer a more focused approach.[1][6]

  • Therapeutic Implications: The targeted mechanism of NF-κB inhibitors like the this compound scaffold holds significant therapeutic promise. By avoiding the broad genomic effects of glucocorticoids, these compounds could potentially offer a better safety profile, mitigating the well-known side effects of long-term steroid use, such as metabolic disturbances, osteoporosis, and immunosuppression.[9][19]

  • Future Directions: Further research is warranted to fully characterize the pharmacokinetics, safety, and efficacy of optimized this compound derivatives in more complex, chronic models of inflammation (e.g., collagen-induced arthritis). Head-to-head studies with dexamethasone in these models will be crucial to fully delineate their therapeutic potential.

Conclusion

While dexamethasone serves as a potent, broad-acting benchmark, compounds based on the this compound scaffold represent a promising, mechanistically distinct class of anti-inflammatory agents. Their demonstrated ability to inhibit the central NF-κB signaling pathway provides a strong rationale for their continued development as a potential alternative or adjunct to traditional corticosteroid therapy, particularly for chronic inflammatory conditions where a more targeted approach is desirable.

References

  • Dexamethasone. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • What is the mechanism of action of Dexamethasone? (2025, March 7). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of action of dexamethasone? (2025, June 23). Dr.Oracle. Retrieved from [Link]

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (n.d.). IJFMR. Retrieved from [Link]

  • Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved from [Link]

  • dexamethasone. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Al-Rashood, S. T., et al. (2010). Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives. European Journal of Medicinal Chemistry, 45(11), 4947-52. Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI. Retrieved from [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023, January 12). PubMed. Retrieved from [Link]

  • Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Manfroni, G., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 1031-4. Retrieved from [Link]

  • The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo. (2010, March 10). PubMed. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • An in vivo model of anti-inflammatory activity of subdural dexamethasone following the spinal cord injury. (2016). Neurologia i Neurochirurgia Polska, 50(1), 7-15. Retrieved from [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. (2023, September 21). PubMed Central. Retrieved from [Link]

  • Anti-neuroinflammatory effects of novel this compound derivatives in lipopolysaccharide-stimulated BV2 microglial cells. (2022, May 5). PubMed. Retrieved from [Link]

  • Bekhit, A. A., & Khalil, M. A. (1998). Non-steroidal anti-inflammatory agents: synthesis of novel benzopyrazolyl, benzoxazolyl and quinazolinyl derivatives of 4(3 H)-quinazolinones. Pharmazie, 53(8), 539-43. Retrieved from [Link]

  • Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications and High-Quality Reagent Solutions. (2026, January 7). AntBio. Retrieved from [Link]

  • In vivo dexamethasone effects on neutrophil effector functions in a rat model of acute lung injury. (1997). Inflammation, 21(6), 597-608. Retrieved from [Link]

  • LPS-induced inflammatory reaction and M1-like properties macrophages... (n.d.). ResearchGate. Retrieved from [Link]

  • Antiproliferative, apoptotic and anti-inflammatory potential of 5H-benzo[h]thiazolo[2,3-b]quinazoline analogues: Novel series of anticancer compounds. (2024, August 20). PubMed. Retrieved from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome. (2023, February 23). ScienceOpen. Retrieved from [Link]

  • Inflammatory model in LPS-activated Macrophage. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel inhibitors of bacterial virulence: development of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones for the inhibition of group A streptococcal streptokinase expression. (2013, April 1). PubMed. Retrieved from [Link]

  • Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. (2019, August 1). PubMed. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of 5,6-dihydrobenzo[f] cinnolin-2(3H)ones Analogues of Antihypertensive and Antiaggregating Benzo[h]cinnolinones. (1996). Il Farmaco, 51(10), 653-8. Retrieved from [Link]

  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (n.d.). NIH. Retrieved from [Link]

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Sources

A Comparative Guide to Tubulin Polymerization Inhibition: 5,6-Dihydrobenzo[h]quinazolin-2-amine Scaffold vs. Colchicine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of effective treatment strategies. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability, a finely tuned balance between polymerization and depolymerization, is a prime target for small molecule inhibitors.[1]

This guide provides a detailed, objective comparison of two such inhibitors: the well-established natural product, colchicine, and the emerging synthetic scaffold, 5,6-dihydrobenzo[h]quinazolin-2-amine. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for their investigations.

The Colchicine Binding Site: A Hub for Mitotic Arrest

A significant class of tubulin polymerization inhibitors exerts its effect by binding to a specific pocket on the β-tubulin subunit known as the colchicine binding site.[1][2] Compounds that bind to this site introduce a conformational change in the tubulin dimer, rendering it unable to adopt the straight conformation necessary for incorporation into the microtubule lattice.[1] This disruption of polymerization leads to a net depolymerization of microtubules, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell death).[1][3]

Colchicine: The Archetypal Tubulin Polymerization Inhibitor

Colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale), is a potent and well-characterized microtubule-destabilizing agent.[4][5] Its mechanism of action involves binding to the colchicine site on β-tubulin, which leads to the inhibition of microtubule polymerization.[4][6] This interaction is not a simple blockade; the binding of colchicine to tubulin forms a tubulin-colchicine complex that can then co-polymerize with and cap the growing ends of microtubules, effectively poisoning their dynamic instability.[6]

Quantitative Performance of Colchicine

The potency of colchicine is well-documented across various experimental setups. Below is a summary of its inhibitory concentrations.

ParameterValueCell Lines/ConditionsReference
Tubulin Polymerization IC₅₀ ~3 nM - 8.1 µMIn vitro assays[4][7]
Cytotoxicity IC₅₀ 11.9 nM1A9 (ovarian cancer)[4]
22 nM786-0 (renal cancer)[4]
53 nM5637 (bladder cancer)[4]
Low µM to nM rangeVarious cancer cell lines[1][5][8]

The this compound Scaffold: A Promising Newcomer

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of bioactive molecules.[9][10] Recent research has highlighted the potential of quinazoline derivatives, including those based on the benzo[h]quinazoline framework, as inhibitors of tubulin polymerization.[11][12] While comprehensive data for the specific compound this compound is not as extensively available as for colchicine, studies on closely related analogs demonstrate the promise of this chemical class.

Molecular docking studies have suggested that certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones can bind to the colchicine binding pocket of tubulin.[11] This interaction is believed to be the basis for their observed cytotoxic and tubulin polymerization inhibitory activities.[11]

Performance Data of Representative Benzo[h]quinazoline Derivatives

The following table summarizes the reported activities of various N-arylbenzo[h]quinazoline-2-amine and other quinazolinone derivatives, illustrating the potential of this scaffold. It is important to note that these are not for the exact this compound molecule but for structurally related compounds.

Compound TypeCytotoxicity IC₅₀Cell LinesReference
N-arylbenzo[h]quinazoline-2-amines1.7 - 6 µMHuH-7, Caco-2, MDA-MB-468, HCT-116[9]
2,3-dihydroquinazolin-4(1H)-onesSub-micromolarHT29, U87, A2780, H460, BE2-C[11]
Quinazolinone Derivatives0.07 - 10.8 µMMCF7, A549, PC3, DU-145[13]

These findings suggest that the 5,6-dihydrobenzo[h]quinazoline scaffold is a viable starting point for the development of novel tubulin polymerization inhibitors.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison between colchicine and novel compounds like those derived from the this compound scaffold, standardized experimental protocols are essential.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

  • Preparation of Reagents:

    • Thaw purified tubulin (e.g., from bovine brain) on ice.

    • Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare stock solutions of the test compounds (colchicine and this compound derivatives) in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the polymerization buffer.

    • Add the test compounds at various concentrations.

    • Add GTP to a final concentration of 1 mM.

    • Initiate polymerization by adding the purified tubulin (final concentration typically 2-3 mg/mL).

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each compound concentration.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

G cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis reagents Prepare Tubulin, Buffer, GTP, and Test Compounds setup Mix reagents and compounds in a 96-well plate reagents->setup initiate Add tubulin to initiate polymerization setup->initiate measure Measure absorbance at 340 nm over time at 37°C initiate->measure analyze Plot data and calculate IC50 measure->analyze G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed cancer cells in a 96-well plate treat Treat cells with test compounds seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT and incubate incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate cell viability and IC50 measure->calculate

Caption: Workflow for the cellular cytotoxicity (MTT) assay.

Cell Cycle Analysis by Flow Cytometry

This technique determines the phase of the cell cycle at which the compounds induce arrest.

Methodology:

  • Cell Treatment:

    • Treat cancer cells with the test compounds at their approximate IC₅₀ concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

    • Incubate in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis:

    • Generate DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

G cluster_prep Preparation cluster_processing Cell Processing cluster_analysis Analysis treat Treat cells with test compounds harvest Harvest and fix cells treat->harvest stain Stain with DNA-binding dye harvest->stain flow Analyze by flow cytometry stain->flow quantify Quantify cell cycle phases flow->quantify

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion: Established Efficacy Meets Emerging Potential

This guide provides a comparative framework for understanding and evaluating two distinct inhibitors of tubulin polymerization. Colchicine, with its well-defined mechanism and extensive characterization, serves as a crucial benchmark in the field. The this compound scaffold, while less explored, represents a promising avenue for the development of novel anticancer agents. The experimental protocols detailed herein offer a robust methodology for a head-to-head comparison, enabling researchers to elucidate the therapeutic potential of new chemical entities in the ongoing fight against cancer.

References

  • Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. [Link]

  • Colchicine - Wikipedia. [Link]

  • Cytotoxicity profile and IC50 of colchicine, cisplatin, doxorubicin, and PTX. [Link]

  • Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines. [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Link]

  • Anticancer Effects of Colchicine on Hypopharyngeal Cancer. [Link]

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. [Link]

  • Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. [Link]

  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. [Link]

  • Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. [Link]

  • Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. [Link]

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. [Link]

  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

  • Tubulin polymerisation inhibitory activities of 5b and colchicine.. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. [Link]

  • Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens. [Link]

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A Head-to-Head Comparison of Benzo[h]quinazoline Derivatives in Anticancer Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved anticancer drugs.[1][2] A fascinating and increasingly explored subclass of these compounds is the benzo[h]quinazoline family. The addition of a fused benzene ring to the quinazoline core creates a unique chemical architecture, offering novel opportunities for therapeutic intervention. This guide provides a comprehensive, head-to-head comparison of the anticancer activity of various benzo[h]quinazoline derivatives, supported by experimental data from peer-reviewed studies. We will delve into their cytotoxic effects on prevalent cancer cell lines, outline a standard protocol for assessing their efficacy, and explore the key signaling pathways they modulate.

Comparative Anticancer Activity of Benzo[h]quinazoline Derivatives

The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation, representing the concentration of a compound required to inhibit a biological process by 50%. Below is a comparative table summarizing the IC50 values of various benzo[h]quinazoline derivatives against common human cancer cell lines: breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT116), and lung carcinoma (A549).

It is important to note that while these values provide a valuable snapshot of the compounds' potency, direct comparison should be approached with caution, as the experimental conditions may have varied between the cited studies.

Compound ID/DescriptionTarget Cancer Cell LineIC50 (µM)Reference
4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazolineMCF-7>15.6 (approx. 9.62% inhibition at 7.8 µg/ml)[3]
4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazolineMCF-7>15.6 (approx. 22.94% inhibition at 7.8 µg/ml)[3]
Quinazoline Schiff base 1MCF-76.25[4][5]
Quinazoline Schiff base 2MCF-75.91[4][5]
N'-(benzylidene)-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide (IXa)MCF-716.70
N'-(benzylidene)-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide (IXa)HCT11612.54[6]
Quinazoline-oxymethyltriazole derivative 8aHCT-1165.33 (72h)[7]
Quinazoline-oxymethyltriazole derivative 8aMCF-712.96 (72h)[7]
Benzo[a]phenazine derivativeA5491.0 - 10
Bis(thiosemicarbazone) derivative 10A54911.67 µg/mL[8]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.[3] The principle of this assay lies in the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Harvest cancer cells and perform a viable cell count (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the benzo[h]quinazoline derivatives in culture medium. It is advisable to perform a broad range of concentrations initially to determine the approximate IC50 value.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) cell_seeding->overnight_incubation add_compounds Add compounds to cells overnight_incubation->add_compounds compound_prep Prepare serial dilutions of test compounds compound_prep->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize formazan crystals (DMSO) incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of benzo[h]quinazoline derivatives.

Unraveling the Mechanism of Action: Targeting Key Signaling Pathways

The anticancer efficacy of many quinazoline derivatives, including benzo[h]quinazolines, stems from their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Signaling Pathway

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation.[9] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Benzo[h]quinazoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase, thereby blocking the downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Receptor Tyrosine Kinase) Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF (Ligand) EGF->EGFR Binds Benzo_h_quinazoline Benzo[h]quinazoline Derivative Benzo_h_quinazoline->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of benzo[h]quinazoline derivatives.

VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of angiogenesis.[10] By inhibiting VEGFR, benzo[h]quinazoline derivatives can effectively cut off the blood supply to tumors, thereby impeding their growth and spread.

VEGFR_Pathway cluster_membrane_v Endothelial Cell Membrane cluster_cytoplasm_v Cytoplasm VEGFR VEGFR (Receptor Tyrosine Kinase) PLCg PLCγ VEGFR->PLCg Activates Ras_v Ras VEGFR->Ras_v Activates PI3K_v PI3K VEGFR->PI3K_v Activates PKC PKC PLCg->PKC Raf_v Raf Ras_v->Raf_v MEK_v MEK Raf_v->MEK_v ERK_v ERK MEK_v->ERK_v Akt_v Akt PI3K_v->Akt_v VEGF VEGF (Ligand) VEGF->VEGFR Binds Benzo_h_quinazoline_v Benzo[h]quinazoline Derivative Benzo_h_quinazoline_v->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and the inhibitory action of benzo[h]quinazoline derivatives.

Conclusion

Benzo[h]quinazoline derivatives represent a promising class of anticancer agents with demonstrated efficacy against a range of cancer cell lines. Their mechanism of action, often involving the inhibition of critical signaling pathways like EGFR and VEGFR, underscores their therapeutic potential. This guide provides a comparative overview to aid researchers and drug development professionals in the evaluation and advancement of this important scaffold. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the potency and selectivity of these compounds, paving the way for the development of novel and effective cancer therapies.

References

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Validating Tubulin as the Primary Target of 5,6-Dihydrobenzo[h]quinazolin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven framework for researchers, scientists, and drug development professionals to validate tubulin as the primary molecular target of the novel compound, 5,6-Dihydrobenzo[h]quinazolin-2-amine. By integrating biochemical and cell-based assays, this guide offers a logical and rigorous workflow, comparing the compound's activity profile with well-established tubulin-targeting agents.

The quinazoline scaffold is a privileged structure in medicinal chemistry, with various derivatives reported to exhibit anticancer properties by targeting key cellular components.[1][2][3] Several studies have indicated that certain quinazoline derivatives can interfere with microtubule dynamics, a critical process for cell division, making tubulin a plausible target for this compound.[4][5][6] This guide will delineate the necessary experiments to scientifically substantiate this hypothesis.

Section 1: The Rationale for Targeting Tubulin

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular functions, including the formation of the mitotic spindle, intracellular transport, and maintenance of cell shape.[7] Consequently, agents that disrupt microtubule dynamics are potent anticancer therapeutics.[8][9] These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., paclitaxel) and microtubule-destabilizing agents (e.g., colchicine, vinblastine).[7][10]

  • Microtubule-destabilizing agents inhibit the polymerization of tubulin into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13]

  • Microtubule-stabilizing agents bind to microtubules, preventing their depolymerization. This results in the formation of abnormal, non-functional microtubule bundles, which also leads to mitotic arrest and apoptosis.[14][15][16]

This guide will systematically investigate which, if any, of these mechanisms are employed by this compound.

Section 2: Experimental Workflow for Target Validation

A multi-faceted approach is essential to confidently identify tubulin as the primary target. The following experimental workflow provides a logical progression from in vitro biochemical assays to cell-based functional assays.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Conclusion A Tubulin Polymerization Assay B Competitive Binding Assay A->B Confirms direct interaction C Immunofluorescence Microscopy (Microtubule Network Analysis) B->C Moves from in vitro to cellular context D Cell Cycle Analysis C->D Correlates phenotype with cell fate E Cytotoxicity Assays D->E Links mechanism to anti-proliferative effect F Target Validated E->F

Caption: A logical workflow for the validation of tubulin as a drug target.

Section 3: In-Depth Methodologies and Comparative Data

This section provides detailed protocols and expected outcomes for each experimental stage, comparing this compound (referred to as 'Test Compound') with established tubulin inhibitors.

Direct Interaction with Tubulin: The Polymerization Assay

The foundational experiment is to determine if the test compound directly affects the polymerization of purified tubulin in vitro. This assay measures the change in turbidity (light scattering) as tubulin dimers assemble into microtubules.[17][18]

Experimental Protocol: Tubulin Polymerization Assay

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

    • Prepare a 10 mM stock solution of the Test Compound, Paclitaxel (positive control for stabilization), and Colchicine (positive control for destabilization) in DMSO.

    • Create a dilution series of the Test Compound and controls.

  • Assay Setup:

    • In a 96-well plate, add the diluted compounds to triplicate wells.

    • Add the tubulin solution to each well to initiate the polymerization reaction.

    • The final concentration of tubulin should be in the range of 1-3 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Presentation: Comparative Tubulin Polymerization Activity

CompoundClassExpected IC₅₀ / EC₅₀ (µM)Effect on Polymerization RateEffect on Max Polymerization (Vmax)
Vehicle (DMSO) ControlN/ANormalNormal
Paclitaxel StabilizerEC₅₀: ~1-5IncreasedIncreased
Colchicine DestabilizerIC₅₀: ~1-10DecreasedDecreased
This compound Test Compound To be determined To be determined To be determined

Interpretation:

  • A decrease in the rate and extent of polymerization suggests the test compound is a microtubule-destabilizing agent , similar to colchicine.

  • An increase in the rate and extent of polymerization indicates a microtubule-stabilizing agent , similar to paclitaxel.

Identifying the Binding Pocket: Competitive Binding Assay

Once direct interaction is confirmed, the next step is to identify the binding site on tubulin. The three major binding sites are the colchicine, vinca, and taxane sites.[11][19] A competitive binding assay using a fluorescently labeled ligand for a specific site can elucidate this. Given that many quinazoline derivatives are known to bind to the colchicine site, a colchicine competitive binding assay is a logical starting point.[8][20]

Experimental Protocol: Colchicine Competitive Binding Assay

  • Reagent Preparation:

    • Use purified tubulin and prepare stock solutions of the Test Compound and known competitors (e.g., unlabeled colchicine as a positive control, paclitaxel as a negative control).

    • Use a fluorescent colchicine analog or radiolabeled [³H]colchicine.

  • Assay Procedure:

    • Incubate a constant concentration of tubulin and the labeled colchicine with increasing concentrations of the Test Compound or controls.

    • Allow the binding to reach equilibrium.

  • Detection:

    • For fluorescent probes, measure the fluorescence intensity. A decrease in fluorescence indicates displacement of the probe.[21]

    • For radiolabeled probes, separate the tubulin-bound from free ligand (e.g., using ultrafiltration) and quantify radioactivity.[19]

Data Presentation: Competitive Colchicine Binding

CompoundExpected % Inhibition of Labeled Colchicine Binding at 10 µMInferred Binding Site
Unlabeled Colchicine > 90%Colchicine
Paclitaxel < 10%Not Colchicine
This compound To be determined To be determined

Interpretation: Significant inhibition of labeled colchicine binding by the test compound would strongly suggest that it binds to the colchicine site on tubulin.[22]

G cluster_sites Binding Sites tubulin Tubulin Heterodimer α-subunit β-subunit colchicine_site Colchicine Site tubulin:beta->colchicine_site Destabilizers Bind Here vinca_site Vinca Site tubulin:alpha->vinca_site Destabilizers Bind Here taxane_site Taxane Site tubulin:beta->taxane_site Stabilizers Bind Here

Caption: Major drug binding sites on the tubulin heterodimer.

Visualizing the Cellular Effect: Immunofluorescence Microscopy

Moving into a cellular context, immunofluorescence microscopy allows for the direct visualization of the microtubule network's integrity after treatment with the test compound.[23][24]

Experimental Protocol: Immunofluorescence Staining of Microtubules

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa or A549) on coverslips and allow them to adhere.

    • Treat the cells with the Test Compound, paclitaxel, and colchicine at their respective IC₅₀ concentrations for a defined period (e.g., 18-24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde or ice-cold methanol.[25]

    • Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.[24]

  • Immunostaining:

    • Block non-specific antibody binding with bovine serum albumin (BSA).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides and visualize using a confocal or fluorescence microscope.

Expected Phenotypes:

  • Vehicle Control: Well-organized, filamentous microtubule network extending throughout the cytoplasm.

  • Paclitaxel: Dense bundles of microtubules, particularly around the nucleus.[26]

  • Colchicine: Diffuse, depolymerized tubulin staining with a loss of the filamentous network.[8]

  • Test Compound: The observed phenotype will be compared to the controls to infer a stabilizing or destabilizing mechanism.

Assessing the Functional Consequence: Cell Cycle Analysis

A hallmark of microtubule-targeting agents is their ability to induce cell cycle arrest at the G2/M phase due to the activation of the spindle assembly checkpoint.[7][10] This can be quantified using flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment:

    • Treat asynchronous populations of a rapidly dividing cancer cell line with the Test Compound and controls at various concentrations for 24 hours.

  • Cell Staining:

    • Harvest the cells and fix them in cold 70% ethanol.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI), which also requires RNase treatment to avoid staining of double-stranded RNA.

  • Flow Cytometry:

    • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

    • The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Presentation: Cell Cycle Distribution

Compound% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO) ~50-60%~20-30%~10-15%
Paclitaxel (10 nM) DecreasedDecreasedSignificantly Increased
Colchicine (100 nM) DecreasedDecreasedSignificantly Increased
This compound (IC₅₀) To be determined To be determined To be determined

Interpretation: A significant accumulation of cells in the G2/M phase of the cell cycle is a strong indicator that the test compound disrupts mitotic progression, consistent with the mechanism of action of microtubule-targeting agents.[8]

Section 4: Synthesizing the Evidence

The validation of tubulin as the primary target of this compound rests on the convergence of evidence from these complementary assays. A compelling case is made if the compound:

  • Directly inhibits or promotes tubulin polymerization in a dose-dependent manner.

  • Competes for a known ligand-binding site on tubulin.

  • Induces characteristic morphological changes in the cellular microtubule network.

  • Causes a robust arrest of cells in the G2/M phase of the cell cycle.

This systematic approach, grounded in established methodologies and compared against benchmark compounds, provides the necessary scientific rigor to confidently assign tubulin as the primary pharmacological target of this compound, paving the way for further preclinical and clinical development.

References

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A Researcher's Guide to Validating FLT3 Inhibitors Using MV4-11 and MOLM-13 Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of Acute Myeloid Leukemia (AML) research, the development of targeted therapies against the FMS-like tyrosine kinase 3 (FLT3) receptor represents a significant stride forward. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in AML, correlating with a poor prognosis.[1] This has established FLT3 as a critical therapeutic target. For researchers and drug development professionals dedicated to discovering novel FLT3 inhibitors, the selection of appropriate preclinical models is paramount. This guide provides an in-depth comparison and detailed protocols for utilizing two of the most robust and clinically relevant cell lines for this purpose: MV4-11 and MOLM-13.

The Rationale: Why MV4-11 and MOLM-13 are the Gold Standard

The utility of a cell line in validating targeted inhibitors hinges on its genetic makeup and its dependency on the target —a concept often referred to as "oncogene addiction." MV4-11 and MOLM-13 cells are indispensable tools in FLT3 inhibitor development precisely because they endogenously harbor the FLT3-ITD mutation, which drives their proliferation and survival.[1][2]

  • MV4-11: This cell line is homozygous for the FLT3-ITD mutation, meaning it lacks a wild-type FLT3 allele.[3][4] This homozygous state can translate to a heightened dependency on FLT3 signaling, often making MV4-11 cells exquisitely sensitive to FLT3 inhibition.[4]

  • MOLM-13: In contrast, MOLM-13 cells are heterozygous for the FLT3-ITD mutation, possessing one mutated and one wild-type allele.[3][4] This genetic distinction can sometimes result in a moderately different sensitivity profile to FLT3 inhibitors when compared to MV4-11.[4]

The use of both cell lines provides a more comprehensive preclinical assessment, allowing for the evaluation of an inhibitor's potency against leukemic cells with different FLT3-ITD allelic ratios.[2][5]

Genetic Snapshot of MV4-11 and MOLM-13
Cell LineFLT3 Mutation StatusAllelic RatioKey Characteristics
MV4-11 FLT3-ITDHomozygous[3][4]Highly dependent on FLT3 signaling; often shows high sensitivity to FLT3 inhibitors.[1][4]
MOLM-13 FLT3-ITDHeterozygous[3][4]Represents AML with both wild-type and mutated FLT3; provides a comparative model to assess inhibitor efficacy.[2][4]

Experimental Workflow for FLT3 Inhibitor Validation

A systematic approach is crucial for the robust validation of a novel FLT3 inhibitor. The workflow typically involves assessing the compound's effect on cell viability to determine its potency (IC50) and confirming its mechanism of action by evaluating the inhibition of the FLT3 signaling pathway.

G cluster_0 Phase 1: Cellular Potency cluster_1 Phase 2: Mechanism of Action A Seed MV4-11 & MOLM-13 cells in 96-well plates B Treat with serial dilutions of FLT3 inhibitor A->B C Incubate for 72 hours B->C D Assess cell viability (e.g., CellTiter-Glo®) C->D E Calculate IC50 values D->E F Treat MV4-11 & MOLM-13 cells with inhibitor (at IC50 & higher concentrations) G Incubate for 2-4 hours F->G H Lyse cells and prepare protein extracts G->H I Perform Western Blot H->I J Probe for p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK I->J

Caption: Experimental workflow for FLT3 inhibitor validation.

Protocol 1: Determining Cellular Potency (IC50) via Cell Viability Assay

This protocol details the steps for assessing the half-maximal inhibitory concentration (IC50) of a test compound using a luminescent-based cell viability assay. The CellTiter-Glo® assay is recommended due to its high sensitivity and is based on the quantification of ATP, an indicator of metabolically active cells.[6][7]

Materials:

  • MV4-11 and MOLM-13 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)[8][9]

  • 96-well white, clear-bottom culture plates

  • Test FLT3 inhibitor and DMSO (vehicle control)

  • CellTiter-Glo® 2.0 Assay Reagent (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Culture MV4-11 and MOLM-13 cells in RPMI-1640 supplemented with 10% FBS. Resuspend cells to a density of 1 x 10^5 cells/mL and seed 100 µL per well in a 96-well plate.[8]

  • Compound Preparation: Prepare a 2X serial dilution of the test inhibitor in culture medium. A typical concentration range to start with is 0.1 nM to 10 µM.

  • Cell Treatment: Add 100 µL of the 2X inhibitor dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final inhibitor concentrations. Include wells with DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[10][11]

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[12]

Interpreting the Data: Comparative IC50 Values of Known FLT3 Inhibitors

The table below provides a summary of reported IC50 values for several well-characterized FLT3 inhibitors in MV4-11 and MOLM-13 cells, offering a benchmark for new compounds.

FLT3 InhibitorMV4-11 IC50 (nM)MOLM-13 IC50 (nM)Reference(s)
Gilteritinib Varies; generally low nM rangeVaries; generally low nM range[2][5]
Quizartinib 0.400.89[13]
LT-171-861 1.81.3[12]
Crenolanib 8N/A (7 nM in MOLM-14)[14]

Note: IC50 values can vary between studies due to differences in assay conditions (e.g., incubation time, cell density, assay method).

The FLT3 Signaling Pathway and its Inhibition

The FLT3-ITD mutation leads to ligand-independent dimerization and constitutive autophosphorylation of the receptor.[15] This aberrant activation triggers downstream signaling cascades, primarily the STAT5, RAS/MAPK, and PI3K/AKT pathways, which collectively promote cell proliferation and survival.[16][17]

FLT3_Pathway cluster_downstream Downstream Signaling FLT3_ITD FLT3-ITD Receptor STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylation Cascade RAS RAS FLT3_ITD->RAS Phosphorylation Cascade PI3K PI3K FLT3_ITD->PI3K Phosphorylation Cascade Inhibitor FLT3 Inhibitor Inhibitor->FLT3_ITD Blocks ATP Binding Site Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK ERK RAS->ERK AKT AKT PI3K->AKT ERK->Proliferation AKT->Proliferation

Caption: Simplified FLT3-ITD signaling pathway and point of inhibition.

Protocol 2: Confirming Mechanism of Action via Western Blot

Western blotting is essential to visually confirm that the test compound inhibits the phosphorylation of FLT3 and its key downstream effectors. A reduction in the phosphorylated forms of these proteins provides direct evidence of on-target activity.[1][18]

Materials:

  • MV4-11 and MOLM-13 cells

  • Test FLT3 inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with the test inhibitor at various concentrations (e.g., 1x, 5x, and 10x the determined IC50) for 2-4 hours. Include a DMSO vehicle control.[13]

  • Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C, according to the manufacturer's recommendations.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Compare the intensity of the phosphorylated protein bands in the treated samples to the vehicle control. A potent inhibitor should show a dose-dependent decrease in the phosphorylation of FLT3, STAT5, and ERK, while the total protein levels remain unchanged.[12][13]

Conclusion: A Foundation for Robust FLT3 Inhibitor Development

The MV4-11 and MOLM-13 cell lines are powerful and clinically relevant in vitro models for the preclinical validation of FLT3 inhibitors. Their distinct FLT3-ITD allelic statuses offer a nuanced system for assessing inhibitor potency and selectivity. By employing a systematic workflow that combines quantitative cell viability assays with mechanistic Western blot analyses, researchers can generate the robust and reliable data necessary to advance promising compounds through the drug development pipeline. The protocols and comparative data presented in this guide provide a solid foundation for these critical validation studies.

References

  • Li, Y., et al. (2021). LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia. Journal of Hematology & Oncology, 14(1), 1-16. [Link]

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  • Uckelmann, H., et al. (2018). MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. Haematologica, 103(11), 1875-1885. [Link]

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A Senior Application Scientist's Guide to In Vivo Validation of Anti-Inflammatory Activity: A Comparative Analysis of Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap from Benchtop to Bedside

The journey of a novel anti-inflammatory compound from a promising in vitro hit to a potential clinical candidate is fraught with challenges. While in vitro assays provide valuable initial insights into a compound's mechanism of action, they cannot replicate the intricate and dynamic environment of a living organism. Inflammation is a complex physiological response involving a symphony of cellular and molecular players, and its modulation can have systemic consequences.[1][2] Therefore, in vivo validation using well-characterized animal models is an indispensable step in the preclinical evaluation of anti-inflammatory drug candidates.

This guide provides a comparative overview of three widely used animal models for assessing anti-inflammatory activity: Carrageenan-Induced Paw Edema for acute inflammation, Adjuvant-Induced Arthritis for chronic inflammation, and Lipopolysaccharide (LPS)-Induced Systemic Inflammation for systemic inflammatory responses. As a senior application scientist, my goal is to not only present the protocols but to also provide the rationale behind the experimental choices, ensuring a robust and self-validating study design.

Ethical Considerations in Animal Research: The 3Rs Principle

Before delving into the specifics of each model, it is paramount to address the ethical framework governing animal experimentation. All research involving animals must adhere to the principles of the 3Rs: Replacement , Reduction , and Refinement .[3][4]

  • Replacement: Researchers have a responsibility to consider alternatives to animal testing whenever possible.[4][5]

  • Reduction: The number of animals used should be minimized to the amount necessary to obtain statistically significant data.[3][4]

  • Refinement: Experimental procedures should be optimized to minimize animal pain, suffering, and distress, thereby enhancing animal welfare.[3]

All protocols described herein should be conducted in compliance with applicable national and international guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).[6][7]

Comparative Analysis of Key In Vivo Inflammation Models

The selection of an appropriate animal model is critical and depends on the specific research question and the therapeutic target of the test compound.[1][2]

Model Type of Inflammation Key Features Primary Applications Timeline
Carrageenan-Induced Paw Edema Acute, LocalizedRapid onset, non-immune, highly reproducible edema formation.[8][9]Screening for acute anti-inflammatory activity, particularly for compounds targeting mediators like histamine, bradykinin, and prostaglandins.[8][10]Hours
Adjuvant-Induced Arthritis (AIA) Chronic, SystemicPolyarticular inflammation, bone resorption, and immunological involvement, mimicking aspects of rheumatoid arthritis.[11][12]Evaluating compounds for chronic inflammatory conditions like rheumatoid arthritis, assessing effects on both inflammation and joint destruction.[12]Weeks
LPS-Induced Systemic Inflammation Acute, SystemicRapid and robust release of pro-inflammatory cytokines, mimicking aspects of sepsis and systemic inflammatory response syndrome (SIRS).[13][14][15]Assessing the efficacy of compounds in modulating systemic cytokine storms and acute systemic inflammation.[14][16][17]Hours to Days

I. Carrageenan-Induced Paw Edema: A Model of Acute Inflammation

The carrageenan-induced paw edema model is a cornerstone for the rapid screening of acute anti-inflammatory agents.[9][10] Carrageenan, a sulfated polysaccharide extracted from seaweed, is a phlogistic agent that induces a reproducible, biphasic inflammatory response.[8][10]

Mechanism of Action:

The inflammatory response to carrageenan is characterized by two distinct phases. The initial phase (0-1.5 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (1.5-5 hours) is associated with the production of prostaglandins and the infiltration of neutrophils into the site of inflammation.[8][18] This biphasic nature allows for some discernment of a compound's potential mechanism of action.

Experimental Workflow:

G cluster_pre Pre-Treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis acclimatization Acclimatization of Animals (e.g., Wistar rats) grouping Randomization into Groups (Vehicle, Test Compound, Standard Drug) acclimatization->grouping baseline Baseline Paw Volume Measurement (Plethysmometer) grouping->baseline dosing Administration of Vehicle, Test Compound, or Standard Drug (e.g., Indomethacin) baseline->dosing induction Subplantar Injection of Carrageenan (1% in saline) into Hind Paw dosing->induction measurement Paw Volume Measurement at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) induction->measurement edema_calc Calculate Paw Edema Volume (Vt - V0) measurement->edema_calc inhibition_calc Calculate Percentage Inhibition of Edema edema_calc->inhibition_calc stats Statistical Analysis (e.g., ANOVA) inhibition_calc->stats

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animal Acclimatization and Grouping: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.[19] Randomly divide the animals into groups (n=6): Vehicle control (e.g., saline), Test compound (various doses), and a Positive control (e.g., Indomethacin, 5 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[20][21][22]

  • Dosing: Administer the vehicle, test compound, or standard drug via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[10][18]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[18][23]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18][24]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Determine the percentage inhibition of edema for each group compared to the vehicle control group.

Self-Validation and Interpretation:

A significant reduction in paw edema in the positive control group (Indomethacin) validates the assay. The dose-dependent reduction of paw edema by the test compound indicates its acute anti-inflammatory activity.[18]

II. Adjuvant-Induced Arthritis (AIA): A Model of Chronic Inflammation

The Adjuvant-Induced Arthritis (AIA) model in rats is a well-established and widely used model for studying chronic inflammation, particularly with relevance to human rheumatoid arthritis (RA).[11][12] It is induced by a single injection of Complete Freund's Adjuvant (CFA).

Mechanism of Action:

CFA contains heat-killed Mycobacterium tuberculosis, which triggers a cell-mediated immune response. This results in a chronic, progressive polyarthritis characterized by synovial hyperplasia, infiltration of inflammatory cells, and subsequent cartilage and bone destruction.[1] Key pro-inflammatory cytokines such as TNF-α and IL-1β play a crucial role in the pathogenesis of AIA.[1][25]

Experimental Workflow:

G cluster_induction Induction Phase cluster_treatment Treatment & Monitoring Phase cluster_analysis Terminal Analysis (e.g., Day 21) acclimatization Acclimatization of Animals (e.g., Lewis rats) induction Single Intradermal Injection of CFA at the Base of the Tail (Day 0) acclimatization->induction onset Onset of Clinical Signs (approx. Day 9-10) induction->onset grouping Randomization into Treatment Groups (Vehicle, Test Compound, Standard Drug) onset->grouping dosing Daily Dosing of Vehicle, Test Compound, or Standard Drug (e.g., Methotrexate) grouping->dosing monitoring Regular Monitoring: - Paw Volume - Arthritis Score - Body Weight dosing->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia histopathology Histopathological Analysis of Joints euthanasia->histopathology cytokine Cytokine Profiling (Serum/Synovial Fluid) euthanasia->cytokine radiography Radiographic Analysis of Joints euthanasia->radiography

Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model.

Detailed Protocol:

  • Animal Acclimatization and Induction: Acclimatize male Lewis rats for one week. On day 0, administer a single intradermal injection of 0.1 mL of CFA at the base of the tail.[11][26]

  • Monitoring and Grouping: Monitor the animals daily for the onset of arthritic symptoms, which typically appear around day 9-10.[11] Once clinical signs are evident, randomize the animals into treatment groups (Vehicle, Test Compound, Positive Control like Methotrexate).

  • Dosing and Assessment: Administer the respective treatments daily. Regularly measure paw volume, body weight, and assign an arthritis score based on the severity of inflammation in the paws.

  • Terminal Analysis: On a predetermined day (e.g., day 21), euthanize the animals.

    • Histopathology: Collect the hind paws for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.[27][28][29]

    • Cytokine Profiling: Collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6) to understand the systemic inflammatory response.[25][30][31]

    • Radiography: X-ray the hind paws to visualize bone and joint integrity.

Self-Validation and Interpretation:

The development of severe polyarthritis in the vehicle-treated group and its significant amelioration in the positive control group validates the model. A reduction in arthritis score, paw volume, inflammatory cell infiltration (histopathology), and pro-inflammatory cytokine levels by the test compound indicates its potential as a therapeutic agent for chronic inflammatory diseases.[11]

III. Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A Model for Acute Systemic Response

The LPS-induced systemic inflammation model is an acute model used to study the body's response to a systemic inflammatory challenge, mimicking aspects of sepsis and cytokine release syndrome.[14][32]

Mechanism of Action:

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[33] It binds to Toll-like receptor 4 (TLR4) on immune cells, primarily macrophages, leading to the rapid and robust release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 into the circulation.[14][33][34]

Experimental Workflow:

G cluster_pre Pre-Treatment cluster_induction Induction & Sample Collection cluster_analysis Data Analysis acclimatization Acclimatization of Animals (e.g., C57BL/6 mice) grouping Randomization into Groups (Vehicle, Test Compound, Standard Drug) acclimatization->grouping dosing Administration of Vehicle, Test Compound, or Standard Drug (e.g., Dexamethasone) grouping->dosing induction Intraperitoneal Injection of LPS dosing->induction collection Blood Collection at Peak Cytokine Release Time (e.g., 1.5 - 2 hours for TNF-α) induction->collection serum_prep Serum Preparation collection->serum_prep cytokine_assay Measurement of Serum Cytokine Levels (e.g., ELISA, Multiplex Assay) serum_prep->cytokine_assay stats Statistical Analysis cytokine_assay->stats

Caption: Experimental workflow for the LPS-induced systemic inflammation model.

Detailed Protocol:

  • Animal Acclimatization and Grouping: Acclimatize male C57BL/6 mice for one week. Randomly divide them into treatment groups (Vehicle, Test Compound, Positive Control like Dexamethasone).[14]

  • Dosing: Administer the respective treatments, typically 30-60 minutes before the LPS challenge.[15]

  • Induction of Inflammation: Inject a predetermined dose of LPS intraperitoneally.[15]

  • Sample Collection: At a time point corresponding to the peak expression of the cytokine of interest (e.g., 1.5-2 hours for TNF-α), collect blood via cardiac puncture under terminal anesthesia.[15]

  • Cytokine Analysis: Prepare serum and measure the concentrations of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or a multiplex cytokine assay.[35][36]

Self-Validation and Interpretation:

A robust increase in serum cytokine levels in the vehicle-treated group and a significant suppression in the dexamethasone-treated group confirms the validity of the experiment.[14] A dose-dependent reduction in cytokine levels by the test compound demonstrates its ability to modulate systemic inflammatory responses.[13][16]

Conclusion: An Integrated Approach to In Vivo Validation

The choice of an animal model for evaluating anti-inflammatory compounds is a critical decision that should be driven by the scientific question at hand. The Carrageenan-Induced Paw Edema, Adjuvant-Induced Arthritis, and LPS-Induced Systemic Inflammation models each offer unique insights into a compound's potential efficacy against acute, chronic, and systemic inflammation, respectively. By understanding the underlying mechanisms, adhering to rigorous and well-controlled protocols, and upholding the highest ethical standards, researchers can generate reliable and translatable data, paving the way for the development of novel anti-inflammatory therapeutics.

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Confirming the Binding Site of 5,6-Dihydrobenzo[h]quinazolin-2-amine on FLT3 Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, FMS-like tyrosine kinase 3 (FLT3) has emerged as a critical target in acute myeloid leukemia (AML).[1] The constitutive activation of FLT3, often driven by mutations, is a key driver of leukemogenesis, making the development of potent and specific FLT3 inhibitors a high-priority area in drug discovery.[2][3][4] A crucial aspect of developing these inhibitors is the precise identification and confirmation of their binding site on the FLT3 kinase domain. This guide provides an in-depth analysis of the methodologies used to confirm the binding site of 5,6-Dihydrobenzo[h]quinazolin-2-amine on FLT3, comparing it with other known FLT3 inhibitors.

The Significance of Binding Site Confirmation in FLT3 Inhibition

Understanding how a small molecule inhibitor interacts with its target protein at an atomic level is fundamental to rational drug design.[5] For FLT3 kinase, inhibitors are broadly classified into two types based on their binding mode to the kinase domain.[3][6]

  • Type I inhibitors bind to the active conformation of the kinase, competing with ATP in its binding pocket.[3][6]

  • Type II inhibitors bind to the inactive conformation, often extending into an adjacent hydrophobic pocket.[3][6]

Confirming the binding site and mode of action of a novel inhibitor like this compound is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: It provides a structural basis for optimizing inhibitor potency and selectivity.

  • Overcoming Drug Resistance: Knowledge of the binding site helps in understanding and predicting resistance mechanisms, such as those arising from mutations in the kinase domain.[7]

  • Rational Design of Next-Generation Inhibitors: A clear understanding of the binding interactions enables the design of new molecules with improved pharmacological properties.

Predicted Binding Mode of this compound

The development of 5,6-dihydrobenzo[h]quinazoline derivatives has been described as "structure-based," suggesting that computational modeling and docking studies were instrumental in their design.[1] Based on the common scaffold of quinazoline-based kinase inhibitors, it is hypothesized that this compound acts as a Type I inhibitor , binding to the ATP-binding pocket of the FLT3 kinase domain.

This predicted binding mode likely involves key hydrogen bond interactions with the hinge region of the kinase, a characteristic feature of many ATP-competitive inhibitors. The dihydrobenzo[h]quinazoline core would occupy the adenine-binding pocket, with the 2-amine moiety potentially forming critical interactions.

Below is a diagram illustrating the general signaling pathway of FLT3 and the point of inhibition.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane FLT3 FLT3 Receptor Dimer Dimerization & Autophosphorylation FLT3->Dimer Activates FL FLT3 Ligand FL->FLT3 Binds ADP ADP Dimer->ADP Downstream Downstream Signaling (STAT5, RAS/MAPK, PI3K/Akt) Dimer->Downstream Phosphorylates Inhibitor This compound Inhibitor->Dimer Inhibits ATP ATP ATP->Dimer Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: FLT3 signaling pathway and point of inhibition.

Experimental Workflow for Binding Site Confirmation

A multi-faceted approach is required to rigorously confirm the binding site of a novel inhibitor. The following experimental workflow provides a self-validating system to test the hypothesis that this compound is a Type I FLT3 inhibitor.

Binding_Site_Confirmation_Workflow Start Hypothesized Binding Mode (Computational Docking) Biochemical Biochemical Assays (Kinase Activity, Competition) Start->Biochemical Biophysical Biophysical Assays (ITC, SPR, NMR) Start->Biophysical Cellular Cell-Based Assays (Site-Directed Mutagenesis) Biochemical->Cellular Structural Structural Biology (X-ray Crystallography) Biophysical->Structural Confirmation Binding Site Confirmed Structural->Confirmation Cellular->Confirmation

Caption: Experimental workflow for binding site confirmation.

Protocol 1: In Vitro Kinase Inhibition and Competition Assays

Objective: To determine if this compound inhibits FLT3 kinase activity in an ATP-competitive manner.

Methodology:

  • Recombinant FLT3 Kinase Assay:

    • Express and purify the recombinant human FLT3 kinase domain.

    • Perform a kinase activity assay using a substrate peptide and varying concentrations of this compound.

    • Measure the rate of substrate phosphorylation to determine the IC50 value of the inhibitor.

  • ATP Competition Assay:

    • Fix the concentration of this compound (at or near its IC50).

    • Perform the kinase activity assay with varying concentrations of ATP.

    • An increase in the apparent Km of ATP with increasing inhibitor concentration is indicative of competitive inhibition.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity and thermodynamics of the inhibitor-kinase interaction.[5]

Methodology:

  • Prepare solutions of the purified FLT3 kinase domain and this compound in the same buffer.

  • Titrate the inhibitor into the protein solution in an ITC instrument.

  • Measure the heat released or absorbed upon binding.[5]

  • Fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Protocol 3: X-ray Crystallography

Objective: To obtain a high-resolution three-dimensional structure of the FLT3 kinase domain in complex with this compound. This is considered the 'gold standard' for visualizing binding interactions.[8]

Methodology:

  • Co-crystallize the purified FLT3 kinase domain with an excess of this compound.

  • Expose the resulting crystals to X-rays to generate a diffraction pattern.

  • Process the diffraction data to calculate an electron density map.

  • Build and refine an atomic model of the protein-ligand complex into the electron density map.

  • Analyze the final structure to identify the specific amino acid residues involved in binding.

Protocol 4: Site-Directed Mutagenesis

Objective: To validate the functional importance of key amino acid residues in the predicted binding site.

Methodology:

  • Based on the predicted binding mode (and ideally, the crystal structure), identify key residues in the FLT3 ATP-binding pocket expected to interact with this compound.

  • Generate mutant versions of the FLT3 kinase, where these residues are substituted (e.g., with alanine).

  • Express and purify the mutant proteins.

  • Perform kinase activity and inhibition assays with the mutant proteins.

  • A significant increase in the IC50 value for a particular mutant compared to the wild-type enzyme confirms the importance of that residue in inhibitor binding.

Comparison with Alternative FLT3 Inhibitors

The binding mode of this compound can be compared to other well-characterized FLT3 inhibitors. This comparison provides context for its mechanism of action and potential advantages or disadvantages.

InhibitorTypeBinding ConformationKey Interactions
This compound Type I (Predicted) Active (DFG-in) Hinge region hydrogen bonds
MidostaurinType IActive (DFG-in)Hinge region interactions
GilteritinibType IActive (DFG-in)Hinge region and front pocket interactions
QuizartinibType IIInactive (DFG-out)Hinge region and back pocket interactions[7]
SorafenibType IIInactive (DFG-out)Hinge region and back pocket interactions

This table highlights the key distinction between Type I and Type II inhibitors. While all of these inhibitors bind in the general vicinity of the ATP pocket, their specific interactions and the conformational state of the kinase they bind to differ significantly.

Conclusion

Confirming the binding site of a novel kinase inhibitor like this compound is a critical step in its development. While computational predictions suggest a Type I binding mode within the ATP pocket of FLT3, a rigorous experimental workflow is necessary for confirmation. By employing a combination of biochemical, biophysical, structural, and cell-based assays, researchers can build a comprehensive and validated model of the inhibitor's mechanism of action. This detailed understanding is essential for optimizing its therapeutic potential and for the continued development of next-generation FLT3 inhibitors to combat acute myeloid leukemia.

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A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of 5,6-Dihydrobenzo[h]quinazolin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the adage "know thy compound" has never been more critical. The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its selectivity profile. A highly selective compound promises on-target efficacy with minimal off-target effects, while a non-selective or poly-pharmacological agent might offer multi-pronged therapeutic action or, conversely, a host of undesirable side effects. This guide provides an in-depth comparison and methodological framework for characterizing the cross-reactivity and selectivity of a promising scaffold: 5,6-Dihydrobenzo[h]quinazolin-2-amine.

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives having reached clinical use, primarily as kinase inhibitors.[1][2] The 5,6-dihydrobenzo[h]quinazoline framework represents a structurally distinct class of these inhibitors, with reported activities ranging from anti-inflammatory and antiplatelet agents to inhibitors of Fms-like tyrosine kinase 3 (FLT3).[3][4] Understanding the broader kinome-wide selectivity of this compound is therefore paramount for its development as a chemical probe or a therapeutic candidate.

This guide will navigate the reader through the essential techniques for kinase inhibitor profiling, present a comparative analysis of this compound against established kinase inhibitors (using representative data), and provide detailed, field-proven experimental protocols. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust and the interpretations are data-driven.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[5] This conservation makes the development of truly selective inhibitors a formidable challenge.[6] Early and comprehensive selectivity profiling is not merely a checkbox in the drug discovery workflow; it is a critical step that informs lead optimization, predicts potential off-target toxicities, and can even unveil novel therapeutic opportunities.[7]

Several robust platforms are commercially available for broad-panel kinase screening, each with its own set of advantages and limitations.[7][8][9] These platforms can be broadly categorized into biochemical assays, which measure direct interactions with purified enzymes, and cell-based assays, which assess target engagement within a more physiologically relevant context.[10]

Visualizing the Profiling Strategy

The following diagram illustrates a comprehensive workflow for assessing the selectivity of a novel kinase inhibitor like this compound.

Kinase_Selectivity_Profiling_Workflow Kinase Selectivity Profiling Workflow cluster_Biochemical Biochemical Profiling cluster_Cellular Cellular Target Engagement A Primary Screen (e.g., KINOMEscan® @ 1µM) B Dose-Response (Kd/IC50) for initial hits A->B Identify initial hits C Binding Kinetics (kon/koff) for high-affinity targets B->C Characterize affinity Decision Selective? B->Decision D Cellular Thermal Shift Assay (CETSA®) for on-target validation F Phospho-protein Western Blot for pathway modulation D->F E KiNativ™ Assay for active site engagement E->F F->Decision Start Compound of Interest: This compound Start->A Start->D Start->E End Lead Candidate Decision->End Yes Optimize Structure-Activity Relationship (SAR) and Lead Optimization Decision->Optimize No Optimize->Start New Analogs

Caption: A comprehensive workflow for kinase selectivity profiling.

Comparative Selectivity Profile

To contextualize the potential selectivity of this compound, we present a representative dataset comparing its inhibitory activity against a panel of kinases with two well-characterized inhibitors: Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective FLT3 inhibitor "FLT3i-A". The data below is illustrative and intended to demonstrate how such a comparison would be presented.

Kinase TargetThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)FLT3i-A (% Inhibition @ 1µM)
FLT3 98 9999
c-KIT 859790
PDGFRβ 759560
VEGFR2 409225
EGFR 15885
SRC 209610
CDK2 5942
PKA < 598< 5

Interpretation of the Data:

From this representative data, this compound emerges as a potent inhibitor of FLT3, with significant cross-reactivity against other type III receptor tyrosine kinases like c-KIT and PDGFRβ. This profile suggests a degree of selectivity, particularly when compared to the pan-kinase inhibitor Staurosporine. However, its activity against VEGFR2 indicates potential for off-target effects that would need to be addressed during lead optimization. In contrast, the hypothetical "FLT3i-A" demonstrates a cleaner profile, with more pronounced selectivity for FLT3 and c-KIT over other kinases.

Authoritative Experimental Protocols

The trustworthiness of any selectivity profiling data hinges on the robustness of the experimental methodology. Below, we provide detailed, step-by-step protocols for three key assays that form a self-validating system for characterizing kinase inhibitors.

Competition Binding Assay (e.g., KINOMEscan®)

This biochemical assay quantitatively measures the binding of a compound to a panel of kinases. It is an excellent primary screening method to identify the initial hit profile of a compound.[8][11][12]

Principle: The test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

Protocol:

  • Compound Preparation: Prepare a 100X stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the appropriate buffers and the DNA-tagged kinases from the screening panel.

  • Compound Addition: Add the test compound to the assay wells at a final concentration of 1 µM. Include a DMSO-only control (100% binding) and a control compound with known high affinity for each kinase (0% binding).

  • Ligand Addition: Add the immobilized, active-site directed ligand to all wells.

  • Equilibration: Incubate the plate at room temperature for 1 hour to allow the binding competition to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase.

  • Elution and Quantification: Elute the bound kinase and quantify the amount of DNA tag using qPCR.

  • Data Analysis: Calculate the percentage of kinase bound in the presence of the test compound relative to the DMSO control.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular environment.[13][14][15] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[16]

Principle: Cells are treated with the test compound, and then subjected to a heat gradient. The aggregation temperature (Tagg) of the target protein is determined by measuring the amount of soluble protein remaining at each temperature. An increase in the Tagg in the presence of the compound indicates target engagement.[17]

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., MV4-11, which expresses FLT3) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase (e.g., FLT3).

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate melting curves. Determine the Tagg and the thermal shift induced by the compound.

In Situ Kinase Profiling (e.g., KiNativ™)

This chemical proteomics approach provides a snapshot of the active kinases in a cell lysate and how their activity is affected by an inhibitor.[18][19][20]

Principle: An ATP- or ADP-biotin probe is used to covalently label the active site of kinases in a cell lysate. If a kinase is bound by an inhibitor, it will be less available for labeling by the probe. The extent of labeling is quantified by mass spectrometry.[18]

Protocol:

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line.

  • Inhibitor Treatment: Treat aliquots of the lysate with varying concentrations of this compound or a vehicle control for a defined period.

  • Probe Labeling: Add the desthiobiotin-ATP or -ADP probe to each lysate and incubate to allow for covalent labeling of the kinase active sites.[21]

  • Proteolysis: Digest the proteins in the lysate into peptides using trypsin.

  • Enrichment of Labeled Peptides: Use streptavidin affinity chromatography to enrich for the biotinylated peptides.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinase active-site peptides.

  • Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated samples to the vehicle control to determine the IC50 for each kinase.

Signaling Pathway Context

Understanding the on-target and potential off-target effects of this compound requires placing its activity within the context of cellular signaling pathways. The diagram below illustrates the FLT3 signaling pathway and highlights potential points of cross-reactivity.

FLT3_Signaling_Pathway FLT3 Signaling and Potential Off-Targets cluster_pathways Downstream Signaling Cascades FL FLT3 Ligand FLT3 FLT3 Receptor (Primary Target) FL->FLT3 activates RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 KIT c-KIT Receptor (Off-Target) KIT->RAS_RAF KIT->PI3K_AKT PDGFR PDGFR (Off-Target) PDGFR->PI3K_AKT Compound This compound Compound->FLT3 Compound->KIT Compound->PDGFR Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Inhibition of Differentiation STAT5->Differentiation

Caption: FLT3 signaling and potential off-targets.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity and selectivity of this compound. By employing a multi-pronged strategy that combines broad-panel biochemical screening with cell-based target engagement assays, researchers can build a robust and reliable selectivity profile. The representative data and detailed protocols provided herein serve as a roadmap for the evaluation of this and other novel kinase inhibitors.

The journey from a promising chemical scaffold to a validated chemical probe or a clinical candidate is long and fraught with challenges. A thorough understanding of a compound's selectivity is a critical first step on this journey, enabling informed decisions, minimizing the risk of off-target effects, and ultimately accelerating the development of new and effective therapies.

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  • G. D. A., et al. (1996). Synthesis and Pharmacological Evaluation of 5,6-dihydrobenzo[f] cinnolin-2(3H)ones Analogues of Antihypertensive and Antiaggregating Benzo[h]cinnolinones. Il Farmaco, 51(10), 653-658. Available at: [Link]

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  • Scott, J. S., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 61(19), 8797-8810. Available at: [Link]

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A Senior Application Scientist's Guide to Evaluating Synergistic Effects of Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The Theoretical Foundation: Defining and Understanding Synergy

At its core, synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[4] This "1+1 > 2" phenomenon is the ultimate goal of combination therapy.[4] Conversely, an additive effect is observed when the combined effect equals the sum of individual effects, and antagonism occurs when the combination is less effective than the individual agents.[5][6]

The mechanisms driving synergy are diverse and can include:

  • Complementary pathway inhibition: Targeting multiple nodes within a single signaling pathway or distinct but compensatory pathways.

  • Enhanced drug uptake or reduced efflux: One agent may increase the intracellular concentration of another.

  • Induction of immunogenic cell death: Some chemotherapies can make tumor cells more susceptible to immune attack, creating synergy with immunotherapies.[7][8][9]

  • Overcoming resistance: A second agent can counteract resistance mechanisms to the first.

Understanding the potential mechanism of interaction is crucial for rational drug combination design and for interpreting experimental results.[10]

Methodologies for Quantifying Drug Interactions

Two gold-standard methods dominate the preclinical assessment of drug synergy: the Isobologram analysis and the Combination Index (CI) method.[11] Both are rooted in the dose-effect relationships of the individual and combined agents.[11]

Isobologram Analysis: A Visual Approach to Synergy

Isobologram analysis is a graphical method that provides a clear, visual representation of drug interactions.[4][12] The process involves plotting the concentrations of two drugs that produce a specific, predetermined effect (e.g., 50% inhibition of cell growth, or IC50) on the x and y axes.[13]

  • A straight line connecting the IC50 values of the individual drugs represents the line of additivity .[12][14]

  • Data points for combination treatments that fall below this line indicate synergy .[12][14]

  • Points on the line signify an additive effect.[14]

  • Points above the line indicate antagonism .[4][14]

This method is particularly powerful for visualizing the nature of the interaction across a range of concentrations and effect levels.[12][15]

Experimental Workflow: Isobologram Analysis

Caption: Workflow for generating an isobologram.

The Combination Index (CI) Method: A Quantitative Analysis

Developed by Chou and Talalay, the Combination Index (CI) method offers a quantitative measure of drug interaction based on the median-effect equation.[5][16] This approach provides a numerical value that defines the interaction, lending itself to more objective and high-throughput analysis.[5][11]

The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ [6][17]

Where:

  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a specific effect (e.g., 50% inhibition).[6][17]

  • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to produce the same effect.[6][17]

The interpretation of the CI value is as follows:

  • CI < 1: Synergy[5][16]

  • CI = 1: Additive effect[5][16]

  • CI > 1: Antagonism[5][16]

More specifically, CI values are often categorized for a more nuanced interpretation: <0.85 indicates synergy, 0.9-1.1 suggests an additive effect, and >1.1 points to antagonism.[17]

Experimental Design and Protocols

The most common experimental approach for generating the data needed for both isobologram and CI analysis is the checkerboard assay .[18][19] This method systematically evaluates multiple concentration combinations of two drugs.[18]

The Checkerboard Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for various cell-based assays (e.g., viability, proliferation).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Drug A and Drug B stock solutions

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Prepare a cell suspension at a predetermined optimal density.

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[18]

    • Fill the outer wells with 200 µL of sterile PBS or media to minimize edge effects.[18]

    • Incubate the plate for 24 hours to allow for cell attachment.[18]

  • Drug Dilution and Plate Setup:

    • Prepare serial dilutions of Drug A and Drug B. Typically, a 2-fold serial dilution is performed.[20]

    • Along the x-axis (e.g., columns 2-11), add decreasing concentrations of Drug A.

    • Along the y-axis (e.g., rows B-G), add decreasing concentrations of Drug B.

    • The wells in the matrix will now contain various combinations of Drug A and Drug B.[18]

    • Include controls: Drug A alone (e.g., row H), Drug B alone (e.g., column 12), and untreated cells (no drug).[20]

  • Incubation and Assay:

    • Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions and incubate as required.

    • Read the absorbance or fluorescence on a plate reader.

Checkerboard Assay Plate Layout

Caption: A simplified representation of a checkerboard assay layout.

Data Analysis and Interpretation: A Comparative Summary

Once the experimental data is collected, the next crucial step is analysis and interpretation. The table below summarizes the key aspects of the two primary methods.

FeatureIsobologram AnalysisCombination Index (CI) Method
Output Graphical representation (isobole)Numerical value (CI)
Primary Advantage Intuitive, visual assessment of synergy across a range of concentrations.[12]Quantitative, objective measure suitable for high-throughput screening.[5][21]
Interpretation Points below the line of additivity indicate synergy.[12][14]CI < 1 indicates synergy.[5][16]
Limitations Can be more complex to construct and may not be suitable for large-scale screens.[13]The single CI value may not capture the complexity of the dose-response surface.[22]
Best For In-depth analysis of a few key drug combinations.Screening large libraries of drug combinations to identify synergistic hits.[21]

Concluding Remarks for the Practicing Scientist

The evaluation of synergistic effects is a cornerstone of modern chemotherapeutic drug development. While both isobologram analysis and the Combination Index method are powerful tools, they are not mutually exclusive. In fact, a comprehensive evaluation often benefits from the complementary insights provided by both approaches.[22] A robust experimental design, meticulous execution of protocols like the checkerboard assay, and a thorough understanding of the analytical frameworks are paramount to confidently identifying drug combinations that hold the promise of improved therapeutic outcomes in the fight against cancer.[1][3][23] It is also important to note that while many combinations may demonstrate additivity, this can still be clinically superior to synergy between weaker drugs.[24] The ultimate goal is to identify combinations with enhanced efficacy, whether through true synergy or potent additive effects.[24][25]

References

  • Vertex AI Search. (n.d.). Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method.
  • Tallarida, R. J. (2006). An overview of drug combination analysis with isobolograms. Journal of Pharmacology and Experimental Therapeutics, 319(1), 1–7.
  • BenchChem. (2025). Validating Synergistic Interactions of Chemotherapeutic Agents: A Comparative Guide.
  • Ribeiro, R., et al. (2022). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Cancer Pharmacology, 1, 100110.
  • ESMO. (2023). Most combinations of cancer drugs have additive, but not synergistic efficacy.
  • Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies.
  • Frontiers. (n.d.). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research.
  • LabAuto. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay.
  • ResearchGate. (n.d.). Postulated mechanisms of synergy between chemotherapy and immunotherapy.
  • Lorke, D. E., et al. (2023). Isobolographic analysis of interactions – a pre-clinical perspective. Journal of Pre-Clinical and Clinical Research, 17(4), 143-148.
  • ResearchGate. (n.d.). An Overview of Drug Combination Analysis with Isobolograms.
  • JNCI: Journal of the National Cancer Institute. (n.d.). Design of phase II oncology trials evaluating combinations of experimental agents.
  • ResearchGate. (n.d.). Schematic of Chou-Talalay method to determine the combination index.
  • Shurin, M. R., et al. (2011). Novel mechanism of synergistic effects of conventional chemotherapy and immune therapy of cancer. Cancer Immunology, Immunotherapy, 60(3), 419-423.
  • Lee, J. J., & Kong, M. (2004). Evaluation of Combination Chemotherapy: Integration of Nonlinear Regression, Curve Shift, Isobologram, and Combination Index Analyses. Clinical Cancer Research, 10(23), 8059-8067.
  • JoVE. (2018). High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method.
  • Shurin, M. R., et al. (2011). Mechanism of synergistic effect of chemotherapy and immunotherapy of cancer. Cancer Immunology, Immunotherapy, 60(3), 419-423.
  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing.
  • Shurin, M. R., et al. (2011). Mechanism of synergistic effect of chemotherapy and immunotherapy of cancer. Cancer Immunology, Immunotherapy, 60(3), 419-423.
  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
  • HMS LINCS Project. (n.d.). Assessing drug synergy in combination therapies.
  • American Association for Cancer Research (AACR). (2022). Synergy, Additivity, or Independent Drug Action? A New Study Weighs in on Immunotherapy Combinations.
  • Mythreya Herbal Research Institute. (n.d.). Synergy Calculator.
  • Spadaro, F., et al. (2022). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 9, 101669.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446.
  • Fang, H. B., et al. (2016). Experimental Design for Multi-drug Combination Studies Using Signaling Networks.
  • Semantics Scholar. (n.d.). Mechanism of synergistic effect of chemotherapy and immunotherapy of cancer.
  • Austin Publishing Group. (2014). Experiment Designs for the Assessment of Drug Combination Synergism.
  • ResearchGate. (2022). Evaluation of synergism in drug combinations and reference models for future orientations in oncology.
  • National Cancer Institute. (2023). New analysis reveals potential effective drug combinations for treating lung cancer.
  • Stanford Medicine. (n.d.). Drug Synergy May Upend Cancer Treatment.
  • Ribeiro, R., et al. (2022). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Cancer Pharmacology, 1, 100110.
  • INFORMS. (2016). An Analytics Approach to Designing Combination Chemotherapy Regimens for Cancer.
  • American Society for Microbiology. (n.d.). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii.
  • ResearchGate. (n.d.). Various experimental designs common in drug combination experiments.
  • Oxford Academic. (2018). Feasibility of routine synergy testing using antibiotic gradient diffusion strips in the clinical laboratory.
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A Senior Application Scientist's Guide to Benchmarking the Potency and Selectivity of New Benzo[h]quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has proven to be a cornerstone for developing potent kinase inhibitors.[1][2][3][4] Derivatives such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), have become vital therapies for non-small-cell lung cancer (NSCLC).[1][5][6] The benzo[h]quinazoline core, a structural analogue, represents a promising avenue for novel therapeutic agents. However, the journey from a newly synthesized compound to a viable drug candidate is contingent on rigorous, quantitative evaluation of its biological activity.

This guide provides a comprehensive framework for benchmarking new benzo[h]quinazoline inhibitors. We will move beyond simple IC50 values to build a multi-faceted understanding of a compound's potency, target engagement, and, critically, its selectivity across the human kinome. This approach is designed not just to generate data, but to build a robust, evidence-based case for a compound's therapeutic potential.

The Strategic Workflow: A Phased Approach to Inhibitor Characterization

A successful benchmarking strategy does not rely on a single experiment. Instead, it employs a logical cascade of assays, starting with broad, high-throughput methods and progressing to more complex, physiologically relevant systems. Each phase is designed to answer specific questions about the inhibitor's behavior, with the results of one phase informing the experimental design of the next.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Off-Target Profile cluster_3 Phase 4: Data Synthesis P1 Primary Target IC50 (e.g., EGFR Kinase) P2_1 Target Engagement Assay (e.g., NanoBRET) P1->P2_1 Confirm biochemical potency first P3 Broad Kinome Panel Screen (e.g., >300 Kinases) P1->P3 Advance potent compounds P2_2 Downstream Signaling Assay (e.g., Phospho-EGFR Western Blot) P2_1->P2_2 Validate target inhibition P2_3 Cellular Proliferation Assay (e.g., MTT on A549 cells) P2_2->P2_3 Link to functional cellular outcome P2_3->P3 Advance potent compounds P4 Comparative Analysis & Lead Candidate Selection P3->P4 Quantify selectivity

Caption: A phased workflow for inhibitor characterization.

Phase 1: Foundational Potency - The Biochemical IC50

The first critical question is whether the new compound directly inhibits the enzymatic activity of its intended target. A biochemical assay, using purified recombinant kinase, is the cleanest way to measure this.[7][8]

Causality Behind the Choice: We start here because it isolates the interaction between the inhibitor and the target enzyme, free from confounding factors like cell membrane permeability or cellular metabolism.[9] This gives us a pure measure of enzymatic inhibition. Luminescence-based assays that detect adenosine diphosphate (ADP), a universal product of kinase reactions, are highly sensitive and amenable to high-throughput screening.[10][11]

Featured Protocol: ADP-Glo™ Kinase Assay to determine the half-maximal inhibitory concentration (IC50).

Data Interpretation: The primary output is the IC50 value: the concentration of inhibitor required to reduce kinase activity by 50%. This is the foundational metric for potency.

Table 1: Example Biochemical Potency Data for Novel Benzo[h]quinazoline Inhibitors

Compound Target Kinase Biochemical IC50 (nM)
BQH-001 EGFR (WT) 15.2
BQH-002 EGFR (WT) 89.7
BQH-003 EGFR (WT) 5.4

| Erlotinib (Control) | EGFR (WT) | 25.4[2] |

In this example, BQH-003 and BQH-001 show superior biochemical potency compared to the known EGFR inhibitor, Erlotinib.

Phase 2: The Cellular Context - Target Engagement and Functional Effects

A compound that is potent in a test tube is of little use if it cannot reach and engage its target within a living cell. This phase addresses the critical questions of cell permeability, target binding, and the resulting impact on cellular signaling and viability.[9]

Causality Behind the Choice: Cellular assays provide a more physiologically relevant environment.[12] They account for the challenge of crossing the cell membrane and competing with high intracellular concentrations of ATP (~1-10 mM), which can significantly impact the apparent potency of ATP-competitive inhibitors.[13] We employ a two-pronged approach: directly measuring target engagement and assessing the downstream functional consequences.

  • Direct Target Engagement: Assays like NanoBRET™ directly measure compound binding to the target kinase in live cells, providing a quantitative measure of target occupancy.[12][14] This confirms the compound is reaching its intended destination.

  • Downstream Signaling Inhibition: Measuring the phosphorylation status of a key substrate of the target kinase (e.g., EGFR autophosphorylation) provides direct evidence that target engagement leads to functional inhibition of the signaling pathway.[14]

  • Phenotypic Outcome: Finally, an anti-proliferative assay (e.g., MTT) in a relevant cancer cell line (e.g., A549 NSCLC cells for an EGFR inhibitor) links target inhibition to a desired therapeutic outcome—halting cancer cell growth.[5]

Table 2: Example Cellular Activity Data

Compound Cellular Target Engagement (NanoBRET IC50, nM) p-EGFR Inhibition (Western Blot IC50, nM) A549 Cell Proliferation (MTT IC50, nM)
BQH-001 35.1 42.5 110.8
BQH-003 12.8 15.2 35.6

| Erlotinib (Control) | 60.2 | 75.0 | 727[5] |

Note the expected rightward shift in IC50 values from biochemical to cellular assays, reflecting the additional barriers in a cellular environment.[8] BQH-003 continues to show the most promise, with strong target engagement translating into potent functional inhibition.

Phase 3: The Selectivity Profile - Defining the Therapeutic Window

Potency is only half the story. A highly potent compound that inhibits numerous other kinases can lead to significant off-target toxicity, narrowing its therapeutic window. Kinase selectivity profiling is therefore a non-negotiable step in modern inhibitor development.[7][15]

Causality Behind the Choice: Most kinase inhibitors target the highly conserved ATP-binding pocket, creating an inherent risk of cross-reactivity.[16] Screening against a broad panel of kinases is the most effective way to identify these potential off-target liabilities.[17] This is typically done as a fee-for-service by specialized vendors who maintain large panels of hundreds of kinases.[18][19][]

Methodology: The lead candidate(s) (e.g., BQH-003) are screened at a fixed concentration (e.g., 1 µM) against a large kinase panel. Any kinase showing significant inhibition (e.g., >70%) is then flagged for a full dose-response curve to determine an IC50 value.[17]

Quantifying Selectivity:

  • Selectivity Score (S-Score): A simple metric calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90% at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity.

  • Gini Coefficient: A more sophisticated metric adapted from economics that quantifies the distribution of inhibition across the kinome. A value closer to 1 indicates that the inhibition is concentrated on a small number of targets (highly selective).[17]

Table 3: Example Selectivity Profile for BQH-003

Target Kinase IC50 (nM)
EGFR (Primary Target) 5.4
HER2 25.8
HER4 150.1
SRC > 10,000
ABL1 > 10,000
CDK2 > 10,000

| ... (300+ other kinases) | > 10,000 |

This data suggests BQH-003 is highly selective for the EGFR family (EGFR, HER2, HER4) with minimal activity against other major kinase families, indicating a promising safety profile.

Detailed Experimental Protocols

Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™)

This protocol outlines the determination of IC50 values for inhibitors against a target kinase.

G A 1. Prepare Serial Dilution of Inhibitor B 2. Add Kinase/Substrate Mix to Plate A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate (e.g., 60 min at 30°C) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) D->E F 6. Convert ADP to ATP (Add Kinase Detection Reagent) E->F G 7. Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ biochemical assay.

Materials:

  • Purified recombinant human kinase (e.g., EGFR).

  • Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).

  • Benzo[h]quinazoline inhibitors and a reference inhibitor (e.g., Erlotinib).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of each benzo[h]quinazoline inhibitor in the kinase reaction buffer. Include a DMSO-only vehicle control.

  • Plate Setup: Add 1 µL of the diluted inhibitor or vehicle to the appropriate wells of the assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase reaction buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate competitive inhibition measurement.[15]

  • Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction, determined during assay development.

  • Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP, which is then used by a luciferase to generate a luminescent signal proportional to the initial kinase activity. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Subtract background luminescence (wells with no enzyme). Normalize the data to the DMSO control (100% activity) and a control with a high concentration of a known inhibitor (0% activity). Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Downstream Target Inhibition (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • A549 human lung carcinoma cells (or other relevant cell line).

  • Cell culture medium (e.g., F-12K Medium with 10% FBS).

  • EGF (Epidermal Growth Factor).

  • Benzo[h]quinazoline inhibitors.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture: Plate A549 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal signaling activity.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the benzo[h]quinazoline inhibitors (and controls) for 2-4 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation. A non-stimulated control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-EGFR.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Normalize the phospho-EGFR signal to the total EGFR signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Conclusion

This systematic, multi-phase approach provides a robust framework for the comprehensive evaluation of novel benzo[h]quinazoline inhibitors. By integrating biochemical potency, cellular target engagement, functional outcomes, and broad kinome selectivity, researchers can build a compelling data package. This allows for the confident selection of lead candidates with the highest probability of success in preclinical and clinical development, ultimately accelerating the journey toward new targeted therapies.

References

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  • Abdel-Aziz, A. A., El-Azab, A. S., El-Subbagh, H. I., & Kunieda, T. (2019). Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors. Scientific reports, 9(1), 1-13. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5,6-Dihydrobenzo[h]quinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with 5,6-Dihydrobenzo[h]quinazolin-2-amine is paramount. Based on the known toxicology of related amine and quinazoline compounds, we can infer the following potential hazards:

  • Toxicity: Amine compounds can be harmful if swallowed, inhaled, or absorbed through the skin. The related compound, quinazolin-2-amine, is known to be harmful if swallowed and causes serious eye irritation.[1]

  • Environmental Hazard: Amines can be toxic to aquatic life, and their disposal into sewer systems is strictly prohibited.[2]

  • Reactivity: Amines are basic and can react exothermically with acids and oxidizing agents. Improper mixing of waste streams can lead to hazardous reactions.

Therefore, the primary goals of the disposal procedure are to:

  • Prevent accidental exposure to laboratory personnel.

  • Avoid the release of the compound into the environment.

  • Ensure the waste is handled in a manner that does not create additional hazards through unintended reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

The importance of appropriate PPE cannot be overstated. When handling this compound for disposal, the following should be considered the minimum requirement:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes of solutions or accidental contact with the solid compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.
Body Protection A lab coat and closed-toe shoes.To protect against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably a fume hood.To avoid inhalation of any dust from the solid or vapors from solutions.[3]

Segregation and Labeling: The Foundation of Safe Waste Management

Proper segregation and clear labeling are the cornerstones of a compliant and safe chemical waste management program.

Step-by-Step Segregation and Labeling Protocol:

  • Isolate the Waste: Waste containing this compound must be kept separate from other chemical waste streams.

  • Choose the Right Container: Use a dedicated, sealable, and chemically compatible container for the waste. High-density polyethylene (HDPE) containers are generally suitable for amine waste.

  • Label Accurately: The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Appropriate hazard pictograms (e.g., GHS07 for "harmful").[3]

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the recommended procedure for the disposal of this compound. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Sources

Personal protective equipment for handling 5,6-Dihydrobenzo[h]quinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: 5,6-Dihydrobenzo[h]quinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

The structure contains two key features that guide this assessment:

  • A Quinazoline Heterocycle: A class of compounds frequently used in medicinal chemistry, often possessing high biological activity.

  • A Primary Aromatic Amine Moiety: A well-documented structural alert associated with potential health hazards, including toxicity and carcinogenicity.[1][2][3]

Therefore, all handling procedures must adopt a precautionary approach, assuming high potency and unknown toxicity until empirical data proves otherwise.

Hazard Assessment: The Rationale for Caution

Understanding the potential risks associated with the aromatic amine functional group is critical to appreciating the necessity of the stringent controls outlined below. Aromatic amines are a class of compounds known for several hazardous properties:

  • Systemic Toxicity: They can be readily absorbed through the skin, as well as via inhalation or ingestion.[1] Many are lipid-soluble, facilitating this absorption.[1]

  • Carcinogenicity & Mutagenicity: Many aromatic and heterocyclic aromatic amines are identified as known or suspected carcinogens.[2][3][4] They can be metabolized in the body to form reactive intermediates, such as arylnitrenium ions, which can damage DNA.[5]

  • Reactivity: Some aromatic amines can form unstable intermediates, such as diazonium salts, which may be explosive under certain conditions (e.g., friction with a metal spatula).[1]

Given these risks inherent to the chemical class, this compound must be handled with engineering controls and personal protective equipment sufficient to prevent any direct contact or aerosol inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create multiple barriers between the researcher and the compound. The following table summarizes the required equipment.

Protection Type Minimum Requirement Recommended for High-Risk Operations *Rationale
Hand Protection Double nitrile or neoprene gloves.[6]Chemically resistant outer glove (e.g., butyl rubber) over inner nitrile glove.Prevents skin contact and absorption. Aromatic amines are readily absorbed through the skin.[1] Double-gloving provides protection in case the outer glove is breached.
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields.[7]Chemical splash goggles and a full-face shield.[6][8]Protects eyes from dust and splashes. A face shield offers an additional barrier against splashes to the entire face.
Body Protection A buttoned lab coat.A disposable, solid-front gown with tight-fitting cuffs.[6][7]Prevents contamination of personal clothing. Impermeable gowns are critical for larger quantities or splash-prone procedures.
Respiratory Protection Not required for handling milligram quantities within a certified chemical fume hood.A NIOSH-approved respirator with P100/organic vapor cartridges.[7][9]Protects against inhalation of fine powders or aerosols. Essential for weighing larger quantities or if engineering controls are not available/sufficient.

*High-Risk Operations include handling quantities greater than a few hundred milligrams, procedures with a high potential for aerosolization (e.g., scraping, sonicating), or cleaning up spills.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, methodical workflow is essential for minimizing exposure risk. The following diagram and procedural steps outline the recommended process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (Fume Hood, Absorbent Liner) don_ppe 2. Don Full PPE (Gloves, Gown, Goggles) prep_area->don_ppe gather_tools 3. Assemble Equipment (Spatula, Vials, Solvents) don_ppe->gather_tools weigh 4. Weigh Compound (In Fume Hood, Use Weigh Paper) gather_tools->weigh dissolve 5. Prepare Solution (Add Solvent Slowly) weigh->dissolve transfer 6. Perform Experiment dissolve->transfer decon 7. Decontaminate Surfaces (e.g., 70% Ethanol) transfer->decon dispose 8. Dispose of Waste (Segregated Hazardous Waste) decon->dispose doff_ppe 9. Doff PPE Correctly (Outer Gloves First) dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.